molecular formula C29H31N4NaO5S2 B605699 AVE 0991 sodium salt

AVE 0991 sodium salt

Número de catálogo: B605699
Peso molecular: 602.7 g/mol
Clave InChI: GABSTAFOMFJFOI-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AVE-0991 sodium salt

Propiedades

IUPAC Name

sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O5S2.Na/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22;/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABSTAFOMFJFOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)[N-]S(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N4NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of AVE 0991 Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a synthetic, non-peptide, and orally active small molecule that functions as a selective agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] It mimics the physiological effects of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)], offering a promising therapeutic avenue for cardiovascular and inflammatory diseases due to its improved stability and oral bioavailability compared to its peptide counterpart.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of AVE 0991, detailing its interaction with the Mas receptor, downstream signaling cascades, and key experimental methodologies used to elucidate its function.

Core Mechanism of Action: Mas Receptor Agonism

The primary mechanism of action of AVE 0991 is its selective binding to and activation of the G protein-coupled Mas receptor.[2][3] This interaction initiates a cascade of intracellular signaling events that collectively contribute to the vasoprotective, anti-inflammatory, and anti-proliferative effects observed with AVE 0991 administration.

Binding Affinity and Specificity

AVE 0991 demonstrates high-affinity binding to the Mas receptor. Competitive radioligand binding assays have shown that AVE 0991 effectively displaces [125I]-Ang-(1-7) from its binding site on the Mas receptor. Notably, AVE 0991 exhibits negligible affinity for the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, highlighting its specificity for the Mas receptor.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vitro and in vivo activity of AVE 0991.

Table 1: Binding Affinity of AVE 0991

LigandReceptorCell/Tissue TypeAssay TypeIC50 (nM)Reference
AVE 0991MasBovine Aortic Endothelial Cell MembranesRadioligand Binding ([125I]-Ang-(1-7))21 ± 35[2]
AVE 0991MasMas-transfected COS cellsRadioligand Binding ([125I]-Ang-(1-7))47.5[3]
Ang-(1-7)MasBovine Aortic Endothelial Cell MembranesRadioligand Binding ([125I]-Ang-(1-7))220 ± 280[2]

Table 2: In Vitro Cellular Effects of AVE 0991

EffectCell TypeConcentrationResultReference
Nitric Oxide (NO) ReleaseBovine Aortic Endothelial Cells10 µMPeak concentration: 295 ± 20 nM[2]
Superoxide (B77818) (O2-) ReleaseBovine Aortic Endothelial Cells10 µMPeak concentration: 18 ± 2 nM[2]
Inhibition of Ang II-induced VSMC proliferationRat Vascular Smooth Muscle Cells10-8 to 10-5 MDose-dependent inhibition
Increased p-CREB expressionRat neurons (post-subarachnoid hemorrhage model)Not specifiedSignificant increase[4]
Increased UCP-2 expressionRat neurons (post-subarachnoid hemorrhage model)Not specifiedSignificant increase[4]
Increased HO-1 expressionAng II-treated Rat Vascular Smooth Muscle Cells10-6 M, 10-5 MSignificant increase
Decreased p-p38 MAPK phosphorylationAng II-treated Rat Vascular Smooth Muscle Cells10-7 M, 10-5 MSignificant attenuation

Table 3: In Vivo Effects of AVE 0991

EffectAnimal ModelDosageResultReference
Antidiuresis (decreased water diuresis)Water-loaded C57BL/6 mice0.58 nmol/gSignificant decrease in urinary volume (0.06 ± 0.03 mL vs 0.27 ± 0.05 mL in vehicle)[3]
Increased Urine OsmolalityWater-loaded C57BL/6 mice0.58 nmol/gSignificant increase (1669 ± 231.0 mOsm/KgH2O vs 681.1 ± 165.8 mOsm/KgH2O in vehicle)[3]
Decreased Perfusion PressureRatsNot specifiedSignificant decrease (56.55 ± 0.86 mmHg vs. 68.73 ± 0.69 mmHg in vehicle) after one week[4]

Signaling Pathways

Activation of the Mas receptor by AVE 0991 triggers several downstream signaling pathways, primarily leading to the production of nitric oxide (NO) and the modulation of pathways involved in inflammation and cellular growth.

Primary Signaling Pathway: eNOS Activation and NO Production

The hallmark of AVE 0991 action is the stimulation of endothelial nitric oxide synthase (eNOS), leading to the release of nitric oxide (NO). This process is crucial for the vasodilatory and vasoprotective effects of AVE 0991. The released amount of bioactive NO is approximately 5 times higher for AVE 0991 in comparison to Ang-(1-7).[2]

AVE0991_Primary_Signaling_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds to G_protein G-protein MasR->G_protein Activates PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Leads to

AVE 0991 primary signaling pathway leading to nitric oxide production.
Crosstalk with Other Signaling Pathways

The effects of AVE 0991 are also modulated through interactions with other signaling pathways:

  • Bradykinin (B550075) B2 Receptor: AVE 0991 potentiates the effects of bradykinin, a potent vasodilator, through a Mas-receptor-mediated mechanism that enhances NO production. This suggests a synergistic interaction between the Mas and bradykinin B2 receptor signaling pathways.

  • AT1 and AT2 Receptors: While AVE 0991 does not directly bind to AT1 or AT2 receptors, its effects can be modulated by antagonists of these receptors, suggesting a functional crosstalk or downstream interaction between the Mas receptor and the classical RAS pathways.[3]

  • PKA/CREB/UCP-2 Pathway: In neuronal cells, AVE 0991 has been shown to increase the expression of Protein Kinase A (PKA), phosphorylated cAMP response element-binding protein (p-CREB), and Uncoupling protein 2 (UCP-2), a pathway associated with neuroprotection and reduced oxidative stress.[4]

  • HO-1/p38 MAPK Pathway: AVE 0991 can attenuate Angiotensin II-induced vascular smooth muscle cell proliferation by inducing the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1) and downregulating the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).

AVE0991_Functional_Antagonism_of_AngII cluster_0 AVE 0991 Pathway cluster_1 Angiotensin II Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Protective_Effects Vasodilation Anti-inflammation Anti-proliferation MasR->Protective_Effects AT1R AT1 Receptor MasR->AT1R Functionally antagonizes AngII Angiotensin II AngII->AT1R Detrimental_Effects Vasoconstriction Inflammation Proliferation AT1R->Detrimental_Effects

Functional antagonism of Angiotensin II by AVE 0991.

Experimental Protocols

The following sections provide an overview of the key experimental protocols used to characterize the mechanism of action of AVE 0991.

Radioligand Binding Assay for Mas Receptor

This assay is used to determine the binding affinity of AVE 0991 to the Mas receptor.

1. Membrane Preparation:

  • Culture cells expressing the Mas receptor (e.g., Mas-transfected COS cells or bovine aortic endothelial cells) to confluence.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Binding Reaction:

  • In a multi-well plate, incubate a fixed amount of cell membrane protein with a constant concentration of [125I]-Ang-(1-7) and varying concentrations of unlabeled AVE 0991.

  • For total binding, incubate membranes with [125I]-Ang-(1-7) only.

  • For non-specific binding, incubate membranes with [125I]-Ang-(1-7) in the presence of a high concentration of unlabeled Ang-(1-7).

  • Incubate at a specific temperature (e.g., 4°C or 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

4. Quantification:

  • Measure the radioactivity retained on the filters using a gamma counter.

5. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor (AVE 0991) concentration.

  • Determine the IC50 value (the concentration of AVE 0991 that inhibits 50% of the specific binding of [125I]-Ang-(1-7)) by non-linear regression analysis.

Experimental_Workflow_Radioligand_Binding Start Start Membrane_Prep Membrane Preparation (Mas Receptor Source) Start->Membrane_Prep Incubation Incubation: - Membranes - [125I]-Ang-(1-7) - AVE 0991 (competitor) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound/free ligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Gamma Counting (Measures radioactivity) Washing->Counting Data_Analysis Data Analysis (Calculate IC50) Counting->Data_Analysis End End Data_Analysis->End

Experimental workflow for a radioligand binding assay.
Measurement of Nitric Oxide and Superoxide Release

Electrochemical nanosensors are employed for the real-time, simultaneous measurement of NO and superoxide (O2-) release from single endothelial cells upon stimulation with AVE 0991.

1. Cell Culture:

  • Plate endothelial cells (e.g., bovine aortic endothelial cells) on a suitable substrate (e.g., glass coverslips) and culture until they reach the desired confluence.

2. Nanosensor Preparation and Calibration:

  • Use specialized electrochemical nanosensors with selective coatings for the detection of NO and O2-.

  • Calibrate the nanosensors using solutions with known concentrations of NO and O2- to establish a current-concentration relationship.

3. Measurement:

  • Position the nanosensors in close proximity to the surface of a single endothelial cell using a micromanipulator.

  • Establish a baseline reading of the electrochemical current.

  • Stimulate the cell by adding a known concentration of AVE 0991 to the culture medium.

  • Record the change in current over time, which corresponds to the release of NO and O2-.

4. Data Analysis:

  • Convert the recorded current signals to concentration values using the calibration curves.

  • Analyze the kinetics of NO and O2- release, including peak concentration and duration of the response.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation state of key proteins in the signaling pathways activated by AVE 0991.

1. Cell Lysis and Protein Quantification:

  • Treat cultured cells with AVE 0991 for a specified time.

  • Lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular proteins.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

2. SDS-PAGE and Protein Transfer:

  • Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

  • Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-CREB, anti-UCP-2, anti-HO-1, or anti-p-p38 MAPK).

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Wash the membrane to remove unbound secondary antibody.

4. Detection and Analysis:

  • Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Capture the light signal using a digital imaging system.

  • Perform densitometric analysis of the protein bands to quantify the relative changes in protein expression or phosphorylation, often normalizing to a loading control protein (e.g., GAPDH or β-actin).

Conclusion

AVE 0991 sodium salt exerts its pleiotropic effects primarily through the selective activation of the Mas receptor. This leads to the stimulation of eNOS and the production of nitric oxide, a key mediator of its vasoprotective actions. Furthermore, AVE 0991 modulates other important signaling pathways involved in inflammation, oxidative stress, and cell proliferation, often counteracting the detrimental effects of the classical renin-angiotensin system. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of AVE 0991 and other Mas receptor agonists, paving the way for the development of novel therapeutics for a range of cardiovascular and related diseases.

References

AVE 0991 Sodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Angiotensin-(1-7) Receptor Agonist

AVE 0991 sodium salt is a synthetic, non-peptide, and orally active compound that functions as a potent agonist for the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.[1][2] This technical guide provides a comprehensive overview of AVE 0991, detailing its mechanism of action, key experimental findings, and relevant protocols for the scientific community.

Core Mechanism of Action

AVE 0991 mimics the physiological effects of the endogenous peptide Ang-(1-7) by binding to and activating the Mas receptor, a G-protein-coupled receptor.[3] This activation triggers a cascade of intracellular signaling pathways that are often counter-regulatory to the classical renin-angiotensin system (RAS) axis mediated by Angiotensin II (Ang II) and its AT1 receptor. The effects of AVE 0991 are diverse, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions in various tissues.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for AVE 0991 in various experimental settings.

Table 1: Receptor Binding and In Vitro Activity

ParameterValueCell/Tissue TypeReference
IC50 (vs. [125I]-Ang-(1-7))21 ± 35 nMBovine aortic endothelial cell membranes[1][5]
IC50 (vs. [125I]-Ang-(1-7))47.5 nMMas-transfected COS cells[6][7]
IC50 (vs. Ang-(1-7))220 ± 280 nMBovine aortic endothelial cell membranes[1][2]
Peak NO Release (10 µM)295 ± 20 nMBovine aortic endothelial cells[1][5]
Peak O2- Release (10 µM)18 ± 2 nMBovine aortic endothelial cells[1][5]

Table 2: In Vivo Effects in Animal Models

Animal ModelDosageEffectReference
Water-loaded Swiss mice0.58 nmol/gDecreased urinary volume (0.13±0.05 mL vs. 0.51±0.04 mL for vehicle)[1]
Water-loaded C57BL/6 mice0.58 nmol/gDecreased water diuresis (0.06±0.03 mL vs. 0.27±0.05 for vehicle)[1][2]
Water-loaded C57BL/6 mice0.58 nmol/gIncreased urine osmolality (1669±231.0 mOsm/KgH2O vs. 681.1±165.8 mOsm/KgH2O for vehicle)[1][2]
Rats with Myocardial Infarction1 week treatmentDecreased perfusion pressure (56.55±0.86 vs. 68.73±0.69 mmHg for vehicle)[1]
Rats with Myocardial Infarction1 week treatmentIncreased systolic tension (11.40±0.05 vs. 9.84±0.15 g for vehicle)[1]
Obese Zucker Rats0.5 mg/kg BW/day for 2 weeksImproved whole-body glucose tolerance[8]
Apolipoprotein E-knockout mice0.58 µmol/kg per day (dietary)Inhibited perivascular inflammation and increased plaque stability[7]
DSS-induced colitis in mice1, 20, and 40 mg/kg (i.p.)Restored drop in body weight to untreated levels[3]
Chronic allergic lung inflammation in mice1 mg·kg−1 (s.c.)Prevented airway and pulmonary vascular remodeling[4]

Signaling Pathways

AVE 0991, through its agonistic action on the Mas receptor, modulates several key signaling pathways. These pathways are central to its observed physiological effects.

AVE0991_Signaling_Pathways cluster_ras Renin-Angiotensin System cluster_downstream Downstream Effects Angiotensinogen Angiotensinogen AngI AngI Angiotensinogen->AngI Renin AngII AngII AngI->AngII ACE Ang1_7_from_AngI Ang1_7_from_AngI AngI->Ang1_7_from_AngI NEP AT1R AT1R AngII->AT1R Binds Ang1_7_from_AngII Ang1_7_from_AngII AngII->Ang1_7_from_AngII ACE2 Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation AT1R->Inflammation Proliferation Proliferation AT1R->Proliferation MasR MasR Ang1_7_from_AngII->MasR Binds Ang1_7_from_AngI->MasR Binds eNOS_Activation eNOS_Activation MasR->eNOS_Activation Activates PKA_CREB_Pathway PKA_CREB_Pathway MasR->PKA_CREB_Pathway Activates HO1_Pathway HO1_Pathway MasR->HO1_Pathway Induces AVE0991 AVE0991 AVE0991->MasR Agonist NO_Production NO_Production eNOS_Activation->NO_Production Increases Vasodilation Vasodilation NO_Production->Vasodilation UCP2_Expression UCP2_Expression PKA_CREB_Pathway->UCP2_Expression Increases Neuronal_Protection Neuronal_Protection UCP2_Expression->Neuronal_Protection Promotes p38MAPK_Inhibition p38MAPK_Inhibition HO1_Pathway->p38MAPK_Inhibition Inhibits VSMC_Proliferation_Inhibition VSMC_Proliferation_Inhibition p38MAPK_Inhibition->VSMC_Proliferation_Inhibition Inhibits

Caption: Signaling pathways of the Renin-Angiotensin System and AVE 0991.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the study of AVE 0991.

Radioligand Binding Assay

Objective: To determine the binding affinity of AVE 0991 to the Ang-(1-7) receptor.

Protocol:

  • Membrane Preparation: Bovine aortic endothelial cell membranes are prepared and homogenized.[1][5]

  • Incubation: Membranes are incubated with [125I]-Ang-(1-7) and varying concentrations of unlabeled AVE 0991 or Ang-(1-7).[1][5]

  • Separation: Bound and free radioligands are separated by filtration.

  • Quantification: The radioactivity of the filters is measured using a gamma counter.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis.[1][5]

Binding_Assay_Workflow Start Start: Prepare Bovine Aortic Endothelial Cell Membranes Incubate Incubate membranes with [125I]-Ang-(1-7) and competitor (AVE 0991 or unlabeled Ang-(1-7)) Start->Incubate Filter Separate bound and free ligand via filtration Incubate->Filter Count Measure radioactivity of filters using a gamma counter Filter->Count Analyze Calculate IC50 values using non-linear regression Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for Radioligand Binding Assay.

Measurement of Nitric Oxide (NO) and Superoxide (O2-) Release

Objective: To measure the direct effect of AVE 0991 on the production of NO and O2- from endothelial cells.

Protocol:

  • Cell Culture: Bovine aortic endothelial cells are cultured to confluence.[5]

  • Nanosensor Placement: Selective electrochemical nanosensors for NO and O2- are positioned on the cell surface.[5]

  • Stimulation: Cells are stimulated with AVE 0991 (e.g., 10 µM).[5]

  • Real-time Measurement: The release of NO and O2- is measured directly and simultaneously.[5]

  • Data Analysis: Peak concentrations and total released amounts are calculated from the sensor readings.[5]

NO_Measurement_Workflow Start Start: Culture Bovine Aortic Endothelial Cells PlaceSensors Position NO and O2- nanosensors on cell surface Start->PlaceSensors Stimulate Stimulate cells with AVE 0991 PlaceSensors->Stimulate Measure Simultaneously measure NO and O2- release in real-time Stimulate->Measure Analyze Calculate peak concentrations and total release Measure->Analyze End End: Quantify NO and O2- Production Analyze->End

Caption: Workflow for NO and Superoxide Measurement.

In Vivo Model of Renal Ischemia/Reperfusion Injury

Objective: To evaluate the protective effects of AVE 0991 in a model of acute kidney injury.

Protocol:

  • Animal Model: Wild-type mice are subjected to renal ischemia by clamping the renal artery for 30 minutes, followed by reperfusion.[9]

  • Treatment: Mice are treated with a subcutaneous injection of AVE 0991 (e.g., 9.0 mg/kg) or vehicle immediately after ischemia and 12 hours after reperfusion.[9]

  • Sample Collection: Blood and kidney tissue are collected 24 hours after reperfusion.[9]

  • Analysis: Serum creatinine (B1669602) is measured to assess renal function. Myeloperoxidase (MPO) activity and neutrophil count in the kidney are determined to assess inflammation. Renal histopathology is evaluated.[9]

Renal_IR_Model Start Start: Induce Renal Ischemia in Mice (30 min) Reperfusion Initiate Reperfusion Start->Reperfusion Treatment Administer AVE 0991 or Vehicle (0h and 12h post-reperfusion) Reperfusion->Treatment Sample Collect Blood and Kidney Tissue (24h post-reperfusion) Treatment->Sample Analysis Analyze: - Serum Creatinine - Renal MPO Activity & Neutrophils - Histopathology Sample->Analysis End End: Evaluate Renoprotective Effects Analysis->End

Caption: Experimental Protocol for Renal Ischemia/Reperfusion Model.

Conclusion

This compound represents a significant pharmacological tool for investigating the protective arm of the renin-angiotensin system. Its nature as a non-peptide agonist of the Mas receptor provides a valuable alternative to the native peptide Ang-(1-7), offering potential advantages in terms of stability and oral bioavailability. The data presented in this guide highlight its diverse therapeutic potential in cardiovascular, renal, inflammatory, and metabolic diseases. The detailed protocols and pathway diagrams serve as a resource for researchers aiming to further elucidate the mechanisms of AVE 0991 and explore its clinical applications.

References

AVE 0991: A Technical Guide to the Nonpeptide Mas Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE 0991 is a potent and selective nonpeptide agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). Functioning as a mimic of the endogenous ligand angiotensin-(1-7), AVE 0991 has demonstrated a range of beneficial cardiovascular and renal effects in preclinical studies. These effects are primarily attributed to its ability to counteract the detrimental actions of angiotensin II. This technical guide provides a comprehensive overview of AVE 0991, including its mechanism of action, signaling pathways, and a summary of key experimental data. Detailed experimental protocols and visual representations of its molecular interactions and experimental workflows are included to facilitate further research and drug development efforts.

Introduction

The renin-angiotensin system (RAS) plays a critical role in regulating blood pressure, fluid, and electrolyte balance. The classical RAS pathway involves the conversion of angiotensin I to angiotensin II (Ang II) by the angiotensin-converting enzyme (ACE). Ang II, acting primarily through the AT1 receptor, mediates vasoconstriction, inflammation, and fibrosis. In contrast, the protective arm of the RAS, centered around the angiotensin-converting enzyme 2 (ACE2), angiotensin-(1-7) [Ang-(1-7)], and the Mas receptor, counteracts these effects.[1][2]

Ang-(1-7) is a heptapeptide (B1575542) with vasodilatory, anti-proliferative, and anti-inflammatory properties.[1] However, its therapeutic potential is limited by its short half-life and susceptibility to proteolytic degradation.[3] AVE 0991 was developed as an orally active, nonpeptide mimic of Ang-(1-7), offering improved stability and pharmacokinetic properties.[2] This makes it a valuable tool for investigating the therapeutic potential of Mas receptor activation in various pathological conditions, including cardiovascular and renal diseases.[2][4]

Mechanism of Action and Signaling Pathways

AVE 0991 selectively binds to and activates the G-protein-coupled Mas receptor.[5][6] This initiates a cascade of intracellular signaling events that antagonize the effects of Ang II.

Nitric Oxide Production

A primary mechanism of AVE 0991's action is the stimulation of nitric oxide (NO) production via the activation of endothelial nitric oxide synthase (eNOS).[7] This NO-mediated vasodilation contributes to its blood pressure-lowering effects. The signaling pathway involves kinin-mediated activation of eNOS.[7] Interestingly, while both AVE 0991 and Ang-(1-7) stimulate NO release, AVE 0991 has been shown to produce a significantly higher amount of bioactive NO.[7][8]

dot

AVE 0991-Induced Nitric Oxide Production AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds and Activates B2R Bradykinin B2 Receptor MasR->B2R Kinin-mediated activation eNOS eNOS B2R->eNOS Activates NO Nitric Oxide (NO) eNOS->NO L_Citrulline L-Citrulline eNOS->L_Citrulline L_Arginine L-Arginine L_Arginine->eNOS

Caption: AVE 0991 signaling pathway for nitric oxide production.

Downstream Signaling Cascades

Beyond NO production, Mas receptor activation by AVE 0991 triggers other important signaling pathways. In the context of neuronal protection, AVE 0991 has been shown to activate a Mas/PKA/CREB/UCP-2 pathway, which attenuates oxidative stress and apoptosis.[9] In vascular smooth muscle cells, AVE 0991 inhibits Ang II-induced proliferation through a Mas/HO-1/p38 MAPK signaling pathway.[10]

dot

Downstream Signaling of AVE 0991 cluster_neuronal Neuronal Protection cluster_vascular Vascular Protection AVE0991_N AVE 0991 MasR_N Mas Receptor AVE0991_N->MasR_N PKA PKA MasR_N->PKA CREB CREB PKA->CREB UCP2 UCP-2 CREB->UCP2 Neuroprotection Reduced Oxidative Stress and Apoptosis UCP2->Neuroprotection AVE0991_V AVE 0991 MasR_V Mas Receptor AVE0991_V->MasR_V HO1 HO-1 MasR_V->HO1 p38MAPK p38 MAPK HO1->p38MAPK Inhibits Proliferation VSMC Proliferation p38MAPK->Proliferation AngII Angiotensin II AngII->Proliferation Induces Radioligand Binding Assay Workflow start Start prep Prepare cell membranes (e.g., Mas-transfected COS cells or Bovine Aortic Endothelial Cells) start->prep incubate Incubate membranes with [125I]-Ang-(1-7) (radioligand) and varying concentrations of AVE 0991 (competitor) prep->incubate separate Separate bound and free radioligand (e.g., vacuum filtration) incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end

References

Downstream Signaling of AVE 0991 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a synthetic, non-peptide agonist of the Mas receptor, which mimics the biological effects of the endogenous peptide Angiotensin-(1-7)[1][2][3]. As a component of the counter-regulatory axis of the Renin-Angiotensin System (RAS), the Ang-(1-7)/Mas receptor axis plays a crucial role in cardiovascular homeostasis, inflammation, and cellular proliferation. AVE 0991, being orally active and resistant to degradation by peptidases, represents a promising therapeutic agent for a variety of pathological conditions, including cardiovascular diseases, renal dysfunction, and neuroinflammation[4][5]. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by AVE 0991, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Signaling Pathways

Activation of the G-protein coupled Mas receptor by AVE 0991 initiates a cascade of intracellular signaling events that mediate its diverse physiological effects. The primary downstream pathways include the nitric oxide synthase (NOS) pathway, the mitogen-activated protein kinase (MAPK) pathways, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Nitric Oxide Synthase (NOS) Pathway

A cardinal effect of AVE 0991 is the stimulation of nitric oxide (NO) production, a key signaling molecule in vasodilation and endothelial function.

  • Mechanism: Upon binding to the Mas receptor on endothelial cells, AVE 0991 triggers a signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS). This process can be mediated through both bradykinin-dependent and independent mechanisms[6][7]. The activation of eNOS leads to the conversion of L-arginine to L-citrulline and the release of NO. The produced NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation. In some contexts, inducible nitric oxide synthase (iNOS) is also upregulated[8].

  • Signaling Cascade:

    AVE0991_NOS_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR G_protein G-protein MasR->G_protein Bradykinin Bradykinin B2 Receptor G_protein->Bradykinin eNOS_inactive eNOS (inactive) G_protein->eNOS_inactive Bradykinin->eNOS_inactive eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L-Arginine -> L-Citrulline L_Arginine L-Arginine sGC Soluble Guanylate Cyclase NO->sGC cGMP cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

    AVE 0991-induced Nitric Oxide Synthase Pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathways

AVE 0991 modulates the activity of several MAPK pathways, including the p38 MAPK and the extracellular signal-regulated kinases 1 and 2 (ERK1/2), often in a manner that counteracts pro-inflammatory and pro-proliferative signals.

  • p38 MAPK: In various models of inflammation and cellular stress, AVE 0991 has been shown to decrease the phosphorylation and thus the activity of p38 MAPK[9][10]. This inhibitory effect contributes to its anti-inflammatory and anti-proliferative properties.

  • ERK1/2: The effect of AVE 0991 on ERK1/2 phosphorylation can be context-dependent. In some settings, it has been observed to decrease ERK1/2 activation, contributing to its anti-proliferative effects[9].

  • Signaling Cascade:

    AVE0991_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR p_p38_MAPK p-p38 MAPK (active) AVE0991->p_p38_MAPK Inhibition p_ERK1_2 p-ERK1/2 (active) AVE0991->p_ERK1_2 Inhibition Upstream_Kinases Upstream Kinases MasR->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK ERK1_2 ERK1/2 Upstream_Kinases->ERK1_2 p38_MAPK->p_p38_MAPK Phosphorylation ERK1_2->p_ERK1_2 Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_p38_MAPK->Transcription_Factors p_ERK1_2->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression

    Modulation of MAPK Pathways by AVE 0991.

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. AVE 0991 has been shown to activate this pathway in certain cellular contexts, contributing to its protective effects.

  • Mechanism: Activation of the Mas receptor by AVE 0991 can lead to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and other cellular processes. In some inflammatory conditions, AVE 0991 has been shown to decrease Akt activity[9].

  • Signaling Cascade:

    AVE0991_PI3K_Akt_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR p_Akt p-Akt (active) AVE0991->p_Akt Activation/Inhibition PI3K PI3K MasR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PIP2->PIP3 Akt Akt (inactive) PIP3->Akt Akt->p_Akt Phosphorylation Downstream_Effectors Downstream Effectors (e.g., Bad, GSK3β) p_Akt->Downstream_Effectors Cell_Survival Cell Survival p_Akt->Cell_Survival Downstream_Effectors->Cell_Survival

    AVE 0991 and the PI3K/Akt Signaling Pathway.

Anti-inflammatory and Cytokine Modulation

A significant aspect of AVE 0991's therapeutic potential lies in its potent anti-inflammatory effects. This is achieved through the modulation of various pro- and anti-inflammatory cytokines and by reducing oxidative stress.

  • Cytokine Regulation: AVE 0991 has been demonstrated to decrease the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)[11]. Conversely, it can increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10)[1]. In a model of allergic lung inflammation, AVE 0991 reduced levels of IL-5 while increasing IL-10[1].

  • Reactive Oxygen Species (ROS): AVE 0991 has been shown to attenuate the production of reactive oxygen species (ROS), which are key mediators of inflammation and cellular damage[10].

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of AVE 0991 on key signaling molecules and physiological responses.

Table 1: Receptor Binding and NO Production

ParameterValueCell/Tissue TypeReference
IC50 for [125I]-Ang-(1-7) binding21 ± 35 nMBovine aortic endothelial cell membranes[6][7][12]
IC50 for [125I]-Ang-(1-7) binding4.75 x 10-8 MMas-transfected COS cells[13][14]
Peak NO release (10 µM AVE 0991)295 ± 20 nMBovine aortic endothelial cells[6][7]
Peak O2- release (10 µM AVE 0991)18 ± 2 nMBovine aortic endothelial cells[6][7]

Table 2: Modulation of Cytokine Levels

CytokineEffectModel/SystemQuantitative ChangeReference
IL-5DecreaseMurine model of allergic lung inflammationReduced to 63.9 ± 1.5 pg·mL-1 from OVA-induced levels[1]
IL-10IncreaseMurine model of allergic lung inflammationIncreased to 89.1 ± 6.8 pg·mL-1 from control levels[1]
IL-1βDecreaseAPP/PS1 mice (Alzheimer's model)Markedly reduced protein levels[11]
IL-6DecreaseAPP/PS1 mice (Alzheimer's model)Markedly reduced protein levels[11]
TNF-αDecreaseAPP/PS1 mice (Alzheimer's model)Markedly reduced protein levels[11]

Table 3: Effects on Kinase Phosphorylation

KinaseEffectModel/SystemReference
p38 MAPKDecreased phosphorylationDSS-induced colitis in mice[9]
AktDecreased phosphorylationDSS-induced colitis in mice[9]
ERK1/2Decreased phosphorylationDSS-induced colitis in mice[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AVE 0991's downstream signaling.

Mas Receptor Binding Assay
  • Objective: To determine the binding affinity of AVE 0991 to the Mas receptor.

  • Method: Competitive radioligand binding assay.

    • Membrane Preparation: Prepare cell membranes from cells overexpressing the Mas receptor (e.g., Mas-transfected COS cells).

    • Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [125I]-Ang-(1-7)) and varying concentrations of unlabeled AVE 0991 in a suitable binding buffer.

    • Incubation: Incubate the reaction mixture at room temperature for a specified time to reach equilibrium.

    • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of AVE 0991 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    Mas_Receptor_Binding_Assay_Workflow start Start prepare_membranes Prepare MasR-expressing cell membranes start->prepare_membranes setup_reaction Set up binding reaction: - Membranes - [125I]-Ang-(1-7) - Varying [AVE 0991] prepare_membranes->setup_reaction incubate Incubate to equilibrium setup_reaction->incubate filter Vacuum filtration to separate bound/free ligand incubate->filter wash Wash filters filter->wash count Gamma counting wash->count analyze Data analysis: Calculate IC50 count->analyze end End analyze->end

    Workflow for Mas Receptor Binding Assay.

Western Blotting for Phosphorylated Kinases (e.g., p-Akt, p-ERK)
  • Objective: To quantify the change in the phosphorylation status of key signaling kinases upon AVE 0991 treatment.

  • Method:

    • Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells, smooth muscle cells) and treat with AVE 0991 for various times and concentrations. Include appropriate controls (e.g., vehicle, positive control).

    • Cell Lysis: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-p-Akt Ser473, anti-p-ERK1/2 Thr202/Tyr204).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the kinase to normalize for protein loading.

    • Densitometry Analysis: Quantify the band intensities using densitometry software and express the results as a fold change in phosphorylation relative to the control.

    Western_Blot_Workflow start Start cell_treatment Cell Treatment with AVE 0991 start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection strip_reprobe Strip and Re-probe (e.g., anti-total Akt) detection->strip_reprobe analysis Densitometry Analysis strip_reprobe->analysis end End analysis->end

    General Workflow for Western Blotting.

Nitric Oxide (NO) Measurement
  • Objective: To measure the amount of NO produced by cells in response to AVE 0991.

  • Method: Griess Assay. This colorimetric assay measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

    • Cell Culture and Treatment: Plate cells (e.g., endothelial cells) in a multi-well plate and treat with AVE 0991.

    • Sample Collection: Collect the cell culture supernatant at different time points after treatment.

    • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions.

    • Reaction: Add the Griess reagent to the collected supernatants and to a set of nitrite standards of known concentrations.

    • Incubation: Incubate the plate at room temperature in the dark for a specified time to allow for the colorimetric reaction to develop.

    • Measurement: Measure the absorbance at 540 nm using a microplate reader.

    • Calculation: Generate a standard curve from the absorbance values of the nitrite standards. Use the standard curve to determine the concentration of nitrite in the experimental samples.

    Griess_Assay_Workflow start Start cell_treatment Cell Treatment with AVE 0991 start->cell_treatment collect_supernatant Collect Cell Culture Supernatant cell_treatment->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate Incubate in Dark add_griess->incubate measure_absorbance Measure Absorbance at 540 nm incubate->measure_absorbance calculate_concentration Calculate Nitrite Concentration using Standard Curve measure_absorbance->calculate_concentration end End calculate_concentration->end

    Workflow for Nitric Oxide Measurement using the Griess Assay.

Cytokine Measurement
  • Objective: To quantify the levels of specific cytokines in biological samples following AVE 0991 treatment.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

    • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Blocking: Block the plate with a blocking buffer to prevent non-specific binding.

    • Sample and Standard Incubation: Add standards of known cytokine concentrations and the experimental samples (e.g., cell culture supernatants, serum) to the wells.

    • Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

    • Enzyme Conjugate Incubation: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) that binds to the biotinylated detection antibody.

    • Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.

    • Stop Reaction: Stop the reaction with a stop solution.

    • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

    ELISA_Workflow start Start coat_plate Coat plate with capture antibody start->coat_plate block_plate Block plate coat_plate->block_plate add_samples Add samples and standards block_plate->add_samples add_detection_ab Add detection antibody add_samples->add_detection_ab add_enzyme_conjugate Add enzyme conjugate add_detection_ab->add_enzyme_conjugate add_substrate Add substrate add_enzyme_conjugate->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction measure_absorbance Measure absorbance stop_reaction->measure_absorbance analyze_data Analyze data measure_absorbance->analyze_data end End analyze_data->end

Conclusion

AVE 0991, as a selective Mas receptor agonist, activates a complex and interconnected network of downstream signaling pathways. Its ability to stimulate nitric oxide production, modulate MAPK and PI3K/Akt signaling, and exert potent anti-inflammatory effects underscores its significant therapeutic potential. This technical guide provides a foundational understanding of these core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the therapeutic benefits of AVE 0991. The provided diagrams offer a visual representation of these intricate pathways, facilitating a clearer comprehension of the molecular events following AVE 0991 activation. Further research into the nuanced, context-dependent signaling of AVE 0991 will continue to unveil its full therapeutic promise.

References

The Non-Peptide Mas Receptor Agonist AVE 0991: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE 0991, a synthetic, non-peptide agonist of the Mas receptor, represents a promising therapeutic agent due to its potent anti-inflammatory properties. As an orally active mimic of Angiotensin-(1-7), AVE 0991 activates the protective arm of the renin-angiotensin system, offering a multifactorial approach to mitigating inflammatory processes. This document provides an in-depth technical overview of the anti-inflammatory mechanisms of AVE 0991, supported by quantitative data from various experimental models, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Core Mechanism of Action

AVE 0991 exerts its anti-inflammatory effects primarily by binding to and activating the Mas receptor, a G protein-coupled receptor.[1] This activation counteracts the pro-inflammatory effects often mediated by the Angiotensin II Type 1 (AT1) receptor. The downstream signaling cascades initiated by Mas receptor activation are complex and tissue-specific, but consistently lead to the attenuation of inflammatory responses. Key mechanisms include the inhibition of pro-inflammatory transcription factors, reduction of inflammatory cell infiltration, and modulation of cytokine and chemokine production.[2][3]

Modulation of Inflammatory Signaling Pathways

AVE 0991 has been shown to significantly impact key intracellular signaling pathways that are central to the inflammatory response.

Mitogen-Activated Protein Kinase (MAPK) Pathway

AVE 0991 consistently demonstrates an inhibitory effect on the p38 MAPK pathway, a critical regulator of pro-inflammatory cytokine synthesis.[4][5] By decreasing the phosphorylation of p38 MAPK, AVE 0991 effectively dampens the downstream production of inflammatory mediators.[5] Some studies also suggest an effect on the ERK1/2 pathway, although this appears to be more context-dependent.[4]

AVE 0991 Modulation of the MAPK Pathway AVE 0991 AVE 0991 Mas Receptor Mas Receptor AVE 0991->Mas Receptor p38 MAPK Phosphorylation p38 MAPK Phosphorylation Mas Receptor->p38 MAPK Phosphorylation Inhibits Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production p38 MAPK Phosphorylation->Pro-inflammatory Cytokine Production

Figure 1: AVE 0991 inhibits pro-inflammatory cytokine production via the Mas receptor-mediated inhibition of p38 MAPK phosphorylation.

Nuclear Factor-kappa B (NF-κB) Pathway

Evidence suggests that AVE 0991 can attenuate inflammation by inhibiting the NF-κB pathway.[6] This pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The precise mechanism of NF-κB inhibition by AVE 0991 is an area of ongoing research but is likely linked to upstream signaling events following Mas receptor activation.

AVE 0991 and the NF-κB Pathway AVE 0991 AVE 0991 Mas Receptor Mas Receptor AVE 0991->Mas Receptor NF-κB Activation NF-κB Activation Mas Receptor->NF-κB Activation Inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression

Figure 2: AVE 0991-mediated Mas receptor activation leads to the inhibition of NF-κB and subsequent downregulation of pro-inflammatory gene expression.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of AVE 0991 has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Effect of AVE 0991 on Pro-Inflammatory Cytokine and Chemokine Expression
Model SystemCytokine/ChemokineDosage of AVE 0991ResultCitation
Murine Colitis (DSS model)IL-5, IL-6, IL-10, IL-27, ITAC30 mg/kgSignificant decrease in colonic expression[4]
Murine Chronic Allergic Lung Inflammation (OVA model)IL-51 mg/kg, s.c.Complete prevention of increase in BAL and lung[7]
Murine Chronic Allergic Lung Inflammation (OVA model)IL-101 mg/kg, s.c.Increased levels in BAL[7]
ApoE-/- Mice (Atherosclerosis)TNF-α, IL-6, CCL2, CXCL10, CCL5Not specifiedSignificant attenuation in PVAT[2]
TNF-α stimulated THP-1 MonocytesIL-1β, CCL2, CXCL10 (mRNA)1 µMInhibition of TNF-α induced increase[2]
Aged Rat Hippocampus (Post-laparotomy)TNF-α, IL-1β0.9 mg/kg, intranasallySignificant attenuation of upregulation[8]
APP/PS1 Mouse Brain Cortex (Alzheimer's Disease)IL-1β, IL-6, TNF-α3 and 10 mg/kgMarked decrease in expression[6]
Aβ-treated AstrocytesIL-1β, IL-6, TNF-α (mRNA & protein)1x10⁻⁶ MSubstantial decrease in expression[6]
Table 2: Effect of AVE 0991 on Inflammatory Signaling Molecules
Model SystemSignaling MoleculeDosage of AVE 0991ResultCitation
Murine Colitis (DSS model)p38 MAPK, Akt30 mg/kgDecreased colonic activity[4]
Ang II-induced Rat Vascular Smooth Muscle Cellsp38 MAPK Phosphorylation10⁻⁵ M or 10⁻⁷ MSignificant attenuation[5]
Ang II-induced Rat Vascular Smooth Muscle CellsReactive Oxygen Species (ROS)10⁻⁵ M or 10⁻⁷ MSignificant attenuation[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies.

Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
  • Objective: To evaluate the prophylactic and therapeutic anti-inflammatory effects of AVE 0991 in a model of inflammatory bowel disease.

  • Animal Model: Female BALB/c mice (6–10 weeks old).[4]

  • Induction of Colitis: Administration of DSS in drinking water.

  • Treatment Regimen:

    • Prophylactic: AVE 0991 administered prior to and during DSS exposure.

    • Therapeutic: AVE 0991 administered after the onset of colitis symptoms.

    • Dosage: Doses up to 30 mg/kg were used.[4]

  • Assessment of Inflammation:

    • Gross Anatomical and Histological Assessment: Evaluation of colon length, and histological scoring of inflammation and ulceration.

    • Western Blotting: To determine the phosphorylation levels of pro-inflammatory signaling molecules (e.g., p38 MAPK, Akt) in colonic sections.[4]

    • Proteomic Profiling: To measure the expression levels of various pro-inflammatory cytokines and chemokines in colonic tissue.[4]

Workflow for DSS-Induced Colitis Model A BALB/c Mice B Induce Colitis (DSS in drinking water) A->B C AVE 0991 Treatment (Prophylactic or Therapeutic) B->C D Assess Colitis Severity (Anatomical & Histological) C->D E Analyze Inflammatory Markers (Western Blot, Proteomics) C->E

Figure 3: Experimental workflow for evaluating the anti-inflammatory effects of AVE 0991 in a DSS-induced colitis model.

Murine Model of Ovalbumin (OVA)-Induced Chronic Allergic Lung Inflammation
  • Objective: To investigate the effect of AVE 0991 on pulmonary remodeling and inflammation in a model of chronic asthma.[7]

  • Animal Model: BALB/c mice (6–8 weeks old).[7]

  • Induction of Inflammation:

    • Sensitization: Intraperitoneal injections of OVA solution (20 µg per mouse) on days 0, 14, 28, and 42.[7]

    • Challenge: Nebulized OVA (1%) three times per week from day 21 to 51.[7]

  • Treatment Regimen: AVE 0991 (1 mg·kg⁻¹, s.c.) or saline administered daily during the challenge period.[7]

  • Assessment of Inflammation:

    • Bronchoalveolar Lavage (BAL): Collection of BAL fluid to measure cytokine concentrations (e.g., IL-5, IL-10) via ELISA.[7]

    • Lung Homogenates: Preparation of lung tissue homogenates for cytokine analysis.[7]

    • Histology: Evaluation of airway wall and pulmonary vasculature thickness.[7]

In Vitro Monocyte/Macrophage Pro-inflammatory Activation
  • Objective: To determine the direct anti-inflammatory effects of AVE 0991 on monocytic cells.

  • Cell Line: THP-1 human monocytic cells.[2]

  • Stimulation: Tumor Necrosis Factor-alpha (TNF-α) to induce a pro-inflammatory phenotype.[2]

  • Treatment: Pre-incubation with AVE 0991 (1 µM).[2]

  • Assessment of Inflammation:

    • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of pro-inflammatory genes such as IL-1β, CCL2, and CXCL10.[2]

    • Mas Receptor Antagonism: Use of A779 to confirm the involvement of the Mas receptor.[2]

Summary and Future Directions

AVE 0991 demonstrates robust anti-inflammatory properties across a range of preclinical models, targeting key signaling pathways such as p38 MAPK and NF-κB. Its ability to modulate a broad spectrum of inflammatory mediators, including a significant reduction in pro-inflammatory cytokines and chemokines, underscores its therapeutic potential. The data presented in this guide highlights the consistent and potent anti-inflammatory effects of this non-peptide Mas receptor agonist.

Future research should focus on further elucidating the precise molecular interactions downstream of Mas receptor activation by AVE 0991. Clinical trials are warranted to translate these promising preclinical findings into novel anti-inflammatory therapies for a variety of human diseases, including inflammatory bowel disease, asthma, atherosclerosis, and neuroinflammatory conditions.

References

An In-depth Technical Guide on the Effects of AVE 0991 on Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which the nonpeptide angiotensin-(1-7) mimic, AVE 0991, stimulates nitric oxide (NO) production. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in cardiovascular and related therapeutic areas.

Introduction

AVE 0991 is a novel, orally active, nonpeptide compound that emulates the beneficial endothelial effects of angiotensin-(1-7) [Ang-(1-7)].[1][2][3] A key action of AVE 0991 is its ability to stimulate the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system responsible for vasodilation and vascular homeostasis.[4][5][6] This guide details the signaling pathways, quantitative effects, and experimental methodologies related to AVE 0991-induced NO production.

Signaling Pathways of AVE 0991-Induced Nitric Oxide Production

AVE 0991-induced NO production is a complex process involving multiple receptors and downstream signaling cascades. The primary mechanism involves the activation of the Mas receptor, which subsequently leads to the activation of endothelial nitric oxide synthase (eNOS).[1][2][7] The signaling pathway is further modulated by angiotensin II type 1 (AT1), angiotensin II type 2 (AT2), and bradykinin (B550075) B2 receptors.

A diagrammatic representation of the signaling pathway is provided below:

AVE0991_Signaling_Pathway cluster_receptors Receptor Interactions AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Agonist AT2R AT2 Receptor AVE0991->AT2R Agonist AT1R AT1 Receptor AVE0991->AT1R Partial Agonist/ Antagonist B2R Bradykinin B2 Receptor MasR->B2R Potentiates PLC PLC MasR->PLC Activates AT2R->PLC Activates Kinin Kinin-mediated activation IP3 IP3 PLC->IP3 Produces CaM Ca2+/Calmodulin IP3->CaM Increases Ca2+ eNOS_inactive eNOS (inactive) CaM->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active Converts NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active Substrate Kinin->eNOS_inactive Activates

Caption: Signaling pathway of AVE 0991-induced nitric oxide production.

Quantitative Data on Nitric Oxide Production

The effects of AVE 0991 on nitric oxide and superoxide (B77818) (O₂⁻) release have been quantified in bovine aortic endothelial cells (BAECs).

Table 1: Comparison of AVE 0991 and Ang-(1-7) on NO and O₂⁻ Release in BAECs [1][2]

Compound (10 µmol/L)Peak NO Concentration (nmol/L)Peak O₂⁻ Concentration (nmol/L)Relative Amount of Bioactive NO
AVE 0991 295 ± 2018 ± 2~5 times higher than Ang-(1-7)
Ang-(1-7) 270 ± 2520 ± 4Baseline

Table 2: Inhibitory Effects of Antagonists on AVE 0991-Induced NO Production in BAECs [1][2]

AntagonistTarget ReceptorConcentration% Inhibition of NO Production
[D-Ala⁷]-Ang-(1-7) Ang-(1-7)5 µmol/L~50%
EXP 3174 AT₁0.1 µmol/L~50%
PD 123,177 AT₂0.1 µmol/L~90%
L-NMMA NO SynthaseNot specified~70%
Bradykinin B₂ Receptor Blockade Bradykinin B₂Not specified~80%

Table 3: IC₅₀ Values for [¹²⁵I]-Ang-(1-7) Binding to BAEC Membranes [1][2]

CompoundIC₅₀ (nmol/L)
AVE 0991 21 ± 35
Ang-(1-7) 220 ± 280

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of AVE 0991's effects on NO production.

Cell Culture

Bovine aortic endothelial cells (BAECs) are cultured to study the effects of AVE 0991 on NO production.

  • Cell Line: Bovine Aortic Endothelial Cells (BAECs)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum, 1% non-essential amino acids, and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Sub-culturing: Cells are passaged upon reaching 80-90% confluency.

Measurement of Nitric Oxide and Superoxide Release

Direct and simultaneous measurement of NO and O₂⁻ release from the surface of BAECs is achieved using selective electrochemical nanosensors.

  • Nanosensor Preparation: Carbon fiber electrodes are coated with a protective membrane and a selective sensing material for either NO or O₂⁻.

  • Measurement Principle: The nanosensors detect changes in current resulting from the oxidation or reduction of NO and O₂⁻ at the electrode surface.

  • Experimental Setup:

    • BAECs are grown to confluency on culture plates.

    • The culture medium is replaced with a buffered salt solution.

    • The nanosensors are positioned close to the cell surface.

    • A baseline reading is established.

    • AVE 0991 or other compounds are added to the solution.

    • The change in current is recorded over time, reflecting the release of NO and O₂⁻.

A diagram of the experimental workflow is presented below:

Experimental_Workflow Start Start Culture_BAECs Culture Bovine Aortic Endothelial Cells (BAECs) Start->Culture_BAECs Prepare_Nanosensors Prepare Selective Electrochemical Nanosensors (NO and O2-) Start->Prepare_Nanosensors Position_Sensors Position Nanosensors Near Cell Surface Culture_BAECs->Position_Sensors Prepare_Nanosensors->Position_Sensors Establish_Baseline Establish Baseline Electrochemical Reading Position_Sensors->Establish_Baseline Add_Compound Add AVE 0991 (or other test compounds) Establish_Baseline->Add_Compound Record_Data Simultaneously Record NO and O2- Release Over Time Add_Compound->Record_Data Analyze_Data Analyze Data: Peak Concentration, Total Release Record_Data->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for measuring NO and O₂⁻ release.
Receptor Binding Assay

Competitive binding assays are performed to determine the affinity of AVE 0991 for the Ang-(1-7) binding site.

  • Radioligand: [¹²⁵I]-Ang-(1-7)

  • Membrane Preparation:

    • BAECs are harvested and homogenized.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Assay Protocol:

    • Aliquots of the membrane suspension are incubated with a fixed concentration of [¹²⁵I]-Ang-(1-7).

    • Increasing concentrations of unlabeled AVE 0991 or Ang-(1-7) are added to compete for binding.

    • The mixture is incubated to reach equilibrium.

    • The bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound membranes is measured.

  • Data Analysis: The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is calculated.

Use of Antagonists

To elucidate the signaling pathways, specific receptor antagonists are used to block the effects of AVE 0991.

  • Protocol:

    • BAECs are pre-incubated with the antagonist for a specified period (e.g., 20 minutes) before the addition of AVE 0991.[2]

    • NO and O₂⁻ release is then measured as described in section 4.2.

  • Antagonists and their targets:

    • [D-Ala⁷]-Ang-(1-7): Selective Ang-(1-7) receptor antagonist.[1][2]

    • EXP 3174: Angiotensin II AT₁ receptor antagonist.[1][2]

    • PD 123,177: Angiotensin II AT₂ receptor antagonist.[1][2]

    • Nω-Nitro-L-arginine methyl ester (L-NMMA): Nitric oxide synthase inhibitor.[2]

    • Bradykinin B₂ receptor antagonist (e.g., Hoechst 140): Blocks the bradykinin B₂ receptor.[1][2][8]

Conclusion

AVE 0991 is a potent stimulator of endothelial nitric oxide production, acting primarily through the Mas receptor, with significant contributions from the AT₂ and bradykinin B₂ receptors. Its ability to generate a sustained release of bioactive NO, with minimal concomitant superoxide production, positions it as a promising therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of AVE 0991 and related compounds.

References

The Pharmacodynamics of AVE 0991 Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE 0991 sodium salt, a nonpeptide small molecule, has emerged as a potent and selective agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). This document provides an in-depth technical overview of the pharmacodynamics of AVE 0991, summarizing its mechanism of action, receptor binding affinity, downstream signaling cascades, and diverse physiological effects. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for foundational assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of activating the Angiotensin-(1-7)/Mas receptor axis.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. While the classical ACE/Angiotensin II/AT1 receptor axis is known for its pressor, proliferative, and pro-inflammatory effects, the discovery of the ACE2/Angiotensin-(1-7)/Mas receptor axis has unveiled a counter-regulatory pathway with protective functions.[1][2] Angiotensin-(1-7) [Ang-(1-7)] exerts vasodilatory, anti-proliferative, and anti-inflammatory effects.[1] However, its therapeutic application is limited by its short half-life and peptide nature.[3]

AVE 0991 was developed as an orally active, nonpeptide mimic of Ang-(1-7), offering a more stable pharmacological tool to probe the therapeutic benefits of Mas receptor activation.[1] This compound has been instrumental in elucidating the role of the protective RAS axis in various pathophysiological conditions, including cardiovascular disease, renal injury, and inflammation.[1][3][4]

Mechanism of Action

AVE 0991 functions as a selective agonist of the G-protein coupled Mas receptor.[5][6] Binding of AVE 0991 to the Mas receptor initiates a cascade of intracellular signaling events that antagonize the effects mediated by the Ang II/AT1 receptor axis.[7] Studies have confirmed that the effects of AVE 0991 are abolished in Mas-knockout mice and are blocked by the selective Ang-(1-7) antagonist A-779, confirming its specificity for the Mas receptor.[5][6][8]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the potency and efficacy of AVE 0991.

Table 1: Receptor Binding Affinity

PreparationRadioligandIC50 of AVE 0991Reference
Bovine Aortic Endothelial Cell Membranes[125I]-Ang-(1-7)21 ± 35 nM[9][10]
Mas-transfected COS Cells125I-Ang-(1-7)4.75 x 10-8 M (47.5 nM)[5][6][11]

Table 2: In Vitro Functional Activity

Cell TypeAssayEffect of AVE 0991 (10 µM)Reference
Bovine Aortic Endothelial CellsNO Release295 ± 20 nM[9][10]
Bovine Aortic Endothelial CellsO2- Production18 ± 2 nM[9][10]
Mas-transfected CHO CellsNO ReleaseBlocked by A-779[5][6]

Table 3: In Vivo Effects

Animal ModelConditionDose of AVE 0991Key FindingReference
Water-loaded C57BL/6 MiceAntidiuresis0.58 nmol/g (i.p.)Significant reduction in urinary volume[6][11]
Murine Model of Acute Kidney InjuryIschemia/Reperfusion9.0 mg/kg (s.c.)Attenuated renal functional impairment and tissue damage[4][12]
Rats with Myocardial InfarctionHeart FailureNot specifiedAttenuated decrease in systolic tension and reduced infarct area[8][13]
Obese Zucker RatsMetabolic Dysfunction0.5 mg/kg/day (osmotic minipump)Improved whole-body glucose tolerance[14]
Aged RatsPostoperative dNCR0.9 mg/kg (intranasal)Reduced neuroinflammation and restored blood-brain barrier integrity[15]
DSS-induced Colitis in MiceInflammatory Bowel Disease1, 20, and 40 mg/kg (i.p.)Significantly reduced colitis severity[3]

Signaling Pathways

Activation of the Mas receptor by AVE 0991 triggers several downstream signaling pathways that contribute to its beneficial effects. A primary pathway involves the stimulation of nitric oxide (NO) production via endothelial nitric oxide synthase (eNOS). Additionally, AVE 0991 has been shown to modulate the phosphorylation of key signaling molecules such as p38 MAPK and Akt, often in opposition to the effects of Ang II.[16]

AVE0991_Signaling_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR G_protein G-Protein MasR->G_protein eNOS eNOS G_protein->eNOS Activates p38MAPK p38 MAPK Phosphorylation G_protein->p38MAPK Inhibits Akt Akt Phosphorylation G_protein->Akt Inhibits NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Inflammation Inflammation p38MAPK->Inflammation Proliferation Cell Proliferation Akt->Proliferation AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R AT1R->p38MAPK Activates AT1R->Akt Activates

Caption: Signaling pathways activated by AVE 0991 binding to the Mas receptor.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

Receptor Binding Assay (Mas-transfected COS Cells)

This protocol describes a competitive binding assay to determine the affinity of AVE 0991 for the Mas receptor.[9][17]

Receptor_Binding_Assay_Workflow start Start step1 Culture Mas-transfected COS cells in 24-well plates. start->step1 step2 Incubate cells with 0.5 nM 125I-Ang-(1-7) and varying concentrations of AVE 0991 (10^-10 to 10^-5 M). step1->step2 step3 Incubate for 60 minutes at 4°C. step2->step3 step4 Wash cells twice with ice-cold serum-free DMEM. step3->step4 step5 Lyse cells with 0.1% Triton X-100. step4->step5 step6 Measure bound radioactivity in a gamma counter. step5->step6 step7 Calculate IC50 value. step6->step7 end End step7->end

Caption: Workflow for a competitive receptor binding assay.

Materials:

  • Mas-transfected COS cells[9][17]

  • 24-well plates[9][17]

  • Serum-free DMEM supplemented with 0.2% BSA, 0.005% bacitracin, 0.1 M PMSF, and 0.5 M orthophenanthroline[9][17]

  • 125I-Ang-(1-7)[9][17]

  • This compound[9][17]

  • 0.1% Triton X-100[9][17]

  • Gamma counter[9][17]

Procedure:

  • Mas-transfected COS cells are cultured to confluency in 24-well plates.[9][17]

  • The cells are incubated with 0.5 x 10-9 mol/L 125I-Ang-(1-7) in the presence of increasing concentrations of AVE 0991 (from 10-10 to 10-5 mol/L) for 60 minutes at 4°C in a total volume of 0.3 mL of serum-free medium.[9][17]

  • Following incubation, the cells are washed twice with ice-cold serum-free DMEM.[9][17]

  • The cells are then disrupted with 0.1% Triton X-100.[9][17]

  • The amount of bound radioactivity is measured using a gamma counter.[9][17]

  • Non-specific binding is determined in the presence of a high concentration of unlabeled Ang-(1-7).

  • The IC50 value is calculated from the competition binding curve.

In Vivo Murine Model of Acute Kidney Injury

This protocol outlines an experimental workflow to assess the renoprotective effects of AVE 0991 in a model of ischemia/reperfusion (I/R) injury.[4][12]

AKI_Model_Workflow start Start step1 Induce bilateral renal ischemia in C57BL/6 mice for 30 minutes. start->step1 step2 Administer AVE 0991 (9.0 mg/kg, s.c.) or vehicle immediately after ischemia and 12 hours after reperfusion. step1->step2 step3 Allow 24 hours of reperfusion. step2->step3 step4 Collect blood and kidney tissue. step3->step4 step5 Measure serum creatinine (B1669602) and perform renal histopathology. step4->step5 step6 Analyze data to assess renal function and tissue damage. step5->step6 end End step6->end

Caption: Workflow for an in vivo acute kidney injury model.

Animals and Treatment:

  • Male C57BL/6 wild-type mice are used.[4][12]

  • Renal ischemia is induced by bilateral clamping of the renal pedicles for 30 minutes.[4][12]

  • AVE 0991 (9.0 mg/kg) or vehicle (10 mM KOH in 0.9% NaCl) is administered via subcutaneous injection immediately following ischemia and again 12 hours after the start of reperfusion.[4][12]

  • A sham-operated control group is also included.[4][12]

Outcome Measures:

  • Renal Function: Serum creatinine levels are measured 24 hours after reperfusion to assess glomerular filtration rate.[4][12]

  • Histopathology: Kidneys are harvested, fixed, and stained (e.g., with H&E) to evaluate tissue injury, including acute tubular necrosis, cast formation, and tubular dilatation.[4][12]

  • Inflammatory Markers: Infiltration of leukocytes (e.g., neutrophils) in the kidney tissue can be quantified.[4][12]

Therapeutic Implications

The pharmacodynamic profile of AVE 0991 highlights its potential as a therapeutic agent for a range of conditions characterized by over-activation of the classical RAS. Its demonstrated efficacy in preclinical models of cardiovascular and renal disease, as well as inflammatory conditions, underscores the promise of targeting the Mas receptor.

  • Cardiovascular Disease: By promoting vasodilation, reducing inflammation, and attenuating cardiac remodeling, AVE 0991 shows potential for treating hypertension, heart failure, and atherosclerosis.[8][13][18]

  • Renal Disease: The renoprotective effects of AVE 0991, including improved renal function and reduced tissue damage in acute kidney injury models, suggest its utility in various nephropathies.[4][12]

  • Inflammatory Conditions: AVE 0991 has demonstrated anti-inflammatory properties in models of colitis and neuroinflammation, indicating a broader therapeutic potential beyond cardiovascular and renal applications.[3][15][19]

Conclusion

This compound is a pivotal pharmacological tool that has significantly advanced our understanding of the protective arm of the renin-angiotensin system. Its selective agonism at the Mas receptor, coupled with its favorable nonpeptide characteristics, has enabled comprehensive investigation of the therapeutic benefits of this pathway. The data summarized in this guide demonstrate the potent and diverse pharmacodynamic effects of AVE 0991, supporting the continued exploration of Mas receptor agonists as a novel therapeutic strategy for a multitude of diseases. The detailed protocols and structured data presented herein are intended to facilitate future research in this promising area of drug discovery and development.

References

The Nonpeptide Mas Receptor Agonist AVE 0991: A Technical Guide to its Interaction with the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AVE 0991, a nonpeptide agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). AVE 0991 mimics the beneficial effects of the endogenous peptide Angiotensin-(1-7), offering a promising therapeutic avenue for cardiovascular and other diseases. This document details the mechanism of action of AVE 0991, its interaction with the RAS, and its pharmacological effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. The classical RAS axis, comprising the angiotensin-converting enzyme (ACE), angiotensin II (Ang II), and the Ang II type 1 (AT1) receptor, is well-known for its role in vasoconstriction, inflammation, and fibrosis. In contrast, the counter-regulatory or protective arm of the RAS, centered around angiotensin-converting enzyme 2 (ACE2), Angiotensin-(1-7) (Ang-(1-7)), and the Mas receptor, generally opposes the actions of the classical axis, promoting vasodilation, anti-inflammatory, and anti-fibrotic effects.

AVE 0991 is a synthetic, nonpeptide small molecule that acts as a selective agonist for the Mas receptor.[1][2] Its development represents a significant step forward in leveraging the therapeutic potential of the protective RAS axis, overcoming the limitations of peptide-based agonists, such as poor oral bioavailability and rapid degradation. This guide will delve into the technical details of AVE 0991's pharmacology and its interaction with the RAS.

Mechanism of Action and Interaction with the Renin-Angiotensin System

AVE 0991 exerts its effects by binding to and activating the Mas receptor, a G protein-coupled receptor.[3] This activation triggers downstream signaling cascades that mimic the physiological actions of Ang-(1-7). The interaction of AVE 0991 with the RAS is multifaceted, primarily involving the potentiation of the ACE2/Ang-(1-7)/Mas axis, thereby counteracting the detrimental effects of the ACE/Ang II/AT1 axis.

Signaling Pathways

Activation of the Mas receptor by AVE 0991 initiates several key signaling pathways:

  • Nitric Oxide (NO) Pathway: AVE 0991 stimulates the production and release of nitric oxide (NO) from endothelial cells, a key molecule in vasodilation and vascular protection.[4][5][6] This process is mediated by the activation of endothelial nitric oxide synthase (eNOS).

  • Anti-inflammatory Pathways: AVE 0991 has been shown to attenuate inflammatory responses. One identified mechanism involves the induction of Heme Oxygenase-1 (HO-1) and the subsequent downregulation of p38 MAPK phosphorylation in vascular smooth muscle cells (VSMCs), which inhibits Ang II-induced proliferation.[1]

  • Neuroprotective Pathways: In the context of subarachnoid hemorrhage, AVE 0991 has been demonstrated to attenuate oxidative stress and neuronal apoptosis through the Mas/PKA/CREB/UCP-2 pathway.

The following diagram illustrates the primary signaling cascade initiated by AVE 0991 binding to the Mas receptor, leading to vasodilation.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Effect AVE_0991 AVE 0991 MasR Mas Receptor AVE_0991->MasR Binds to G_Protein G Protein Activation MasR->G_Protein eNOS_activation eNOS Activation G_Protein->eNOS_activation NO_Production Nitric Oxide (NO) Production eNOS_activation->NO_Production Catalyzes L_Arginine L-Arginine L_Arginine->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation Leads to

AVE 0991 signaling pathway leading to vasodilation.

Quantitative Data

The following tables summarize key quantitative data regarding the binding affinity and functional activity of AVE 0991 from various studies.

Table 1: Binding Affinity of AVE 0991 for the Mas Receptor
LigandPreparationIC50 (nmol/L)Reference
AVE 0991Bovine aortic endothelial cell membranes21 ± 35[4][5]
Angiotensin-(1-7)Bovine aortic endothelial cell membranes220 ± 280[4][5]
AVE 0991Mas-transfected COS cells47.5[3]
Table 2: Effect of AVE 0991 on Nitric Oxide (NO) and Superoxide (O₂⁻) Release
Compound (Concentration)Peak NO Release (nmol/L)Peak O₂⁻ Release (nmol/L)Cell TypeReference
AVE 0991 (10 µmol/L)295 ± 2018 ± 2Bovine aortic endothelial cells[4][5][6]
Angiotensin-(1-7) (10 µmol/L)270 ± 2520 ± 4Bovine aortic endothelial cells[4][5][6]
Table 3: In Vivo Effects of AVE 0991 on Blood Pressure in Hypertensive Rats
TreatmentAnimal ModelDoseEffect on Systolic Blood Pressure (SBP)Reference
AVE 0991Spontaneously Hypertensive Rats (SHR)Not specifiedBlunted nightly increase in blood pressure[7]
AVE 0991Angiotensin II-induced hypertensive rats576 µg/kg/dayReduced SBP[8]
Table 4: Inhibitory Effect of AVE 0991 on Angiotensin II-Induced Vascular Smooth Muscle Cell (VSMC) Proliferation
TreatmentAng II ConcentrationAVE 0991 Concentration% Inhibition of ProliferationReference
AVE 0991Not specified10⁻⁸ to 10⁻⁵ mol/LDose-dependent inhibition[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on AVE 0991.

Radioligand Binding Assay for Mas Receptor Affinity

This protocol is adapted from studies determining the binding affinity of AVE 0991 for the Mas receptor.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of AVE 0991 for the binding of a radiolabeled ligand to the Mas receptor.

Materials:

  • Mas-transfected cells (e.g., COS cells) or membrane preparations from tissues expressing the Mas receptor (e.g., bovine aortic endothelial cells).

  • Radioligand: [¹²⁵I]-Angiotensin-(1-7).

  • Unlabeled AVE 0991.

  • Binding buffer (e.g., DMEM supplemented with 0.2% BSA, protease inhibitors).

  • Wash buffer (e.g., ice-cold PBS).

  • Scintillation fluid.

  • Gamma counter.

Procedure:

  • Cell/Membrane Preparation: Prepare cell suspensions or membrane homogenates according to standard laboratory protocols.

  • Incubation: In a microplate, combine the cell/membrane preparation, a fixed concentration of [¹²⁵I]-Ang-(1-7), and varying concentrations of unlabeled AVE 0991.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-180 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the AVE 0991 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram:

Start Start Prepare Prepare Mas-expressing cells/membranes Start->Prepare Incubate Incubate with [¹²⁵I]-Ang-(1-7) and varying AVE 0991 conc. Prepare->Incubate Filter Rapidly filter to separate bound and free ligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Measure Measure radioactivity with gamma counter Wash->Measure Analyze Analyze data to determine IC50 Measure->Analyze End End Analyze->End

Workflow for Mas receptor radioligand binding assay.
Measurement of Nitric Oxide (NO) Release from Endothelial Cells

This protocol is based on methods used to measure AVE 0991-stimulated NO release.[4][5][6]

Objective: To quantify the amount of NO released from endothelial cells upon stimulation with AVE 0991.

Materials:

  • Cultured endothelial cells (e.g., bovine aortic endothelial cells).

  • AVE 0991 solution.

  • Krebs-Ringer buffer or other suitable physiological buffer.

  • NO sensor or a fluorescent NO indicator dye (e.g., DAF-FM diacetate).

  • Fluorometer or plate reader.

Procedure:

  • Cell Culture: Culture endothelial cells to confluence in appropriate multi-well plates.

  • Loading with NO Indicator (if applicable): If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.

  • Stimulation: Replace the culture medium with buffer and add the desired concentration of AVE 0991.

  • Measurement:

    • NO Sensor: Place the NO sensor in close proximity to the cell monolayer and record the change in current, which is proportional to the NO concentration.

    • Fluorescent Dye: Measure the increase in fluorescence intensity over time using a fluorometer or plate reader.

  • Controls: Include a vehicle control (buffer without AVE 0991) and a positive control (e.g., a known NO donor or another agonist like bradykinin).

  • Data Analysis: Quantify the NO release by calculating the change in signal (current or fluorescence) compared to the baseline and controls.

In Vivo Blood Pressure Measurement in Hypertensive Rats

This protocol describes a general procedure for assessing the effect of AVE 0991 on blood pressure in a rat model of hypertension.[7][8]

Objective: To determine the effect of AVE 0991 administration on the systolic blood pressure of hypertensive rats.

Materials:

  • Hypertensive rat model (e.g., Spontaneously Hypertensive Rats or Ang II-induced hypertensive rats).

  • AVE 0991 formulation for in vivo administration (e.g., dissolved in a suitable vehicle for oral gavage, subcutaneous, or intraperitoneal injection).

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).

Procedure:

  • Animal Acclimatization: Acclimate the rats to the housing conditions and the blood pressure measurement procedure to minimize stress-induced variations.

  • Baseline Measurement: Measure the baseline systolic blood pressure of all rats before starting the treatment.

  • Treatment Administration: Administer AVE 0991 or the vehicle to the respective groups of rats according to the planned dosing regimen (e.g., daily for a specified number of weeks).

  • Blood Pressure Monitoring: Measure the blood pressure at regular intervals throughout the treatment period.

  • Data Analysis: Compare the changes in systolic blood pressure between the AVE 0991-treated group and the vehicle-treated control group using appropriate statistical methods.

Conclusion

AVE 0991 is a potent and selective nonpeptide agonist of the Mas receptor that effectively mimics the beneficial actions of Angiotensin-(1-7). Its ability to activate the protective arm of the renin-angiotensin system makes it a highly valuable tool for research and a promising candidate for the development of novel therapeutics for a range of cardiovascular and related diseases. This technical guide provides a foundational resource for scientists and researchers working with AVE 0991, offering key quantitative data, detailed experimental protocols, and a clear understanding of its mechanism of action. Further research will continue to elucidate the full therapeutic potential of this important molecule.

References

The Discovery and Development of AVE 0991: A Nonpeptide Angiotensin-(1-7) Mimetic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AVE 0991 is a pioneering nonpeptide, orally active agonist of the Mas receptor, the cognate receptor for the endogenous heptapeptide (B1575542) Angiotensin-(1-7) (Ang-(1-7)). Developed as a mimetic of Ang-(1-7), AVE 0991 circumvents the poor pharmacokinetic profile of the native peptide while replicating its beneficial cardiovascular and organ-protective effects. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological characterization, and preclinical development of AVE 0991. Detailed experimental protocols for key assays, a compilation of quantitative data, and visualizations of its mechanism of action and experimental workflows are presented to serve as a valuable resource for researchers in cardiovascular pharmacology and drug discovery.

Introduction: The Renin-Angiotensin System and the Ang-(1-7)/Mas Receptor Axis

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. The classical RAS cascade, involving angiotensin-converting enzyme (ACE) and the angiotensin II type 1 (AT1) receptor, is well-established for its role in vasoconstriction, inflammation, and fibrosis. In recent decades, a counter-regulatory axis of the RAS, centered around angiotensin-converting enzyme 2 (ACE2), Ang-(1-7), and the Mas receptor, has been identified as a crucial pathway for opposing the detrimental effects of the classical RAS.[1] Ang-(1-7) elicits a range of beneficial effects, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative actions.[1]

However, the therapeutic potential of Ang-(1-7) is limited by its short half-life and rapid degradation by peptidases. This prompted the search for nonpeptide, orally bioavailable mimetics that could activate the Mas receptor and replicate the favorable pharmacological profile of Ang-(1-7).[1] This effort led to the discovery of AVE 0991.

Discovery and Synthesis of AVE 0991

AVE 0991, with the chemical name 5-formyl-4-methoxy-2-phenyl-1-[[4-[2-(ethylaminocarbonylsulfonamido)-5-isobutyl-3-thienyl]-phenyl]-methyl]-imidazole, emerged from a medicinal chemistry program aimed at identifying small molecule agonists of the Ang-(1-7) receptor.[2]

The synthesis of AVE 0991 has been described to involve key cross-coupling reactions, such as the Suzuki and Stille reactions, to connect the imidazole (B134444) and thiophene (B33073) building blocks.

Pharmacological Profile and Mechanism of Action

AVE 0991 is a potent and selective agonist of the Mas receptor. Its mechanism of action is centered on mimicking the downstream signaling effects of Ang-(1-7) binding to the Mas receptor.

Receptor Binding and Affinity

AVE 0991 demonstrates high affinity for the Ang-(1-7) binding site on the Mas receptor. Competitive radioligand binding assays have been instrumental in quantifying this interaction.

Table 1: Receptor Binding Affinity of AVE 0991

LigandReceptor/TissueRadioligandIC50 (nM)Reference
AVE 0991Bovine Aortic Endothelial Cell Membranes[125I]-Ang-(1-7)21 ± 35[3][4]
Ang-(1-7)Bovine Aortic Endothelial Cell Membranes[125I]-Ang-(1-7)220 ± 280[3][4]
AVE 0991Mas-transfected COS cells[125I]-Ang-(1-7)47.5[5][6]
Functional Effects on Endothelial Cells

A key therapeutic effect of the Ang-(1-7)/Mas axis is the stimulation of nitric oxide (NO) production in the endothelium, which leads to vasodilation and improved endothelial function. AVE 0991 effectively replicates this action.

Table 2: Functional Effects of AVE 0991 on Endothelial Cells

Compound (Concentration)ParameterCell TypeEffectReference
AVE 0991 (10 µM)Peak NO releaseBovine Aortic Endothelial Cells295 ± 20 nmol/L[3]
Ang-(1-7) (10 µM)Peak NO releaseBovine Aortic Endothelial Cells270 ± 25 nmol/L[3]
AVE 0991 (10 µM)Peak O2- releaseBovine Aortic Endothelial Cells18 ± 2 nmol/L[3]
Ang-(1-7) (10 µM)Peak O2- releaseBovine Aortic Endothelial Cells20 ± 4 nmol/L[3]

Notably, while the peak concentrations of NO released are similar between AVE 0991 and Ang-(1-7), the total amount of bioactive NO released is approximately five times higher with AVE 0991.[3]

Signaling Pathways

The signaling cascade initiated by AVE 0991 binding to the Mas receptor involves the potentiation of bradykinin (B550075) B2 receptor signaling, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[3] This effect is sensitive to blockade by both the selective Ang-(1-7) antagonist A-779 and bradykinin B2 receptor antagonists.[3] Interestingly, the NO production stimulated by AVE 0991 is also attenuated by AT2 receptor antagonists, suggesting a potential cross-talk between these receptor systems.[3]

AVE0991_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR PLC PLC MasR->PLC Potentiates B2R Bradykinin B2 Receptor B2R->PLC Bradykinin Bradykinin Bradykinin->B2R IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_increase ↑ [Ca²⁺]i IP3->Ca2_increase eNOS_inactive eNOS (inactive) Ca2_increase->eNOS_inactive eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO eNOS (active) Vasodilation Vasodilation NO->Vasodilation

Caption: Simplified signaling pathway of AVE 0991-mediated vasodilation.

Preclinical Development and Therapeutic Potential

AVE 0991 has been evaluated in a wide range of preclinical models, demonstrating its therapeutic potential in various pathological conditions.

Table 3: Summary of In Vivo Studies with AVE 0991

Animal ModelDisease/ConditionKey FindingsReference
Water-loaded miceDiuresisDecreased water diuresis and increased urine osmolality, an effect blocked by the Mas receptor antagonist A-779.[5][6]
Apolipoprotein E-knockout miceAtherosclerosisInhibited atherogenesis.[6]
Rats with liver cirrhosisPortal HypertensionDecreased portal pressure without affecting systemic pressure.[7]
Aged ratsPostoperative Delayed Neurocognitive RecoveryAttenuated neuroinflammation and restored blood-brain barrier integrity.[8][9]

These studies highlight the broad therapeutic window of AVE 0991, with potential applications in cardiovascular, renal, and neuroinflammatory diseases.

Experimental Protocols

Radioligand Binding Assay for Mas Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the Mas receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the Mas receptor.

  • [125I]-Ang-(1-7) (Radioligand).

  • Unlabeled AVE 0991 and Ang-(1-7) (for competition).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., glass fiber filters pre-treated with polyethyleneimine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Addition of Competitors: Add serial dilutions of the unlabeled test compound (e.g., AVE 0991) or unlabeled Ang-(1-7) for the standard curve. For total binding wells, add buffer only. For non-specific binding wells, add a high concentration of unlabeled Ang-(1-7).

  • Addition of Radioligand: Add a fixed concentration of [125I]-Ang-(1-7) to all wells.

  • Addition of Membranes: Add the membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

Nitric Oxide (NO) Measurement using the Griess Assay

This protocol describes the colorimetric detection of nitrite (B80452) (a stable metabolite of NO) in cell culture supernatants.

Materials:

  • Endothelial cells (e.g., bovine aortic endothelial cells).

  • Cell culture medium.

  • AVE 0991 and other test compounds.

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution).

  • Sodium nitrite standard solution.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment: Seed endothelial cells in a 96-well plate and grow to confluence. Treat the cells with AVE 0991 or other compounds for a specified time.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in the cell culture medium.

  • Griess Reaction: In a new 96-well plate, add a portion of the collected supernatants and the nitrite standards.

  • Add the Griess Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink to magenta color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve of absorbance versus nitrite concentration. Use the standard curve to determine the concentration of nitrite in the experimental samples.

Experimental and Developmental Workflow

The discovery and development of a novel GPCR agonist like AVE 0991 typically follows a structured workflow.

Drug_Discovery_Workflow Target_ID Target Identification (Mas Receptor) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead (Medicinal Chemistry) HTS->Hit_to_Lead Lead_Opt Lead Optimization (SAR) Hit_to_Lead->Lead_Opt AVE0991_Candidate AVE 0991 (Candidate Drug) Lead_Opt->AVE0991_Candidate In_Vitro_Pharm In Vitro Pharmacology AVE0991_Candidate->In_Vitro_Pharm In_Vivo_Pharm In Vivo Pharmacology (Animal Models) In_Vitro_Pharm->In_Vivo_Pharm ADMET ADMET & Pharmacokinetics In_Vivo_Pharm->ADMET Preclinical_Dev Preclinical Development ADMET->Preclinical_Dev

Caption: A typical workflow for the discovery and development of a GPCR agonist.

Conclusion

AVE 0991 represents a significant advancement in the field of cardiovascular pharmacology, being the first nonpeptide, orally active agonist of the Mas receptor to be developed. Its ability to mimic the beneficial effects of the Ang-(1-7)/Mas receptor axis holds considerable promise for the treatment of a variety of diseases characterized by endothelial dysfunction, inflammation, and fibrosis. The data and protocols presented in this technical guide offer a comprehensive resource for researchers seeking to further investigate the pharmacology of AVE 0991 and to explore the therapeutic potential of activating the protective arm of the renin-angiotensin system.

References

An In-depth Technical Guide to AVE 0991 Sodium Salt: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE 0991 sodium salt is a potent and selective non-peptide agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2][3][4] This synthetic, orally active compound mimics the beneficial effects of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)], offering a promising therapeutic avenue for a range of cardiovascular and inflammatory diseases.[2][5] Its resistance to proteolytic degradation provides a significant advantage over its peptide counterpart.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action and relevant signaling pathways. All quantitative data are presented in structured tables, and key experimental methodologies are detailed to facilitate further research and development.

Chemical Structure and Physicochemical Properties

AVE 0991, chemically known as sodium (Z)-N'-ethyl-N-((3-(4-((5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-yl)methyl)phenyl)-5-isobutylthiophen-2-yl)sulfonyl)carbamimidate, is a complex organic molecule.[6] Its structure is characterized by a central thiophene (B33073) ring linked to a phenyl-imidazole moiety and a sulfonylcarbamimidate group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 306288-04-0[6][7][8]
Molecular Formula C29H31N4NaO5S2[6][7]
Molecular Weight 602.7 g/mol [6][7]
Solubility Soluble in DMSO[6][9]
Storage Store at -20°C[6]

Pharmacological Properties and Mechanism of Action

AVE 0991 acts as a selective agonist at the Mas receptor, the primary receptor for Ang-(1-7).[1][10][11] Its binding to the Mas receptor initiates a cascade of intracellular signaling events that counteract the often-detrimental effects of the Angiotensin II/AT1 receptor axis of the RAS.

Binding Affinity and Potency

AVE 0991 demonstrates high affinity for the Mas receptor, effectively competing with the endogenous ligand Ang-(1-7).

Table 2: In Vitro Binding Affinity and Potency of AVE 0991

AssayCell/Tissue TypeParameterAVE 0991Ang-(1-7)Reference
Competitive BindingBovine Aortic Endothelial Cell MembranesIC5021 ± 35 nM220 ± 280 nM[1][6][12]
Competitive BindingMas-transfected COS cellsIC5047.5 nM-[10][13]
In Vitro and In Vivo Effects

AVE 0991 has been shown to elicit a range of beneficial effects in both cellular and animal models, highlighting its therapeutic potential.

Table 3: Summary of In Vitro and In Vivo Effects of AVE 0991

ModelConcentration/DoseObserved EffectReference
Bovine Aortic Endothelial Cells10 µMIncreased Nitric Oxide (NO) Release (295 ± 20 nM)[1][3][12]
Bovine Aortic Endothelial Cells10 µMLow Superoxide (O2-) Release (18 ± 2 nM)[1][3][12]
Rat Vascular Smooth Muscle Cells10⁻⁸ to 10⁻⁵ MAttenuated Angiotensin II-induced proliferation[14]
Water-loaded C57BL/6 Mice0.58 nmol/g (i.p.)Significant decrease in water diuresis[1][3][13]
ApoE-knockout Mice-Inhibited atherogenesis[13]
Obese Zucker Rats0.5 mg/kg/dayImproved glucose metabolism[15]

Signaling Pathways

The therapeutic effects of AVE 0991 are mediated through the activation of several downstream signaling pathways upon binding to the Mas receptor. These pathways are often associated with vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic effects.

Nitric Oxide Synthase (NOS) Activation

A key mechanism of AVE 0991 is the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a potent vasodilator.[12][16]

G AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR binds eNOS eNOS MasR->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation promotes

Caption: AVE 0991-Mas Receptor Signaling via eNOS.

Anti-proliferative Signaling in Vascular Smooth Muscle Cells

AVE 0991 has been shown to attenuate the proliferation of vascular smooth muscle cells (VSMCs) induced by Angiotensin II, a key event in vascular remodeling and hypertension.[14] This effect is mediated through the induction of Heme Oxygenase-1 (HO-1) and downregulation of p38 MAPK phosphorylation.[14]

G AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR HO1 Heme Oxygenase-1 (HO-1) MasR->HO1 induces p38MAPK p38 MAPK Phosphorylation HO1->p38MAPK inhibits VSMC_Proliferation VSMC Proliferation p38MAPK->VSMC_Proliferation promotes AngII Angiotensin II AngII->p38MAPK activates

Caption: Anti-proliferative Pathway of AVE 0991 in VSMCs.

Neuroprotective Signaling Pathway

In the context of subarachnoid hemorrhage, AVE 0991 has been shown to attenuate oxidative stress and neuronal apoptosis through the Mas/PKA/CREB/UCP-2 pathway.[1]

G AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR PKA PKA MasR->PKA activates CREB p-CREB PKA->CREB activates UCP2 UCP-2 CREB->UCP2 increases expression Bcl2 Bcl-2 CREB->Bcl2 increases expression Bax Bax CREB->Bax decreases expression Neuronal_Apoptosis Neuronal Apoptosis Bcl2->Neuronal_Apoptosis inhibits Bax->Neuronal_Apoptosis promotes

Caption: Neuroprotective Signaling of AVE 0991.

Experimental Protocols

Synthesis of AVE 0991

A large-scale synthesis of AVE 0991 has been described involving a crucial cross-coupling reaction between an imidazole (B134444) and a thiophene building block.[17] The preferred method utilizes a Stille reaction for optimal yield.[17]

G cluster_reactants Reactants Imidazole Imidazole Building Block (2) Stille_Reaction Stille Cross-Coupling Reaction Imidazole->Stille_Reaction Thiophene Thiophene Building Block (3) Thiophene->Stille_Reaction AVE0991 AVE 0991 (1a) Stille_Reaction->AVE0991

Caption: Synthetic Workflow for AVE 0991.

A detailed, step-by-step protocol for the synthesis is beyond the scope of this guide but can be found in the cited literature.[17]

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of AVE 0991 for the Mas receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from bovine aortic endothelial cells or Mas-transfected cells (e.g., COS cells).

  • Incubation: Incubate the cell membranes with a fixed concentration of radiolabeled Ang-(1-7) (e.g., [¹²⁵I]-Ang-(1-7)) and varying concentrations of unlabeled AVE 0991 or Ang-(1-7) (as a competitor).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Measurement of Nitric Oxide and Superoxide Release

Objective: To quantify the release of NO and O2- from endothelial cells upon stimulation with AVE 0991.

Methodology:

  • Cell Culture: Culture bovine aortic endothelial cells to confluence.

  • Nanosensor Placement: Position selective electrochemical nanosensors on the surface of the endothelial cells for direct and simultaneous measurement of NO and O2-.

  • Stimulation: Add AVE 0991 (e.g., 10 µM) to the cell culture medium.

  • Data Acquisition: Record the electrochemical signals from the nanosensors over time to measure the peak concentrations of NO and O2- released.

  • Data Analysis: Quantify the peak concentrations and compare them to baseline and control conditions.

Conclusion

This compound is a well-characterized, potent, and selective non-peptide agonist of the Mas receptor. Its favorable pharmacological profile, including oral activity and resistance to degradation, makes it a highly valuable tool for research into the protective arm of the renin-angiotensin system. The diverse beneficial effects observed in preclinical models of cardiovascular and neurological diseases underscore its significant therapeutic potential. The detailed information on its chemical properties, mechanism of action, and experimental methodologies provided in this guide is intended to support and accelerate further investigation and development of this promising compound.

References

The Role of AVE 0991 in Attenuating Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991, a non-peptide agonist of the Mas receptor, represents a significant area of investigation in the pathophysiology and treatment of hypertension. As a key component of the protective arm of the renin-angiotensin system (RAS), the ACE2-Angiotensin-(1-7)-Mas receptor axis, AVE 0991 offers a promising therapeutic strategy by counteracting the detrimental effects of the classical ACE-Angiotensin II-AT1 receptor axis. This technical guide provides a comprehensive overview of the efficacy of AVE 0991 in various preclinical models of hypertension, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

AVE 0991 primarily exerts its effects by binding to and activating the Mas receptor, a G-protein coupled receptor. This activation triggers a cascade of downstream signaling events that collectively contribute to its antihypertensive and organ-protective properties. A central mechanism is the potentiation of nitric oxide (NO) release from the endothelium.[1] AVE 0991 has been shown to stimulate endothelial nitric oxide synthase (eNOS), leading to vasodilation and a reduction in blood pressure.[1][2] Furthermore, its action on the Mas receptor has been linked to the modulation of the baroreflex, a key mechanism for short-term blood pressure control.[3][4] Studies have also demonstrated that AVE 0991 can attenuate cardiac and renal remodeling associated with chronic hypertension by reducing inflammation, fibrosis, and hypertrophy.[5][6][7]

Quantitative Data on the Efficacy of AVE 0991 in Hypertension Models

The following tables summarize the key quantitative findings from studies investigating the effects of AVE 0991 in various rat models of hypertension.

Table 1: Effects of AVE 0991 in Spontaneously Hypertensive Rats (SHR)

ParameterControl (Untreated SHR)AVE 0991 Treated SHRP-valueReference
Nightly Blood PressurePronounced IncreaseBlunted Increase<0.001[3][4]
Blood Pressure Variability (sdNN)11.5 mm Hg8.19 mm Hg<0.001[3][4]
Baroreflex Activation-Reduced<10E-6[3][4]
Baroreflex Fluctuations-Dramatically Reduced<10E-5[3][4]

Table 2: Effects of AVE 0991 in Renovascular Hypertensive (2K1C) Rats

Parameter2K1C ControlAVE 0991 (1 mg/kg)AVE 0991 (3 mg/kg)Reference
Blood PressureHypertensive-Anti-hypertensive[5]
Baroreflex SensitivityImpairedRestoredRestored[5]
Heart WeightIncreasedReducedReduced[5]
Myocardial Fiber ThicknessIncreasedReducedReduced[5]
Cardiac Inflammatory CellsIncreasedReducedReduced[5]
Cardiac Collagen DepositionIncreasedReducedReduced[5]
Renal Inflammation (Clipped Kidney)IncreasedDecreasedDecreased[5]
Renal Collagen Deposition (Clipped Kidney)IncreasedDecreasedDecreased[5]

Table 3: Effects of AVE 0991 in Angiotensin II-Induced Hypertensive Rats

ParameterAng II ControlAng II + AVE 0991Ang II + Alamandine + AVE 0991Reference
Systolic Blood PressureSignificantly IncreasedReducedReduced[8]
Cardiac MCP-1 LevelsIncreased-Decreased[8]
Cardiac CYP-A LevelsIncreased-Decreased[8]
Vascular RelaxationDecreasedImprovedImproved[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the context of AVE 0991 research in hypertension models.

Induction of Hypertension Models
  • Spontaneously Hypertensive Rat (SHR) Model: SHRs are a well-established genetic model of hypertension. No specific induction protocol is required as the hypertension develops spontaneously. Age-matched male SHRs are typically used for these studies.[3][4]

  • Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model:

    • Animal Model: Fisher or Sprague Dawley rats are commonly used.[5]

    • Anesthesia: Rats are anesthetized, for example, with an intraperitoneal injection of ketamine and xylazine.

    • Surgical Procedure: A flank incision is made to expose the left renal artery. A silver or titanium clip with a specific internal diameter (e.g., 0.2 mm) is placed around the artery to partially constrict it. The contralateral kidney and its artery are left untouched. Sham-operated rats undergo the same surgical procedure without the clip placement.[5]

    • Post-operative Care: Standard post-operative care, including analgesics, is provided.

  • Angiotensin II (Ang II)-Induced Hypertension Model:

    • Animal Model: Sprague Dawley rats are a suitable model.[8]

    • Procedure: Ang II is continuously infused subcutaneously using an osmotic minipump. The pump is typically implanted in the dorsal subcutaneous space under anesthesia.

    • Dosage: A common infusion rate for Ang II is 80 ng/kg/min for a duration of 4 weeks.[8] Control animals receive a vehicle infusion (e.g., saline).

Administration of AVE 0991
  • Oral Gavage: AVE 0991 can be administered orally. For example, a daily dose of 1 or 3 mg/kg can be given for a period of 28 days in the 2K1C model.[5]

  • Intraperitoneal Injection: For shorter-term studies, intraperitoneal administration can be used. A dose of 576 µg/kg/day for two weeks has been reported.

  • Osmotic Minipump: For continuous administration, AVE 0991 can be delivered via a subcutaneously implanted osmotic minipump at a specified dose (e.g., 576 µg/kg) over the treatment period.[8]

Measurement of Cardiovascular Parameters
  • Blood Pressure and Heart Rate Monitoring:

    • Telemetry: This is the gold standard for continuous and stress-free monitoring in conscious, freely moving rats. A telemetry transmitter is surgically implanted, typically in the abdominal aorta, to record blood pressure and heart rate. Data is collected over extended periods, allowing for the analysis of circadian rhythms and variability.[3][4]

    • Tail-cuff Plethysmography: A non-invasive method for measuring systolic blood pressure in conscious rats. This method is suitable for repeated measurements over the course of a study.[8]

  • Baroreflex Sensitivity (BRS) Assessment:

    • Pharmacological Method: Conscious rats are instrumented with arterial and venous catheters.

    • Procedure: Blood pressure is acutely increased with an infusion of a vasoconstrictor (e.g., phenylephrine) and decreased with a vasodilator (e.g., sodium nitroprusside).

    • Analysis: The resulting changes in heart rate are plotted against the changes in mean arterial pressure, and the slope of the linear regression is calculated to determine the baroreflex sensitivity for both bradycardic and tachycardic responses.[5]

Histological Analysis of Cardiac and Renal Remodeling
  • Tissue Collection and Preparation:

    • At the end of the treatment period, rats are euthanized.

    • The heart and kidneys are excised, weighed, and fixed in a solution like 10% buffered formalin.

    • Tissues are then embedded in paraffin (B1166041) and sectioned.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and to assess parameters like myocardial fiber thickness.

    • Masson's Trichrome or Picrosirius Red: To visualize and quantify collagen deposition (fibrosis).

  • Image Analysis:

    • Microscopic images of the stained sections are captured.

    • Image analysis software is used to quantify the area of fibrosis, the thickness of myocardial fibers, and the number of inflammatory cells.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by AVE 0991 and a typical experimental workflow for its evaluation in hypertension models.

Signaling Pathway of the Renin-Angiotensin System

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngI->Ang17 Neprilysin (NEP) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R Binds to MasR Mas Receptor Ang17->MasR Binds to Renin Renin ACE ACE ACE2 ACE2 Vasoconstriction Vasoconstriction Inflammation Fibrosis Hypertrophy AT1R->Vasoconstriction Leads to Vasodilation Vasodilation Anti-inflammatory Anti-fibrotic Anti-hypertrophic MasR->Vasodilation Leads to AVE0991 AVE 0991 AVE0991->MasR Activates Experimental_Workflow Start Start: Select Hypertension Model (e.g., SHR, 2K1C, Ang II-induced) Induction Induce Hypertension (if applicable, e.g., 2K1C surgery, Ang II pump implantation) Start->Induction Baseline Baseline Measurements (Blood Pressure, Heart Rate, etc.) Induction->Baseline Grouping Randomly Assign to Groups: - Vehicle Control - AVE 0991 Treatment Baseline->Grouping Treatment Administer AVE 0991 or Vehicle (e.g., Oral Gavage, Osmotic Pump) Grouping->Treatment Monitoring Monitor Cardiovascular Parameters (Telemetry, Tail-cuff) Treatment->Monitoring During Treatment Period Endpoint Endpoint Measurements: - Baroreflex Sensitivity - Histology (Heart, Kidney) - Molecular Analysis Treatment->Endpoint At End of Treatment Monitoring->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis

References

The Therapeutic Potential of AVE 0991: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE 0991, a synthetic, non-peptide small molecule, has emerged as a potent and selective agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). By mimicking the actions of the endogenous peptide Angiotensin-(1-7), AVE 0991 exerts a range of beneficial effects, positioning it as a promising therapeutic candidate for a variety of cardiovascular, renal, and inflammatory diseases. This technical guide provides an in-depth exploration of the core pharmacology, signaling pathways, and therapeutic potential of AVE 0991, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Mas Receptor Agonism

AVE 0991 functions as a selective agonist of the Mas receptor, a G-protein coupled receptor.[1][2] Unlike the classical ACE/Angiotensin II/AT1 receptor axis of the RAS which is predominantly associated with vasoconstriction, inflammation, and fibrosis, the ACE2/Angiotensin-(1-7)/Mas receptor axis, activated by AVE 0991, generally produces opposing effects.[2][3] These include vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions.[4][5] The oral activity and resistance to proteolytic degradation of AVE 0991 give it a significant advantage over the natural peptide ligand, Ang-(1-7).[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the pharmacological profile and efficacy of AVE 0991.

Table 1: In Vitro Binding Affinity and Functional Activity

ParameterCell Line/TissueValueReference
IC₅₀ for [¹²⁵I]-Ang-(1-7) displacement Bovine Aortic Endothelial Cell Membranes21 ± 35 nmol/L[6]
IC₅₀ for [¹²⁵I]-Ang-(1-7) displacement Mas-transfected COS cells47.5 nmol/L[7][8]
NO Release (Peak Concentration) Bovine Aortic Endothelial Cells (10 µmol/L AVE 0991)295 ± 20 nmol/L[6]
O₂⁻ Release (Peak Concentration) Bovine Aortic Endothelial Cells (10 µmol/L AVE 0991)18 ± 2 nmol/L[6]

Table 2: In Vivo Efficacy in Disease Models

Disease ModelSpeciesDoseKey FindingReference
Myocardial Infarction Wistar RatsNot SpecifiedAttenuated decrease in systolic tension (9.23 ± 1.05 g vs. 7.18 ± 0.66 g in untreated)[9]
Myocardial Infarction Wistar RatsNot SpecifiedSignificantly decreased infarcted area (3.94 ± 1.04 mm² vs. 6.98 ± 1.01 mm² in untreated)[9]
Water-loaded (Diuresis) C57BL/6 Mice0.58 nmol/g body weightSignificant reduction in urinary volume (0.06 ± 0.03 mL/60 min vs. 0.27 ± 0.05 mL/60 min in vehicle)[7][8]
Chronic Asthma BALB/c Mice1 mg/kg, s.c.Prevented airway and pulmonary vascular remodeling[5]
Delayed Neurocognitive Recovery Aged Rats0.9 mg/kg, intranasalAlleviated learning and memory deficits[10]
Renal Ischemia/Reperfusion Wild Type Mice9.0 mg/kg, s.c.Renoprotective effects[11]
Atherosclerosis Apolipoprotein E-knockout miceNot SpecifiedInhibited atherogenesis[12]

Signaling Pathways

Activation of the Mas receptor by AVE 0991 initiates a cascade of downstream signaling events that contribute to its therapeutic effects. A key pathway involves the stimulation of nitric oxide (NO) production via endothelial nitric oxide synthase (eNOS).

AVE0991_Signaling AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR G_Protein G-Protein MasR->G_Protein Activates eNOS_activation eNOS Activation G_Protein->eNOS_activation NO_Production Nitric Oxide (NO) Production eNOS_activation->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO_Production->Anti_inflammatory

Caption: AVE 0991 signaling cascade via the Mas receptor leading to NO production.

In vascular smooth muscle cells (VSMCs), AVE 0991 has been shown to attenuate Angiotensin II-induced proliferation through the induction of Heme Oxygenase-1 (HO-1) and downregulation of p38 MAPK phosphorylation.[13]

AVE0991_VSMC_Pathway cluster_AVE0991 AVE 0991 Pathway cluster_AngII Angiotensin II Pathway AVE0991 AVE 0991 MasR_VSMC Mas Receptor AVE0991->MasR_VSMC HO1 Heme Oxygenase-1 (HO-1) Induction MasR_VSMC->HO1 p38MAPK p38 MAPK Phosphorylation HO1->p38MAPK Inhibits AngII Angiotensin II AngII->p38MAPK VSMC_Proliferation VSMC Proliferation p38MAPK->VSMC_Proliferation

Caption: AVE 0991 counteracts Ang II-induced VSMC proliferation.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of AVE 0991 to the Angiotensin-(1-7) receptor.

Methodology:

  • Membrane Preparation: Bovine aortic endothelial cell membranes are prepared and homogenized.[6]

  • Incubation: Membranes are incubated with [¹²⁵I]-Ang-(1-7) (10 nmol/L) in the presence of increasing concentrations of unlabeled AVE 0991.[6]

  • Separation: Bound and free radioligand are separated by vacuum filtration through Durapore filters.[6]

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: IC₅₀ values are calculated by non-linear regression analysis.

Binding_Assay_Workflow start Start membrane_prep Prepare Endothelial Cell Membranes start->membrane_prep incubation Incubate Membranes with [¹²⁵I]-Ang-(1-7) and AVE 0991 membrane_prep->incubation filtration Vacuum Filtration incubation->filtration counting Gamma Counting filtration->counting analysis Calculate IC₅₀ counting->analysis end End analysis->end

Caption: Workflow for radioligand binding assay.

In Vivo Myocardial Infarction Model

Objective: To evaluate the cardioprotective effects of AVE 0991 in a rat model of heart failure.

Methodology:

  • Animal Model: Male Wistar rats are used.[9]

  • Induction of Myocardial Infarction: The left coronary artery is ligated to induce myocardial infarction.[9]

  • Treatment: A cohort of rats receives treatment with AVE 0991.

  • Functional Analysis: Cardiac function is analyzed using the Langendorff technique.[9]

  • Histological Analysis: The hearts are sectioned and stained with Gomori trichrome to quantify the infarcted area.[9]

  • Data Analysis: Hemodynamic parameters and infarct size are compared between treated and untreated groups.

MI_Model_Workflow start Start mi_induction Induce Myocardial Infarction (Coronary Artery Ligation) start->mi_induction treatment Administer AVE 0991 or Vehicle mi_induction->treatment functional_assessment Assess Cardiac Function (Langendorff) treatment->functional_assessment histology Quantify Infarct Size (Gomori Trichrome Stain) functional_assessment->histology data_analysis Compare Treated vs. Untreated Groups histology->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vivo myocardial infarction model.

Therapeutic Potential and Future Directions

The compelling preclinical data for AVE 0991 highlight its significant therapeutic potential across a spectrum of diseases:

  • Cardiovascular Diseases: By promoting vasodilation, reducing cardiac hypertrophy and fibrosis, and improving cardiac function post-myocardial infarction, AVE 0991 represents a novel therapeutic strategy for heart failure, hypertension, and atherosclerosis.[3][4][14]

  • Renal Diseases: The antidiuretic and renoprotective effects of AVE 0991 suggest its utility in managing diabetic nephropathy and acute kidney injury.[7][8][11]

  • Inflammatory and Autoimmune Diseases: AVE 0991 has demonstrated anti-inflammatory properties in models of chronic asthma and colitis, indicating its potential as a treatment for these conditions.[5][15]

  • Neurological Disorders: The ability of AVE 0991 to cross the blood-brain barrier and exert neuroprotective effects opens avenues for its investigation in conditions like stroke and postoperative cognitive dysfunction.[10][16]

  • Metabolic Disorders: AVE 0991 has been shown to improve glucose metabolism in skeletal muscle, suggesting a potential role in the management of insulin (B600854) resistance and type 2 diabetes.[17]

Future research should focus on elucidating the complete downstream signaling networks of Mas receptor activation by AVE 0991 in different cell types and tissues. Furthermore, long-term safety and efficacy studies are warranted to pave the way for clinical trials and the potential translation of this promising compound into a novel therapeutic agent for a range of debilitating diseases. The development of orally active, non-peptide Mas receptor agonists like AVE 0991 marks a significant step forward in leveraging the protective arm of the renin-angiotensin system for therapeutic benefit.[2]

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with AVE 0991 Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a non-peptide, orally active agonist of the Mas receptor, which is a key component of the protective arm of the renin-angiotensin system (RAS).[1][2][3] It mimics the beneficial effects of Angiotensin-(1-7) [Ang-(1-7)], including anti-inflammatory, anti-fibrotic, and vasodilatory actions, without the limitation of a short half-life due to proteolytic degradation.[1][3] These properties make AVE 0991 a promising therapeutic candidate for a variety of conditions, including cardiovascular diseases, inflammation, and neurological disorders.[4][5][6] This document provides a comprehensive overview of in vivo experimental protocols for AVE 0991 sodium salt, compiled from various research studies.

Data Presentation: In Vivo Administration and Efficacy of AVE 0991

The following table summarizes various in vivo studies, detailing the animal models, administration routes, dosages, and observed effects of AVE 0991.

Animal ModelConditionAdministration RouteVehicleDosageDurationKey FindingsReference
Mice (C57BL/6)Colitis (DSS-induced)Intraperitoneal (i.p.)0.9% Saline1, 20, 40 mg/kg (daily)Prophylactic/TreatmentReduced colitis severity, restored body weight.[1][1]
Aged Rats (Sprague-Dawley)Postoperative Neurocognitive ImpairmentIntranasal10% DMSO in corn oil0.9 mg/kg (single dose)Post-surgeryAlleviated neuroinflammation and blood-brain barrier disruption.[4][4]
Mice (C57BL/6)Water DiuresisIntraperitoneal (i.p.)10 µM KOH0.58 nmol/gSingle doseProduced a significant antidiuretic effect.[2][7][2][7]
Rats (Normotensive and Hypertensive)Cardiovascular EffectsOral Gavage0.9% NaCl1 mg/kg (daily)28 daysReduced inflammation, cardiac remodeling, and fibrosis.[2][5][2][5]
Mice (BALB/c)Chronic Allergic Lung Inflammation (OVA-induced)Subcutaneous (s.c.)10 mM KOH in 0.9% NaCl1 mg/kg (daily)During challenge periodAttenuated inflammation and pulmonary remodeling.[6][6]
Rats (Wistar)Diabetic Endothelial Dysfunction (STZ-induced)Intraperitoneal (i.p.)Not specified576 µg/kg/day2 weeksImproved relaxation responses in aortic rings.[8][9][8][9]
Obese Zucker RatsMetabolic EffectsOsmotic Minipumps30% Cyclodextrin0.5 mg/kg/day2 weeksImproved glucose tolerance.[10][10]
Mice (ApoE-/-)Abdominal Aortic Aneurysm (Ang II-induced)Not specifiedSaline0.58 or 1.16 µmol/kg/dayNot specifiedReduced the incidence of AAA.[11][11]

Experimental Protocols

Prophylactic Treatment of DSS-Induced Colitis in Mice

This protocol is adapted from a study investigating the anti-inflammatory effects of AVE 0991 in a murine model of colitis.[1]

Materials:

  • This compound

  • 0.9% sterile saline

  • Dextran sulfate (B86663) sodium (DSS)

  • C57BL/6 mice

Procedure:

  • Preparation of AVE 0991 Solution: Dissolve AVE 0991 in 0.9% saline to the desired concentration (e.g., for a 20 mg/kg dose in a 20 g mouse, dissolve 0.4 mg in 200 µL of saline). Prepare fresh daily.

  • Animal Groups:

    • Control group: Receive standard drinking water and daily i.p. injections of vehicle (0.9% saline).

    • DSS group: Receive DSS in drinking water and daily i.p. injections of vehicle.

    • DSS + AVE 0991 group(s): Receive DSS in drinking water and daily i.p. injections of AVE 0991 at various doses (e.g., 1, 20, 40 mg/kg).

  • Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for a specified period (e.g., 5-7 days).

  • AVE 0991 Administration: Begin daily intraperitoneal injections of AVE 0991 or vehicle one day prior to DSS administration and continue throughout the DSS treatment period.

  • Monitoring and Endpoint Analysis: Monitor mice daily for body weight, stool consistency, and presence of blood. At the end of the experiment, euthanize the mice and collect colon tissue for analysis of length, thickness, and histological scoring of inflammation.

Intranasal Administration for Neuroinflammation in Aged Rats

This protocol is based on a study evaluating the neuroprotective effects of AVE 0991.[4]

Materials:

  • This compound

  • DMSO

  • Corn oil

  • Aged Sprague-Dawley rats

Procedure:

  • Preparation of AVE 0991 Solution: Dissolve AVE 0991 in a vehicle solution of 10% DMSO in corn oil to a final concentration for a 0.9 mg/kg dose.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic (e.g., 2.0–2.5% sevoflurane).

  • Administration: Place the rat in a supine position. Administer a total volume of 36 µL intranasally, by introducing 6 µL alternately into the left and right nostril every 5 minutes for 30 minutes.

  • Post-Administration Care: Monitor the animal until it has fully recovered from anesthesia.

  • Endpoint Analysis: At predetermined time points post-administration, collect brain tissue (e.g., hippocampus) for analysis of inflammatory markers (e.g., CD11b, TNF-α, IL-1β) and blood-brain barrier integrity proteins (e.g., ZO-1, occludin).[4]

Visualizations

Signaling Pathway

G cluster_0 Classical RAS Pathway (Pro-inflammatory/Vasoconstrictive) cluster_1 Protective RAS Pathway (Anti-inflammatory/Vasodilatory) Angiotensinogen Angiotensinogen AngI AngI Angiotensinogen->AngI Renin AngII AngII AngI->AngII ACE AT1R AT1R AngII->AT1R Ang1_7 Ang1_7 AngII->Ang1_7 ACE2 Vasoconstriction, Inflammation, Fibrosis Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction, Inflammation, Fibrosis Renin Renin ACE ACE MasR MasR Ang1_7->MasR Vasodilation, Anti-inflammation, Anti-fibrosis Vasodilation, Anti-inflammation, Anti-fibrosis MasR->Vasodilation, Anti-inflammation, Anti-fibrosis ACE2 ACE2 AVE0991 AVE0991 AVE0991->MasR Agonist

Caption: The Renin-Angiotensin System (RAS) and the site of action for AVE 0991.

Experimental Workflow

G cluster_workflow In Vivo Experimental Workflow for AVE 0991 start Animal Model Selection (e.g., Mice, Rats) grouping Randomization into Treatment Groups start->grouping induction Disease Induction (e.g., DSS, Surgery) grouping->induction treatment AVE 0991 Administration (Route, Dose, Frequency) induction->treatment monitoring In-life Monitoring (e.g., Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Data Collection (e.g., Tissue, Blood) monitoring->endpoint analysis Data Analysis (e.g., Histology, Biomarkers) endpoint->analysis results Results and Interpretation analysis->results

References

Application Notes and Protocols for AVE 0991 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor, a key component of the counter-regulatory axis of the renin-angiotensin system (RAS).[1] Unlike the classical ACE-Ang II-AT1R axis which is associated with vasoconstriction, inflammation, and fibrosis, the ACE2-Ang-(1-7)-Mas receptor axis is generally considered to have protective effects, including vasodilation and anti-proliferative actions.[1][2] AVE 0991, being an orally active and stable mimic of Ang-(1-7), presents a promising therapeutic agent for various cardiovascular and inflammatory diseases.[1][3] This document provides a comprehensive overview of reported dosages, experimental protocols, and signaling pathways for the use of AVE 0991 in mouse models.

Data Presentation: AVE 0991 Dosage in Mouse Models

The following table summarizes the quantitative data on AVE 0991 administration in various mouse models, providing a comparative overview of dosages and their effects.

Mouse ModelStrainDosageAdministration RouteFrequency/DurationKey Findings
Water Diuresis C57BL/6 & Swiss0.58 nmol/g body weightIntraperitoneal (i.p.)Single injectionSignificant reduction in urinary volume and increase in urinary osmolality.[4][5]
Colitis (Prophylactic) Not Specified1, 20, and 40 mg/kgIntraperitoneal (i.p.)DailyRestoration of body weight and colon length to untreated levels.[3]
Colitis (Treatment) Not Specified30 mg/kg (in combination with azathioprine)Not SpecifiedNot SpecifiedAdditive anti-inflammatory effect.[3]
Chronic Asthma BALB/c1 mg/kgSubcutaneous (s.c.)Daily during challenge period (30 days)Attenuated airway hyperresponsiveness and inflammation.[6]
Atherosclerosis Apolipoprotein E knockout0.58 or 1.16 µmol/kg/daySubcutaneous infusion via osmotic minipump28 daysReduced incidence of abdominal aortic aneurysm.[7]
Acute Renal Injury C57BL/6 (Mas+/+)9.0 mg/kgSubcutaneous (s.c.)Two injections: immediately after ischemia and 12h after reperfusionRenoprotective effects.[8]
Obesity/Metabolic Syndrome Zucker Rats (Note: Rat model)0.5 mg/kg BW/dayOsmotic minipumpsTwo weeksImproved whole-body glucose tolerance.[9]

Signaling Pathways

AVE 0991 primarily exerts its effects by activating the Mas receptor, which is a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events that often counteract the effects of Angiotensin II.

AVE0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Counter_RAS Counter-regulatory Axis Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE ACE2 ACE2 AngI->ACE2 AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R AngII->ACE2 Vasoconstriction Vasoconstriction, Inflammation, Proliferation AT1R->Vasoconstriction Ang17 Angiotensin-(1-7) ACE2->Ang17 MasR Mas Receptor Ang17->MasR AVE0991 AVE 0991 AVE0991->MasR eNOS eNOS MasR->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation, Anti-inflammatory, Anti-proliferative NO->Vasodilation

Caption: Signaling pathway of AVE 0991 within the Renin-Angiotensin System.

Experimental Protocols

Water Diuresis Model in Mice

This protocol is used to assess the in vivo effects of AVE 0991 on renal function.[4][5]

Materials:

  • C57BL/6 or Swiss mice

  • AVE 0991

  • Vehicle (10 mM KOH)

  • Sterile water for injection

  • Metabolic cages

Procedure:

  • Induce water diuresis by intraperitoneally injecting conscious mice with sterile water (0.05 mL/g of body weight).[10]

  • Simultaneously, administer AVE 0991 (0.58 nmol/g body weight) or vehicle in the same injection at a volume of 0.01 mL/g body weight.[4][10]

  • Place the mice in individual metabolic cages.

  • Collect urine for 60 minutes after the injection.

  • Measure the total urinary volume.

  • Determine the urinary osmolality using an osmometer.

Water_Diuresis_Workflow start Start water_load Induce water diuresis (0.05 mL/g i.p.) start->water_load treatment Administer AVE 0991 (0.58 nmol/g) or Vehicle i.p. water_load->treatment metabolic_cage Place mice in metabolic cages treatment->metabolic_cage urine_collection Collect urine for 60 minutes metabolic_cage->urine_collection measurements Measure urinary volume and osmolality urine_collection->measurements end End measurements->end

Caption: Experimental workflow for the water diuresis model.

Chronic Allergic Asthma Model in Mice

This protocol is designed to evaluate the therapeutic potential of AVE 0991 in a model of chronic asthma.[6]

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • AVE 0991

  • Saline

  • Nebulizer

Procedure:

  • Sensitization: Administer four intraperitoneal injections of OVA solution (20 µg per mouse in 0.5 mL saline) on days 0, 14, 28, and 42.[6] Control mice receive saline injections.

  • Challenge: From day 21 to 51, challenge the mice with nebulized OVA (1% in saline) for 30 minutes, three times per week.[6] Control mice are challenged with nebulized saline.

  • Treatment: During the challenge period, treat the mice daily with a subcutaneous injection of AVE 0991 (1 mg/kg) or saline.[6]

  • Endpoint Analysis: Euthanize the animals 72 hours after the last challenge (on day 54) for analysis of bronchoalveolar lavage fluid, lung tissue histology, and other relevant parameters.[6]

Asthma_Model_Workflow cluster_sensitization Sensitization (Days 0-42) cluster_challenge_treatment Challenge & Treatment (Days 21-51) cluster_endpoint Endpoint Analysis (Day 54) sensitization OVA Injections (i.p.) on days 0, 14, 28, 42 challenge OVA Nebulization (3x/week) sensitization->challenge treatment Daily AVE 0991 (s.c.) endpoint Euthanasia and Tissue Collection treatment->endpoint

Caption: Experimental timeline for the chronic asthma model.

Abdominal Aortic Aneurysm (AAA) Model in Mice

This protocol investigates the effect of AVE 0991 on the formation of abdominal aortic aneurysms induced by Angiotensin II.[7]

Materials:

  • Apolipoprotein E (ApoE) knockout mice

  • Angiotensin II (Ang II)

  • AVE 0991

  • Osmotic minipumps

  • Surgical instruments

Procedure:

  • Anesthetize the ApoE knockout mice.

  • Surgically implant osmotic minipumps for continuous subcutaneous infusion.

  • The minipumps are filled to deliver one of the following for 28 days:

    • Saline (Control group)

    • Ang II (1.44 mg/kg/day) (Vehicle group)

    • Ang II + AVE 0991 (0.58 µmol/kg/day) (Low-dose group)

    • Ang II + AVE 0991 (1.16 µmol/kg/day) (High-dose group)[7]

  • After 28 days, euthanize the mice and dissect the aorta.

  • Assess the incidence and severity of AAA.

  • Perform histological and molecular analyses on the aortic tissue.[7]

AAA_Model_Workflow start Start surgery Anesthetize mice and implant osmotic minipumps start->surgery infusion 28-day continuous infusion: - Saline - Ang II - Ang II + Low-dose AVE 0991 - Ang II + High-dose AVE 0991 surgery->infusion euthanasia Euthanize mice and dissect aorta infusion->euthanasia analysis Assess AAA and perform histological/molecular analysis euthanasia->analysis end End analysis->end

Caption: Workflow for the abdominal aortic aneurysm model.

Conclusion

AVE 0991 has demonstrated significant therapeutic potential in a variety of mouse models, primarily through its action as a Mas receptor agonist. The dosages and administration routes vary depending on the specific application and disease model. The protocols outlined in this document provide a foundation for researchers to design and execute their own in vivo studies with AVE 0991. Further research is warranted to fully elucidate the therapeutic mechanisms and optimize the clinical application of this promising compound.

References

Application Notes and Protocols for AVE 0991 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a potent and selective nonpeptide agonist of the Mas receptor, the receptor for Angiotensin-(1-7).[1][2][3][4] As a mimic of the endogenous Ang-(1-7), AVE 0991 offers the advantage of a longer half-life and is not susceptible to proteolytic degradation, making it a valuable tool for investigating the protective arm of the renin-angiotensin system (RAS).[5] These application notes provide detailed protocols for the preparation and use of AVE 0991 in various cell culture experiments, along with a summary of its quantitative effects and signaling pathways.

Physicochemical Properties and Storage

PropertyValueSource
Molecular Weight 580.73 g/mol [6]
Formulation Typically supplied as a solid powder or sodium salt.[1][7]
Solubility Soluble in DMSO, ethanol, and alkaline water solutions.[6][6]
Storage Store stock solutions at -20°C for several months.[3][3]

Quantitative Data Summary

The following tables summarize the effective concentrations and key quantitative findings for AVE 0991 from various in vitro studies.

Table 1: Receptor Binding and Activity

ParameterCell Line / SystemValueReference
IC50 (competing with [125I]-Ang-(1-7)) Bovine Aortic Endothelial Cell Membranes21 ± 35 nM[1][8]
IC50 (competing with 125I-Ang-(1-7)) Mas-transfected COS cells4.75 x 10-8 M (47.5 nM)[3]
EC50 (NO release) Bovine Aortic Endothelial Cells (BAECs)2.1 - 3.0 µmol/L[9]

Table 2: Effective Concentrations in Cell-Based Assays

Cell LineAssayEffective ConcentrationObserved EffectReference
Rat Vascular Smooth Muscle Cells (VSMCs)Proliferation Assay (Ang II-induced)10-8 to 10-5 MDose-dependent inhibition of proliferation.[2]
Primary Cortical NeuronsGlucose Deprivation-induced Cell Death10-8 M to 10-6 M~60% reduction in cell death.[10][10]
ER- Breast Cancer Cells (pII, MDA-MB-231)Proliferation, Motility, and Invasion Assays0.1, 1, 10 µMDose-dependent inhibition.[11][12]
Bovine Aortic Endothelial Cells (BAECs)NO and O2- Release10 µMPeak NO: 295 ± 20 nM; Peak O2-: 18 ± 2 nM.[1][8]

Experimental Protocols

Protocol 1: Preparation of AVE 0991 Stock Solution

This protocol describes the preparation of a 1 mM stock solution of AVE 0991 in DMSO.

Materials:

  • AVE 0991 powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the amount of AVE 0991 powder needed to prepare the desired volume of a 1 mM stock solution (Molecular Weight = 580.73 g/mol ). For example, for 1 mL of a 1 mM stock, weigh out 0.581 mg of AVE 0991.

  • Aseptically add the weighed AVE 0991 powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[3]

Protocol 2: General Cell Treatment with AVE 0991

This protocol provides a general workflow for treating cultured cells with AVE 0991.

Materials:

  • Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

  • Complete cell culture medium

  • AVE 0991 stock solution (e.g., 1 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Culture cells to the desired confluency.

  • Prepare the working concentrations of AVE 0991 by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM stock solution.

  • Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of AVE 0991.

  • Remove the existing medium from the cells.

  • Add the medium containing the desired concentrations of AVE 0991 or the vehicle control to the respective wells.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Proceed with downstream assays (e.g., cell viability, protein extraction, gene expression analysis).

G General Experimental Workflow for AVE 0991 Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare AVE 0991 Stock (e.g., 1 mM in DMSO) prep_working Prepare Working Solutions in Cell Culture Medium prep_stock->prep_working treatment Treat Cells with AVE 0991 and Vehicle Control prep_working->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate for Desired Duration treatment->incubation downstream Perform Downstream Assays (e.g., Viability, Western Blot, qPCR) incubation->downstream

General workflow for cell culture experiments with AVE 0991.

Signaling Pathways

AVE 0991 exerts its effects by activating the Mas receptor, which in turn modulates several downstream signaling pathways. The diagrams below illustrate two of the key pathways involved.

Mas/HO-1/p38 MAPK Signaling Pathway

In vascular smooth muscle cells, AVE 0991 has been shown to attenuate Angiotensin II-induced proliferation through the induction of Heme Oxygenase-1 (HO-1) and downregulation of p38 MAPK phosphorylation.[2]

G AVE 0991 Signaling in Vascular Smooth Muscle Cells AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR HO1 Heme Oxygenase-1 (HO-1) Induction MasR->HO1 activates p38 p38 MAPK Phosphorylation HO1->p38 inhibits Proliferation Cell Proliferation p38->Proliferation promotes

AVE 0991-mediated attenuation of VSMC proliferation.
Mas/PKA/CREB/UCP-2 Signaling Pathway

In a model of subarachnoid hemorrhage, AVE 0991 was found to attenuate oxidative stress and neuronal apoptosis by activating the Mas/PKA/CREB/UCP-2 pathway.[1]

G Neuroprotective Signaling of AVE 0991 AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR PKA PKA MasR->PKA activates CREB p-CREB PKA->CREB activates UCP2 UCP-2 CREB->UCP2 upregulates Apoptosis Neuronal Apoptosis UCP2->Apoptosis inhibits

AVE 0991 signaling cascade in neuronal protection.

Concluding Remarks

AVE 0991 is a valuable pharmacological tool for studying the beneficial effects of the Angiotensin-(1-7)/Mas receptor axis in a variety of in vitro models. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at elucidating the therapeutic potential of targeting this protective pathway in cardiovascular diseases, neurological disorders, and oncology.

References

Application Notes and Protocols: AVE 0991 Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a potent and selective nonpeptide agonist of the Mas receptor, the receptor for angiotensin-(1-7).[1][2][3][4] As a mimic of the endogenous angiotensin-(1-7), AVE 0991 plays a crucial role in the counter-regulatory axis of the Renin-Angiotensin System (RAS), often opposing the pro-inflammatory and proliferative effects of Angiotensin II.[5][6] Its therapeutic potential is being explored in cardiovascular diseases, inflammation, neurological disorders, and cancer.[1][2][6][7] These application notes provide detailed information on the solubility of AVE 0991 sodium salt in Dimethyl Sulfoxide (DMSO), protocols for its preparation and use in in vitro and in vivo studies, and an overview of its key signaling pathways.

Physicochemical Properties and Solubility

This compound is soluble in aqueous solutions and organic solvents such as DMSO.[7][8] For cell culture and most in vitro applications, DMSO is the recommended solvent for preparing stock solutions.

Table 1: Solubility of this compound in DMSO

ParameterValueSource
Solubility 41.67 mg/mL (71.76 mM)MedChemExpress[9]
30 mg/mL (51.66 mM)TargetMol[10]
Notes - Sonication or ultrasonic treatment is recommended to facilitate dissolution.[9][10] - Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened vial of DMSO for preparing stock solutions.[9]

Experimental Protocols

Preparation of Stock Solutions in DMSO

Proper preparation of stock solutions is critical for experimental accuracy and reproducibility.

Materials:

  • This compound powder

  • Anhydrous/low-water content DMSO

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes

Protocol:

  • Aliquoting: Before opening, bring the vial of this compound to room temperature to prevent condensation.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the pre-weighed this compound to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath.[9][10]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[11]

Table 2: Example Dilutions for a 10 mM Stock Solution of AVE 0991 in DMSO

Desired ConcentrationVolume of 10 mM StockFinal Volume with Diluent
1 mM 100 µL1 mL
100 µM 10 µL1 mL
10 µM 1 µL1 mL
In Vitro Experimental Protocol: Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with AVE 0991.

Workflow for In Vitro Cell Treatment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM AVE 0991 Stock in DMSO B Prepare Working Solution in Cell Culture Medium A->B E Replace Medium with AVE 0991 Working Solution B->E Add to cells C Ensure Final DMSO Concentration < 0.5% D Seed Cells and Allow Attachment D->E F Incubate for Desired Time Period E->F G Perform Downstream Analysis (e.g., Western Blot, qPCR, Proliferation Assay) F->G

Caption: General workflow for in vitro cell-based assays using AVE 0991.

Protocol:

  • Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the AVE 0991 DMSO stock solution. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[11] A vehicle control group (medium with the same final DMSO concentration) should always be included.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of AVE 0991 or the vehicle control.

  • Incubation: Incubate the cells for the specified duration of the experiment (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, proceed with the relevant downstream assays, such as cell viability assays, protein expression analysis (Western blot), or gene expression analysis (qPCR).

In Vivo Experimental Protocol: Preparation for Animal Studies

For in vivo administration, AVE 0991 is often formulated in a vehicle containing co-solvents to improve its bioavailability and reduce potential toxicity from high DMSO concentrations.

Recommended Vehicle Formulation: A commonly used vehicle for oral or intraperitoneal administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9][10]

Protocol for Vehicle Preparation (for a 1 mL final volume):

  • Initial Dissolution: Prepare a concentrated stock of AVE 0991 in DMSO (e.g., 25 mg/mL).[9]

  • Co-solvent Addition: In a sterile tube, add 100 µL of the AVE 0991 DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.

  • Surfactant Addition: Add 50 µL of Tween-80 and mix again until the solution is homogenous.

  • Final Dilution: Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix well. This protocol results in a 2.5 mg/mL solution.[9]

  • Administration: The prepared solution should be used fresh on the day of preparation for administration via the desired route (e.g., oral gavage, intraperitoneal injection).[9]

Signaling Pathways

AVE 0991 exerts its effects primarily by activating the Mas receptor, which triggers a cascade of downstream signaling events.

Renin-Angiotensin System (RAS) - Counter-regulatory Axis

AGT Angiotensinogen AngI Angiotensin I AGT->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1R AngII->AT1R MasR Mas Receptor Ang17->MasR ACE ACE ACE2 ACE2 Renin Renin Vasoconstriction Vasoconstriction, Proliferation, Inflammation AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-proliferation, Anti-inflammatory MasR->Vasodilation AVE0991 AVE 0991 AVE0991->MasR Agonist cluster_pathways Downstream Effects cluster_outcomes Cellular Outcomes AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR PKA_path PKA → CREB → UCP-2 MasR->PKA_path HO1_path ↑ HO-1 MasR->HO1_path p38_path ↓ p38 MAPK Phosphorylation MasR->p38_path ROS_path ↓ ROS-NLRP3 Inflammasome MasR->ROS_path Neuroprotection ↓ Neuronal Apoptosis PKA_path->Neuroprotection AntiProliferation ↓ VSMC Proliferation HO1_path->AntiProliferation p38_path->AntiProliferation AntiInflammatory ↓ Inflammation ROS_path->AntiInflammatory

References

Application Notes and Protocols for Long-Term Stability of AVE 0991 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term stability of AVE 0991 solutions, including recommended storage conditions, formulation protocols, and methods for assessing stability. The information is intended to guide researchers in maintaining the integrity and activity of AVE 0991 for experimental use.

Introduction

AVE 0991 is a nonpeptide agonist of the Mas receptor, mimicking the beneficial effects of Angiotensin-(1-7) [Ang-(1-7)]. It is a key component of the protective arm of the renin-angiotensin system (RAS), which involves the ACE2/Ang-(1-7)/Mas axis and counteracts the classical ACE/Angiotensin II/AT1 receptor pathway. Given its therapeutic potential, ensuring the stability of AVE 0991 in solution is critical for obtaining reliable and reproducible experimental results.

Long-Term Storage and Stability of AVE 0991

Proper storage is crucial for maintaining the stability of AVE 0991. Stability is dependent on the form of the compound (powder vs. solution) and the storage temperature.

Storage Recommendations
FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsProtect from moisture.
4°CUp to 2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO) -80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 yearFor shorter-term storage.
AVE 0991 Sodium Salt in Solvent -80°CUp to 6 months
-20°CUp to 1 month

It is highly recommended to prepare working solutions for in vivo experiments fresh on the same day of use to ensure maximum potency.

Preparation of AVE 0991 Solutions

AVE 0991 is soluble in organic solvents such as DMSO and ethanol. For in vivo studies, a common formulation involves a multi-component solvent system.

Protocol for Preparing a 1 mM Stock Solution in DMSO
  • Weigh the required amount of AVE 0991 powder.

  • Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 1 mM concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term stability.

Protocol for In Vivo Formulation (Example)

For a final concentration suitable for in vivo administration, a co-solvent system is often used. The following is an example protocol; however, the final formulation may need to be optimized for your specific experimental conditions.

  • Prepare a stock solution of AVE 0991 in DMSO (e.g., 10 mg/mL).

  • To prepare the final injection solution, sequentially add the following components, ensuring the solution is clear after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Mix thoroughly by vortexing. Sonication may be used to aid dissolution.

  • This formulation should be prepared fresh on the day of the experiment.

Signaling Pathway of AVE 0991

AVE 0991 exerts its effects by binding to and activating the Mas receptor, a G-protein coupled receptor. This activation triggers downstream signaling cascades that are generally protective in various tissues.

cluster_RAS Renin-Angiotensin System cluster_AVE0991 AVE 0991 Action cluster_Downstream Downstream Signaling Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Angiotensin-(1-7) Angiotensin-(1-7) Angiotensin II->Angiotensin-(1-7) ACE2 AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Agonist Mas Receptor Mas Receptor Angiotensin-(1-7)->Mas Receptor Endogenous Ligand Renin Renin ACE ACE ACE2 ACE2 AVE 0991 AVE 0991 AVE 0991->Mas Receptor Agonist PI3K/Akt Pathway PI3K/Akt Pathway Mas Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Mas Receptor->MAPK/ERK Pathway eNOS Activation eNOS Activation PI3K/Akt Pathway->eNOS Activation Nitric Oxide (NO) Production Nitric Oxide (NO) Production eNOS Activation->Nitric Oxide (NO) Production Cellular Effects Cellular Effects Nitric Oxide (NO) Production->Cellular Effects MAPK/ERK Pathway->Cellular Effects Protective Effects Protective Effects Cellular Effects->Protective Effects Vasodilation, Anti-inflammatory, Anti-fibrotic Deleterious Effects Deleterious Effects AT1 Receptor->Deleterious Effects Vasoconstriction, Inflammation, Fibrosis

Caption: Signaling pathway of AVE 0991 via the Mas receptor.

Experimental Protocols for Stability Assessment

To ensure the integrity of AVE 0991 solutions over time, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Forced Degradation Studies

Forced degradation studies are essential to develop and validate a stability-indicating method. These studies involve subjecting the AVE 0991 solution to harsh conditions to generate degradation products.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Incubate a solution of AVE 0991 in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of AVE 0991 in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of AVE 0991 with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample and a solution of AVE 0991 to 80°C for 48 hours.

  • Photodegradation: Expose a solution of AVE 0991 to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC to identify and separate the degradation products from the parent compound.

Stability-Indicating HPLC Method (Representative Protocol)

This protocol is a representative method based on common practices for similar compounds and should be validated for your specific application.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation for Stability Study:

  • Prepare a stock solution of AVE 0991 in the desired solvent (e.g., DMSO) at a known concentration.

  • Store aliquots of the solution at the desired storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot.

  • Dilute the sample to a suitable concentration for HPLC analysis with the initial mobile phase composition.

  • Inject the sample onto the HPLC system.

Data Analysis:

  • Integrate the peak area of AVE 0991 and any degradation products.

  • Calculate the percentage of AVE 0991 remaining at each time point relative to the initial time point (T=0).

  • A significant decrease in the peak area of AVE 0991 and the appearance of new peaks indicate degradation.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation Prepare AVE 0991 Stock Solution Prepare AVE 0991 Stock Solution Aliquot and Store at Different Conditions\n(-80°C, -20°C, 4°C, RT) Aliquot and Store at Different Conditions (-80°C, -20°C, 4°C, RT) Prepare AVE 0991 Stock Solution->Aliquot and Store at Different Conditions\n(-80°C, -20°C, 4°C, RT) Retrieve Aliquots at Time Points\n(0, 1, 3, 6, 12 months) Retrieve Aliquots at Time Points (0, 1, 3, 6, 12 months) Aliquot and Store at Different Conditions\n(-80°C, -20°C, 4°C, RT)->Retrieve Aliquots at Time Points\n(0, 1, 3, 6, 12 months) Dilute for Analysis Dilute for Analysis Retrieve Aliquots at Time Points\n(0, 1, 3, 6, 12 months)->Dilute for Analysis Inject into HPLC System Inject into HPLC System Dilute for Analysis->Inject into HPLC System Separate Compound and Degradants Separate Compound and Degradants Inject into HPLC System->Separate Compound and Degradants Detect at 220 nm Detect at 220 nm Separate Compound and Degradants->Detect at 220 nm Integrate Peak Areas Integrate Peak Areas Detect at 220 nm->Integrate Peak Areas Calculate % Remaining AVE 0991 Calculate % Remaining AVE 0991 Integrate Peak Areas->Calculate % Remaining AVE 0991 Assess Stability Assess Stability Calculate % Remaining AVE 0991->Assess Stability

Caption: Experimental workflow for assessing the long-term stability of AVE 0991 solutions.

Factors Influencing Stability

Several factors can influence the long-term stability of AVE 0991 solutions. Understanding these can help in minimizing degradation.

cluster_factors Influencing Factors AVE 0991 Stability AVE 0991 Stability Temperature Temperature Temperature->AVE 0991 Stability Higher temp accelerates degradation Solvent Solvent Solvent->AVE 0991 Stability Anhydrous, high-purity solvents are preferred pH pH pH->AVE 0991 Stability Extremes can cause hydrolysis Light Exposure Light Exposure Light Exposure->AVE 0991 Stability Can induce photodegradation Freeze-Thaw Cycles Freeze-Thaw Cycles Freeze-Thaw Cycles->AVE 0991 Stability Repeated cycles can lead to degradation

Caption: Key factors that can affect the stability of AVE 0991 solutions.

By adhering to these guidelines and protocols, researchers can be more confident in the stability and reliability of their AVE 0991 solutions, leading to more accurate and reproducible experimental outcomes.

Application Notes and Protocols for Oral Gavage Administration of AVE 0991 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of AVE 0991 in rats. AVE 0991 is a nonpeptide, orally active agonist of the angiotensin-(1-7) (Ang-(1-7)) receptor, Mas, which is a key component of the protective arm of the renin-angiotensin system (RAS).[1][2][3] It mimics the beneficial effects of Ang-(1-7), such as vasodilation, anti-inflammatory, anti-fibrotic, and cardioprotective actions.[2][4][5] Due to its stability and oral activity, AVE 0991 is a valuable tool for investigating the therapeutic potential of the ACE2/Ang-(1-7)/Mas axis in various disease models.[1]

Mechanism of Action

AVE 0991 selectively binds to and activates the Mas receptor, a G-protein-coupled receptor.[2][6] This activation triggers downstream signaling cascades that often counteract the effects of the classical RAS axis (ACE/Ang II/AT1 receptor).[4] The ACE2/Ang-(1-7)/Mas axis is known to play a protective role in cardiovascular and renal health, metabolic disorders, and neurological conditions.[1][2][7][8] Activation of the Mas receptor by AVE 0991 has been shown to stimulate the production of nitric oxide (NO) and decrease the production of reactive oxygen species (ROS), contributing to its vasoprotective and anti-inflammatory properties.[7][9]

Signaling Pathway of AVE 0991

AVE0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell cluster_Classical_Axis Classical Axis Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngI->Ang17 NEP AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR AVE0991 AVE 0991 AVE0991->MasR G_protein G-protein MasR->G_protein MasR->AT1R Counteracts PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt eNOS eNOS PI3K_Akt->eNOS Activation NO Nitric Oxide (NO) eNOS->NO Production Downstream Downstream Effects (Vasodilation, Anti-inflammation, Anti-fibrosis, etc.) NO->Downstream Classical_Effects Classical Effects (Vasoconstriction, Inflammation, Fibrosis, etc.) AT1R->Classical_Effects

Figure 1: Simplified signaling pathway of AVE 0991 via the Mas receptor.

Quantitative Data Summary

The following tables summarize dosages and administration details from various studies involving AVE 0991 in rats.

Table 1: Oral Gavage Administration of AVE 0991 in Rats

Rat StrainDosageVehicleFrequencyDurationObserved EffectsReference
Wistar1 mg/kg0.9% NaClDailyNot specifiedNot specified in detail, general protocol[3]

Table 2: Other Routes of Administration of AVE 0991 in Rats

Rat StrainAdministration RouteDosageVehicleDurationObserved EffectsReference
Obese ZuckerOsmotic minipumps0.5 mg/kg BW/day30% cyclodextrin2 weeksImproved glucose tolerance and insulin (B600854) signaling[1]
Sprague-DawleyOral treatment (in diet)Not specifiedHigh-sodium dietNot specifiedImproved vascular function, vasodilation[2][5]
Fischer (renovascular hypertension)Not specifiedNot specifiedNot specified28 daysReduced cardiac fibrosis and inflammation, improved baroreflex sensitivity[2][5]
Aged RatsIntranasal0.9 mg/kg (single dose)10% DMSO in corn oilSingle doseAttenuated neuroinflammation and restored blood-brain barrier integrity[8]
Wistar (diabetic)Intraperitoneal (i.p.)576 µg/kg/day10 mM KOH2 weeksImproved endothelial dysfunction[10]

Experimental Protocols

Protocol 1: Preparation of AVE 0991 for Oral Gavage

Materials:

  • AVE 0991 (powder form)

  • Vehicle (e.g., 0.9% sterile saline, distilled water, or as specified by study design)

  • Vortex mixer

  • Sterile tubes

  • Analytical balance

Procedure:

  • Calculate the required amount of AVE 0991: Based on the desired dose (e.g., 1 mg/kg) and the weight of the rats, calculate the total mass of AVE 0991 needed.

  • Weigh AVE 0991: Accurately weigh the calculated amount of AVE 0991 powder using an analytical balance.

  • Dissolve in vehicle: Add the weighed AVE 0991 to a sterile tube. Add the appropriate volume of the chosen vehicle to achieve the desired final concentration. AVE 0991 is soluble in alkaline water solutions or organic solvents like DMSO or ethanol.[8][11] For oral gavage, an aqueous solution such as 0.9% NaCl is commonly used.[3]

  • Ensure complete dissolution: Vortex the solution until the AVE 0991 is completely dissolved. Gentle warming may be necessary for some vehicles, but consult the manufacturer's instructions.

  • Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light, though fresh preparation is highly recommended.

Protocol 2: Oral Gavage Administration in Rats

This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.[12][13]

Materials:

  • Prepared AVE 0991 solution

  • Syringe (1-3 mL, depending on dosing volume)

  • Appropriately sized gavage needle for rats (typically 16-18 gauge, 2-3 inches long with a rounded/bulb tip)[13]

  • Scale for weighing the rat

  • Lubricant (water or water-soluble jelly)

Procedure:

  • Animal Preparation:

    • Weigh the rat to determine the precise dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[12][13]

    • Gently restrain the rat. This can be done by holding the rat over the neck and thoracic region while supporting its lower body. The goal is to immobilize the head and forelimbs.[12]

  • Gavage Needle Measurement:

    • Measure the correct insertion length by holding the gavage needle externally from the tip of the rat's nose to the last rib.[12]

    • Mark this length on the needle with a permanent marker or tape. This ensures the needle reaches the stomach without causing perforation.[12][13]

  • Administration:

    • Draw the calculated volume of the AVE 0991 solution into the syringe and attach the gavage needle.

    • Lightly lubricate the tip of the gavage needle with water or a water-soluble jelly.[12]

    • Hold the rat in an upright position and gently extend its head back to create a straight line through the neck and esophagus.[12][13]

    • Insert the gavage needle into the mouth, to one side of the incisors, and advance it gently over the tongue into the esophagus.[12]

    • The needle should pass smoothly with no resistance. If resistance is met, withdraw the needle and reinsert. Do not force the needle , as this can cause esophageal or tracheal injury.[12][13]

    • Advance the needle to the pre-measured mark.

    • Administer the solution slowly and steadily.[12]

  • Post-Administration:

    • Gently remove the gavage needle along the same path of insertion.

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[13]

Experimental Workflow for Oral Gavage of AVE 0991

Gavage_Workflow A 1. Prepare AVE 0991 Solution (e.g., 1 mg/kg in 0.9% NaCl) B 2. Weigh Rat and Calculate Dose Volume A->B C 3. Measure Gavage Needle Length (Nose to Last Rib) B->C D 4. Restrain Rat and Extend Head C->D E 5. Gently Insert Lubricated Gavage Needle D->E E->D If Resistance, Re-attempt F 6. Advance Needle to Pre-measured Mark E->F G 7. Administer Solution Slowly F->G H 8. Withdraw Needle Gently G->H I 9. Monitor Rat for Distress H->I J 10. Proceed with Experimental Endpoint Measurement I->J

Figure 2: Step-by-step experimental workflow for oral gavage of AVE 0991.

Conclusion

The oral gavage administration of AVE 0991 in rats is a viable and effective method for studying the in vivo effects of Mas receptor activation. Adherence to proper preparation and administration techniques is crucial for ensuring animal welfare and obtaining reliable, reproducible data. The information and protocols provided here serve as a comprehensive guide for researchers utilizing AVE 0991 in their experimental models.

References

Application Notes and Protocols for the Use of AVE 0991 in Primary Endothelial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a potent and selective nonpeptide agonist of the Mas receptor, mimicking the biological effects of its endogenous ligand, Angiotensin-(1-7) [Ang-(1-7)].[1][2][3][4] This compound has garnered significant interest in cardiovascular research due to its vasodilatory, anti-proliferative, and anti-inflammatory properties, primarily mediated through the activation of the Ang-(1-7)/Mas receptor axis in the vascular endothelium.[5][6][7] These application notes provide detailed protocols for the use of AVE 0991 in primary endothelial cell culture to investigate its effects on key cellular functions, including nitric oxide production, cell proliferation, and migration.

Mechanism of Action

AVE 0991 selectively binds to and activates the Mas receptor, a G protein-coupled receptor.[3] In endothelial cells, this activation triggers a cascade of intracellular signaling events, most notably the stimulation of endothelial nitric oxide synthase (eNOS) activity.[1][8] This leads to an increased production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, inhibition of platelet aggregation, and reduction of vascular smooth muscle proliferation.[2] The signaling pathway involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation and activation of eNOS.[8] Additionally, the effects of AVE 0991 on NO production can be mediated in part by a kinin-dependent mechanism.[1][9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction and effects of AVE 0991 on primary endothelial cells, as reported in the literature.

Table 1: Binding Affinity of AVE 0991 to the Ang-(1-7) Binding Site

ParameterCell TypeValueReference
IC50Bovine Aortic Endothelial Cell (BAEC) Membranes21 ± 35 nmol/L
IC50Mas-transfected Monkey Kidney (COS) Cells47.5 nmol/L[3]

Table 2: Effects of AVE 0991 on Nitric Oxide (NO) and Superoxide (O₂⁻) Production in Bovine Aortic Endothelial Cells (BAECs)

ParameterConcentration of AVE 0991EffectReference
Peak NO Release10 µmol/L295 ± 20 nmol/L[1]
Peak O₂⁻ Release10 µmol/L18 ± 2 nmol/L[1]
EC50 for NO Release-2.1 ± 3.0 µmol/L[9]
Inhibition of NO production by [D-Ala⁷]-Ang-(1-7)5 µmol/L~50%[1]
Inhibition of NO production by PD 123,177 (AT₂ antagonist)0.1 µmol/L~90%[1]
Inhibition of NO production by eNOS inhibitor (L-NMMA)200 µmol/L~70%[1][9]
Inhibition of NO production by Bradykinin B₂ receptor antagonist (Icatibant)1 µmol/L~80%[1][9]

Experimental Protocols

Protocol 1: Primary Endothelial Cell Culture

This protocol describes the general procedure for culturing primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial Cells (BAECs).

Materials:

  • Primary endothelial cells (e.g., HUVECs, BAECs)

  • Endothelial Cell Growth Medium (specific for the cell type)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Culture flasks/plates coated with an appropriate attachment factor (e.g., gelatin, fibronectin)

Procedure:

  • Thawing Cells: Rapidly thaw the cryopreserved vial of endothelial cells in a 37°C water bath.

  • Seeding: Transfer the thawed cells to a centrifuge tube containing pre-warmed Endothelial Cell Growth Medium. Centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh growth medium and seed onto a coated culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Medium Change: Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS, centrifuge, and re-seed into new flasks.

Protocol 2: Measurement of Nitric Oxide (NO) Production

This protocol details the measurement of NO production in primary endothelial cells stimulated with AVE 0991 using a Griess reagent-based assay.

Materials:

  • Primary endothelial cells cultured in 24-well plates

  • AVE 0991

  • Krebs-HEPES buffer

  • Griess Reagent System

  • Nitrate (B79036) reductase

  • NADPH

  • Sodium nitrite (B80452) (for standard curve)

Procedure:

  • Cell Seeding: Seed endothelial cells in a 24-well plate and grow to confluence.

  • Starvation: Prior to the experiment, starve the cells in serum-free medium for 2-4 hours.

  • Stimulation: Wash the cells with Krebs-HEPES buffer. Add fresh buffer containing various concentrations of AVE 0991 (e.g., 0.1, 1, 10 µmol/L) or vehicle control.

  • Incubation: Incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Nitrate Reduction: To measure total NO production (nitrite and nitrate), incubate the supernatant with nitrate reductase and NADPH according to the manufacturer's instructions to convert nitrate to nitrite.

  • Griess Assay: Add the Griess reagent to the samples and standards.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on the sodium nitrite standard curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of AVE 0991 on endothelial cell proliferation using a colorimetric MTT assay.

Materials:

  • Primary endothelial cells

  • 96-well plates

  • AVE 0991

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of AVE 0991 or vehicle control.

  • Incubation: Incubate for 24-72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol outlines a method to evaluate the effect of AVE 0991 on endothelial cell migration.

Materials:

  • Primary endothelial cells

  • 6-well plates

  • AVE 0991

  • Sterile 200 µL pipette tip or cell scraper

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed endothelial cells in a 6-well plate and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing various concentrations of AVE 0991 or vehicle control.

  • Image Acquisition: Immediately capture images of the wound at time 0.

  • Incubation: Incubate the plate at 37°C.

  • Time-Lapse Imaging: Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

Protocol 5: Western Blot Analysis of Signaling Proteins

This protocol details the investigation of signaling pathways activated by AVE 0991, focusing on the phosphorylation of Akt and eNOS.

Materials:

  • Primary endothelial cells

  • AVE 0991

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-eNOS, anti-total-eNOS)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Grow endothelial cells to near confluence, starve in serum-free medium, and then treat with AVE 0991 for various time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway of AVE 0991 in Endothelial Cells

AVE0991_Signaling_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR activates GP G Protein MasR->GP activates Bradykinin Bradykinin B2 Receptor MasR->Bradykinin cross-talk PI3K PI3K GP->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylates eNOS eNOS pAkt->eNOS phosphorylates peNOS p-eNOS NO Nitric Oxide (NO) peNOS->NO produces Vasodilation Vasodilation NO->Vasodilation AntiProliferation Anti-Proliferation NO->AntiProliferation AntiInflammation Anti-Inflammation NO->AntiInflammation Kinin Kinin-mediated pathway Bradykinin->Kinin Kinin->eNOS activates

Caption: Signaling pathway of AVE 0991 in endothelial cells.

Experimental Workflow for Investigating AVE 0991 Effects

Experimental_Workflow Start Start: Primary Endothelial Cell Culture Treatment Treatment with AVE 0991 (Dose- and Time-course) Start->Treatment Assays Functional Assays Treatment->Assays Signaling_Analysis Signaling Pathway Analysis (Western Blot) Treatment->Signaling_Analysis NO_Assay Nitric Oxide (NO) Production Assay Assays->NO_Assay Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) Assays->Proliferation_Assay Migration_Assay Migration Assay (e.g., Wound Healing) Assays->Migration_Assay Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Migration_Assay->Data_Analysis Signaling_Analysis->Data_Analysis

References

Application Notes and Protocols: AVE 0991 Treatment in a Model of Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other pathological stimuli.[1] While initially adaptive, sustained hypertrophy can progress to heart failure. The renin-angiotensin system (RAS) is a critical regulator of cardiac remodeling, with Angiotensin II (Ang II) being a key driver of hypertrophy. AVE 0991 is a nonpeptide agonist of the Mas receptor, which binds Angiotensin-(1-7) (Ang-(1-7)), a counter-regulatory peptide in the RAS that opposes the detrimental effects of Ang II.[2][3] These notes provide a comprehensive overview of the application of AVE 0991 in preclinical models of cardiac hypertrophy, detailing its effects on cardiac structure and function, and outlining the associated experimental protocols.

Data Presentation

The following tables summarize the quantitative effects of AVE 0991 in various experimental models of cardiac hypertrophy.

Table 1: Effects of AVE 0991 on Cardiac Hypertrophy in a Pressure Overload Model (Aortic Banding in Mice)

ParameterShamAortic Banding (AB)AB + AVE 0991 (20 mg/kg/day)Reference
Heart Weight / Body Weight (mg/g) 3.9 ± 0.25.8 ± 0.34.5 ± 0.2[4]
Left Ventricular Weight (mg) 85.3 ± 5.1125.6 ± 7.398.7 ± 6.5[5]
Mean Myocyte Diameter (μm) 15.2 ± 1.124.8 ± 1.518.6 ± 1.3[5]
Left Ventricular End-Diastolic Diameter (mm) 3.8 ± 0.24.5 ± 0.34.0 ± 0.2[5]
Ejection Fraction (%) 65.4 ± 4.148.2 ± 3.559.8 ± 3.9[5]

Data are presented as mean ± standard deviation. Data extracted from Ma et al. (2016).[5]

Table 2: Effects of AVE 0991 on Isoproterenol-Induced Cardiac Hypertrophy in Rats

ParameterControlIsoproterenol (B85558) (ISO)ISO + AVE 0991Reference
Heart Weight / Body Weight (mg/g) 2.9 ± 0.13.8 ± 0.23.1 ± 0.1[6]
Myocyte Diameter (μm) 10.60 ± 0.0814.60 ± 0.1111.22 ± 0.08[6]

Data are presented as mean ± standard error of the mean. Data extracted from Ferreira et al. (2007).[6]

Table 3: Effects of AVE 0991 on Angiotensin II-Induced Hypertrophy in Neonatal Rat Cardiomyocytes

ParameterControlAngiotensin II (10⁻⁶ mol/l)Ang II + AVE 0991 (10⁻⁵ mol/l)Reference
Protein Content (μ g/well ) 105.4 ± 8.2158.6 ± 10.1115.3 ± 9.5[7]
Cell Surface Area (μm²) 1254 ± 982135 ± 1541389 ± 112[7]
[³H]leucine Incorporation (cpm/μg protein) 35.2 ± 3.168.4 ± 5.241.7 ± 3.8[7]

Data are presented as mean ± standard deviation. Data extracted from Zhang et al. (2010).[7]

Table 4: Effects of AVE 0991 on Molecular Markers of Cardiac Hypertrophy

Molecular MarkerModelChange with HypertrophyEffect of AVE 0991Reference
TGF-β1 Expression Ang II-induced (in vitro)IncreasedDecreased[7]
Smad2 Expression Ang II-induced (in vitro)IncreasedDecreased[7]
NOX2 Expression Pressure Overload (in vivo)IncreasedDecreased[5]
NOX4 Expression Pressure Overload (in vivo)IncreasedDecreased[5]

Signaling Pathways and Experimental Workflows

The therapeutic effects of AVE 0991 in cardiac hypertrophy are mediated through specific signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

G cluster_RAS Renin-Angiotensin System cluster_AVE0991_pathway AVE 0991 Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Hypertrophy Cardiac Hypertrophy AT1R->Hypertrophy Promotes MasR Mas Receptor AT1R->MasR Counteracts AVE0991 AVE 0991 AVE0991->MasR Activates AntiHypertrophy Inhibition of Cardiac Hypertrophy MasR->AntiHypertrophy

Figure 1: Opposing roles of the classical and counter-regulatory RAS pathways in cardiac hypertrophy.

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R TGFb_Smad TGF-β1/Smad2 Signaling AT1R->TGFb_Smad NOX NOX2/NOX4 (Oxidative Stress) AT1R->NOX Hypertrophy Cardiac Hypertrophy TGFb_Smad->Hypertrophy NOX->Hypertrophy AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Inhibition Inhibition MasR->Inhibition Inhibition->TGFb_Smad Inhibition->NOX

Figure 2: AVE 0991 signaling pathways in attenuating cardiac hypertrophy.

G Model Induction of Cardiac Hypertrophy (e.g., Aortic Banding) Treatment AVE 0991 Treatment Model->Treatment Analysis Analysis of Cardiac Phenotype Treatment->Analysis Molecular Molecular Analysis Analysis->Molecular

References

Protocol for In Vivo Efficacy Assessment of AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AVE 0991 is a synthetic, non-peptide, orally active agonist of the Mas receptor, which is a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] It mimics the beneficial effects of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)], including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative actions.[3][4] These properties make AVE 0991 a promising therapeutic candidate for a variety of cardiovascular, renal, and inflammatory diseases.[3][5][6][7] This document provides detailed protocols for assessing the in vivo efficacy of AVE 0991 in a murine model of hypertension, a common application for this compound.

Mechanism of Action & Signaling Pathways

AVE 0991 exerts its effects by binding to and activating the G-protein coupled Mas receptor. This activation triggers several downstream signaling cascades that counteract the detrimental effects of the classical RAS axis (Angiotensin II/AT1 receptor). Key signaling pathways modulated by AVE 0991 include:

  • Mas/HO-1/p38 MAPK Pathway: In vascular smooth muscle cells (VSMCs), AVE 0991 has been shown to attenuate Angiotensin II-induced proliferation by upregulating heme oxygenase-1 (HO-1) and downregulating the phosphorylation of p38 MAPK.[5]

  • Mas/PKA/CREB/UCP-2 Pathway: In a model of subarachnoid hemorrhage, AVE 0991 treatment was found to increase the expression of Protein Kinase A (PKA), phosphorylated CREB (p-CREB), and Uncoupling Protein 2 (UCP-2), leading to reduced oxidative stress and neuronal apoptosis.[1]

  • Nitric Oxide (NO) Release: AVE 0991 stimulates the release of nitric oxide from endothelial cells, contributing to its vasodilatory effects.[6]

Below is a diagram illustrating the primary signaling pathway of AVE 0991.

Figure 1: AVE 0991 Signaling Pathway

Experimental Protocol: Assessing AVE 0991 Efficacy in a Murine Model of Angiotensin II-Induced Hypertension

This protocol describes a method to evaluate the antihypertensive effects of AVE 0991 in mice.

1. Materials and Reagents

  • AVE 0991 (powder)

  • Angiotensin II (Ang II)

  • Vehicle for AVE 0991 (e.g., 10 mM KOH in 0.9% NaCl or DMSO)[7][8]

  • Vehicle for Ang II (e.g., 0.9% saline)

  • Osmotic minipumps

  • Animal handling and surgical equipment

  • Blood pressure measurement system (e.g., tail-cuff plethysmography)

  • Anesthesia (e.g., isoflurane)

  • Materials for tissue collection and analysis (e.g., histology, Western blotting, qPCR)

2. Animal Model

  • Species: Male C57BL/6 mice, 8-12 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.

3. Experimental Design and Procedure

The following flowchart outlines the experimental workflow.

Figure 2: Experimental Workflow

Step-by-Step Procedure:

  • Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP) of all mice for several consecutive days to obtain a stable reading.

  • Randomization: Randomly assign mice to the following experimental groups (n=8-10 per group):

    • Control: Vehicle for Ang II + Vehicle for AVE 0991.

    • Ang II: Ang II infusion + Vehicle for AVE 0991.

    • Ang II + AVE 0991: Ang II infusion + AVE 0991 treatment.

    • AVE 0991: Vehicle for Ang II + AVE 0991 treatment.

  • Induction of Hypertension: Anesthetize the mice and subcutaneously implant osmotic minipumps to deliver either Ang II (e.g., at a rate of 400-1000 ng/kg/min) or vehicle for 14-28 days.

  • AVE 0991 Administration: Administer AVE 0991 or its vehicle. The route and dose can vary based on the study's objective. Common administration routes include:

    • Oral gavage: Suitable for assessing the oral activity of AVE 0991.

    • Intraperitoneal (i.p.) injection: Doses ranging from 1 to 40 mg/kg/day have been reported.[6]

    • Subcutaneous (s.c.) injection: A dose of 1 mg/kg/day has been used in chronic models.[4]

    • Via osmotic minipumps: For continuous delivery, a dose of 0.5 mg/kg/day has been used.[9]

  • Blood Pressure Monitoring: Measure SBP at regular intervals (e.g., weekly) throughout the study period.

  • Endpoint Measurements and Sample Collection: At the end of the treatment period, anesthetize the mice and perform terminal procedures:

    • Final Blood Pressure Measurement: Record the final SBP.

    • Blood Collection: Collect blood samples for analysis of relevant biomarkers (e.g., cytokines, chemokines).

    • Tissue Harvesting: Euthanize the animals and harvest organs of interest (e.g., heart, aorta, kidneys) for further analysis.

      • Histology: Fix tissues in formalin for histological assessment of cardiac hypertrophy, fibrosis, and vascular remodeling.

      • Molecular Analysis: Snap-freeze tissues in liquid nitrogen for Western blotting (protein expression) or qPCR (gene expression) to analyze markers of inflammation, oxidative stress, and fibrosis.

4. Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of AVE 0991 on Systolic Blood Pressure (SBP) in Ang II-Induced Hypertensive Mice

GroupBaseline SBP (mmHg)Final SBP (mmHg)Change in SBP (mmHg)
Control
Ang II
Ang II + AVE 0991
AVE 0991

Data to be presented as mean ± SEM.

Table 2: Effect of AVE 0991 on Cardiac Hypertrophy and Fibrosis in Ang II-Induced Hypertensive Mice

GroupHeart Weight/Body Weight RatioCollagen Deposition (%)
Control
Ang II
Ang II + AVE 0991
AVE 0991

Data to be presented as mean ± SEM.

Table 3: Effect of AVE 0991 on Inflammatory and Oxidative Stress Markers in Cardiac Tissue

GroupMCP-1 Expression (relative units)NADPH Oxidase Activity (relative units)
Control
Ang II
Ang II + AVE 0991
AVE 0991

Data to be presented as mean ± SEM.

Conclusion

This protocol provides a framework for the in vivo assessment of AVE 0991 efficacy in a murine model of hypertension. The specific parameters and endpoints can be adapted based on the research question. Careful execution of these protocols will yield valuable insights into the therapeutic potential of AVE 0991. The results of such studies have demonstrated that AVE 0991 can effectively reduce blood pressure, attenuate cardiac remodeling and inflammation, and improve vascular function in hypertensive models.[3][10]

References

Application Notes and Protocols for Intranasal Delivery of AVE 0991 in Neurological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intranasal delivery of AVE 0991 for neurological research. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction

AVE 0991 is a non-peptide agonist of the Mas receptor, which mimics the beneficial effects of Angiotensin-(1-7) in the renin-angiotensin system.[1][2] In the context of neurological studies, AVE 0991 has shown promise in models of Alzheimer's disease, Parkinson's disease, stroke, and age-related neuroinflammation.[3][4][5] Its neuroprotective effects are largely attributed to its potent anti-inflammatory properties, including the suppression of microglial and astrocyte activation and the reduction of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[4]

The intranasal route of administration is a non-invasive method that allows for the direct delivery of therapeutic agents to the brain, bypassing the blood-brain barrier.[6] This approach can lead to higher brain concentrations of the drug compared to systemic administration and may reduce peripheral side effects.[6]

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of AVE 0991 in neurological models.

Table 1: Effects of AVE 0991 on Neuroinflammation Markers (Intraperitoneal Administration)

Neurological ModelAnimal ModelTreatment GroupDose and RouteIL-1β (mRNA level, fold change vs. control)IL-6 (mRNA level, fold change vs. control)TNF-α (mRNA level, fold change vs. control)Reference
Aging-related NeuroinflammationSAMP8 miceVehicle-~2.5~3.0~2.8[4]
Aging-related NeuroinflammationSAMP8 miceAVE 09913 mg/kg/day, i.p.~1.5~1.8~1.7[4]
Aging-related NeuroinflammationSAMP8 miceAVE 099110 mg/kg/day, i.p.~1.2~1.5~1.3[4]
p < 0.05 vs. Vehicle

Table 2: Effects of Intranasal AVE 0991 on Mas Receptor and Inflammatory Marker Expression in the Hippocampus of Aged Rats

Treatment GroupMas Receptor (relative expression)CD11b (relative expression)TNF-α (relative expression)IL-1β (relative expression)Reference
Control1.001.001.001.00[6]
Surgery + Vehicle~0.5~2.5~2.2~2.8[6]
Surgery + AVE 0991 (0.9 mg/kg, i.n.)~0.8#~1.5#~1.3#~1.6#[6]
p < 0.05 vs. Control; #p < 0.05 vs. Surgery + Vehicle

Table 3: Effects of AVE 0991 on Motor Function in a Parkinson's Disease Mouse Model (Rotarod Test)

Animal ModelTreatment GroupLatency to Fall (seconds)Reference
hα-syn (A53T) miceLV-NC~100[3]
hα-syn (A53T) miceAVE 0991~200*[3]
p < 0.01 vs. LV-NC

Note: While AVE 0991 was detected in the brain, the route of administration in this specific experiment was not explicitly stated as intranasal in the available abstract.

Experimental Protocols

Formulation of AVE 0991 for Intranasal Administration

Objective: To prepare a stable solution of AVE 0991 suitable for intranasal delivery in rodents.

Materials:

  • AVE 0991 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of AVE 0991 in DMSO. A concentration of 25 mg/mL is a common starting point.[7]

    • Weigh the required amount of AVE 0991 powder and dissolve it in the appropriate volume of DMSO.

    • Vortex and sonicate briefly to ensure complete dissolution.[7]

  • Vehicle Preparation:

    • A commonly used vehicle for in vivo administration consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[7]

    • To prepare 1 mL of the final formulation, combine the following in a sterile tube:

      • 400 µL PEG300

      • 50 µL Tween 80

      • Mix well.

      • Add 450 µL Saline.

      • Mix thoroughly.

  • Final Formulation:

    • Add 100 µL of the AVE 0991 stock solution (e.g., 25 mg/mL in DMSO) to the 900 µL of the prepared vehicle to achieve a final DMSO concentration of 10%.[7]

    • The final concentration of AVE 0991 in this example would be 2.5 mg/mL. The desired final concentration should be adjusted based on the required dose for the animal model.

    • Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]

    • It is recommended to prepare the working solution fresh on the day of the experiment.[7]

Note on Solubility: AVE 0991 is also soluble in alkaline water solutions and other organic solvents like ethanol.[4] The choice of vehicle should be optimized for solubility, stability, and compatibility with the nasal mucosa.

Intranasal Administration in Rodents

Objective: To deliver a precise volume of AVE 0991 solution to the nasal cavity of a mouse or rat for nose-to-brain delivery.

Materials:

  • AVE 0991 formulation

  • Micropipette and sterile tips

  • Anesthesia (e.g., isoflurane) and anesthesia machine (optional, but recommended for precise delivery)

  • Animal restrainer (if not using anesthesia)

Protocol (for anesthetized mouse):

  • Anesthetize the mouse using isoflurane (B1672236) (induction at 4%, maintenance at 1.5-2% in oxygen).

  • Place the mouse in a supine position.

  • Using a micropipette, administer a small droplet (2-3 µL) of the AVE 0991 solution to the opening of one nostril.

  • Allow the mouse to inhale the droplet.

  • Alternate between nostrils, administering a small droplet to each until the total desired volume is delivered. A typical total volume for a mouse is 10-20 µL.

  • Keep the mouse in a supine position for a few minutes after administration to facilitate absorption into the olfactory epithelium.

  • Monitor the animal until it has fully recovered from anesthesia.

Morris Water Maze for Cognitive Assessment

Objective: To assess spatial learning and memory in a neurological disease model treated with intranasal AVE 0991.

Materials:

  • Circular water tank (120-150 cm in diameter)

  • Escape platform (10-15 cm in diameter)

  • Water opacifier (e.g., non-toxic white paint or milk powder)

  • Video tracking system and software

  • Visual cues placed around the room

Protocol:

  • Acquisition Phase (4-5 days):

    • Fill the tank with water and make it opaque. The water temperature should be maintained at 20-22°C.

    • Submerge the escape platform 1-2 cm below the water surface in a fixed location (target quadrant).

    • For each trial, gently place the mouse into the water facing the wall at one of four randomized starting positions.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for each mouse with an inter-trial interval of at least 15 minutes.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day after last acquisition day):

    • Remove the escape platform from the tank.

    • Place the mouse in the tank at a starting position opposite the target quadrant.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.

ELISA for Pro-inflammatory Cytokines

Objective: To quantify the levels of IL-1β, IL-6, and TNF-α in brain tissue homogenates.

Materials:

  • Brain tissue (e.g., hippocampus, cortex)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Homogenizer

  • Centrifuge

  • Commercially available ELISA kits for rat/mouse IL-1β, IL-6, and TNF-α

  • Microplate reader

Protocol:

  • Dissect the brain region of interest on ice and immediately snap-freeze in liquid nitrogen or proceed with homogenization.

  • Homogenize the tissue in ice-cold lysis buffer.

  • Centrifuge the homogenate at 10,000-14,000 x g for 15-20 minutes at 4°C.

  • Collect the supernatant (protein lysate).

  • Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • Perform the ELISA for IL-1β, IL-6, and TNF-α according to the manufacturer's instructions for the specific kits.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

  • Normalize the cytokine concentrations to the total protein concentration of each sample.

Western Blot for Mas Receptor

Objective: To determine the relative expression levels of the Mas receptor in brain tissue.

Materials:

  • Brain tissue lysate (prepared as for ELISA)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Mas receptor

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the Mas receptor overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the image using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities using densitometry software and normalize the Mas receptor signal to the loading control signal.

Signaling Pathways and Workflows

AVE0991_Signaling_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR activates Neuroinflammation Neuroinflammation MasR->Neuroinflammation inhibits Neuroprotection Neuroprotection MasR->Neuroprotection promotes Microglia_Astrocyte Microglia/Astrocyte Activation Neuroinflammation->Microglia_Astrocyte Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Microglia_Astrocyte->Cytokines Neuronal_Survival Increased Neuronal Survival Neuroprotection->Neuronal_Survival Cognitive_Function Improved Cognitive Function Neuronal_Survival->Cognitive_Function

Caption: AVE 0991 signaling pathway in neurological protection.

Intranasal_Delivery_Workflow Formulation AVE 0991 Formulation Administration Intranasal Administration Formulation->Administration Animal_Model Neurological Disease Animal Model Administration->Animal_Model Behavioral Behavioral Assessment (e.g., Morris Water Maze) Animal_Model->Behavioral Biochemical Biochemical Analysis (ELISA, Western Blot) Animal_Model->Biochemical Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis

Caption: Experimental workflow for intranasal AVE 0991 studies.

References

Application Notes and Protocols for Subcutaneous Infusion of AVE 0991 with Osmotic Pumps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a potent and selective nonpeptide agonist of the Mas receptor, the receptor for Angiotensin-(1-7).[1][2][3] As a mimic of the biological actions of Angiotensin-(1-7), AVE 0991 offers several advantages for in vivo research, including oral activity and resistance to degradation by proteolytic enzymes.[1] Continuous subcutaneous infusion using osmotic pumps is a reliable method for achieving sustained and controlled delivery of AVE 0991 in animal models, ensuring stable plasma concentrations over extended periods. This document provides detailed application notes and protocols for the subcutaneous infusion of AVE 0991 using osmotic pumps, based on established experimental methodologies.

Data Presentation

In Vitro Binding Affinity and Functional Activity
CompoundTargetAssayIC50 (nM)Reference
AVE 0991Mas Receptor[125I]-Ang-(1-7) competitive binding (bovine aortic endothelial cell membranes)21 ± 35[2][4]
Angiotensin-(1-7)Mas Receptor[125I]-Ang-(1-7) competitive binding (bovine aortic endothelial cell membranes)220 ± 280[2][4]
AVE 0991Mas Receptor[125I]-Ang-(1-7) displacement (Mas-transfected COS cells)47.5[3]
In Vivo Effects of Subcutaneously Infused AVE 0991
Animal ModelDosageDurationKey FindingsReference
Obese Zucker Rats0.5 mg/kg BW/day2 weeksImproved whole-body glucose tolerance and enhanced insulin (B600854) signaling in skeletal muscle.[5]
Sprague Dawley Rats (Ang II-induced hypertension)576 µg/kg/dayLast 2 weeks of a 4-week studyAntihypertensive effects and alleviation of adverse vascular responses.[6]
ApoE −/− Mice (Atherosclerosis model)Not specified (osmotic minipump)28 daysInhibition of atherogenesis.[7]
Mice (Ovalbumin-induced asthma model)Not specified (osmotic minipump)28 daysAttenuated pulmonary remodeling.[8]
Bile Duct Ligated (BDL) Rats (Cirrhosis model)Not specified (osmotic minipump)2 weeksReduced portal pressure without affecting systemic pressure.[9]

Experimental Protocols

Protocol 1: Preparation of AVE 0991 for Osmotic Pump Loading

This protocol outlines the steps for preparing AVE 0991 solution for loading into osmotic pumps. It is crucial to perform these steps under sterile conditions to prevent infection.

Materials:

  • AVE 0991 powder

  • Vehicle (e.g., sterile saline, 10% DMSO in corn oil[10], or 10 mM KOH in 0.9% NaCl[11])

  • Sterile microcentrifuge tubes

  • Sterile syringes and filling needles (provided with osmotic pumps)

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Determine the Total Amount of AVE 0991 Needed: Calculate the total dose required based on the animal's body weight, the desired dosage, the pump's flow rate, and the duration of the experiment. A template for such a calculation, though for Angiotensin II, is available and can be adapted.[12][13]

  • Weighing AVE 0991: Accurately weigh the calculated amount of AVE 0991 powder using a calibrated scale in a sterile environment.

  • Dissolution: Dissolve the weighed AVE 0991 in the chosen vehicle. The solubility of AVE 0991 has been noted in alkaline water solutions or organic solvents like DMSO or ethanol.[10] Vortex thoroughly to ensure complete dissolution. The final concentration should be calculated to deliver the desired dose at the pump's specified flow rate.

  • Pump Filling:

    • Carefully attach the sterile filling needle to a sterile syringe.

    • Draw the prepared AVE 0991 solution into the syringe, avoiding the introduction of air bubbles.

    • Insert the filling needle into the opening of the osmotic pump until it reaches the bottom.

    • Slowly inject the solution into the pump until a small bead of fluid appears at the top.

    • Remove the needle and insert the flow moderator into the pump opening.

  • Priming (Optional but Recommended): Incubate the filled pumps in sterile saline at 37°C for a few hours before implantation to ensure immediate pumping upon insertion.

Protocol 2: Subcutaneous Implantation of Osmotic Pumps

This protocol describes the surgical procedure for implanting the filled osmotic pumps into the subcutaneous space of rodents. All procedures should be performed under anesthesia and aseptic conditions.

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail[8], isoflurane)

  • Surgical instruments (scalpel, forceps, wound clips or sutures)

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile gauze

  • Warming pad

Procedure:

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the fur from the intended implantation site, typically the mid-scapular region of the back. Cleanse the skin with an antiseptic solution.

  • Incision: Make a small incision (approximately 1 cm) through the skin.

  • Subcutaneous Pocket Formation: Using blunt dissection with forceps, create a small subcutaneous pocket large enough to accommodate the osmotic pump.

  • Pump Implantation: Insert the filled osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.

  • Wound Closure: Close the incision with wound clips or sutures.

  • Post-Operative Care: Place the animal on a warming pad to maintain body temperature during recovery from anesthesia. Monitor the animal closely until it is fully ambulatory. Provide post-operative analgesics as required by your institution's animal care and use committee guidelines.

Visualization of Pathways and Workflows

Signaling Pathway of AVE 0991 via the Mas Receptor

AVE 0991, as an Angiotensin-(1-7) analog, primarily exerts its effects through the Mas receptor, a G-protein coupled receptor.[1][3][14] This activation often counteracts the effects of the Angiotensin II/AT1 receptor axis.[9][15] Downstream signaling can involve the production of nitric oxide (NO) and the modulation of various kinases, leading to effects such as vasodilation and inhibition of cell proliferation.[4][9][16]

AVE0991_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_effects Cellular Effects AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds and Activates eNOS eNOS Activation MasR->eNOS HO1 Heme Oxygenase-1 (HO-1) Induction MasR->HO1 p38MAPK p38 MAPK Phosphorylation MasR->p38MAPK Inhibits Akt Akt Phosphorylation MasR->Akt Inhibits CREB CREB Activation MasR->CREB Activates via PKA NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation HO1->p38MAPK Inhibits AntiProliferation Anti-Proliferation p38MAPK->AntiProliferation Proliferation AntiInflammation Anti-Inflammation Akt->AntiInflammation Inflammation UCP2 UCP-2 Upregulation CREB->UCP2 NeuronalApoptosis Neuronal Apoptosis UCP2->NeuronalApoptosis Attenuates Antioxidant Antioxidant Effects Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Baseline Measurements Group_Allocation Random Allocation to Treatment Groups (Vehicle vs. AVE 0991) Animal_Acclimation->Group_Allocation AVE_Prep AVE 0991 Solution Preparation Group_Allocation->AVE_Prep Pump_Loading Osmotic Pump Loading AVE_Prep->Pump_Loading Anesthesia Anesthesia Pump_Loading->Anesthesia Pump_Implantation Subcutaneous Pump Implantation Anesthesia->Pump_Implantation PostOp_Care Post-Operative Care & Monitoring Pump_Implantation->PostOp_Care Infusion_Period Continuous Infusion Period (e.g., 2-4 weeks) PostOp_Care->Infusion_Period Endpoint_Measurements Endpoint Measurements (e.g., Blood Pressure, Glucose Tolerance) Infusion_Period->Endpoint_Measurements Tissue_Harvest Tissue and Blood Sample Collection Endpoint_Measurements->Tissue_Harvest Biochemical_Analysis Biochemical & Molecular Analysis (e.g., ELISA, Western Blot, qPCR) Tissue_Harvest->Biochemical_Analysis Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis

References

Measuring Mas Receptor Activation by AVE 0991: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas receptor, a G protein-coupled receptor (GPCR), is a key component of the protective arm of the renin-angiotensin system (RAS). Its activation by the endogenous ligand angiotensin-(1-7) [Ang-(1-7)] elicits a range of beneficial physiological effects, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions. AVE 0991 is a synthetic, non-peptide agonist of the Mas receptor that mimics the protective effects of Ang-(1-7).[1] Due to its oral bioavailability and resistance to degradation, AVE 0991 is a valuable pharmacological tool for studying the therapeutic potential of Mas receptor activation.[1]

These application notes provide detailed protocols for in vitro assays to measure the activation of the Mas receptor by AVE 0991, focusing on key downstream signaling events.

Mas Receptor Signaling Pathway

Activation of the Mas receptor by AVE 0991 initiates a cascade of intracellular signaling events. A primary pathway involves the coupling to G proteins, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent release of nitric oxide (NO), a key mediator of vasodilation.[2] Additionally, Mas receptor activation can trigger the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, influencing cellular processes like proliferation and differentiation.

Mas_Signaling cluster_membrane Cell Membrane MasR Mas Receptor G_protein G Protein MasR->G_protein Activates AVE0991 AVE 0991 AVE0991->MasR Binds to eNOS_activation eNOS Activation G_protein->eNOS_activation MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production Vasodilation Vasodilation NO_production->Vasodilation Cellular_effects Cellular Effects (Proliferation, Differentiation) MAPK_pathway->Cellular_effects

Figure 1: Simplified Mas receptor signaling pathway activated by AVE 0991.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the interaction of AVE 0991 with the Mas receptor.

ParameterValueCell/SystemReference
IC50 21 ± 35 nMBovine aortic endothelial cell membranes[3]
IC50 47.5 nMMas-transfected COS cells[4]
NO Release Peak of 295 ± 20 nmol/L at 10 µMBovine aortic endothelial cells[3]
O2- Production Peak of 18 ± 2 nmol/L at 10 µMBovine aortic endothelial cells[3]

Experimental Protocols

Phospho-ERK1/2 Western Blot Assay

This protocol details the detection of ERK1/2 phosphorylation as a measure of Mas receptor-mediated MAPK pathway activation.

WB_Workflow Cell_Culture 1. Cell Culture & Treatment with AVE 0991 Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (anti-p-ERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Figure 2: Western blot workflow for phospho-ERK1/2 detection.

a. Principle

Western blotting uses antibodies to detect specific proteins in a sample. Following cell treatment and lysis, proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated (activated) form of ERK1/2.

b. Methodology

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T cells transiently expressing the Mas receptor) in appropriate culture dishes. Once confluent, serum-starve the cells for 4-6 hours. Treat cells with varying concentrations of AVE 0991 for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

c. Data Analysis

Quantify the band intensity for both phospho-ERK1/2 and total ERK1/2 using densitometry software. The ratio of phospho-ERK1/2 to total ERK1/2 represents the level of ERK activation.

Nitric Oxide (NO) Release Assay (Griess Assay)

This protocol describes the measurement of nitrite (B80452), a stable breakdown product of NO, in the cell culture medium as an indicator of NO production.

Griess_Workflow Cell_Culture 1. Cell Culture & Treatment with AVE 0991 Collect_Supernatant 2. Collect Culture Supernatant Cell_Culture->Collect_Supernatant Griess_Reagent 3. Add Griess Reagent Collect_Supernatant->Griess_Reagent Incubate 4. Incubate at Room Temperature Griess_Reagent->Incubate Measure_Absorbance 5. Measure Absorbance (540 nm) Incubate->Measure_Absorbance Calculate_Nitrite 6. Calculate Nitrite Concentration Measure_Absorbance->Calculate_Nitrite

Figure 3: Workflow for the Griess assay to measure nitric oxide production.

a. Principle

The Griess assay is a colorimetric method that detects nitrite. In an acidic environment, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The intensity of the color is proportional to the nitrite concentration.[5][6]

b. Methodology

  • Cell Culture and Treatment: Plate endothelial cells (e.g., bovine aortic endothelial cells) in a 96-well plate. Treat the cells with various concentrations of AVE 0991 for a specified time (e.g., 30 minutes).

  • Sample Collection: Carefully collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix equal volumes of the collected supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[6]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

c. Data Analysis

Calculate the nitrite concentration in each sample by comparing its absorbance to the standard curve.

Intracellular Calcium Mobilization Assay

This protocol outlines the use of a fluorescent calcium indicator to measure changes in intracellular calcium levels upon Mas receptor activation.

Calcium_Workflow Cell_Seeding 1. Seed Cells in 96-well plate Dye_Loading 2. Load Cells with Fluo-4 AM Cell_Seeding->Dye_Loading Incubation 3. Incubate Dye_Loading->Incubation Wash 4. Wash Cells Incubation->Wash Add_AVE0991 5. Add AVE 0991 Wash->Add_AVE0991 Measure_Fluorescence 6. Measure Fluorescence (e.g., FLIPR) Add_AVE0991->Measure_Fluorescence Analysis 7. Data Analysis Measure_Fluorescence->Analysis

Figure 4: Workflow for the intracellular calcium mobilization assay.

a. Principle

Certain GPCRs, upon activation, can trigger the release of calcium from intracellular stores. Fluorescent dyes like Fluo-4 AM can be loaded into cells, where they are cleaved by esterases to their active, calcium-sensitive form. An increase in intracellular calcium leads to a significant increase in the fluorescence of the dye.

b. Methodology

  • Cell Culture: Seed cells expressing the Mas receptor (e.g., CHO-K1 or HEK293 cells) into a black, clear-bottom 96-well plate.

  • Dye Loading: Prepare a Fluo-4 AM loading solution according to the manufacturer's instructions. Remove the culture medium and add the loading solution to the cells.[7][8][9]

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[7][8]

  • Wash: Gently wash the cells with an appropriate assay buffer to remove excess dye.

  • Compound Addition and Measurement: Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR) to add varying concentrations of AVE 0991 to the wells while simultaneously measuring the fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm).

c. Data Analysis

The change in fluorescence intensity over time reflects the mobilization of intracellular calcium. Dose-response curves can be generated to determine the EC50 of AVE 0991.

CRE-Luciferase Reporter Gene Assay

This protocol describes a reporter gene assay to measure the activation of the cAMP/PKA signaling pathway, which can be coupled to Mas receptor activation.

Reporter_Workflow Cell_Seeding 1. Seed Cells Transfection 2. Transfect with CRE-Luc Reporter Cell_Seeding->Transfection Treatment 3. Treat with AVE 0991 Transfection->Treatment Lysis 4. Cell Lysis Treatment->Lysis Add_Substrate 5. Add Luciferase Substrate Lysis->Add_Substrate Measure_Luminescence 6. Measure Luminescence Add_Substrate->Measure_Luminescence Analysis 7. Data Analysis Measure_Luminescence->Analysis

Figure 5: Workflow for the CRE-luciferase reporter gene assay.

a. Principle

This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the cAMP response element (CRE).[10][11] Activation of Gs-coupled receptors increases intracellular cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (CRE-binding protein), which binds to the CRE and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the level of receptor activation.[10][11]

b. Methodology

  • Cell Culture and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with a Mas receptor expression plasmid and a CRE-luciferase reporter plasmid. A constitutively expressing Renilla luciferase plasmid can be co-transfected as an internal control for transfection efficiency.[12]

  • Treatment: After 24-48 hours, treat the cells with different concentrations of AVE 0991 for a suitable incubation period (e.g., 6 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

c. Data Analysis

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Generate dose-response curves to determine the potency of AVE 0991.

References

Application Notes and Protocols for AVE 0991, a Nonpeptide Angiotensin-(1-7) Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments with AVE 0991, a selective nonpeptide agonist for the Mas receptor, the receptor for Angiotensin-(1-7) (Ang-(1-7)). This document outlines the mechanism of action of AVE 0991, detailed protocols for key in vitro and in vivo experiments, and expected quantitative outcomes.

Introduction to AVE 0991

AVE 0991 is a synthetic, orally active compound that mimics the beneficial effects of the endogenous peptide Ang-(1-7).[1][2] As a selective agonist of the Mas receptor, AVE 0991 activates a key component of the protective arm of the renin-angiotensin system (RAS), often referred to as the ACE2/Ang-(1-7)/Mas axis.[3] This axis counter-regulates the classical ACE/Angiotensin II/AT1 receptor pathway, which is associated with vasoconstriction, inflammation, and fibrosis.[3] AVE 0991 offers a significant advantage over the native peptide Ang-(1-7) due to its non-peptide nature, which confers resistance to proteolytic degradation and allows for oral administration.[1][4]

The activation of the Mas receptor by AVE 0991 triggers a cascade of intracellular signaling events, leading to the production of nitric oxide (NO) and other vasodilatory molecules.[3] This results in a range of beneficial physiological responses, including vasodilation, and anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[3][5][6] Studies have demonstrated its potential therapeutic applications in cardiovascular diseases, kidney disease, inflammation, and neurological disorders.[1][4][6][7]

Mechanism of Action and Signaling Pathways

AVE 0991 selectively binds to and activates the Mas receptor, a G protein-coupled receptor (GPCR).[8][9][10] Upon activation, the Mas receptor can couple to various G proteins to initiate downstream signaling cascades. A primary pathway involves the activation of the PI3K/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which in turn increases the production of NO.[5] Increased NO bioavailability contributes to vasodilation and other protective vascular effects.[5] The Mas receptor has also been shown to antagonize the signaling of the Angiotensin II Type 1 (AT1) receptor, potentially through the formation of heterodimers.[11]

While AVE 0991 primarily acts through the Mas receptor, some of its in vivo effects, such as its antidiuretic action, appear to involve interactions with AT1 and AT2 receptors, suggesting a complex interplay between the different components of the RAS.[8][9][10]

Renin-Angiotensin System and AVE 0991 Signaling

RAS_AVE0991_Signaling Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE ACE2 ACE2 AngI->ACE2 AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R AngII->ACE2 MasR Mas Receptor AT1R->MasR Antagonism Pathophysiological_Effects Vasoconstriction, Inflammation, Fibrosis AT1R->Pathophysiological_Effects Physiological_Effects Vasodilation, Anti-inflammation, Anti-fibrosis AT2R->Physiological_Effects Ang17 Angiotensin-(1-7) ACE2->Ang17 Ang17->MasR MasR->Physiological_Effects AVE0991 AVE 0991 AVE0991->MasR Agonist

Caption: The Renin-Angiotensin System and the site of action for AVE 0991.

Mas Receptor Downstream Signaling

MasR_Signaling AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds to G_protein G Protein MasR->G_protein Activates PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory

Caption: Downstream signaling pathway of the Mas receptor activated by AVE 0991.

Experimental Protocols

In Vitro Assays

This protocol determines the binding affinity of AVE 0991 to the Mas receptor.

Materials:

  • Mas-transfected cells (e.g., COS, CHO) or tissues expressing the Mas receptor (e.g., kidney slices).[9][10]

  • Radiolabeled Ang-(1-7) (e.g., 125I-Ang-(1-7)).[8][9]

  • AVE 0991

  • Unlabeled Ang-(1-7) (for competition)

  • Binding buffer

  • Filtration apparatus and glass fiber filters

  • Gamma counter

Procedure:

  • Prepare cell membranes from Mas-transfected cells or tissue homogenates.

  • In a multi-well plate, incubate the membranes with a fixed concentration of 125I-Ang-(1-7) and varying concentrations of AVE 0991 or unlabeled Ang-(1-7) (for competition curve).

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled Ang-(1-7)) from total binding.

  • Determine the IC50 value (the concentration of AVE 0991 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Data Presentation:

CompoundCell/Tissue TypeRadioligandIC50 (nM)
AVE 0991Mas-transfected COS cells125I-Ang-(1-7)47.5
AVE 0991Bovine Aortic Endothelial Cell Membranes125I-Ang-(1-7)21
Ang-(1-7)Bovine Aortic Endothelial Cell Membranes125I-Ang-(1-7)220

Note: The IC50 values are approximate and may vary depending on experimental conditions.

This protocol measures the ability of AVE 0991 to stimulate NO production in endothelial cells.

Materials:

  • Endothelial cells (e.g., bovine aortic endothelial cells, human umbilical vein endothelial cells - HUVECs)

  • AVE 0991

  • Ang-(1-7) (positive control)

  • Mas receptor antagonist (e.g., A-779)

  • AT1 receptor antagonist (e.g., Losartan)

  • AT2 receptor antagonist (e.g., PD123319)

  • NO detection reagent (e.g., DAF-FM diacetate) or a nitric oxide sensor.[12]

  • Fluorescence microplate reader or microscope

Procedure:

  • Culture endothelial cells to confluence in a multi-well plate.

  • Pre-incubate cells with antagonists, if applicable, for 30-60 minutes.

  • Treat the cells with various concentrations of AVE 0991 or Ang-(1-7).

  • Incubate for a specified time (e.g., 15-60 minutes).

  • If using a fluorescent dye, load the cells with the NO detection reagent according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a microplate reader or visualize NO production using fluorescence microscopy.

  • Alternatively, directly measure NO release in the cell culture supernatant using a nitric oxide sensor.[12]

Data Presentation:

Treatment (10 µM)Peak NO Release (nM)
AVE 0991295 ± 20
Ang-(1-7)270 ± 25

Data from bovine aortic endothelial cells.[12]

In Vivo Models

This protocol evaluates the in vivo effect of AVE 0991 on water diuresis in mice.[9][10]

Animals:

  • C57BL/6 mice or other suitable strains.[9]

  • Mas-knockout mice can be used to confirm the role of the Mas receptor.[9][10]

Materials:

  • AVE 0991

  • Vehicle (e.g., saline)

  • Metabolic cages

  • Urine collection tubes

Procedure:

  • House mice individually in metabolic cages.

  • Administer a water load (e.g., 1 ml of tap water via gavage) to each mouse.

  • Immediately after the water load, administer AVE 0991 (e.g., 0.58 nmol/g body weight, intraperitoneally) or vehicle.[9][10]

  • Collect urine for a specified period (e.g., 60 minutes).[9]

  • Measure the total urine volume.

  • Optionally, measure urine osmolality.

Data Presentation:

Treatment GroupUrinary Volume (mL/60 min)
Vehicle0.27 ± 0.05
AVE 0991 (0.58 nmol/g)0.06 ± 0.03

Data from water-loaded C57BL/6 mice.[9][10]

This protocol assesses the antihypertensive effects of AVE 0991.

Animals:

  • Spontaneously hypertensive rats (SHR) or other models of hypertension (e.g., Ang II-induced hypertension).[4]

Materials:

  • AVE 0991

  • Vehicle

  • Blood pressure measurement system (e.g., tail-cuff method or telemetry)

Procedure:

  • Acclimatize the animals to the blood pressure measurement procedure.

  • Record baseline blood pressure and heart rate for several days.

  • Administer AVE 0991 (e.g., via oral gavage or osmotic minipumps) or vehicle daily for the duration of the study (e.g., 1-4 weeks).[13]

  • Measure blood pressure and heart rate at regular intervals throughout the treatment period.

  • At the end of the study, tissues such as the heart and kidneys can be collected for histological and molecular analysis (e.g., to assess fibrosis, inflammation, or gene expression).

Data Presentation:

Treatment GroupChange in Systolic Blood Pressure (mmHg)
Vehicle[Insert baseline vs. final]
AVE 0991 (dose)[Insert baseline vs. final]

Specific quantitative data will vary depending on the model and dosage used.

Experimental Workflows

In Vitro Experimental Workflow

in_vitro_workflow start Start cell_culture Cell Culture (e.g., Endothelial cells, Mas-transfected cells) start->cell_culture treatment Treatment with AVE 0991 +/- Antagonists cell_culture->treatment binding_assay Receptor Binding Assay treatment->binding_assay no_assay Nitric Oxide Release Assay treatment->no_assay data_analysis Data Analysis (IC50, NO levels) binding_assay->data_analysis no_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro experiments with AVE 0991.

In Vivo Experimental Workflow

in_vivo_workflow start Start animal_model Select Animal Model (e.g., Mice, Rats) start->animal_model acclimatization Acclimatization & Baseline Measurements animal_model->acclimatization treatment Administer AVE 0991 or Vehicle acclimatization->treatment monitoring Monitor Physiological Parameters (e.g., Blood Pressure, Urine Output) treatment->monitoring tissue_collection Tissue Collection for Ex Vivo Analysis treatment->tissue_collection data_analysis Data Analysis monitoring->data_analysis tissue_collection->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vivo experiments with AVE 0991.

Conclusion

AVE 0991 is a valuable pharmacological tool for investigating the therapeutic potential of activating the protective arm of the renin-angiotensin system. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust experiments to further elucidate the mechanisms of action and therapeutic efficacy of this promising Mas receptor agonist. Careful consideration of experimental design, including appropriate controls and endpoints, is crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for AVE 0991 in Kidney Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AVE 0991, a nonpeptide agonist of the Mas receptor, in various experimental models of kidney disease. The information compiled herein, supported by detailed experimental protocols and quantitative data, is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of AVE 0991 in renal pathologies.

Introduction to AVE 0991 and the ACE2/Ang-(1-7)/Mas Receptor Axis

AVE 0991 is a synthetic, orally active, nonpeptide compound that mimics the actions of Angiotensin-(1-7) [Ang-(1-7)], a key component of the counter-regulatory arm of the Renin-Angiotensin System (RAS).[1] This protective axis, often referred to as the ACE2/Ang-(1-7)/Mas receptor axis, counteracts the detrimental effects of the classical ACE/Angiotensin II (Ang II)/AT1 receptor axis, which is known to promote vasoconstriction, inflammation, fibrosis, and oxidative stress in the kidney.

Activation of the Mas receptor by Ang-(1-7) or its agonists like AVE 0991 elicits a range of renoprotective effects, including vasodilation, and anti-inflammatory, anti-fibrotic, and anti-apoptotic actions. These properties make AVE 0991 a promising therapeutic agent for various kidney diseases.

Signaling Pathway of the ACE2/Ang-(1-7)/Mas Receptor Axis

The ACE2/Ang-(1-7)/Mas receptor axis plays a crucial role in maintaining renal homeostasis and protecting against kidney injury. The diagram below illustrates the key components and their interactions.

ACE2_Ang_1_7_Mas_Axis cluster_classical_RAS Classical RAS (Pro-inflammatory/Pro-fibrotic) cluster_protective_RAS Protective RAS (Anti-inflammatory/Anti-fibrotic) Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 Kidney Damage Kidney Damage AT1R->Kidney Damage Vasoconstriction Inflammation Fibrosis Oxidative Stress ACE ACE ACE2 ACE2 MasR Mas Receptor Ang17->MasR Renoprotection Renoprotection MasR->Renoprotection Vasodilation Anti-inflammation Anti-fibrosis Anti-apoptosis AVE0991 AVE 0991 AVE0991->MasR Agonist

Figure 1: The Renin-Angiotensin System's dual axes in the kidney.

Application in Kidney Disease Models

AVE 0991 has demonstrated significant therapeutic efficacy in a variety of preclinical models of kidney disease. The following sections provide detailed application notes, experimental protocols, and summarized data for key models.

Acute Kidney Injury (AKI): Ischemia/Reperfusion Model

Application Note: In the context of acute kidney injury induced by ischemia/reperfusion (I/R), AVE 0991 has been shown to be renoprotective by improving renal function, reducing tissue damage, and mitigating local and systemic inflammation.[1] Administration of AVE 0991 attenuates the increase in serum creatinine (B1669602) and reduces the infiltration of neutrophils into the kidney and lungs.[1]

Quantitative Data Summary:

ParameterControl (Sham)I/R + VehicleI/R + AVE 0991 (9.0 mg/kg)Reference
Serum Creatinine (mg/dL) ~0.5~2.5~1.5[1][2]
Renal Neutrophil Influx (MPO activity) LowHighSignificantly Reduced[1]
CXCL1/KC in Serum (pg/mL) ~50~400~150[1]
Renal Tubular Injury Score 0HighSignificantly Reduced[1]

Experimental Protocol:

Model Induction (Ischemia/Reperfusion Injury):

  • Anesthetize male C57BL/6 mice (8-10 weeks old) with an appropriate anesthetic regimen (e.g., ketamine/xylazine).

  • Perform a midline abdominal incision to expose both renal pedicles.

  • Induce ischemia by occluding both renal pedicles with microvascular clamps for 30 minutes.

  • After 30 minutes, remove the clamps to allow reperfusion.

  • Suture the abdominal incision in two layers.

  • Maintain the body temperature of the animals at 36-38°C throughout the procedure.

  • Sham-operated animals undergo the same surgical procedure without clamping the renal pedicles.

AVE 0991 Administration:

  • Formulation: Dissolve AVE 0991 in 10 mM KOH in 0.9% NaCl to a final concentration for a 9.0 mg/kg dose.[1] The vehicle control is 10 mM KOH in 0.9% NaCl.

  • Administration: Administer AVE 0991 or vehicle via subcutaneous (s.c.) injection (200 µL) immediately after the 30-minute ischemia period and again 12 hours after reperfusion.[1]

  • Endpoint Analysis: Euthanize the animals 24 hours after reperfusion for blood and tissue collection.

Experimental Workflow:

AKI_IR_Workflow start Start anesthesia Anesthetize Mice start->anesthesia surgery Midline Abdominal Incision anesthesia->surgery ischemia Clamp Renal Pedicles (30 min) surgery->ischemia reperfusion Remove Clamps (Reperfusion) ischemia->reperfusion suture Suture Incision reperfusion->suture treatment AVE 0991 (9.0 mg/kg, s.c.) or Vehicle Admin. suture->treatment second_dose Second Dose of AVE 0991 or Vehicle (12h post-reperfusion) treatment->second_dose euthanasia Euthanize at 24h Post-Reperfusion second_dose->euthanasia analysis Blood & Tissue Analysis euthanasia->analysis

Figure 2: Workflow for the Ischemia/Reperfusion AKI model.

Acute Kidney Injury (AKI): Cisplatin-Induced Nephrotoxicity Model

Application Note: AVE 0991 is proposed to mitigate cisplatin-induced AKI by counteracting the vasoconstriction, oxidative stress, and inflammation caused by the chemotherapeutic agent.[3] By stimulating the Mas receptor, AVE 0991 is expected to promote nitric oxide (NO) production, leading to vasodilation and improved renal blood flow, thereby reducing the nephrotoxic effects of cisplatin (B142131).[3]

Quantitative Data Summary: Specific quantitative data for AVE 0991 in a cisplatin-induced AKI model is less reported in the provided search results. The table below is based on the expected outcomes from its known mechanism of action.

ParameterControlCisplatin + VehicleCisplatin + AVE 0991Reference
Blood Urea (B33335) Nitrogen (BUN) (mg/dL) NormalElevatedReduced[3] (projected)
Serum Creatinine (mg/dL) NormalElevatedReduced[3] (projected)
Renal Oxidative Stress Markers (e.g., MDA) LowHighReduced[3] (projected)
Renal TNF-α and IL-6 Levels LowHighReduced[3] (projected)

Experimental Protocol:

Model Induction (Cisplatin-Induced Nephrotoxicity):

  • Use male C57BL/6 mice.

  • Induce AKI with a single intraperitoneal (i.p.) injection of cisplatin (a typical dose is 20 mg/kg).

  • Monitor the animals for signs of toxicity and weight loss.

AVE 0991 Administration:

  • Formulation: Dissolve AVE 0991 in a suitable vehicle such as 0.9% saline.

  • Administration: Administer AVE 0991 (dose to be determined based on dose-response studies, e.g., 1-10 mg/kg) via i.p. or s.c. injection, either prior to or concurrently with cisplatin administration. A post-treatment regimen can also be explored.

  • Endpoint Analysis: Euthanize the animals at a predetermined time point after cisplatin injection (e.g., 72 hours) for collection of blood and kidney tissue.

Experimental Workflow:

Cisplatin_AKI_Workflow start Start cisplatin_injection Induce AKI: Cisplatin (i.p.) start->cisplatin_injection treatment AVE 0991 or Vehicle Admin. cisplatin_injection->treatment Pre-, Co-, or Post-treatment monitoring Monitor Animals (e.g., 72h) treatment->monitoring euthanasia Euthanize monitoring->euthanasia analysis Blood & Kidney Tissue Analysis euthanasia->analysis

Figure 3: Workflow for the Cisplatin-Induced AKI model.

Diabetic Nephropathy: Streptozotocin-Induced Model

Application Note: In a streptozotocin (B1681764) (STZ)-induced model of diabetic nephropathy in rats, AVE 0991 has demonstrated cardio-renal protective effects.[4] Treatment with AVE 0991 has been shown to reduce blood urea nitrogen (BUN) and proteinuria.[4][5] It also exhibited antihyperglycemic and lipid-lowering activities, suggesting that its renoprotective effects may be partly due to improved metabolic control.[4]

Quantitative Data Summary:

ParameterControlSTZ-Diabetic + VehicleSTZ-Diabetic + AVE 0991Reference
Blood Urea Nitrogen (BUN) (mg/dL) NormalSignificantly IncreasedSignificantly Decreased[4][5]
Proteinuria (mg/24h) LowSignificantly IncreasedSignificantly Decreased[4][5][6]
Serum Creatinine (mg/dL) NormalIncreasedDecreased[6]
Glomerulosclerosis Index LowIncreasedDecreased[6]
Renal IL-1β, IL-6, TNF-α mRNA levels LowIncreasedDecreased[6]

Experimental Protocol:

Model Induction (Streptozotocin-Induced Diabetes):

  • Use male Wistar rats.

  • Induce diabetes with a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50-65 mg/kg, dissolved in citrate (B86180) buffer (pH 4.5).[5][6]

  • Confirm diabetes after one week by measuring blood glucose levels; rats with persistent hyperglycemia (e.g., >250 mg/dL) are considered diabetic.

  • Allow the diabetic condition to progress for a specified period (e.g., 8 weeks) to establish nephropathy.[6]

AVE 0991 Administration:

  • Formulation: Prepare AVE 0991 for oral gavage, dissolved in normal saline.[6]

  • Administration: After the establishment of diabetic nephropathy (e.g., after 8 weeks of STZ injection), administer AVE 0991 via oral gavage daily for a specified duration (e.g., 4 weeks).[6] A vehicle of normal saline is given to the control and diabetic control groups.

  • Endpoint Analysis: At the end of the treatment period, collect 24-hour urine samples and then euthanize the animals for blood and kidney tissue collection.

Experimental Workflow:

Diabetic_Nephropathy_Workflow start Start stz_injection Induce Diabetes: STZ (i.p.) start->stz_injection confirm_diabetes Confirm Hyperglycemia (1 week) stz_injection->confirm_diabetes develop_nephropathy Develop Nephropathy (8 weeks) confirm_diabetes->develop_nephropathy treatment Daily AVE 0991 (gavage) or Vehicle (4 weeks) develop_nephropathy->treatment urine_collection 24h Urine Collection treatment->urine_collection euthanasia Euthanize urine_collection->euthanasia analysis Blood & Kidney Tissue Analysis euthanasia->analysis

Figure 4: Workflow for Streptozotocin-Induced Diabetic Nephropathy.

Renal Fibrosis: Unilateral Ureteral Obstruction (UUO) Model

Application Note: The unilateral ureteral obstruction (UUO) model is a well-established method for inducing renal fibrosis. While direct studies of AVE 0991 in the UUO model are not extensively detailed in the provided search results, its known anti-fibrotic properties through the Mas receptor suggest a high potential for therapeutic benefit. Activation of the Mas receptor is known to counteract the pro-fibrotic signaling of Ang II, including the expression of TGF-β1 and collagen deposition.

Quantitative Data Summary: This table is based on the expected anti-fibrotic effects of AVE 0991.

ParameterShamUUO + VehicleUUO + AVE 0991Reference
Renal Collagen I Expression LowHighReduced(projected)
Renal α-SMA Expression LowHighReduced(projected)
Renal TGF-β1 Levels LowHighReduced(projected)
Tubulointerstitial Fibrosis Score 0HighReduced(projected)

Experimental Protocol:

Model Induction (Unilateral Ureteral Obstruction):

  • Anesthetize the animal (mouse or rat).

  • Perform a flank or midline incision to expose the left kidney and ureter.

  • Ligate the left ureter at two points using silk sutures.[7][8]

  • The contralateral (right) kidney serves as an internal control.

  • Suture the incision.

  • Sham-operated animals undergo the same procedure without ureteral ligation.

AVE 0991 Administration:

  • Formulation: Dissolve AVE 0991 in a suitable vehicle.

  • Administration: Administer AVE 0991 daily, starting from the day of surgery, for the duration of the study (e.g., 7 to 14 days). The route of administration can be oral gavage, s.c., or i.p. injection.

  • Endpoint Analysis: Euthanize the animals at the end of the study period and harvest the kidneys for histological and molecular analysis of fibrotic markers.

Experimental Workflow:

UUO_Workflow start Start anesthesia Anesthetize Animal start->anesthesia surgery Expose Left Ureter anesthesia->surgery ligation Ligate Left Ureter surgery->ligation suture Suture Incision ligation->suture treatment Daily AVE 0991 or Vehicle Admin. suture->treatment euthanasia Euthanize at End of Study (e.g., 7-14 days) treatment->euthanasia analysis Kidney Tissue Analysis euthanasia->analysis

Figure 5: Workflow for the Unilateral Ureteral Obstruction model.

Conclusion

AVE 0991 demonstrates significant promise as a therapeutic agent for a range of kidney diseases. Its mechanism of action, centered on the activation of the protective ACE2/Ang-(1-7)/Mas receptor axis, addresses key pathological processes in renal disease, including inflammation, fibrosis, and oxidative stress. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of AVE 0991 and other Mas receptor agonists in the treatment of kidney disorders. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

References

Assessing the Anti-Fibrotic Effects of AVE 0991: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

AVE 0991 is a nonpeptide agonist of the Mas receptor, which is a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] It mimics the actions of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)], which often counteracts the pro-fibrotic and pro-inflammatory effects of Angiotensin II (Ang II).[3][4] The ACE2/Ang-(1-7)/Mas receptor axis is recognized for its vasodilatory, anti-proliferative, and anti-fibrotic properties, making AVE 0991 a compound of significant interest for therapeutic development in fibrotic diseases.[3][5] This document provides detailed application notes and protocols for assessing the anti-fibrotic effects of AVE 0991 in various experimental models.

Mechanism of Action

AVE 0991 exerts its anti-fibrotic effects primarily by activating the Mas receptor, which is part of the alternative RAS pathway. This activation triggers a cascade of intracellular signaling events that collectively antagonize the pro-fibrotic actions mediated by the classical Ang II/AT1 receptor axis. A key downstream effect of Mas receptor activation is the stimulation of nitric oxide (NO) production, which plays a crucial role in vasodilation and has anti-inflammatory and anti-proliferative effects.[3]

AVE 0991 Signaling Pathway cluster_RAS Renin-Angiotensin System cluster_Classical Classical (Pro-fibrotic) Pathway cluster_Protective Protective (Anti-fibrotic) Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR Fibrosis Fibrosis (Collagen Deposition, Cell Proliferation, Inflammation) AT1R->Fibrosis AVE0991 AVE 0991 AVE0991->MasR NO Nitric Oxide (NO) Production MasR->NO AntiFibrosis Anti-fibrotic Effects (Vasodilation, Anti-proliferation, Anti-inflammation) NO->AntiFibrosis UUO Experimental Workflow cluster_workflow Unilateral Ureteral Obstruction (UUO) Workflow AnimalAcclimation Animal Acclimation (e.g., C57BL/6 mice, 8-10 weeks old) UUOSurgery UUO Surgery (Left ureter ligation) AnimalAcclimation->UUOSurgery Sham Sham Operation (Control Group) AnimalAcclimation->Sham Treatment AVE 0991 Treatment (e.g., daily s.c. or i.p. injection) UUOSurgery->Treatment Vehicle Vehicle Control (UUO + vehicle) UUOSurgery->Vehicle Euthanasia Euthanasia and Kidney Harvest (e.g., Day 7 or 14 post-UUO) Treatment->Euthanasia Sham->Euthanasia Vehicle->Euthanasia Analysis Fibrosis Assessment (Histology, Western Blot, RT-PCR) Euthanasia->Analysis SiriusRedStainingWorkflow cluster_workflow Sirius Red Staining Workflow Deparaffinization Deparaffinization and Hydration of Tissue Sections Staining Staining with Picro-Sirius Red Solution Deparaffinization->Staining Dehydration Dehydration and Clearing Staining->Dehydration Mounting Mounting with Synthetic Resin Dehydration->Mounting Imaging Image Acquisition (Bright-field or Polarized Light) Mounting->Imaging Quantification Quantification of Collagen Area Imaging->Quantification

References

Troubleshooting & Optimization

AVE 0991 not dissolving properly in vehicle

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AVE 0991

This guide provides troubleshooting and frequently asked questions regarding the dissolution of AVE 0991 for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my AVE 0991 not dissolving in aqueous buffers like PBS or saline?

A1: AVE 0991 is a hydrophobic molecule with very low solubility in water (<0.1 mg/mL).[1] Direct dissolution in aqueous-based vehicles is generally not feasible and will result in precipitation or the compound remaining as a powder. It is crucial to use an appropriate organic solvent or a specialized vehicle formulation to achieve a usable solution or suspension.

Q2: What is the recommended vehicle for preparing AVE 0991 for in vivo animal studies?

A2: Due to its low water solubility, a multi-component vehicle is required to prepare AVE 0991 for in vivo administration. The goal is to first dissolve the compound in a small amount of an organic solvent and then create a stable suspension in an aqueous solution using co-solvents and surfactants. A commonly cited formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[1] Other studies have also successfully used a vehicle of 10% DMSO in corn oil.[2][3]

Q3: How do I prepare AVE 0991 for in vitro cell culture experiments?

A3: For in vitro studies, the standard method is to first prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO).[1][4] AVE 0991 is soluble in DMSO at concentrations of 30 mg/mL or higher.[1] This stock solution can then be serially diluted to the final working concentration directly in the cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced cytotoxicity.

Q4: My compound dissolves in DMSO, but crashes out (precipitates) when I dilute it into my aqueous vehicle or media. What should I do?

A4: This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:

  • Use a Surfactant/Co-solvent System: For in vivo preparations, incorporating a surfactant like Tween 80 or a co-solvent like PEG300 is essential to maintain the compound in a stable suspension.[1]

  • Check the Order of Addition: When preparing a multi-component vehicle, add the solvents sequentially. Ensure the compound is fully dissolved in DMSO first before adding other components like PEG300 or Tween 80. Mix thoroughly after each addition before adding the final aqueous component (e.g., saline) dropwise while vortexing.[1]

  • Use Sonication: Sonication is highly recommended to break down particles and create a more uniform, fine suspension.[1] A bath sonicator can be used for several minutes until the solution appears homogenous.

  • Lower the Final Concentration: It may be that the desired final concentration is too high for the chosen vehicle system. Try preparing a more dilute solution.

Q5: I followed the protocol but still see a slight cloudiness in my in vivo formulation. Is this acceptable?

A5: Yes, for many hydrophobic compounds, the final in vivo formulation is a micro-suspension, not a true clear solution. A slightly cloudy or milky appearance is often acceptable, provided it is a homogenous suspension that can be administered accurately. Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing.

Experimental Protocols & Data

Solubility Data

The following table summarizes the solubility of AVE 0991 in common laboratory solvents.

SolventSolubilityConcentration (mM)Notes
DMSO≥ 30 mg/mL51.66 mMSonication recommended.[1] Use fresh, anhydrous DMSO for best results.[4]
H₂O< 0.1 mg/mLInsolubleNot recommended as a primary solvent.[1]
Ethanol≥ 28 mg/mL48.4 mMCan be used as an alternative to DMSO for stock solutions.
Recommended Vehicle Formulations for In Vivo Use
Formulation ComponentsExample Concentration of AVE 0991Administration RouteReference
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mLOral, IP[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)2.5 mg/mLOral, IP[4]
10% DMSO in Corn Oil0.9 mg/kg (dose)Intranasal[2][3]
Protocol 1: Preparation of AVE 0991 for In Vivo Administration (Suspension Method)

This protocol is adapted from common methods for formulating hydrophobic compounds.

  • Weigh Compound: Accurately weigh the required amount of AVE 0991 powder.

  • Initial Dissolution: Add the required volume of DMSO to the powder. Vortex and sonicate for 5-10 minutes until the compound is completely dissolved and the solution is clear.

  • Add Co-Solvent/Surfactant: Add the required volume of PEG300 and/or Tween 80 to the DMSO solution. Vortex thoroughly to mix.

  • Final Dilution: Add the final vehicle component (e.g., saline or corn oil) drop by drop while continuously vortexing or stirring the mixture. This slow addition is critical to prevent immediate precipitation.

  • Final Sonication: Sonicate the final suspension for another 10-15 minutes to ensure a homogenous and fine particle distribution.

  • Administration: Visually inspect the suspension for uniformity. Vortex immediately before each animal administration to ensure consistent dosing.

Visual Guides

Troubleshooting Workflow for Dissolution Issues

The following diagram outlines a logical workflow to troubleshoot problems with dissolving AVE 0991.

G start Start: AVE 0991 not dissolving check_solvent Is the primary solvent DMSO or Ethanol? start->check_solvent use_dmso Action: Dissolve powder in 100% DMSO first. check_solvent->use_dmso No check_precip Does it precipitate after adding aqueous solution? check_solvent->check_precip Yes use_dmso->check_precip add_surfactant Action: Add co-solvents (PEG300) and/or surfactants (Tween 80). Add aqueous component last and slowly. check_precip->add_surfactant Yes sonicate Action: Sonicate the final mixture for 15-20 minutes. check_precip->sonicate No add_surfactant->sonicate check_homogeneity Is the suspension homogenous (even if cloudy)? sonicate->check_homogeneity ready Ready for use. Vortex before each administration. check_homogeneity->ready Yes reassess Re-evaluate concentration and vehicle choice. Consider alternative formulation. check_homogeneity->reassess No

Caption: Troubleshooting workflow for AVE 0991 dissolution.

Signaling Pathway Context: AVE 0991 as a Mas Receptor Agonist

AVE 0991 is a nonpeptide agonist of the Mas receptor, which is part of the protective arm of the Renin-Angiotensin System (RAS).[5][6][7] Its action mimics the endogenous ligand Angiotensin-(1-7).

G cluster_RAS Renin-Angiotensin System cluster_drug Pharmacological Intervention AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R  Vasoconstriction  Inflammation AT2R AT2 Receptor AngII->AT2R  Vasodilation  Anti-inflammatory Effects Protective Effects: - Vasodilation - Nitric Oxide Release - Anti-inflammatory AT2R->Effects Ang17 Angiotensin-(1-7) MasR Mas Receptor Ang17->MasR MasR->Effects AVE0991 AVE 0991 AVE0991->MasR Agonist Action

Caption: Simplified signaling context for AVE 0991.

References

unexpected cell death with AVE 0991 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell death with AVE 0991 treatment.

Troubleshooting Guide: Unexpected Cell Death

Researchers using AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) receptor Mas, may occasionally observe unexpected levels of cell death.[1][2][3] This guide provides a systematic approach to troubleshoot this issue.

Initial Assessment

  • Confirm Compound Identity and Purity: Ensure the correct compound was used and that its purity meets experimental standards.

  • Review Protocol: Double-check all experimental parameters, including concentration, incubation time, and solvent used.

  • Cell Line Health: Verify the health and viability of the cell line prior to the experiment.

Troubleshooting Workflow

G start Start: Unexpected Cell Death Observed check_concentration Is the AVE 0991 concentration appropriate? start->check_concentration check_duration Is the treatment duration too long? check_concentration->check_duration Yes solution_titration Perform a dose-response curve to determine optimal concentration. check_concentration->solution_titration No check_solvent Is the solvent concentration cytotoxic? check_duration->check_solvent Yes solution_time_course Conduct a time-course experiment to find the optimal treatment window. check_duration->solution_time_course No check_cell_line Is the cell line particularly sensitive? check_solvent->check_cell_line Yes solution_solvent_control Run a vehicle control with the solvent alone. check_solvent->solution_solvent_control No check_mas_receptor Does the cell line express the Mas receptor? check_cell_line->check_mas_receptor Yes solution_literature_review Review literature for data on your specific cell line. check_cell_line->solution_literature_review No solution_receptor_expression Verify Mas receptor expression (e.g., via qPCR, Western blot, or flow cytometry). check_mas_receptor->solution_receptor_expression Unsure end_point Resolution: Optimized Protocol check_mas_receptor->end_point Yes solution_titration->end_point solution_time_course->end_point solution_solvent_control->end_point solution_literature_review->end_point solution_receptor_expression->end_point

Caption: Troubleshooting workflow for unexpected cell death with AVE 0991.

Frequently Asked Questions (FAQs)

Q1: Is unexpected cell death a known side effect of AVE 0991 treatment?

A1: Yes, in some contexts, repeated or prolonged exposure to AVE 0991 has been reported to cause cell death. For instance, one study observed that daily treatment with AVE 0991 resulted in cell death across all tested breast cancer cell lines, which necessitated a change to a single-dose regimen.[4][5]

Q2: What is the mechanism of action of AVE 0991?

A2: AVE 0991 is a nonpeptide agonist of the Angiotensin-(1-7) receptor, Mas.[1][2][3] It mimics the effects of the endogenous ligand Angiotensin-(1-7), which is part of the renin-angiotensin system (RAS).[4][6] The Ang-(1-7)/Mas receptor axis is often considered the protective arm of the RAS, counteracting the effects of the Angiotensin II/AT1 receptor axis.[7]

G cluster_RAS Renin-Angiotensin System cluster_receptors Receptors & Agonist cluster_effects Cellular Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR Renin Renin ACE ACE ACE2 ACE2 Vasoconstriction Vasoconstriction, Inflammation, Proliferation AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-inflammatory, Anti-proliferative MasR->Vasodilation AVE0991 AVE 0991 AVE0991->MasR Agonist

Caption: Simplified signaling pathway of the Renin-Angiotensin System and AVE 0991.

Q3: At what concentrations is AVE 0991 typically effective?

A3: The effective concentration of AVE 0991 can vary depending on the cell type and experimental conditions. In vitro studies have used concentrations ranging from 0.1 µM to 10 µM.[4] For binding to bovine aortic endothelial cell membranes, AVE 0991 has an IC50 of 21 ± 35 nM.[8] It is crucial to perform a dose-response curve for your specific experimental setup to determine the optimal, non-toxic concentration.

Q4: Can the solvent for AVE 0991 be cytotoxic?

A4: Yes, the solvent used to dissolve AVE 0991 can contribute to cell death if not used at a safe concentration. Common solvents include DMSO or alkaline water solutions.[9] It is imperative to run a vehicle control (the solvent alone at the same final concentration used in the experiment) to rule out solvent-induced cytotoxicity.

Q5: Are certain cell lines more susceptible to AVE 0991-induced cell death?

A5: This is possible. The level of Mas receptor expression on a given cell line could influence its sensitivity to AVE 0991. Additionally, the overall health and robustness of the cell line can play a role. A study on various breast cancer cell lines (MCF10A, YS1.2, pII, and MDA-MB-231) reported cell death with daily treatment, suggesting a general sensitivity to prolonged exposure in these lines.[4]

Quantitative Data Summary

ParameterValueCell Line / SystemReference
IC50 (Binding) 21 ± 35 nMBovine Aortic Endothelial Cell Membranes[8]
IC50 (Binding) 4.75 x 10⁻⁸ mol/LMas-transfected COS cells[1][2]
Effective Concentration 0.1 - 10 µMBreast Cancer Cell Lines (MCF10A, YS1.2, pII, MDA-MB-231)[4]
Neuroprotective Concentration 10⁻⁸ M to 10⁻⁶ MPrimary Cortical Neurons (in vitro)[10][11]

Key Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted from a study investigating the effect of AVE 0991 on breast cancer cell proliferation.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of AVE 0991 concentrations (e.g., 0.1, 1, and 10 µM) or a single treatment at time 0. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours). Note: For AVE 0991, a single treatment at day 0 with measurement on day 4 may be necessary to avoid cell death from repeated exposure.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 2: Verification of Mas Receptor Expression by Western Blot

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the Mas receptor overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

References

potential off-target effects of AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AVE 0991. All information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AVE 0991?

AVE 0991 is a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.[1] It mimics the beneficial cardiovascular and anti-inflammatory effects of Ang-(1-7).[1][2][3]

Q2: Does AVE 0991 exhibit off-target binding to other receptors, specifically Angiotensin II type 1 (AT1) or type 2 (AT2) receptors?

Studies have shown that AVE 0991 has negligible binding affinity for both AT1 and AT2 receptors.[1][4] A systematic analysis of its binding affinity in HEK-293 cells stably transfected with either AT1R or AT2R revealed that AVE 0991 did not compete for the binding of a radiolabeled Angiotensin II analog to these receptors.[1][4]

Q3: Why do some studies report that AT1 and AT2 receptor antagonists can block the effects of AVE 0991?

This is a critical point of potential confusion. While AVE 0991 does not appear to directly bind to AT1 or AT2 receptors, its downstream effects, such as nitric oxide (NO) production, have been shown to be inhibited by AT1 and AT2 receptor antagonists.[2][5] For instance, the AT1 receptor antagonist EXP 3174 and the AT2 receptor antagonist PD 123,177 have been observed to inhibit AVE 0991-stimulated NO release in endothelial cells.[2][5] This suggests a functional interaction or "cross-talk" between the Mas receptor signaling pathway and the AT1/AT2 receptor pathways, rather than a direct off-target binding of AVE 0991.

Q4: What are the known downstream signaling pathways activated by AVE 0991?

AVE 0991, by activating the Mas receptor, is known to stimulate the production of nitric oxide (NO) through a kinin-mediated activation of endothelial NO synthase (eNOS).[2][5] This is a key pathway for its vasodilatory and cardioprotective effects.

Q5: Are there any reports of unexpected or adverse effects of AVE 0991 in cellular or animal models?

The available literature primarily focuses on the therapeutic and beneficial effects of AVE 0991. Reports of significant adverse or unexpected off-target effects are not prominent. However, as with any experimental compound, researchers should carefully monitor their specific models for any unforeseen outcomes.

Troubleshooting Guides

Issue 1: Unexpected inhibition of AVE 0991 effects by AT1 or AT2 receptor antagonists.

  • Possible Cause: You may be observing the functional cross-talk between the Mas receptor and AT1/AT2 receptor signaling pathways. The inhibition does not necessarily indicate a direct off-target effect of AVE 0991.

  • Troubleshooting Steps:

    • Confirm Direct Binding: If technically feasible, perform a competitive radioligand binding assay using membranes from your specific cell type expressing the Mas receptor, AT1 receptor, and AT2 receptor. This will definitively determine if AVE 0991 binds to AT1 or AT2 receptors in your experimental system.

    • Investigate Downstream Signaling: Analyze key downstream signaling molecules of both the Mas receptor (e.g., phosphorylated eNOS) and the AT1/AT2 receptors (e.g., phosphorylated ERK1/2) in the presence and absence of AVE 0991 and the respective antagonists. This can help elucidate the point of cross-talk.

    • Consult the Literature: Review publications that have reported similar antagonist effects to understand the proposed mechanisms of interaction in different biological contexts.[2][5]

Issue 2: Inconsistent or weaker than expected biological response to AVE 0991.

  • Possible Cause 1: Suboptimal Compound Concentration. The effective concentration of AVE 0991 can vary depending on the cell type and the biological endpoint being measured.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Titrate AVE 0991 across a wide range of concentrations to determine the optimal effective concentration (EC50) for your specific assay.

  • Possible Cause 2: Cell Passage Number and Receptor Expression. The expression levels of the Mas receptor can change with cell passage number, potentially leading to a diminished response.

  • Troubleshooting Steps:

    • Monitor Mas Receptor Expression: Regularly check the expression of the Mas receptor in your cells using techniques like qPCR or Western blotting.

    • Use Low Passage Cells: Whenever possible, use cells with a low passage number for your experiments to ensure consistent receptor expression.

Quantitative Data Summary

Table 1: Binding Affinity and Potency of AVE 0991

ParameterValueCell/Tissue TypeReference
IC50 (vs. [125I]-Ang-(1-7)) 21 ± 35 nMBovine Aortic Endothelial Cell Membranes[2][5]
IC50 (vs. [125I]-Ang-(1-7)) 47.5 nMMas-transfected COS cells
AT1 Receptor Binding NegligibleHEK-293 cells[1][4]
AT2 Receptor Binding NegligibleHEK-293 cells[1][4]

Table 2: Effects of AVE 0991 on Nitric Oxide and Superoxide Production

ParameterConcentrationEffectCell TypeReference
Peak NO Release 10 µM295 ± 20 nMBovine Aortic Endothelial Cells[2][5]
Peak O2- Release 10 µM18 ± 2 nMBovine Aortic Endothelial Cells[2][5]

Experimental Protocols

1. Radioligand Binding Assay for Mas Receptor

  • Objective: To determine the binding affinity of AVE 0991 for the Mas receptor.

  • Materials:

    • Cell membranes from cells expressing the Mas receptor.

    • [125I]-Ang-(1-7) (radioligand).

    • Unlabeled AVE 0991.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [125I]-Ang-(1-7) and varying concentrations of unlabeled AVE 0991 in binding buffer.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled Ang-(1-7)) from the total binding.

    • Analyze the data using non-linear regression to determine the IC50 value.

2. Nitric Oxide (NO) and Superoxide (O2-) Release Measurement

  • Objective: To measure the production of NO and O2- from endothelial cells in response to AVE 0991.

  • Materials:

    • Cultured endothelial cells (e.g., bovine aortic endothelial cells).

    • AVE 0991.

    • Specific electrochemical nanosensors for NO and O2-.

    • Appropriate cell culture medium.

  • Procedure:

    • Culture endothelial cells to confluence.

    • Position the NO and O2- nanosensors close to the cell surface.

    • Establish a stable baseline reading.

    • Add AVE 0991 to the cell culture medium at the desired concentration.

    • Record the changes in NO and O2- concentrations over time.

    • Calibrate the sensors with known concentrations of NO and O2- to quantify the release.

3. Cell Proliferation (MTT) Assay

  • Objective: To assess the effect of AVE 0991 on cell proliferation.

  • Materials:

    • The cell line of interest.

    • AVE 0991.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of AVE 0991 for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable, metabolically active cells.

Visualizations

AVE0991_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_crosstalk Potential Cross-talk AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR G_protein G Protein MasR->G_protein AT1R AT1 Receptor AT1R_pathway AT1R Signaling AT1R->AT1R_pathway AT2R AT2 Receptor AT2R_pathway AT2R Signaling AT2R->AT2R_pathway Kinins Kinins G_protein->Kinins Activation eNOS_inactive eNOS (inactive) Kinins->eNOS_inactive Activation eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine NO Nitric Oxide (NO) L_Arginine->NO Substrate AT1R_pathway->eNOS_active Inhibition? AT2R_pathway->eNOS_active Inhibition?

Caption: AVE 0991 signaling pathway via the Mas receptor and potential cross-talk with AT1/AT2 receptor pathways.

Experimental_Workflow_Troubleshooting Start Unexpected Experimental Result (e.g., inhibition by AT1R antagonist) Check_Selectivity Is direct off-target binding suspected? Start->Check_Selectivity Binding_Assay Perform Radioligand Binding Assay Check_Selectivity->Binding_Assay Yes Investigate_Crosstalk Investigate Signaling Pathway Cross-talk Check_Selectivity->Investigate_Crosstalk No No_Binding No significant binding to AT1R/AT2R observed Binding_Assay->No_Binding No_Binding->Investigate_Crosstalk Downstream_Analysis Analyze downstream signaling molecules (e.g., p-eNOS, p-ERK) Investigate_Crosstalk->Downstream_Analysis Conclusion Conclude functional interaction, not direct off-target binding Downstream_Analysis->Conclusion

Caption: Troubleshooting workflow for investigating unexpected antagonist effects on AVE 0991 activity.

References

Technical Support Center: Troubleshooting Inconsistent Results in AVE 0991 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

AVE 0991 is a nonpeptide, orally active small molecule that acts as an agonist for the Mas receptor, mimicking the effects of the endogenous peptide Angiotensin-(1-7).[1][2] Its primary mechanism is to stimulate the Mas receptor, leading to various cellular responses, often counteracting the effects of Angiotensin II.[2]

Q2: What are the known downstream signaling pathways activated by AVE 0991?

AVE 0991, through Mas receptor activation, can trigger several downstream pathways. A key pathway involves the production of nitric oxide (NO).[1][3] Other reported pathways include the Mas/HO-1/p38 MAPK signaling pathway, which can attenuate vascular smooth muscle cell proliferation, and the Mas/PKA/CREB/UCP-2 pathway, which has been shown to reduce oxidative stress and neuronal apoptosis.[4][5]

Q3: Is AVE 0991 exclusively selective for the Mas receptor?

While AVE 0991 is a potent Mas receptor agonist, some studies suggest potential interactions with other receptors. For instance, its effects on NO production have been shown to be partially inhibited by AT1 and AT2 receptor antagonists.[3][6] This suggests possible receptor cross-talk or off-target effects that could contribute to result variability.

Troubleshooting Guide

In Vitro Experiments

Problem 1: Low or no observable effect of AVE 0991 in cell-based assays.

  • Possible Cause 1: Compound Solubility and Stability.

    • Troubleshooting: AVE 0991 has specific solubility requirements. It is soluble in DMSO and alkaline water solutions.[7][8][9] Ensure the compound is fully dissolved. Use freshly prepared solutions, as repeated freeze-thaw cycles of stock solutions may degrade the compound. Some sources recommend sonication to aid dissolution.[7] For in vitro assays, be mindful of the final DMSO concentration, as high concentrations can be toxic to cells.

  • Possible Cause 2: Low or Absent Mas Receptor Expression.

    • Troubleshooting: The target cells must express the Mas receptor at sufficient levels. Verify Mas receptor expression in your cell line using techniques like qPCR or Western blot. Consider using cells known to express the Mas receptor, such as bovine aortic endothelial cells (BAECs) or Mas-transfected cell lines (e.g., CHO, COS).[1][6]

  • Possible Cause 3: Inappropriate Assay Conditions.

    • Troubleshooting: Review your experimental protocol. For binding assays, ensure optimal incubation time, temperature, and buffer composition.[1] For functional assays like NO measurement, the kinetics of the response to AVE 0991 can be rapid.[3]

Problem 2: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Troubleshooting: Maintain consistent cell culture practices, including cell passage number, confluency, and serum starvation conditions before treatment. Variations in these parameters can alter receptor expression and signaling responses.

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting: To confirm that the observed effect is mediated by the Mas receptor, include a pre-treatment step with a Mas receptor antagonist, such as A-779.[6] A reversal or attenuation of the AVE 0991 effect by the antagonist would confirm Mas receptor-specific action.

  • Possible Cause 3: Cytotoxicity at High Concentrations.

    • Troubleshooting: Daily treatment with AVE 0991 has been reported to cause cell death in some cell lines.[10][11] Perform a dose-response curve to determine the optimal concentration and consider single-dose treatment regimens.

In Vivo Experiments

Problem 3: Lack of efficacy or inconsistent results in animal models.

  • Possible Cause 1: Inadequate Dosing or Route of Administration.

    • Troubleshooting: The effective dose of AVE 0991 can vary significantly depending on the animal model, disease state, and route of administration (e.g., intraperitoneal, subcutaneous, intranasal).[8][12][13][14] Refer to the literature for doses used in similar models (see Table 2). The formulation of the compound for in vivo use is also critical; common vehicles include saline with 10 mM KOH or a mix of DMSO, PEG300, and Tween 80.[7][13]

  • Possible Cause 2: Animal Model Variability.

    • Troubleshooting: The expression and function of the renin-angiotensin system components, including the Mas receptor, can differ between species and even strains of animals.[6] The underlying pathology of the disease model can also influence the response to AVE 0991.

  • Possible Cause 3: Complex Pharmacokinetics and Metabolism.

    • Troubleshooting: Although AVE 0991 is more stable than Ang-(1-7), its pharmacokinetic profile can still influence its efficacy.[2][12] Consider performing pharmacokinetic studies to determine the bioavailability and half-life of AVE 0991 in your specific model.

  • Possible Cause 4: Anesthesia and Surgical Stress.

    • Troubleshooting: In studies involving surgery, the anesthetic regimen and surgical trauma can independently affect the renin-angiotensin system and inflammatory responses, potentially confounding the effects of AVE 0991.[8]

Data and Protocols

Table 1: In Vitro Efficacy of AVE 0991
ParameterCell LineValueReference
IC50 (Binding)Bovine Aortic Endothelial Cells21 ± 35 nM[1]
IC50 (Binding)Mas-transfected COS cells47.5 nM[5]
Effective Conc. (NO Release)Bovine Aortic Endothelial Cells10 µM[3]
Effective Conc. (Anti-proliferation)Vascular Smooth Muscle Cells10⁻⁸ to 10⁻⁵ M[4]
Effective Conc. (Neuroprotection)Primary Cortical Neurons10⁻⁸ to 10⁻⁶ M[15]
Table 2: In Vivo Dosages of AVE 0991
Animal ModelSpeciesDoseRouteEffectReference
Water-loadedMouse0.58 nmol/gi.p.Antidiuresis[5]
Chronic AsthmaMouse1 mg/kg/days.c.Attenuated pulmonary remodeling[16]
Acute Renal InjuryMouse9.0 mg/kgs.c.Renoprotective[13]
Postoperative dNCRRat0.9 mg/kgIntranasalNeuroprotective[8]
Obese Zucker RatRat0.5 mg/kg/dayOsmotic minipumpImproved glucose metabolism[17]
Liver CirrhosisRat10-20 mg/kgi.v.Lowered portal pressure[18]
DiabetesRat576 µg/kg/dayi.p.Improved endothelial dysfunction[14]

Experimental Protocols & Visualizations

General In Vitro Experimental Workflow

Below is a generalized workflow for in vitro experiments with AVE 0991, highlighting critical points where inconsistencies can arise.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A AVE 0991 Stock (DMSO/KOH) - Freshly prepared? - Sonicated? D Treatment - Final solvent conc.? - Duration? A->D B Cell Culture - Passage number? - Confluency? B->D C Mas Receptor Expression - Verified? C->B Verification F Endpoint Assay (e.g., NO, Proliferation) D->F E Controls - Vehicle? - Mas Antagonist (A-779)? - AT1/AT2 Antagonists? E->F Comparison G Data Interpretation - On-target vs. Off-target? F->G

A generalized workflow for in vitro AVE 0991 experiments, noting key checkpoints.

AVE 0991/Mas Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway of AVE 0991 and potential points of cross-talk that may lead to varied results.

G cluster_ras Renin-Angiotensin System cluster_receptors Receptors cluster_effects Downstream Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R AVE0991 AVE 0991 AVE0991->AT1R Potential Interaction [18] AT2R AT2 Receptor AVE0991->AT2R Potential Interaction [14, 18] MasR Mas Receptor AVE0991->MasR Primary Agonist Vasoconstriction Vasoconstriction, Proliferation AT1R->Vasoconstriction NO_Production NO Production, Anti-inflammatory, Anti-proliferative AT1R->NO_Production Partial Inhibition by Antagonist [18] AT2R->NO_Production Inhibition by Antagonist [18] MasR->NO_Production

Signaling pathway of AVE 0991 via the Mas receptor and potential receptor cross-talk.

By carefully considering these factors and implementing appropriate controls, researchers can enhance the consistency and reliability of their experimental results with AVE 0991.

References

Technical Support Center: Optimizing AVE 0991 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE 0991 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

AVE 0991 is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.[1][2] It mimics the beneficial effects of Ang-(1-7) in the renin-angiotensin system (RAS), often counteracting the actions of Angiotensin II.[2][3] Its activation of the Mas receptor can lead to various cellular responses, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic effects.[4][5]

Q2: What is a typical effective concentration range for AVE 0991 in in vitro experiments?

The effective concentration of AVE 0991 can vary significantly depending on the cell type and the specific assay being performed. Based on published studies, a common range for in vitro assays is between 0.1 µM and 10 µM.[6] For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I dissolve and store AVE 0991?

AVE 0991 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[7][8] For in vitro use, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 1 mM to 10 mM). This stock solution should be stored at -20°C or -80°C for long-term stability.[9][10] When preparing working solutions, the DMSO stock should be further diluted in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. If you observe precipitation upon dilution, gentle warming or sonication may aid in dissolution.[7][11]

Q4: What are the known downstream signaling pathways activated by AVE 0991?

AVE 0991, by activating the Mas receptor, can modulate several downstream signaling pathways. These include the PI3K/Akt and p38 MAPK pathways.[3][12] Activation of these pathways can influence a wide range of cellular processes, including cell proliferation, migration, and inflammatory responses.

Troubleshooting Guide

Issue 1: I am not observing any effect of AVE 0991 in my assay.

  • Concentration Optimization: The concentration of AVE 0991 may be suboptimal for your specific cell line or assay.

    • Recommendation: Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM) to identify the effective concentration.

  • Cell Line Sensitivity: The expression level of the Mas receptor can vary between cell lines, influencing their responsiveness to AVE 0991.

    • Recommendation: Verify the expression of the Mas receptor in your cell line of interest using techniques like qPCR or Western blotting.

  • Compound Integrity: Improper storage or handling may have degraded the compound.

    • Recommendation: Ensure the compound has been stored correctly at -20°C or -80°C.[9][10] Prepare fresh dilutions from a new stock for each experiment.

  • Assay-Specific Issues: The chosen assay may not be suitable for detecting the effects of AVE 0991.

    • Recommendation: Consider using alternative assays to measure different cellular responses known to be modulated by AVE 0991, such as nitric oxide (NO) production or cell migration.[6][13]

Issue 2: I am observing cytotoxicity or cell death at my chosen concentration.

  • High Concentration: The concentration of AVE 0991 may be too high for your cells.

    • Recommendation: Lower the concentration of AVE 0991 and perform a dose-response curve to determine the non-toxic effective range. Some studies have noted cell death with daily treatments, suggesting a single treatment regimen might be better tolerated.[6]

  • DMSO Toxicity: The final concentration of the solvent (DMSO) in your culture medium may be too high.

    • Recommendation: Ensure the final DMSO concentration is below 0.1%. Prepare a more concentrated stock solution of AVE 0991 to minimize the volume of DMSO added to the culture.

  • Off-Target Effects: While specific for the Mas receptor, very high concentrations of any compound can lead to off-target effects.

    • Recommendation: Use the lowest effective concentration determined from your dose-response studies.

Issue 3: My AVE 0991 is precipitating out of solution.

  • Solubility Limits: The concentration of AVE 0991 may have exceeded its solubility limit in the aqueous culture medium.

    • Recommendation: If precipitation occurs during the preparation of working solutions, you can try gentle warming or sonication to aid dissolution.[7][11] However, ensure this does not affect the compound's activity. Preparing fresh dilutions for each experiment is recommended. Consider using a different solvent system if compatible with your assay, though DMSO is the most common.[7][8]

Data Presentation

Table 1: Reported In Vitro Concentrations and Effects of AVE 0991

Cell Line/SystemAssayConcentration RangeObserved EffectReference
Bovine Aortic Endothelial CellsRadioligand BindingIC50: 21 nMCompetitive binding against [¹²⁵I]-Ang-(1-7)[7][13]
Bovine Aortic Endothelial CellsNO and O₂⁻ Release10 µMIncreased release of bioactive NO[7][13]
MCF10A, MDA-MB-231 (Breast Cancer)Cell Proliferation0.1 - 10 µMDose-dependent reduction in proliferation[6]
pII, MDA-MB-231, YS1.2 (Breast Cancer)Cell Migration0.1 - 10 µMDose-dependent reduction in cell motility[6]
pII (Breast Cancer)Cell InvasionNot specifiedDecreased cell invasion[6]
Mas-transfected COS cellsRadioligand Binding10⁻¹⁰ to 10⁻⁵ MCompetitive binding against ¹²⁵I-Ang-(1-7)[7]

Experimental Protocols

Protocol 1: General Preparation of AVE 0991 Stock Solution

  • Reconstitution: Dissolve AVE 0991 powder in 100% DMSO to prepare a stock solution of 1 mM to 10 mM.

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use.[9][10]

Protocol 2: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of AVE 0991 (e.g., 0.1, 1, 10 µM) or vehicle control (medium with the same final concentration of DMSO).[6]

  • Incubation: Incubate the cells for the desired period (e.g., 72-96 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Pre-treatment: Treat the cells with various concentrations of AVE 0991 or vehicle control for a specified period (e.g., 72 hours).[6]

  • Scratch: Create a uniform "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Imaging (Time 0): Immediately after creating the scratch, wash the wells with PBS to remove detached cells and capture images of the scratch at time 0.

  • Incubation: Add fresh medium (with or without AVE 0991, depending on the experimental design) and incubate the plate.

  • Imaging (Time X): Capture images of the same fields at subsequent time points (e.g., 24 hours).[6]

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Visualizations

AVE0991_Signaling_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR activates PI3K PI3K MasR->PI3K p38MAPK p38 MAPK MasR->p38MAPK Akt Akt PI3K->Akt Cellular_Effects Cellular Effects (Anti-inflammatory, Anti-proliferative, etc.) Akt->Cellular_Effects p38MAPK->Cellular_Effects

Caption: Downstream signaling pathways activated by AVE 0991.

Experimental_Workflow_Concentration_Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare AVE 0991 Stock in DMSO Prep_Dilutions Prepare Serial Dilutions in Culture Medium Prep_Stock->Prep_Dilutions Treat_Cells Treat Cells with Different Concentrations Prep_Dilutions->Treat_Cells Seed_Cells Seed Cells Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform In Vitro Assay (e.g., MTT, Migration) Incubate->Assay Measure Measure Readout Assay->Measure Plot Plot Dose-Response Curve Measure->Plot Determine_EC50 Determine EC50/ Optimal Concentration Plot->Determine_EC50 Troubleshooting_Logic Start No Effect Observed Check_Conc Is Concentration Range Appropriate? Start->Check_Conc Check_MasR Is Mas Receptor Expressed? Check_Conc->Check_MasR Yes Dose_Response Perform Dose-Response Check_Conc->Dose_Response No Check_Compound Is Compound Integrity OK? Check_MasR->Check_Compound Yes Verify_Expression Verify MasR Expression (qPCR/Western) Check_MasR->Verify_Expression No Use_New_Stock Use Fresh Stock Check_Compound->Use_New_Stock No Success Effect Observed Check_Compound->Success Yes Dose_Response->Success Verify_Expression->Success Use_New_Stock->Success

References

Technical Support Center: AVE 0991 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AVE 0991 in in vivo experiments. Our goal is to address common challenges and provide actionable solutions to facilitate successful research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the in vivo delivery of AVE 0991?

The primary challenge with the in vivo delivery of AVE 0991 is its poor aqueous solubility.[1] This can lead to difficulties in preparing suitable formulations for administration, potentially causing issues with bioavailability and consistent dosing.

Q2: Is AVE 0991 orally bioavailable?

Yes, a significant advantage of AVE 0991 is that it is orally active.[2][3][4] This is in contrast to its peptide analog, Angiotensin-(1-7), which has low oral bioavailability due to rapid degradation.[3][5]

Q3: How does the stability of AVE 0991 compare to Angiotensin-(1-7)?

AVE 0991 is a non-peptide compound and is more stable than Ang-(1-7), which has a very short biological half-life.[3][6] AVE 0991 is resistant to proteolytic enzymes, which contributes to its longer duration of action.[3][4]

Q4: What are the known off-target effects of AVE 0991?

Troubleshooting Guide

Issue 1: Difficulty Dissolving AVE 0991 for In Vivo Formulation

Problem: AVE 0991 powder is not dissolving in aqueous buffers (e.g., saline, PBS).

Cause: AVE 0991 has low solubility in water.[1]

Solutions:

  • Use of Organic Co-solvents: AVE 0991 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[8] A common approach is to first dissolve AVE 0991 in a small amount of DMSO and then dilute it with a vehicle suitable for in vivo use.

  • Formulation with Excipients: For oral and parenteral administration, various formulation strategies can be employed to enhance solubility and bioavailability. These include the use of co-solvents, surfactants, and cyclodextrins.

Example Formulations from Preclinical Studies:

Route of AdministrationVehicle/FormulationAnimal ModelReference
Intranasal10% DMSO in corn oilRat[8]
Intraperitoneal (i.p.)10 mM KOH in 0.9% NaClMouse
Subcutaneous (s.c.)10 mM KOH in 0.9% NaClMouse
Oral Gavage0.9% NaClRat[9]
Oral Gavage10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineNot Specified[1]
Oral Gavage10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified
Osmotic Minipump30% solution of cyclodextrinRat[2]

Important Considerations:

  • When using co-solvents like DMSO, it is crucial to keep the final concentration low to avoid toxicity in animals.

  • The choice of vehicle should be appropriate for the route of administration and the specific experimental goals.

  • Always prepare fresh formulations and check for any precipitation before administration. Sonication can be used to aid dissolution.[1]

Issue 2: Inconsistent or Low Efficacy in In Vivo Experiments

Problem: Lack of expected biological response after AVE 0991 administration.

Causes and Solutions:

  • Poor Bioavailability: Even with appropriate formulation, the bioavailability of AVE 0991 can be a limiting factor.

    • Solution: Consider alternative routes of administration. For example, if oral gavage yields low efficacy, parenteral routes like intraperitoneal or subcutaneous injection may provide more direct and consistent systemic exposure. Intranasal delivery has been used to target the central nervous system.[8]

  • Inadequate Dosing: The effective dose of AVE 0991 can vary significantly depending on the animal model, disease state, and intended therapeutic effect.

    • Solution: Conduct a dose-response study to determine the optimal dose for your specific experimental conditions. Refer to the table below for doses used in various published studies.

  • Compound Stability: While more stable than Ang-(1-7), the stability of the prepared formulation should be considered.

    • Solution: Prepare formulations fresh before each use and store the stock powder under appropriate conditions (e.g., -20°C).[1]

Quantitative Data

Table 1: In Vivo Dosing of AVE 0991 in Preclinical Models

Animal ModelRoute of AdministrationDoseStudy FocusReference
Aged RatsIntranasal0.9 mg/kgNeuroinflammation[8]
MiceIntraperitoneal (i.p.)1, 20, 30, 40 mg/kgColitis
Diabetic RatsIntraperitoneal (i.p.)576 µg/kg/dayEndothelial Dysfunction
MiceSubcutaneous (s.c.)9.0 mg/kgAcute Renal Injury
MiceIntraperitoneal (i.p.)0.58 nmol/gDiuresis[10]
MiceSubcutaneous (s.c.)1 mg/kg/dayAsthma
Obese Zucker RatsOsmotic Minipump0.5 mg/kg/dayGlucose Metabolism[2]
Wistar RatsOral Gavage1 mg/kgCardiovascular Effects[9]

Table 2: Pharmacokinetic Parameters of AVE 0991

Comprehensive pharmacokinetic data such as Cmax, Tmax, half-life, and oral bioavailability percentages for AVE 0991 in various species are not consistently reported in the publicly available scientific literature. Researchers are advised to perform pharmacokinetic studies for their specific formulation and animal model to ensure adequate drug exposure.

Experimental Protocols

Protocol 1: Preparation of AVE 0991 for Intranasal Administration in Rats

Objective: To prepare a formulation of AVE 0991 for intranasal delivery to target the central nervous system.

Materials:

  • AVE 0991 powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Corn oil, sterile

Procedure:

  • Weigh the required amount of AVE 0991 powder based on the desired dose (e.g., 0.9 mg/kg).

  • Dissolve the AVE 0991 powder in a volume of DMSO that will constitute 10% of the final formulation volume.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Add sterile corn oil to reach the final desired volume.

  • Vortex thoroughly to create a homogenous suspension.

  • Administer intranasally to anesthetized rats in a supine position, alternating between nostrils in small volumes (e.g., 6 µL per nostril every 5 minutes) to ensure absorption and prevent runoff.[8]

Protocol 2: Preparation of AVE 0991 for Intraperitoneal Injection in Mice

Objective: To prepare a solution of AVE 0991 for systemic administration via intraperitoneal injection.

Materials:

  • AVE 0991 powder

  • Potassium hydroxide (B78521) (KOH) solution, 10 mM, sterile

  • Sodium chloride (NaCl) solution, 0.9%, sterile

Procedure:

  • Weigh the required amount of AVE 0991 powder.

  • Dissolve the powder in a small volume of 10 mM KOH solution.

  • Once dissolved, add 0.9% NaCl to achieve the final desired concentration.

  • Ensure the final solution is clear and free of precipitation before injection.

Visualizations

AVE0991_Signaling_Pathway AVE 0991 Signaling Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds to G_protein G-protein activation MasR->G_protein Activates Anti_inflammatory Anti-inflammatory Effects MasR->Anti_inflammatory Mediates Anti_fibrotic Anti-fibrotic Effects MasR->Anti_fibrotic Mediates NO_Synthase eNOS Activation G_protein->NO_Synthase Leads to NO_Production Nitric Oxide (NO) Production NO_Synthase->NO_Production Catalyzes Vasodilation Vasodilation NO_Production->Vasodilation

Caption: Signaling pathway of AVE 0991 via the Mas receptor.

Experimental_Workflow General Experimental Workflow for In Vivo Delivery of AVE 0991 cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Analysis weigh 1. Weigh AVE 0991 dissolve 2. Dissolve in appropriate solvent/vehicle weigh->dissolve check 3. Check for solubility and stability dissolve->check animal_prep 4. Prepare animal model check->animal_prep administer 5. Administer formulation via chosen route animal_prep->administer monitor 6. Monitor for adverse effects administer->monitor collect 7. Collect samples (tissue, blood) monitor->collect analyze 8. Analyze for endpoints (e.g., biomarkers, histology) collect->analyze pk_pd 9. (Optional) Pharmacokinetic/Pharmacodynamic analysis analyze->pk_pd

Caption: A generalized workflow for in vivo experiments with AVE 0991.

References

AVE 0991 stability issues in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVE 0991. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of AVE 0991 in cell culture media and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what are its advantages in cell culture experiments?

AVE 0991 is a nonpeptide agonist of the Angiotensin-(1-7) receptor, Mas. A key advantage of AVE 0991 over the endogenous peptide Angiotensin-(1-7) is its enhanced stability and longer biological half-life, as it is resistant to proteolytic enzymes.[1][2][3] This makes it a more reliable compound for in vitro studies, as its concentration is expected to remain more constant over the course of an experiment.

Q2: How should I prepare and store stock solutions of AVE 0991?

It is recommended to prepare stock solutions of AVE 0991 in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). Once dissolved, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: At what temperature and for how long can I store AVE 0991 stock solutions?

For long-term storage, AVE 0991 stock solutions in DMSO should be stored at -80°C. Under these conditions, the solution is expected to be stable for up to two years. For shorter-term storage, -20°C is also acceptable for up to one year.

Q4: I'm observing inconsistent results in my experiments with AVE 0991. What could be the cause?

Inconsistent results in cell-based assays can arise from several factors. Beyond issues with the compound itself, it is important to consider other experimental variables such as cell health and passage number, pipetting accuracy, the quality and storage of other reagents, and the stability of incubator conditions (temperature, humidity, and CO2 levels). "Edge effects" in multi-well plates can also contribute to variability; it is advisable to fill the outer wells with sterile media and use the inner wells for your experimental samples.[4][5]

Q5: My AVE 0991 solution appears to have precipitated after dilution in culture media. What should I do?

Precipitation can occur when a compound dissolved in an organic solvent like DMSO is diluted into an aqueous solution such as cell culture media. If you observe precipitation, you can try to gently warm the solution and vortex it to aid dissolution. However, it is crucial to ensure the final concentration of the organic solvent in your culture media is low and not toxic to your cells.

Troubleshooting Guides

Issue 1: Loss of Compound Efficacy Over Time

Possible Cause: Degradation of AVE 0991 in the working solution at 37°C. While AVE 0991 is more stable than Ang-(1-7), its stability in culture media over extended periods (e.g., beyond 24 hours) at 37°C is not extensively documented.

Troubleshooting Steps:

  • Prepare Fresh Working Solutions: Always prepare fresh dilutions of AVE 0991 in culture media immediately before each experiment.

  • Minimize Exposure to 37°C: If possible, add the freshly prepared AVE 0991 solution to your cells as the final step before placing them in the incubator.

  • Consider More Frequent Media Changes: For long-term experiments (e.g., 48-72 hours or longer), consider replacing the culture media with freshly prepared AVE 0991-containing media every 24 hours to maintain a more consistent compound concentration.

  • Perform a Time-Course Experiment: To assess the stability of AVE 0991 under your specific experimental conditions, you can perform a time-course experiment. Prepare a cell-free plate with your complete culture media and the final concentration of AVE 0991. Incubate the plate at 37°C and collect samples at different time points (e.g., 0, 8, 24, 48 hours). Analyze the concentration of AVE 0991 in these samples using a suitable analytical method like HPLC to determine its degradation rate.

Issue 2: High Background or Off-Target Effects

Possible Cause: The final concentration of the solvent (e.g., DMSO) in the culture media may be too high, leading to cellular stress or off-target effects.

Troubleshooting Steps:

  • Calculate Final Solvent Concentration: Always calculate the final percentage of the solvent in your culture media. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.

  • Include a Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups, but without AVE 0991. This will help you to distinguish the effects of the compound from the effects of the solvent.

  • Test a Range of Solvent Concentrations: If you suspect solvent toxicity, you can perform a dose-response experiment with the solvent alone to determine the maximum concentration that is well-tolerated by your cells.

Data Presentation

Table 1: AVE 0991 Stock Solution Storage Recommendations

Storage ConditionDuration
In DMSO at -80°CUp to 2 years
In DMSO at -20°CUp to 1 year
Powder at -20°CUp to 3 years
Powder at 4°CUp to 2 years

Experimental Protocols

Protocol 1: Preparation of AVE 0991 Stock Solution

Materials:

  • AVE 0991 powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the AVE 0991 powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the AVE 0991 powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of AVE 0991 Working Solution in Culture Media

Materials:

  • AVE 0991 stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes

Procedure:

  • Thaw a single aliquot of the AVE 0991 stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your culture media.

  • In a sterile tube, add the required volume of the stock solution to a sufficient volume of pre-warmed complete culture medium.

  • Mix the solution thoroughly by gentle pipetting or inverting the tube.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your cell culture experiments.

Visualizations

Signaling_Pathway AVE 0991 Signaling Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR activates Downstream Downstream Signaling (e.g., NO production) MasR->Downstream Biological_Effect Biological Effect (e.g., Vasodilation) Downstream->Biological_Effect

Caption: Simplified signaling pathway of AVE 0991.

Experimental_Workflow General Experimental Workflow Prepare_Stock Prepare Stock Solution (in DMSO) Store_Stock Store Aliquots at -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Fresh Working Solution (in Culture Media) Store_Stock->Prepare_Working Treat_Cells Treat Cells Prepare_Working->Treat_Cells Incubate Incubate (e.g., 24h at 37°C) Treat_Cells->Incubate Assay Perform Assay Incubate->Assay

Caption: Recommended workflow for using AVE 0991.

Troubleshooting_Logic Troubleshooting Inconsistent Results Inconsistent_Results Inconsistent Results? Check_Basics Check Basic Lab Practices (Pipetting, Cell Health, etc.) Inconsistent_Results->Check_Basics Yes Still_Inconsistent Still Inconsistent? Check_Basics->Still_Inconsistent Check_Compound Investigate Compound Stability Still_Inconsistent->Check_Compound Yes Fresh_Solutions Use Freshly Prepared Solutions Check_Compound->Fresh_Solutions Time_Course Perform Time-Course Stability Assay Check_Compound->Time_Course Vehicle_Control Include Vehicle Control Check_Compound->Vehicle_Control

Caption: A logical approach to troubleshooting.

References

Technical Support Center: Troubleshooting AVE 0991 Effects on Blood Pressure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVE 0991. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experiments investigating the effects of AVE 0991 on blood pressure.

Troubleshooting Guides

This section provides answers to specific problems you might encounter during your experiments with AVE 0991.

Issue 1: No Observable Effect on Blood Pressure

Question: I administered AVE 0991 to my animal models, but I am not observing the expected hypotensive effect. What could be the reason?

Answer:

Several factors could contribute to a lack of response to AVE 0991. Consider the following possibilities:

  • Drug Solubility and Formulation: AVE 0991 has low aqueous solubility.[1][2] Improper dissolution can lead to a lower effective dose being administered. It is soluble in organic solvents like DMSO and ethanol, and for in vivo use, it is often prepared in a vehicle containing DMSO, PEG300, and Tween-80 in saline.[3][4][5] Ensure the compound is fully dissolved before administration. It is recommended to prepare the working solution fresh on the day of the experiment.[3]

  • Dose and Administration Route: The dose-response relationship for AVE 0991 can vary between different animal models and disease states. Review the literature for appropriate dosage and administration routes (e.g., oral gavage, intraperitoneal injection, subcutaneous infusion) for your specific model.

  • Animal Model and Physiological State: The baseline activity of the renin-angiotensin system (RAS) in your animal model can influence the effect of AVE 0991. The ACE2/Ang-(1-7)/Mas axis, which AVE 0991 activates, counteracts the ACE/Ang II/AT1 axis.[6] If the pressor arm of the RAS is not sufficiently active, the hypotensive effect of AVE 0991 may be less pronounced.

  • Anesthesia: If you are measuring blood pressure in anesthetized animals, the anesthetic agent can confound the results by independently affecting blood pressure and cardiovascular reflexes. Whenever possible, use telemetry for blood pressure measurement in conscious, freely moving animals.

  • Mas Receptor Expression: A reduced expression of the Mas receptor in the target tissues could lead to a diminished response to AVE 0991.[7]

Issue 2: Paradoxical Increase in Blood Pressure

Question: I observed a paradoxical increase in blood pressure after administering AVE 0991. Is this a known effect?

Answer:

While AVE 0991 is generally considered to have vasodilatory and antihypertensive effects, the parent compound it mimics, Angiotensin-(1-7), has been reported to have complex and sometimes paradoxical effects on blood pressure.[8] Here are some potential explanations:

  • Central Nervous System Effects: When administered directly into certain brain regions, such as the rostral ventrolateral medulla, Ang-(1-7) has been shown to increase blood pressure.[9] The ability of AVE 0991 to cross the blood-brain barrier could lead to central effects that may counteract its peripheral vasodilatory actions.

  • Receptor Cross-Talk: In some experimental conditions, the effects of AVE 0991 have been shown to be blocked not only by the Mas receptor antagonist A-779 but also by AT1 and AT2 receptor antagonists.[8][10] This suggests potential functional interactions or cross-talk between these receptors, which could lead to unexpected responses.

  • Baroreflex Sensitivity Alterations: AVE 0991 has been shown to influence baroreflex sensitivity.[11][12][13] A complex interplay between the direct vascular effects and the modulation of autonomic reflexes could, in some circumstances, result in a transient increase in blood pressure.

Issue 3: High Variability in Blood Pressure Readings

Question: My blood pressure data shows high variability between animals treated with AVE 0991. How can I reduce this variability?

Answer:

High variability can obscure the true effect of the compound. Here are some steps to minimize it:

  • Standardize Experimental Conditions: Ensure all experimental parameters are consistent across all animals. This includes age, sex, weight, housing conditions, and the timing of drug administration and blood pressure measurements.

  • Acclimatization: Allow sufficient time for animals to acclimatize to the experimental setup, especially when using tail-cuff plethysmography or other restraining methods for blood pressure measurement, as stress can significantly impact blood pressure.

  • Consistent Formulation and Administration: As mentioned earlier, ensure consistent and complete solubilization of AVE 0991. Use precise administration techniques to ensure each animal receives the intended dose.

  • Circadian Rhythm: Blood pressure has a natural circadian rhythm. AVE 0991 has been shown to blunt the nocturnal increase in blood pressure in spontaneously hypertensive rats.[11][12] All measurements should be taken at the same time of day to minimize the influence of circadian variations.

  • Heart Rate Variability: AVE 0991 can also affect heart rate variability (HRV).[11] Analyzing HRV alongside blood pressure can provide a more comprehensive understanding of the cardiovascular effects and may help explain some of the variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AVE 0991 on blood pressure?

A1: AVE 0991 is a nonpeptide agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[14] Activation of the Mas receptor by AVE 0991 mimics the effects of its endogenous ligand, Angiotensin-(1-7). This leads to vasodilation, primarily through the production of nitric oxide (NO), which helps to lower blood pressure.[6] The ACE2/Ang-(1-7)/Mas axis generally counteracts the vasoconstrictive and pro-inflammatory effects of the classical ACE/Ang II/AT1 receptor axis.[6]

Q2: What is the recommended solvent and storage for AVE 0991?

A2: AVE 0991 is soluble in DMSO and ethanol.[2] For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[3][4][5] Stock solutions in DMSO can be stored at -20°C or -80°C.[4][15][16][17] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation.[3]

Q3: Are there known off-target effects of AVE 0991?

A3: While AVE 0991 is a selective agonist for the Mas receptor, some studies suggest potential interactions with other receptors. For instance, in certain renal and endothelial preparations, the effects of AVE 0991 could be partially or fully blocked by AT1 and AT2 receptor antagonists, indicating a possible receptor cross-talk or functional antagonism.[8][10]

Q4: How does the in vivo efficacy of AVE 0991 compare to Angiotensin-(1-7)?

A4: AVE 0991 was developed as an orally active, nonpeptide mimic of Ang-(1-7) to overcome the short half-life and poor oral bioavailability of the natural peptide.[14][18] In vitro studies have shown that AVE 0991 can be more potent in stimulating nitric oxide release than Ang-(1-7).[3][5] Its resistance to proteolytic enzymes gives it a longer duration of action in vivo.[14][19]

Q5: Can AVE 0991 be used in both normotensive and hypertensive models?

A5: Yes, studies have shown that AVE 0991 has cardiovascular effects in both normotensive and hypertensive animal models.[6][20] Its effects may be more pronounced in hypertensive models where the renin-angiotensin system is overactive.

Data Presentation

Table 1: In Vitro Efficacy of AVE 0991

ParameterValueCell TypeReference
IC₅₀ for [¹²⁵I]-Ang-(1-7) binding21 ± 35 nMBovine Aortic Endothelial Cells[3]
IC₅₀ for [¹²⁵I]-Ang-(1-7) binding47.5 nMMas-transfected COS cells[8]
Peak NO release (10 µM)295 ± 20 nMBovine Aortic Endothelial Cells[3]
Peak O₂⁻ release (10 µM)18 ± 2 nMBovine Aortic Endothelial Cells[3]

Table 2: In Vivo Effects of AVE 0991 on Blood Pressure and Related Parameters

Animal ModelDose and AdministrationDurationEffect on Blood PressureOther Notable EffectsReference
Renovascular Hypertensive Rats (2K1C)3 mg/kg, oral28 daysAntihypertensive effectRestored baroreflex sensitivity, reduced cardiac remodeling[13]
Spontaneously Hypertensive Rats (SHR)Not specified5 weeksBlunted nocturnal increase in BPReduced baroreflex activation[11][12]
Ang II-induced Hypertensive Rats576 µg/kg2 weeksAntihypertensive effectAlleviated vascular responses, reduced oxidative stress[21]
Vehicle-treated Rats1 mg/kg, oral (AVE-0991)1 weekDecrease in perfusion pressure (56.55±0.86 vs. 68.73±0.69 mmHg)Increase in systolic tension and heart rate[3]

Experimental Protocols

Protocol 1: In Vivo Blood Pressure Measurement in Conscious Rats

This protocol is adapted from studies investigating the effects of AVE 0991 on blood pressure in conscious, freely moving rats using telemetry.

  • Animal Model: Spontaneously Hypertensive Rats (SHR) or other appropriate models.

  • Surgical Implantation of Telemetry Transmitters:

    • Anesthetize the rats according to approved institutional protocols.

    • Implant a telemetry transmitter (e.g., from Data Sciences International) with the catheter inserted into the abdominal aorta for direct blood pressure measurement.

    • Allow a recovery period of at least one week post-surgery.

  • Drug Preparation and Administration:

    • Prepare AVE 0991 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[3][4][5]

    • Administer AVE 0991 via the desired route (e.g., oral gavage).

  • Data Acquisition:

    • Record blood pressure and heart rate continuously or at regular intervals (e.g., 10 minutes every 2 hours) for 24 hours to assess circadian variations.[11][12]

    • Collect baseline data for a sufficient period before drug administration.

  • Data Analysis:

    • Analyze mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate.

    • Consider analyzing heart rate variability (HRV) and baroreflex sensitivity (BRS) for a more in-depth cardiovascular assessment.[11][12]

Mandatory Visualizations

Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_AVE0991 AVE 0991 Action cluster_AngII Ang II Action Angiotensinogen Angiotensinogen AngI AngI Angiotensinogen->AngI Renin AngII AngII AngI->AngII ACE Ang17 Ang-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R activates MasR Mas Receptor Ang17->MasR activates Renin Renin ACE ACE ACE2 ACE2 AVE0991 AVE0991 AVE0991->MasR activates eNOS eNOS MasR->eNOS stimulates MasR->AT1R Counteracts NO Nitric Oxide eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation Hypotension Hypotension Vasodilation->Hypotension Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Hypertension Hypertension Vasoconstriction->Hypertension

Caption: Signaling pathway of AVE 0991 in blood pressure regulation.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline BP Measurement (e.g., Telemetry) acclimatization->baseline grouping Randomize into Groups (Vehicle, AVE 0991) baseline->grouping preparation Prepare AVE 0991 Formulation grouping->preparation administration Administer Drug/Vehicle preparation->administration measurement Post-treatment BP Measurement administration->measurement data_analysis Data Analysis measurement->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vivo blood pressure studies.

Troubleshooting_Tree start No Hypotensive Effect Observed q1 Is the AVE 0991 formulation prepared correctly? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the dose and administration route appropriate? a1_yes->q2 solubility Check solubility and vehicle preparation. Prepare fresh solution. a1_no->solubility a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are experimental conditions standardized? a2_yes->q3 dose Review literature for appropriate dosage and administration for the model. a2_no->dose a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Consider other factors a3_yes->q4 conditions Standardize animal model, anesthesia, and measurement timing. a3_no->conditions factors Mas receptor expression levels Baseline RAS activity Potential for paradoxical effects q4->factors

Caption: Troubleshooting decision tree for lack of AVE 0991 effect.

References

Technical Support Center: Minimizing Variability in AVE 0991 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AVE 0991 in animal studies. Our aim is to help you minimize experimental variability and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

A1: AVE 0991 is a non-peptide, orally active agonist of the Mas receptor. The Mas receptor is a key component of the protective arm of the Renin-Angiotensin System (RAS), often referred to as the ACE2/Angiotensin-(1-7)/Mas axis. By activating the Mas receptor, AVE 0991 mimics the beneficial effects of Angiotensin-(1-7), which include vasodilation, anti-inflammatory, anti-fibrotic, and cardioprotective actions. These effects counteract the often-detrimental actions of the classical RAS axis (ACE/Angiotensin II/AT1 receptor).

Q2: What are the common research applications for AVE 0991 in animal models?

A2: AVE 0991 has been investigated in a wide range of preclinical animal models for various conditions, including:

  • Cardiovascular Diseases: Hypertension, myocardial infarction, and cardiac remodeling.[1][2][3]

  • Neurological Disorders: Stroke, neuroinflammation, and cognitive dysfunction.[4][5][6][7][8]

  • Metabolic Diseases: Diabetes and related complications.[9][10]

  • Inflammatory Conditions: Colitis and asthma.[11][12]

  • Kidney Disease: Diabetic nephropathy.

  • Cancer: Inhibition of cell migration and invasion.

Q3: How should I prepare and store AVE 0991 for in vivo studies?

A3: Proper preparation and storage of AVE 0991 are critical for consistent results. AVE 0991 is soluble in organic solvents like DMSO and ethanol, as well as in alkaline water solutions. For in vivo use, it is often dissolved in a vehicle solution. A common vehicle is 10% DMSO in corn oil.[4] It is recommended to prepare fresh solutions for each experiment to avoid degradation. Stock solutions in DMSO can typically be stored at -20°C for short periods, but it is always best to consult the manufacturer's specific recommendations. To prevent inactivation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.

Q4: What are the most common routes of administration for AVE 0991 in rodents?

A4: The most frequently reported routes of administration for AVE 0991 in rodent studies are:

  • Intraperitoneal (i.p.) injection: Offers rapid absorption.

  • Subcutaneous (s.c.) injection: Provides a slower, more sustained release.[12]

  • Intranasal (i.n.) administration: For direct-to-brain delivery in neurological studies.[4]

  • Oral gavage (p.o.): As AVE 0991 is orally active, this is a clinically relevant route.[1][3]

The choice of administration route will depend on the specific research question, the desired pharmacokinetic profile, and the experimental model.

Troubleshooting Guide

High variability in animal studies can obscure true experimental outcomes. This guide addresses common issues encountered during in vivo experiments with AVE 0991.

Issue Potential Cause(s) Troubleshooting Steps
High variability in physiological readouts (e.g., blood pressure, inflammatory markers) within the same treatment group. Inconsistent Drug Formulation/Administration: Improper dissolution or suspension of AVE 0991 leading to inaccurate dosing. Variability in injection/gavage technique.Optimize Formulation: Ensure AVE 0991 is fully dissolved or homogeneously suspended in the chosen vehicle immediately before administration. Use sonication if necessary. Standardize Administration: Ensure all personnel are proficient in the chosen administration technique. For i.p. injections, ensure consistent placement in the lower right abdominal quadrant. For oral gavage, use appropriate needle size and insertion depth to avoid esophageal or stomach perforation.[13]
Animal-to-Animal Variability: Differences in age, weight, sex, and genetic background can influence drug metabolism and response.Control for Animal Characteristics: Use animals of the same sex, and within a narrow age and weight range. Randomize animals into treatment groups.
Lack of expected therapeutic effect at previously reported effective doses. Poor Bioavailability: The chosen administration route may not be optimal for the specific animal model or desired target tissue.Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If possible, conduct pilot PK/PD studies to determine the bioavailability and target engagement of AVE 0991 with your chosen administration route and vehicle. Consider Alternative Routes: If oral bioavailability is low, consider parenteral routes like i.p. or s.c. injection.
Compound Degradation: Improper storage or handling of AVE 0991 or its formulations.Fresh Preparations: Prepare AVE 0991 solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Unexpected toxicity or adverse events at doses considered safe. Vehicle Toxicity: The vehicle used to dissolve AVE 0991 may have its own toxic effects.Vehicle-Only Control Group: Always include a control group that receives only the vehicle to differentiate between compound- and vehicle-induced effects.
Off-Target Effects: At higher concentrations, AVE 0991 may interact with other receptors or cellular targets.Dose-Response Studies: Conduct a thorough dose-response study to identify the optimal therapeutic window with minimal toxicity. If off-target effects are suspected, consider using a Mas receptor antagonist (e.g., A779) to confirm that the observed effects are Mas-dependent.[14]

Quantitative Data Summary

The following tables summarize quantitative data from various animal studies investigating the effects of AVE 0991.

Table 1: Effects of AVE 0991 on Cardiac Remodeling in a Rat Model of Myocardial Infarction [2]

ParameterControl GroupAVE 0991 Group
Left Ventricular Fractional Shorting (LVFS)18.4 ± 3.3%25.5 ± 7.3%
Left Ventricular Ejection Fraction (LVEF)32.7 ± 6.5%44.8 ± 7.6%
Myocyte Diameter22 ± 4 µm18 ± 2 µm
Infarct Size50.9 ± 4.4%42.6 ± 3.6%
Collagen Volume Fraction (CVF)25.3 ± 3.2%16.4 ± 2.2%

Table 2: Effects of AVE 0991 on Neuroinflammation in Aged Rats [4]

Parameter (Hippocampal Expression)Control GroupSurgery GroupSurgery + AVE 0991
CD11b (microglial activation marker)BaselineSignificantly UpregulatedSignificantly Attenuated
TNF-αBaselineSignificantly UpregulatedSignificantly Attenuated
IL-1βBaselineSignificantly UpregulatedSignificantly Attenuated
HMGB1BaselineSignificantly UpregulatedSignificantly Attenuated

Table 3: Dose-Dependent Effects of AVE 0991 in a Mouse Model of Colitis [11]

Treatment (Daily i.p.)Body Weight Change (Day 5)Colon Length
DSS + Vehicle~15% dropShortened
DSS + AVE 0991 (1 mg/kg)Restored to Untreated LevelRestored to Untreated Level
DSS + AVE 0991 (20 mg/kg)Restored to Untreated LevelRestored to Untreated Level
DSS + AVE 0991 (40 mg/kg)Restored to Untreated LevelRestored to Untreated Level

Experimental Protocols

Below are detailed methodologies for common administration routes of AVE 0991 in rodents. Adherence to these protocols can help minimize variability.

Protocol 1: Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Sterile 1 mL syringe

  • 26-27 gauge needle (12 mm length)

  • AVE 0991 solution in an appropriate vehicle

  • 70% ethanol

  • Animal scale

Procedure:

  • Weigh the mouse to accurately calculate the injection volume. The maximum recommended i.p. injection volume is 10 µL/g of body weight.

  • Restrain the mouse securely by the scruff of the neck to expose the abdomen.

  • Tilt the mouse so that its head is pointing downwards. This will help to move the abdominal organs away from the injection site.

  • Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure that no fluid or blood is drawn into the syringe, which would indicate entry into an organ or blood vessel.

  • If aspiration is clear, slowly inject the AVE 0991 solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Protocol 2: Subcutaneous (s.c.) Injection in Rats

Materials:

  • Sterile syringe (appropriate volume for the dose)

  • 23-25 gauge needle

  • AVE 0991 solution in an appropriate vehicle

  • 70% ethanol

  • Animal scale

Procedure:

  • Weigh the rat to calculate the correct dosage volume.

  • Securely restrain the rat. The loose skin over the back, between the shoulder blades, is the most common site for s.c. injections.

  • Create a "tent" of skin by gently lifting the skin at the injection site.

  • Wipe the area with 70% ethanol.

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

  • Gently aspirate to check for blood. If blood appears, withdraw the needle and choose a new site.

  • If no blood is aspirated, inject the solution slowly.

  • Withdraw the needle and gently massage the area to aid in the dispersal of the solution.

  • Return the rat to its cage and monitor for any adverse reactions.

Protocol 3: Intranasal (i.n.) Administration in Mice

Materials:

  • Micropipette and sterile tips

  • AVE 0991 solution (typically in a small volume, e.g., 10-30 µL)

  • Anesthesia (if required by the protocol)

Procedure:

  • Animals may be lightly anesthetized to prevent movement and ensure accurate dosing.

  • Hold the mouse in a supine position.

  • Using a micropipette, apply a small droplet (e.g., 2-5 µL) of the AVE 0991 solution to one nostril, allowing the animal to inhale the droplet.

  • Alternate between nostrils until the full dose has been administered.

  • Hold the animal in the same position for a short period after administration to ensure the solution is fully absorbed.

  • Allow the animal to recover from anesthesia (if used) and monitor for any respiratory distress.

Visualizations

Mas Receptor Signaling Pathway

The following diagram illustrates the key signaling pathways activated by AVE 0991 through the Mas receptor.

Mas_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds & Activates G_protein G-protein Activation MasR->G_protein PI3K PI3K G_protein->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Anti_inflammatory Anti-inflammatory Effects Akt->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects Akt->Anti_fibrotic NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Simplified signaling cascade following Mas receptor activation by AVE 0991.

General Experimental Workflow for an In Vivo AVE 0991 Study

This diagram outlines a typical workflow for conducting an in vivo study with AVE 0991.

Experimental_Workflow A 1. Animal Acclimatization (e.g., 1 week) B 2. Baseline Measurements (e.g., Blood Pressure, Weight) A->B C 3. Randomization into Groups (Vehicle, AVE 0991 doses) B->C D 4. Treatment Period (Daily administration of AVE 0991) C->D E 5. In-life Monitoring & Measurements (e.g., Behavior, Physiological parameters) D->E F 6. Terminal Procedures (e.g., Euthanasia, Tissue Collection) E->F G 7. Ex Vivo Analysis (e.g., Histology, Western Blot, ELISA) F->G H 8. Data Analysis & Interpretation G->H

Caption: A standard workflow for a preclinical animal study investigating AVE 0991.

Troubleshooting Logic Flowchart

This diagram provides a logical approach to troubleshooting unexpected variability in your AVE 0991 experiments.

Troubleshooting_Flowchart Start High Variability Observed Check_Formulation Review AVE 0991 Formulation (Solubility, Freshness) Start->Check_Formulation Check_Administration Review Administration Technique (Route, Volume, Consistency) Check_Formulation->Check_Administration Formulation OK Optimize_Formulation Optimize Vehicle/Solubilization Check_Formulation->Optimize_Formulation Issue Found Check_Animals Review Animal Characteristics (Age, Weight, Sex, Health) Check_Administration->Check_Animals Administration OK Retrain_Staff Standardize Protocol & Retrain Staff Check_Administration->Retrain_Staff Issue Found Refine_Inclusion_Criteria Refine Animal Inclusion Criteria Check_Animals->Refine_Inclusion_Criteria Issue Found Re_Run_Experiment Re-run Experiment with Controls Check_Animals->Re_Run_Experiment Animals OK Optimize_Formulation->Re_Run_Experiment Retrain_Staff->Re_Run_Experiment Refine_Inclusion_Criteria->Re_Run_Experiment

Caption: A decision-making flowchart for troubleshooting experimental variability.

References

does AVE 0991 interact with AT1 or AT2 receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the interaction of the nonpeptide Angiotensin-(1-7) mimic, AVE 0991, with Angiotensin II receptor type 1 (AT1) and type 2 (AT2).

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor target of AVE 0991?

AVE 0991 is a nonpeptide agonist for the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas[1][2][3][4][5][6][7][8]. It is designed to mimic the effects of the endogenous peptide Ang-(1-7).

Q2: Does AVE 0991 directly bind to and interact with AT1 or AT2 receptors?

No, studies have demonstrated that AVE 0991 has negligible to no direct binding affinity for either AT1 or AT2 receptors[8][9][10][11][12]. Competition binding assays show a lack of affinity for these receptors, with IC50 values greater than 1000 nM for AT1[10].

Q3: Are there any experimental findings that suggest an indirect interaction or functional cross-talk between AVE 0991 and AT1/AT2 receptors?

Yes, some functional studies have indicated a potential for indirect interaction or cross-talk. For instance, the antidiuretic effect of AVE 0991 in mice was found to be blocked by both AT1 and AT2 receptor antagonists[4][13]. Additionally, the nitric oxide (NO) releasing properties of AVE 0991 in endothelial cells were inhibited by both an AT1 antagonist (EXP 3174) and an AT2 antagonist (PD 123,177)[14]. These findings suggest that while AVE 0991 does not directly bind to AT1 or AT2 receptors, its downstream signaling pathways may converge with or be modulated by the pathways of these receptors.

Q4: What is the binding affinity of AVE 0991 for its primary target, the Mas receptor?

The half-maximal inhibitory concentration (IC50) of AVE 0991 for the Mas receptor has been reported in the nanomolar range, indicating high affinity. Specific reported values include 21 nM and 47.5 nM[2][3][4].

Troubleshooting Guide

Problem: My in-vivo or in-vitro experiment shows unexpected results that seem to involve AT1 or AT2 receptor signaling upon application of AVE 0991.

  • Possible Cause 1: Functional Cross-talk. As noted in the FAQs, the downstream effects of AVE 0991 can be influenced by AT1 and AT2 receptor signaling pathways, even without direct binding[4][13][14]. The observed effects may be due to the convergence of these signaling cascades.

  • Troubleshooting Tip 1: To investigate this, run parallel experiments using specific antagonists for AT1 (e.g., Losartan, EXP 3174) and AT2 (e.g., PD 123,177) receptors in the presence of AVE 0991. This will help to elucidate if the observed effects are modulated through these receptors.

  • Possible Cause 2: Off-target effects at high concentrations. While specific for the Mas receptor at nanomolar concentrations, micromolar concentrations of any compound have a higher potential for off-target effects.

  • Troubleshooting Tip 2: Perform a dose-response curve for AVE 0991 in your experimental system to ensure you are working within a concentration range that is selective for the Mas receptor.

  • Possible Cause 3: Heterodimerization of receptors. There is evidence for the oligomerization of G-protein-coupled receptors, which could potentially lead to indirect interactions.

  • Troubleshooting Tip 3: This is a complex area of research. Reviewing literature on the potential for Mas receptor to form heterodimers with AT1 or AT2 receptors in your specific cell or tissue type may provide insights.

Quantitative Data Summary

The following tables summarize the binding affinities of AVE 0991 for the Mas, AT1, and AT2 receptors based on radioligand binding assays.

Table 1: Binding Affinity of AVE 0991 for the Mas Receptor

CompoundReceptorCell Line/TissueRadioligandIC50 (nM)Reference(s)
AVE 0991MasBovine Aortic Endothelial Cell Membranes[¹²⁵I]-Ang-(1-7)21[2]
AVE 0991MasMas-transfected COS cells¹²⁵I-Ang-(1-7)47.5[3][4]

Table 2: Binding Affinity of AVE 0991 for AT1 and AT2 Receptors

CompoundReceptorCell LineRadioligandIC50 (nM)Reference(s)
AVE 0991AT1AT1R-transfected HEK-293 cells¹²⁵I-[Sar¹,Ile⁸]AngII>1000[10]
AVE 0991AT2AT2R-transfected HEK-293 cells¹²⁵I-[Sar¹,Ile⁸]AngII>1000[10]

Experimental Protocols

1. Radioligand Competition Binding Assay for AT1 and AT2 Receptors

  • Objective: To determine the binding affinity of AVE 0991 for AT1 and AT2 receptors.

  • Cell Lines: Human Embryonic Kidney (HEK)-293 cells stably transfected with either the human AT1 receptor or the human AT2 receptor.

  • Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.

  • Procedure:

    • Culture the transfected HEK-293 cells to near confluence.

    • Harvest the cells and prepare cell membrane homogenates.

    • Incubate the cell membranes with a fixed concentration of ¹²⁵I-[Sar¹,Ile⁸]AngII and varying concentrations of the unlabeled competitor (AVE 0991 or other ligands).

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity of the filters using a gamma counter.

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • Reference: This methodology is based on the protocol described in studies investigating the relative affinity of angiotensin peptides at AT1 and AT2 receptors[9][10][11][12].

2. Functional Assay: Nitric Oxide (NO) Release from Endothelial Cells

  • Objective: To measure the functional response to AVE 0991 by quantifying NO release.

  • Cell Line: Bovine Aortic Endothelial Cells (BAECs).

  • Methodology: Direct and simultaneous measurement of NO on the cell surface using selective electrochemical nanosensors.

  • Procedure:

    • Culture BAECs to form a monolayer.

    • Position the NO-sensitive nanosensor close to the surface of the cells.

    • Stimulate the cells with AVE 0991 at the desired concentration.

    • Record the electrochemical signal corresponding to the release of NO in real-time.

    • To investigate the involvement of AT1 and AT2 receptors, pre-incubate the cells with specific antagonists (e.g., EXP 3174 for AT1, PD 123,177 for AT2) before stimulation with AVE 0991.

  • Reference: This protocol is adapted from the methodology used to characterize AVE 0991 as a nonpeptide mimic of Ang-(1-7)[14].

Signaling Pathways and Experimental Workflows

AVE0991_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Effects AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Agonist Binding G_protein G-protein activation MasR->G_protein eNOS eNOS Activation G_protein->eNOS Kinin-mediated HO1 Heme Oxygenase-1 (HO-1) Induction G_protein->HO1 NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation p38MAPK p38 MAPK Phosphorylation (Downregulation) HO1->p38MAPK Vascular_Proliferation Vascular Smooth Muscle Cell Proliferation (Attenuation) p38MAPK->Vascular_Proliferation

Caption: Signaling pathway of AVE 0991 via the Mas receptor.

Radioligand_Binding_Assay_Workflow start Start: Prepare Transfected HEK-293 Cell Membranes incubation Incubate Membranes with: 1. ¹²⁵I-[Sar¹,Ile⁸]AngII (Radioligand) 2. Varying concentrations of AVE 0991 start->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration counting Measure Radioactivity of Bound Ligand (Gamma Counter) filtration->counting analysis Data Analysis: Calculate IC50 Value counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a radioligand competition binding assay.

References

Technical Support Center: Addressing Poor Oral Bioavailability of AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with AVE 0991. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the oral bioavailability of this nonpeptide angiotensin-(1-7) receptor agonist. While AVE 0991 is noted for its oral activity, optimizing its delivery is crucial for consistent and effective experimental outcomes.[1][2][3][4][5]

FAQs: Understanding and Troubleshooting Oral Bioavailability of AVE 0991

Q1: What is known about the oral bioavailability of AVE 0991?

A1: AVE 0991 is a nonpeptide mimic of angiotensin-(1-7) and is considered an agonist at Mas receptors.[4] It has been described as orally active and resistant to proteolytic enzymes, which is a significant advantage over the peptide Ang-(1-7).[1][3][5] However, quantitative data on the absolute oral bioavailability and comprehensive pharmacokinetic profiles in various species are not extensively published in publicly available literature. "Orally active" indicates that the compound exerts pharmacological effects when administered orally, but does not detail the extent of absorption, which can be influenced by factors such as solubility, permeability, and first-pass metabolism.

Q2: My in vivo experiments with oral AVE 0991 are showing inconsistent results. What could be the cause?

A2: Inconsistent results following oral administration of AVE 0991 can stem from several factors related to its oral bioavailability. These may include:

  • Poor Aqueous Solubility: As an organic molecule, AVE 0991 may have limited solubility in gastrointestinal fluids, leading to variable dissolution and absorption.

  • Low Intestinal Permeability: The ability of AVE 0991 to cross the intestinal epithelium might be a limiting factor.

  • First-Pass Metabolism: AVE 0991 may be subject to metabolism in the intestine or liver before it reaches systemic circulation, reducing the amount of active compound.

  • Influence of Fed/Fasted State: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of a drug.

Q3: How can I investigate the cause of suspected poor oral bioavailability for AVE 0991 in my experimental setup?

A3: A systematic approach is recommended to pinpoint the issue. Consider the following experimental workflow:

G cluster_0 Troubleshooting Workflow A Inconsistent In Vivo Efficacy B Assess Physicochemical Properties (Solubility, LogP) A->B E In Vitro Metabolism Studies (Liver/Intestinal Microsomes) A->E C In Vitro Dissolution Studies (Simulated Gastric/Intestinal Fluid) B->C Solubility Issue? D In Vitro Permeability Assay (e.g., Caco-2, PAMPA) B->D Permeability Issue? F Identify Limiting Factor(s) C->F D->F E->F Metabolism Issue? G Select Appropriate Formulation Strategy F->G

Caption: Troubleshooting workflow for poor oral bioavailability.

Q4: What are the potential signaling pathways affected by AVE 0991 that I should consider when evaluating its efficacy?

A4: AVE 0991 is an agonist of the Mas receptor, which is a key component of the protective arm of the Renin-Angiotensin System (RAS). Its actions generally counteract the effects of Angiotensin II. Key signaling pathways to consider include:

  • Mas Receptor Activation: Leading to downstream effects that often involve nitric oxide (NO) production and anti-inflammatory responses.

  • Counter-regulation of Angiotensin II Signaling: Attenuation of Angiotensin II-induced vasoconstriction, inflammation, and fibrosis.

Below is a simplified diagram of the relevant signaling pathway:

G cluster_0 Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Agonist ProtectiveEffects Vasodilation, Anti-inflammatory, Anti-fibrotic MasR->ProtectiveEffects DeleteriousEffects Vasoconstriction, Inflammation, Fibrosis AT1R->DeleteriousEffects

Caption: Simplified signaling pathway of AVE 0991 within the RAS.

Troubleshooting Guides: Formulation Strategies to Enhance Oral Bioavailability

If you have identified a potential cause for the poor oral bioavailability of AVE 0991, the following formulation strategies can be explored.

Addressing Poor Aqueous Solubility

Issue: Low concentration of AVE 0991 in gastrointestinal fluids limits the amount of drug available for absorption.

Strategies:

StrategyDescriptionKey Experimental Protocols
Micronization/Nanonization Reducing the particle size of AVE 0991 increases the surface area for dissolution.Protocol: Prepare a nanosuspension of AVE 0991 using wet milling or high-pressure homogenization. Characterize particle size and distribution (e.g., Dynamic Light Scattering). Conduct in vitro dissolution studies comparing the nanosuspension to the unprocessed drug.
Amorphous Solid Dispersions Dispersing AVE 0991 in a polymeric carrier in an amorphous state can enhance its solubility and dissolution rate.Protocol: Prepare solid dispersions with various polymers (e.g., PVP, HPMC) using solvent evaporation or hot-melt extrusion. Characterize the physical state (e.g., XRD, DSC). Perform in vitro dissolution and in vivo pharmacokinetic studies.
Lipid-Based Formulations Encapsulating AVE 0991 in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its solubilization and facilitate absorption via the lymphatic pathway.Protocol: Formulate AVE 0991 in a lipid-based system. Characterize globule size, zeta potential, and drug loading. Conduct in vitro lipolysis studies and in vivo pharmacokinetic assessments.
Overcoming Low Intestinal Permeability

Issue: AVE 0991 is not efficiently transported across the intestinal epithelial cells.

Strategies:

StrategyDescriptionKey Experimental Protocols
Permeation Enhancers Co-administration with agents that transiently open the tight junctions between epithelial cells or alter the cell membrane to increase drug passage.Protocol: Conduct in vitro permeability studies using Caco-2 cell monolayers with and without a permeation enhancer. Measure the apparent permeability coefficient (Papp).
Nanoformulations Nanoparticles can be taken up by enterocytes or M-cells in the Peyer's patches, providing an alternative route for absorption.Protocol: Prepare and characterize nanoformulations of AVE 0991. Perform in vitro cell uptake studies using fluorescently labeled nanoparticles and in vivo biodistribution studies.
Mitigating First-Pass Metabolism

Issue: A significant fraction of absorbed AVE 0991 is metabolized by enzymes in the intestinal wall or liver before reaching systemic circulation.

Strategies:

StrategyDescriptionKey Experimental Protocols
Metabolism Inhibitors Co-administration with inhibitors of specific metabolic enzymes (e.g., cytochrome P450 enzymes) can increase the systemic exposure of AVE 0991.Protocol: Conduct in vitro metabolism studies with liver and intestinal microsomes to identify the key metabolic enzymes. Perform in vivo pharmacokinetic studies with and without a known inhibitor of the identified enzyme(s).
Lymphatic Targeting Lipid-based formulations can promote absorption into the lymphatic system, which bypasses the portal circulation and first-pass metabolism in the liver.Protocol: Formulate AVE 0991 in a long-chain fatty acid-based lipid formulation. Collect and analyze lymph from cannulated animal models following oral administration to quantify lymphatic transport.

Experimental Workflow for Formulation Development

The following diagram outlines a general workflow for developing and evaluating a novel oral formulation for a compound like AVE 0991.

G cluster_0 Formulation Development Workflow A Characterize API (Solubility, Permeability, Metabolic Stability) B Select Formulation Strategy (e.g., Lipid-based, Nanoparticle) A->B C Formulation & Optimization (Excipient Selection, Process Parameters) B->C D In Vitro Characterization (Particle Size, Drug Loading, In Vitro Release) C->D E In Vitro Permeability & Cellular Uptake Studies D->E F In Vivo Pharmacokinetic Study (Animal Model) E->F G Pharmacodynamic/Efficacy Study F->G H Lead Formulation Selection F->H G->H

Caption: General workflow for oral formulation development.

This technical support center provides a framework for addressing potential oral bioavailability challenges with AVE 0991. Given the limited publicly available data, a systematic, evidence-based approach to formulation development is crucial for achieving reliable and reproducible results in your research.

References

AVE 0991 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AVE 0991 and best practices to prevent its potential degradation during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and why is its stability a key feature?

A1: AVE 0991 is a non-peptide, orally active agonist of the Mas receptor, mimicking the effects of Angiotensin-(1-7).[1][2][3] Its non-peptide structure confers a significant advantage over the native Angiotensin-(1-7) peptide, as it is resistant to degradation by proteolytic enzymes.[3][4] This inherent stability and longer half-life make it a robust compound for in vitro and in vivo studies.[5][6]

Q2: What are the recommended storage conditions for AVE 0991?

A2: Proper storage is crucial to maintain the integrity of AVE 0991. For the solid (powder) form, long-term storage at -20°C is recommended. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to ensure stability for up to two years.[2] To avoid repeated freeze-thaw cycles which can potentially degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]

Q3: How should I prepare a stock solution of AVE 0991?

A3: AVE 0991 is soluble in organic solvents like DMSO and ethanol, and in alkaline water solutions.[5] For a stock solution, dissolve the powdered compound in DMSO. If you encounter solubility issues, gentle warming and/or sonication can be used to aid dissolution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]

Q4: Is AVE 0991 sensitive to light?

Q5: Can I expect degradation of AVE 0991 in my cell culture medium or in vivo?

A5: As a non-peptide molecule, AVE 0991 is not susceptible to proteolytic degradation, which is a common issue with peptide-based drugs.[3][6] This makes it relatively stable in biological matrices. However, the chemical stability in specific buffers or media over extended periods should ideally be verified for long-duration experiments.

Troubleshooting Guide

Q1: I am seeing inconsistent or lower-than-expected activity of AVE 0991 in my experiments. Could this be due to degradation?

A1: While AVE 0991 is generally stable, inconsistent results could potentially be linked to handling and storage. Here are a few things to check:

  • Storage Conditions: Confirm that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for powder, -80°C for solutions).

  • Freeze-Thaw Cycles: Have the stock solutions been subjected to multiple freeze-thaw cycles? If so, this could be a source of degradation. It is highly recommended to prepare single-use aliquots.[2]

  • Solution Age: For in vivo studies, were the working solutions prepared fresh? For in vitro assays, how long were the diluted solutions kept at room temperature or 37°C? Prolonged incubation in certain aqueous buffers could potentially lead to hydrolysis, although specific data for AVE 0991 is not available.

  • Solvent Purity: Ensure that the solvent used to prepare the stock solution (e.g., DMSO) was of high purity and anhydrous, as contaminants could potentially react with the compound.

Q2: I observed some precipitate in my AVE 0991 stock solution after thawing. What should I do?

A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has absorbed water. You can try to redissolve the compound by gently warming the vial and sonicating. If the precipitate does not dissolve, it is best to prepare a fresh stock solution. To prevent this, ensure the compound is fully dissolved when you initially prepare the stock solution and store it in tightly sealed vials to prevent moisture absorption.

Q3: How can I be sure that the AVE 0991 I am using is not degraded?

A3: The most definitive way to assess the purity and integrity of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact drug from any potential degradation products.[8] If you have access to such equipment, you can compare a sample of your current stock to a freshly prepared solution from a new batch of the compound.

Data Presentation

Table 1: Storage and Solubility of AVE 0991

FormRecommended Storage TemperatureShelf LifeSolvents for Stock Solution
Solid (Powder)-20°C≥ 2 yearsDMSO, Ethanol, Alkaline H₂O
Stock Solution (in DMSO)-80°CUp to 2 yearsN/A
Stock Solution (in DMSO)-20°CUp to 1 yearN/A

Data compiled from multiple sources.[2]

Experimental Protocols

Protocol: General Stability Assessment of AVE 0991 using HPLC

This protocol describes a general procedure for assessing the stability of AVE 0991 in a given solvent or buffer. A specific stability-indicating method for AVE 0991 is not publicly available; therefore, this serves as a general guideline.

Objective: To determine the stability of AVE 0991 under specific conditions (e.g., in a particular buffer at a specific temperature) over time.

Materials:

  • AVE 0991

  • High-purity solvent (e.g., DMSO)

  • Buffer or medium of interest

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)

  • Vials for sample incubation and HPLC analysis

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of AVE 0991 and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Test Samples: Dilute the stock solution with the buffer or medium of interest to the final desired concentration for your experiment.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the test sample and inject it into the HPLC system. This will serve as your baseline (T=0) measurement.

  • Incubation: Store the remaining test sample under the conditions you wish to evaluate (e.g., 37°C in a cell culture incubator).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the test sample and analyze it by HPLC.

  • Data Analysis:

    • For each time point, determine the peak area of the intact AVE 0991.

    • Compare the peak area at each time point to the peak area at T=0. A decrease in the peak area of the parent compound suggests degradation.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

    • Calculate the percentage of AVE 0991 remaining at each time point.

Note: The specific HPLC parameters (column, mobile phase composition, flow rate, and detector wavelength) would need to be optimized for AVE 0991.

Visualizations

AVE0991_Signaling_Pathway AVE 0991 Signaling Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds to & Activates G_Protein G-Protein MasR->G_Protein Activates eNOS eNOS Activation G_Protein->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation & Anti-inflammatory Effects NO->Vasodilation

Caption: Signaling cascade initiated by AVE 0991 binding to the Mas receptor.

AVE0991_Handling_Workflow AVE 0991 Solution Preparation and Handling Workflow cluster_storage Long-Term Storage cluster_prep Stock Solution Preparation cluster_use Experimental Use Powder AVE 0991 Powder (-20°C, protected from light) Dissolve Dissolve in high-purity DMSO (use sonication if needed) Powder->Dissolve Aliquoting Aliquot into single-use vials Dissolve->Aliquoting Store_Stock Store stock at -80°C Aliquoting->Store_Stock Thaw Thaw one aliquot Store_Stock->Thaw Dilute Prepare fresh working solution in appropriate buffer/medium Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Recommended workflow for preparing and handling AVE 0991 solutions.

References

selecting the correct vehicle for AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of AVE 0991 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its mechanism of action?

A1: AVE 0991 is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas. It mimics the protective effects of Ang-(1-7), which often counteract the actions of Angiotensin II. Its mechanism of action involves stimulating the release of nitric oxide (NO) from the endothelium.

Q2: What is the solubility of AVE 0991?

A2: AVE 0991 is poorly soluble in water (<0.1 mg/mL). It is soluble in organic solvents like Dimethyl sulfoxide (B87167) (DMSO) and ethanol, as well as in alkaline water solutions.[1][2] For in vitro stock solutions, it can be dissolved in DMSO at concentrations up to 41.67 mg/mL. For in vivo formulations, a common solvent mixture is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, which can dissolve AVE 0991 at approximately 2 mg/mL.

Q3: How should I store AVE 0991 solutions?

A3: Powdered AVE 0991 should be stored at -20°C for up to 3 years. Once dissolved in a solvent, it is recommended to aliquot the stock solution and store it at -80°C for up to one year to avoid repeated freeze-thaw cycles.

Vehicle Selection for AVE 0991

Selecting the appropriate vehicle is critical for the successful administration of AVE 0991 in both in vitro and in vivo experiments. The choice of vehicle depends on the experimental model, the route of administration, and the required concentration of AVE 0991.

In Vitro Vehicle Selection

For in vitro studies, AVE 0991 is typically dissolved in DMSO to create a concentrated stock solution. This stock solution is then further diluted with the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Experimental Workflow for In Vitro Vehicle Preparation

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh AVE 0991 Powder add_dmso Add appropriate volume of DMSO to achieve desired stock concentration weigh->add_dmso dissolve Dissolve completely (vortexing/sonication may be needed) add_dmso->dissolve dilute Dilute stock solution in cell culture medium to final concentration dissolve->dilute Use stock for dilution check_dmso Ensure final DMSO concentration is non-toxic to cells (e.g., <0.1%) dilute->check_dmso apply Apply to cells check_dmso->apply

Caption: Workflow for preparing AVE 0991 for in vitro experiments.

In Vivo Vehicle Selection

The choice of vehicle for in vivo administration depends on the route of administration (e.g., oral, intraperitoneal, subcutaneous, intranasal). Below is a summary of commonly used vehicles for AVE 0991.

Vehicle CompositionRoute of AdministrationNotes
0.9% SalineIntraperitoneal (i.p.)Suitable for some studies, but solubility of AVE 0991 may be limited.[3]
10% DMSO in Corn OilIntranasalUsed for studies requiring central nervous system delivery.[1]
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineNot specified, likely systemicA common formulation for poorly water-soluble compounds to improve solubility and bioavailability.[4]
10 mM KOH in 0.9% NaClSubcutaneous (s.c.)The alkaline nature of KOH helps to dissolve AVE 0991.[5]

Decision Tree for In Vivo Vehicle Selection

start Select In Vivo Vehicle for AVE 0991 route Route of Administration? start->route ip Intraperitoneal (i.p.) route->ip i.p. sc Subcutaneous (s.c.) route->sc s.c. in Intranasal route->in Intranasal oral Oral Gavage route->oral Oral ip_vehicle 0.9% Saline or 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline ip->ip_vehicle sc_vehicle 10 mM KOH in 0.9% NaCl sc->sc_vehicle in_vehicle 10% DMSO in Corn Oil in->in_vehicle oral_vehicle 0.9% NaCl oral->oral_vehicle

Caption: Decision guide for selecting an in vivo vehicle for AVE 0991.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation of AVE 0991 in solution - Exceeded solubility limit- Temperature change- Incorrect solvent- Prepare a fresh solution at a lower concentration.- Ensure the solution is maintained at the appropriate temperature.- Confirm the correct solvent is being used. Sonication may aid in dissolution.[4]
High variability in experimental results - Inconsistent drug preparation- Instability of AVE 0991 in the chosen vehicle- Prepare fresh solutions for each experiment from a frozen stock.- Ensure complete dissolution of AVE 0991 before administration.- Evaluate the stability of AVE 0991 in the chosen vehicle over the time course of the experiment.
Unexpected biological effects in control group - Vehicle toxicity- Run a vehicle-only control group to assess for any effects of the solvent mixture.- For in vitro studies, ensure the final DMSO concentration is below the toxic threshold for your cell line.- For in vivo studies, consider the potential for inflammation or other reactions to the vehicle components.
Lack of expected biological effect of AVE 0991 - Poor bioavailability with the chosen vehicle/route- Incorrect dosage- Degradation of the compound- Consider a different vehicle formulation to improve solubility and absorption.- Review the literature for effective dosage ranges for your specific model.[6][7]- Ensure proper storage of both the powdered compound and stock solutions.

Signaling Pathway

AVE 0991 acts as an agonist for the Mas receptor, a key component of the protective arm of the Renin-Angiotensin System (RAS).

cluster_RAS Renin-Angiotensin System cluster_Cellular Cellular Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 MasR Mas Receptor Ang17->MasR Agonist AVE0991 AVE 0991 AVE0991->MasR Agonist eNOS eNOS MasR->eNOS Activation NO Nitric Oxide eNOS->NO Production Protective_Effects Vasodilation, Anti-inflammatory, Anti-fibrotic NO->Protective_Effects

Caption: Simplified signaling pathway of AVE 0991 via the Mas receptor.

References

Technical Support Center: Interpreting Conflicting Data from AVE 0991 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the complexities of AVE 0991 studies. Our goal is to address common issues and discrepancies that may arise during experimentation with this nonpeptide Mas receptor agonist.

Frequently Asked Questions (FAQs)

Q1: My results with AVE 0991 are inconsistent with published data. What are the common sources of variability?

A1: Discrepancies in results can arise from several factors. The most common include:

  • Experimental Model: The effects of AVE 0991 can be highly dependent on the animal model (e.g., species, strain, disease state) and cell line used.

  • Dosage and Administration Route: As shown in the tables below, the dose and route of administration (e.g., intraperitoneal, subcutaneous, oral gavage, intranasal) significantly impact the observed outcomes.[1][2][3][4][5][6]

  • Purity and Formulation of AVE 0991: Ensure the compound is of high purity and is dissolved in an appropriate vehicle. Some studies use 10% DMSO, while others use 0.9% saline or 10 mM KOH in 0.9% NaCl.[1][3][4][5]

  • Timing of Administration: The timing of AVE 0991 administration relative to the induction of a disease model (prophylactic vs. treatment) can lead to different results.[1][7]

Q2: I am seeing conflicting reports on whether AT1 and AT2 receptor antagonists block the effects of AVE 0991. Why is this the case?

A2: This is a key area of conflicting data in the literature. Here's a breakdown of the findings:

  • Evidence for Mas Receptor Specificity: Several studies demonstrate that the effects of AVE 0991 are blocked by the Mas receptor antagonist A-779, but not by AT1 or AT2 antagonists, supporting its role as a specific Mas receptor agonist.[8][9] For instance, in Mas-transfected CHO cells, AVE 0991-induced NO release was blocked by A-779 but not by AT1 or AT2 antagonists.[8][9]

  • Evidence for AT1/AT2 Involvement: Conversely, some studies report that the effects of AVE 0991 can be partially or fully blocked by AT1 and/or AT2 antagonists. For example, the antidiuretic effect of AVE 0991 in mice was completely blocked by an AT2 antagonist and partially by an AT1 antagonist.[8][9] Another study showed that the AT2 receptor antagonist PD 123,177 inhibited AVE 0991-stimulated NO production by approximately 90%.[10]

Possible Explanations for the Discrepancy:

  • Receptor Heterodimerization: The Mas receptor can form heterodimers with AT1 and AT2 receptors, which could lead to complex pharmacological interactions.[8]

  • Tissue-Specific Expression: The relative expression levels of Mas, AT1, and AT2 receptors in the specific tissue or cell type being studied can influence the observed response to antagonists.

  • Functional Antagonism or Cross-Talk: There may be functional antagonism or cross-talk between the signaling pathways activated by these receptors.[8][9]

Q3: What are the reported pro-inflammatory versus anti-inflammatory effects of AVE 0991?

A3: The majority of studies point towards the anti-inflammatory properties of AVE 0991. However, the context of the study is crucial.

  • Anti-inflammatory Effects: AVE 0991 has been shown to reduce inflammation in various models, including colitis, atherosclerosis, and asthma.[1][7][11][12] It can decrease the expression of pro-inflammatory mediators and reduce the activity of signaling pathways like p38 MAPK and Akt.[1][7] In a model of chronic asthma, AVE 0991 was found to re-establish the balance between pro- and anti-inflammatory cytokines.[11]

  • Potential for Pro-oxidant Effects: One study in obese Zucker rats suggested that AVE 0991 administration activates genes involved in both reactive oxygen species (ROS) generation and clearance, establishing a new prooxidant/antioxidant balance at a higher level, which might contribute to improved insulin (B600854) signaling.[2]

Troubleshooting Guides

Problem 1: Unexpected Vasodilatory or Vasoconstrictive Effects
  • Troubleshooting Steps:

    • Verify Receptor Specificity: Co-administer AVE 0991 with the Mas receptor antagonist A-779 to confirm that the observed effect is Mas-dependent.

    • Consider AT1/AT2 Receptor Involvement: Test for blockade with AT1 and AT2 receptor antagonists (e.g., Losartan, PD 123319) to investigate potential cross-talk or off-target effects in your specific experimental setup.

    • Assess Endothelial Function: The vasodilatory effects of AVE 0991 are often dependent on nitric oxide (NO) production from the endothelium. Ensure the endothelial integrity of your tissue preparation.

    • Review Experimental Conditions: Compare your dosage, administration route, and animal model with the data presented in the tables below to identify potential sources of variation.

Problem 2: Lack of Expected Anti-proliferative Effect
  • Troubleshooting Steps:

    • Cell Line Sensitivity: Different cell lines may have varying expression levels of the Mas receptor. Verify Mas receptor expression in your chosen cell line.

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of AVE 0991 for inhibiting proliferation in your specific cell type. Some studies have shown a dose-dependent inhibitory effect.[13][14]

    • Check for Confounding Factors: Ensure that other components of your cell culture medium are not interfering with the action of AVE 0991.

    • Investigate Downstream Signaling: Analyze key signaling molecules in the Mas receptor pathway, such as p38 MAPK and HO-1, to confirm pathway activation.[13]

Data Presentation

Table 1: Summary of In Vivo Experimental Protocols for AVE 0991
Animal Model Disease/Condition AVE 0991 Dose Administration Route Key Findings Reference
C57BL/6 MiceWater-loaded0.58 nmol/gIntraperitonealReduced urinary volume, increased osmolality[8][9]
Sprague Dawley RatsAng II-induced Hypertension576 µg/kg/daySubcutaneous infusionReduced systolic blood pressure, oxidative stress, and inflammation[15]
BALB/c MiceChronic Allergic Lung InflammationNot specifiedNot specifiedProtective effect on pulmonary remodeling[11]
Mas+/+ MiceRenal Ischemia/Reperfusion9.0 mg/kgSubcutaneousRenoprotective effects[3]
ApoE-/- MiceAtherosclerosisNot specifiedNot specifiedAnti-atherosclerotic and anti-inflammatory actions[12]
Male Wistar RatsNormal1 mg/kgOral gavageDecrease in perfusion pressure, increase in systolic tension[4]
Cirrhotic RatsLiver Cirrhosis1 mg/kgIntravenousReduced portal pressure[16]
Aged Sprague-Dawley RatsPost-laparotomy Neurocognitive Recovery0.9 mg/kgIntranasalAttenuated neuroinflammation and restored blood-brain barrier integrity[5]
MiceDSS-induced Colitis1, 20, 30, 40 mg/kgIntraperitonealReduced colitis severity[1][7]
Obese Zucker RatsObesity0.5 mg/kg BW/dayOsmotic minipumpsImproved whole-body glucose tolerance[2]
Normotensive Sprague-Dawley RatsMyocardial InfarctionNot specifiedNot specifiedAttenuated hypertrophy and improved cardiac function[17]
Wistar RatsStreptozotocin-induced DiabetesNot specifiedNot specifiedCardio-renal protective effects[18]
Table 2: Summary of In Vitro Experimental Protocols for AVE 0991
Cell Type Experimental Condition AVE 0991 Concentration Key Findings Reference
Mas-transfected CHO cellsNO release assayNot specifiedInduced NO release, blocked by A-779[8][9]
Rat Vascular Smooth Muscle Cells (VSMC)Ang II-induced proliferation10⁻⁸ to 10⁻⁵ mol/LAttenuated VSMC proliferation in a dose-dependent manner[13]
Breast Cancer Cell LinesProliferation, migration, invasion assays0.1, 1, and 10 µMReduced migration and invasion[14]
Bovine Aortic Endothelial Cells (BAEC)Radioligand binding, NO and O₂⁻ measurements10 µmol/LCompeted for Ang-(1-7) binding, stimulated NO and O₂⁻ release[10][19]
THP-1 MonocytesTNF-α stimulation1 µMInhibited pro-inflammatory activation[12]
Human Adipocytes (SW872)TNF-α stimulationNot specifiedInhibited expression of CCL2, CCL5, and IL-6[12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AVE0991_Signaling_Pathway cluster_Renin_Angiotensin_System Renin-Angiotensin System cluster_AVE0991_Action AVE 0991 Action cluster_Conflicting_Data Conflicting Data Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R Agonist AT2R AT2 Receptor AngII->AT2R Agonist ACE2 ACE2 MasR Mas Receptor Ang17->MasR Agonist AVE0991 AVE 0991 AVE0991->MasR Agonist Downstream_Effects_Good Vasodilation Anti-proliferation Anti-inflammatory MasR->Downstream_Effects_Good Signaling Downstream_Effects_Bad Vasoconstriction Proliferation Inflammation AT1R->Downstream_Effects_Bad Signaling A779 A-779 A779->MasR Blocks AT1R_ant AT1R Antagonist AT1R_ant->MasR Blocks? (Partial) AT2R_ant AT2R Antagonist AT2R_ant->MasR Blocks? (Total) Experimental_Workflow_Troubleshooting Start Start Experiment with AVE 0991 Experiment Perform In Vivo / In Vitro Experiment Start->Experiment Results Obtain Results Experiment->Results Expected Results are as Expected Results->Expected Yes Unexpected Results are Unexpected or Conflicting Results->Unexpected No Conclusion Interpret Data and Refine Hypothesis Expected->Conclusion Troubleshoot Troubleshooting Steps Unexpected->Troubleshoot Step1 1. Verify Compound Purity and Formulation Troubleshoot->Step1 Step2 2. Confirm Experimental Model and Conditions (Dosage, Route, Timing) Step1->Step2 Step3 3. Use Receptor Antagonists (A-779, AT1/AT2 Blockers) Step2->Step3 Step4 4. Analyze Downstream Signaling Pathways Step3->Step4 Step4->Conclusion

References

controlling for batch-to-batch variability of AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for batch-to-batch variability of AVE 0991.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

A1: AVE 0991 is a nonpeptide, orally active agonist of the angiotensin-(1-7) (Ang-(1-7)) receptor, also known as the Mas receptor.[1][2][3][4][5] It mimics the beneficial effects of the endogenous peptide Ang-(1-7), which is part of the protective arm of the renin-angiotensin system (RAS).[5][6][7][8] Its mechanism of action involves binding to and activating the Mas receptor, leading to downstream signaling cascades that can, for example, increase the production of nitric oxide (NO).[2][9]

Q2: What are the potential sources of batch-to-batch variability with AVE 0991?

A2: As a synthetic organic compound, batch-to-batch variability in AVE 0991 can arise from several factors during synthesis and handling. These can include:

  • Purity: Differences in the final purity of the compound can affect its effective concentration and activity.

  • Impurities: The presence of synthesis-related byproducts or contaminants may interfere with the biological activity of AVE 0991 or cause off-target effects.[10][11][12][13][14]

  • Solubility: Variations in the physical properties of the powder between batches could affect its solubility in different solvents.

  • Storage and Handling: Improper storage conditions or repeated freeze-thaw cycles can lead to degradation of the compound.[1][2]

Q3: How should I properly store and handle AVE 0991 to minimize variability?

A3: To ensure consistency, it is crucial to follow the manufacturer's storage and handling recommendations. Generally, lyophilized AVE 0991 should be stored at -20°C.[1] Once reconstituted in a solvent such as DMSO, it is recommended to store the stock solution at -80°C.[1] For in vivo experiments, it is best to prepare fresh working solutions daily.[2] Avoid repeated freeze-thaw cycles of stock solutions.

Q4: I am observing inconsistent results in my cell-based assays. Could this be due to batch variability of AVE 0991?

A4: Yes, inconsistent results in cell-based assays are a common indicator of batch-to-batch variability. If you are experiencing this issue, it is recommended to perform a quality control check on your current and previous batches of AVE 0991. This could include verifying the concentration, purity, and biological activity of each batch.

Troubleshooting Guides

Issue 1: Reduced or No Biological Activity of AVE 0991 in In Vitro Assays

If you observe a significant decrease or complete loss of the expected biological effect of AVE 0991 in your cell-based assays, consider the following troubleshooting steps:

Potential Causes and Solutions

Potential Cause Troubleshooting Step
Incorrect Concentration Verify the concentration of your stock solution. If possible, perform a concentration determination using a spectrophotometer, if the molar extinction coefficient is known.
Degradation of Compound Prepare a fresh stock solution from a new, unopened vial of AVE 0991. Ensure proper storage conditions (-20°C for powder, -80°C for stock solutions).[1]
Low Purity of the Batch Request the certificate of analysis (CoA) from the supplier for the specific batch number. Compare the purity with previous batches. If a significant difference is noted, consider obtaining a new batch.
Incomplete Solubilization Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in aqueous buffers.[1] Sonication may be required.[1]
Cell Line Issues Confirm that the cells are expressing the Mas receptor. Passage number and cell health can also affect responsiveness.
Issue 2: Inconsistent Results Between Different Batches of AVE 0991

When switching to a new batch of AVE 0991, it is crucial to perform bridging experiments to ensure consistency.

Experimental Workflow for Batch Qualification

Workflow for qualifying a new batch of AVE 0991.

Experimental Protocols

Protocol 1: Quality Control of AVE 0991 by HPLC-MS

This protocol provides a general method for assessing the purity and identity of AVE 0991 batches.

1. Objective: To verify the purity and confirm the molecular weight of AVE 0991.

2. Materials:

  • AVE 0991 sample

  • DMSO (HPLC grade)

  • Water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • HPLC-MS system with a C18 column

3. Method:

  • Prepare a 1 mg/mL stock solution of AVE 0991 in DMSO.

  • Dilute the stock solution to an appropriate concentration for injection (e.g., 10 µg/mL) with Mobile Phase A.

  • Set up the HPLC-MS method with a suitable gradient. A common starting point is a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Inject the sample and acquire data in both UV (e.g., 254 nm) and positive ion mode for mass spectrometry.

  • Analyze the data to determine the purity of the main peak in the UV chromatogram and confirm that the mass spectrum shows the expected molecular weight for AVE 0991.

Data Interpretation

Parameter Acceptable Range
Purity (by UV) >95%
Observed [M+H]+ Expected m/z ± 0.2
Protocol 2: In Vitro Bioassay for Mas Receptor Activation

This protocol describes a cell-based assay to measure nitric oxide (NO) release as a functional readout of Mas receptor activation by AVE 0991. This can be used to compare the biological activity of different batches.

1. Objective: To determine the potency (EC50) of different batches of AVE 0991 in stimulating NO release from endothelial cells.

2. Materials:

  • Bovine aortic endothelial cells (BAECs) or other suitable endothelial cell line expressing the Mas receptor.

  • Cell culture medium (e.g., DMEM)

  • AVE 0991 (different batches)

  • Nitric oxide detection kit (e.g., Griess reagent-based assay)

  • 96-well plates

3. Method:

  • Seed BAECs in 96-well plates and grow to confluence.

  • Prepare a serial dilution of each batch of AVE 0991 in serum-free medium.

  • Wash the cells with serum-free medium and then add the different concentrations of AVE 0991.

  • Incubate for a specified time (e.g., 30 minutes).

  • Collect the supernatant and measure the nitrite (B80452) concentration (a stable metabolite of NO) using the Griess assay according to the manufacturer's instructions.

  • Plot the dose-response curve and calculate the EC50 for each batch.

Data Comparison

Batch Number EC50 (nM)
Batch A (Reference)e.g., 25 nM
Batch B (New)e.g., 28 nM
Conclusion Batches show comparable potency.

Signaling Pathways

AVE 0991 Signaling Pathway

AVE 0991 activates the Mas receptor, which is part of the "protective" arm of the Renin-Angiotensin System (RAS). This pathway often counteracts the effects of the "classical" RAS pathway mediated by the AT1 receptor.

Simplified signaling pathways of the Renin-Angiotensin System.

References

Validation & Comparative

A Head-to-Head Battle: Unpacking the Efficacy of AVE 0991 Versus Angiotensin-(1-7)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals the comparative efficacy of the nonpeptide Mas receptor agonist, AVE 0991, and the endogenous peptide, Angiotensin-(1-7). This guide delves into their receptor binding affinities, downstream signaling effects, and functional outcomes in key physiological systems, providing researchers, scientists, and drug development professionals with a detailed comparison to inform future research and therapeutic strategies.

Angiotensin-(1-7) [Ang-(1-7)], a key component of the protective arm of the renin-angiotensin system (RAS), has garnered significant attention for its vasodilatory, anti-proliferative, and anti-inflammatory properties.[1][2] These beneficial effects are primarily mediated through the activation of the Mas receptor.[1] However, the therapeutic potential of the native peptide is limited by its short half-life and susceptibility to degradation.[3] This has led to the development of nonpeptide mimics, such as AVE 0991, designed to overcome these limitations while retaining the therapeutic benefits of Ang-(1-7).[4] This guide provides a detailed comparison of the efficacy of AVE 0991 and Ang-(1-7), supported by experimental data and detailed methodologies.

Receptor Binding Affinity: A Tighter Embrace

Competitive binding assays have been instrumental in characterizing the interaction of both AVE 0991 and Ang-(1-7) with the Mas receptor. These studies consistently demonstrate that AVE 0991 exhibits a significantly higher affinity for the Mas receptor compared to the endogenous ligand, Ang-(1-7).

CompoundIC50 (Mas Receptor)Experimental SystemReference
AVE 099121 ± 35 nMBovine aortic endothelial cell membranes[5]
Angiotensin-(1-7)220 ± 280 nMBovine aortic endothelial cell membranes[5]
AVE 099147.5 nMMas-transfected COS cells[1]

Table 1: Comparative Receptor Binding Affinities. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to displace 50% of the radiolabeled ligand from the Mas receptor. A lower IC50 value signifies a higher binding affinity.

Experimental Protocol: Receptor Binding Assay

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of test compounds for the Mas receptor.

Materials:

  • Mas receptor-expressing cell membranes (e.g., from bovine aortic endothelial cells or Mas-transfected cells).[1][5]

  • Radiolabeled Angiotensin-(1-7) (e.g., [¹²⁵I]-Ang-(1-7)).[1][5]

  • Unlabeled Angiotensin-(1-7) (for determining non-specific binding).[5]

  • Test compound (AVE 0991).

  • Assay buffer (e.g., Tris-HCl with protease inhibitors).[1]

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Isolate cell membranes from a suitable source expressing the Mas receptor.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of radiolabeled Ang-(1-7) and varying concentrations of the unlabeled test compound (AVE 0991) or unlabeled Ang-(1-7) (for the standard curve). A separate set of wells containing the radioligand and a high concentration of unlabeled Ang-(1-7) is used to determine non-specific binding.[5]

  • Filtration: After incubation, rapidly separate the bound from free radioligand by vacuum filtration through a filter membrane that traps the cell membranes.[5]

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[5]

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_assay Receptor Binding Assay Workflow Membranes Mas Receptor-Expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand [¹²⁵I]-Ang-(1-7) Radioligand->Incubation Competitor Unlabeled AVE 0991 or Ang-(1-7) Competitor->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Gamma Counting Washing->Counting Analysis IC50 Determination Counting->Analysis

Workflow for a competitive radioligand binding assay.

Downstream Signaling: Nitric Oxide Production

A critical downstream effect of Mas receptor activation is the production of nitric oxide (NO), a key signaling molecule involved in vasodilation and other protective cardiovascular effects. Studies comparing AVE 0991 and Ang-(1-7) have revealed interesting differences in their ability to stimulate NO release from endothelial cells.

While both compounds stimulate a rapid and similar peak concentration of NO, AVE 0991 induces a more sustained release, resulting in a significantly greater total amount of bioactive NO produced.[5][6]

ParameterAVE 0991Angiotensin-(1-7)Experimental SystemReference
Peak NO Concentration295 ± 20 nmol/L270 ± 25 nmol/LBovine aortic endothelial cells[5]
Total Bioactive NO Release~5 times higher than Ang-(1-7)-Bovine aortic endothelial cells[5]

Table 2: Comparison of Nitric Oxide (NO) Release. This table highlights the differences in the kinetics and total amount of NO produced in response to AVE 0991 and Ang-(1-7).

Experimental Protocol: Nitric Oxide Measurement

Electrochemical nanosensors provide a direct and real-time measurement of NO release from the surface of endothelial cells.

Materials:

  • Cultured endothelial cells (e.g., bovine aortic endothelial cells).[5]

  • Electrochemical nanosensors selective for NO.

  • Data acquisition system.

  • AVE 0991 and Angiotensin-(1-7) solutions.

Procedure:

  • Cell Culture: Grow endothelial cells to confluence on a suitable substrate.

  • Sensor Placement: Position the NO-selective nanosensor in close proximity to the surface of the endothelial cells.

  • Baseline Measurement: Record the baseline electrochemical signal before the addition of any stimulant.

  • Stimulation: Add a known concentration of AVE 0991 or Ang-(1-7) to the cell culture medium.

  • Real-time Monitoring: Continuously record the electrochemical signal from the nanosensor to monitor the real-time release of NO.

  • Data Analysis: Convert the electrochemical signal to NO concentration using a calibration curve. Analyze the data to determine the peak concentration, duration, and total amount of NO released.

G cluster_signaling Signaling Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Ang17 Angiotensin-(1-7) Ang17->MasR eNOS eNOS MasR->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation & Cardioprotection NO->Vasodilation

Simplified signaling pathway of AVE 0991 and Ang-(1-7).

In Vivo Efficacy: Cardiovascular and Renal Effects

The superior in vitro characteristics of AVE 0991 translate to potent in vivo effects, often mimicking or even exceeding those of Ang-(1-7) in animal models of cardiovascular and renal disease.

Cardiovascular Effects: In models of myocardial infarction, both AVE 0991 and Ang-(1-7) have been shown to improve cardiac function and reduce infarct size.[3][7] Studies in hypertensive rats have demonstrated that chronic administration of AVE 0991 can reduce blood pressure and improve baroreflex sensitivity.[8]

Renal Effects: In conscious water-loaded mice, both AVE 0991 and Ang-(1-7) produce an antidiuretic effect, which is abolished in Mas-knockout mice, confirming the role of the Mas receptor in this response.[1] Furthermore, in a model of adriamycin-induced nephropathy, AVE 0991 demonstrated renoprotective effects comparable to the AT1 receptor blocker Losartan.

EffectAVE 0991Angiotensin-(1-7)Animal ModelReference
Cardiac Function Improved cardiac function, reduced infarct sizeImproved cardiac functionMyocardial Infarction (Rat)[3][7]
Blood Pressure Reduced blood pressure, improved baroreflex sensitivity-Renovascular Hypertensive (Rat)[8]
Renal Function Antidiuretic effect, renoprotectiveAntidiuretic effectWater-loaded mice, Adriamycin-induced nephropathy (Mouse)[1]

Table 3: Comparative In Vivo Efficacy. This table summarizes the key cardiovascular and renal effects of AVE 0991 and Ang-(1-7) observed in preclinical studies.

Experimental Protocol: In Vivo Blood Pressure Measurement

This protocol describes the methodology for measuring blood pressure in conscious, freely moving rodents.

Materials:

  • Rodents (e.g., rats or mice).

  • Telemetry system or indwelling catheters.

  • Data acquisition system.

  • AVE 0991 and Angiotensin-(1-7) for administration.

Procedure:

  • Surgical Implantation: Surgically implant a telemetry transmitter or an indwelling catheter into a major artery (e.g., carotid or femoral artery) of the anesthetized animal.[1]

  • Recovery: Allow the animal to recover fully from the surgery.

  • Baseline Recording: Record baseline blood pressure and heart rate for a sufficient period to establish a stable baseline.

  • Drug Administration: Administer AVE 0991, Ang-(1-7), or vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).[8]

  • Continuous Monitoring: Continuously record blood pressure and heart rate for the duration of the study.

  • Data Analysis: Analyze the recorded data to determine the effects of the treatment on mean arterial pressure, systolic and diastolic blood pressure, and heart rate.

Conclusion

References

A Comparative Guide: AVE 0991 vs. ACE Inhibitors in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel angiotensin-(1-7) receptor agonist, AVE 0991, and the established class of Angiotensin-Converting Enzyme (ACE) inhibitors. The content is based on available preclinical and clinical data, offering an objective analysis of their mechanisms of action, efficacy in relevant experimental models, and known side effect profiles.

Mechanism of Action: A Tale of Two Pathways

AVE 0991 and ACE inhibitors modulate the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis, through distinct and opposing mechanisms.

ACE inhibitors , such as captopril (B1668294), enalapril (B1671234), and lisinopril, exert their effects by blocking the Angiotensin-Converting Enzyme. This inhibition has a dual effect: it prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and it inhibits the degradation of bradykinin (B550075), a vasodilator.[1][2] The reduction in angiotensin II leads to vasodilation, decreased aldosterone (B195564) secretion, and subsequent reductions in blood pressure and cardiac workload.[3] The accumulation of bradykinin also contributes to the vasodilatory and cardioprotective effects of ACE inhibitors.[1]

AVE 0991 , on the other hand, is a nonpeptide agonist of the Mas receptor, which is the receptor for angiotensin-(1-7).[4][5] By mimicking the actions of angiotensin-(1-7), AVE 0991 activates a counter-regulatory axis of the RAS. Activation of the Mas receptor leads to downstream signaling through pathways such as the PI3K/Akt cascade, ultimately resulting in the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO), a potent vasodilator.[5][6] This mechanism promotes vasodilation and is associated with anti-inflammatory, anti-fibrotic, and anti-proliferative effects in cardiovascular tissues.[7][8]

Comparative Efficacy: Preclinical Evidence

Direct head-to-head clinical trials comparing AVE 0991 with ACE inhibitors are not yet available. However, preclinical studies in animal models provide valuable insights into their comparative efficacy in cardiovascular disease models.

Myocardial Ischemia-Reperfusion Injury

In a rat model of myocardial ischemia-reperfusion injury, both AVE 0991 and the ACE inhibitor captopril demonstrated significant cardioprotective effects by reducing the infarct size compared to a control group. Notably, AVE 0991 appeared to have a numerically greater effect in reducing infarct size, although a direct statistical comparison between the two active treatments was not reported.[9]

Treatment GroupMyocardial Infarct Size to Area at Risk Ratio (%IS/AR)
Control (MI/R)48.9 ± 8.8%
AVE 099129.9 ± 4.8%
Captopril31.7 ± 7.7%
Data from a study on myocardial ischemia-reperfusion necrosis in rats.[9]
Hypertension and Cardiac Remodeling

Preclinical studies have shown that AVE 0991 effectively reduces blood pressure and mitigates cardiac remodeling in hypertensive rat models.[7] It has been demonstrated to reduce cardiac and renal inflammation, decrease collagen deposition in the heart, and improve baroreflex sensitivity.[7]

ACE inhibitors are a cornerstone in the treatment of hypertension and have been shown to effectively lower blood pressure and prevent or reverse cardiac remodeling in numerous clinical trials.[3] For instance, in a comparative study, both captopril and enalapril were equally effective in lowering blood pressure in patients with severe hypertension.[10]

While direct comparative data on blood pressure reduction in mmHg between AVE 0991 and specific ACE inhibitors from the same preclinical study is limited, the available evidence suggests both approaches effectively modulate cardiovascular parameters.

Signaling Pathways

The distinct mechanisms of action of AVE 0991 and ACE inhibitors are reflected in their downstream signaling pathways.

AVE 0991 Signaling Pathway

AVE 0991 activates the Mas receptor, a G-protein coupled receptor. This initiates a signaling cascade that primarily involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[5][6] Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO, a potent vasodilator, plays a crucial role in regulating vascular tone and has anti-inflammatory and anti-platelet aggregation properties.

AVE0991_Signaling_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR PI3K PI3K MasR->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

AVE 0991 Signaling Pathway

ACE Inhibitor Signaling Pathway

ACE inhibitors block the enzymatic activity of ACE. This leads to a decrease in the production of Angiotensin II, a potent vasoconstrictor that signals through the AT1 receptor. The reduction in Angiotensin II levels diminishes its downstream effects, including vasoconstriction, inflammation, and fibrosis. Simultaneously, ACE inhibitors prevent the breakdown of bradykinin, a vasodilator that signals through the B2 receptor. Increased bradykinin levels promote the production of nitric oxide and prostaglandins, further contributing to vasodilation and cardioprotective effects.

ACE_Inhibitor_Signaling_Pathway cluster_angiotensin Angiotensin Pathway cluster_bradykinin Bradykinin Pathway AngI Angiotensin I ACE_Ang ACE AngI->ACE_Ang AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R ACE_Ang->AngII Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Bradykinin Bradykinin ACE_Brady ACE Bradykinin->ACE_Brady B2R B2 Receptor Bradykinin->B2R Inactive Inactive Fragments ACE_Brady->Inactive Vasodilation_BK Vasodilation B2R->Vasodilation_BK ACEi ACE Inhibitor ACEi->ACE_Ang ACEi->ACE_Brady

ACE Inhibitor Signaling Pathway

Side Effect Profile

ACE Inhibitors

The side effect profile of ACE inhibitors is well-characterized from extensive clinical use. The most common side effect is a persistent dry cough, which is attributed to the accumulation of bradykinin.[1] Other potential side effects include hypotension, hyperkalemia (elevated potassium levels), and, rarely, angioedema (swelling of the face, lips, and airways), which can be life-threatening.[11]

AVE 0991

The side effect profile of AVE 0991 is not yet fully established due to the lack of extensive clinical trials in humans. Preclinical studies have generally reported it to be well-tolerated.[4][5] As AVE 0991 does not directly interfere with the bradykinin pathway in the same manner as ACE inhibitors, it is hypothesized that it may not be associated with the characteristic dry cough. However, further investigation is required to confirm its safety profile in humans.

Experimental Protocols

Induction of Myocardial Ischemia-Reperfusion Injury in Rats

This protocol is a standard method to evaluate the cardioprotective effects of therapeutic agents.

  • Animal Preparation: Male Wistar rats are anesthetized.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia for a specified period (e.g., 30 minutes).

  • Reperfusion: The ligature is then released to allow for reperfusion of the coronary artery for a set duration (e.g., 2 hours).

  • Drug Administration: The test compounds (e.g., AVE 0991, captopril) or vehicle are typically administered intravenously before the ischemic period.[9]

  • Infarct Size Assessment: At the end of the reperfusion period, the heart is excised. The area at risk is often delineated using Evans blue dye, and the infarct size is determined by staining with triphenyltetrazolium (B181601) chloride (TTC), where viable tissue stains red and infarcted tissue remains pale.[1][12][13] The infarct size is then expressed as a percentage of the area at risk.[9]

MI_Protocol Start Anesthetize Rat Thoracotomy Thoracotomy Start->Thoracotomy Ligation Ligate LAD Artery (Ischemia) Thoracotomy->Ligation DrugAdmin Administer Drug/ Vehicle (IV) Ligation->DrugAdmin Reperfusion Release Ligature (Reperfusion) DrugAdmin->Reperfusion Harvest Harvest Heart Reperfusion->Harvest Stain Stain with TTC & Evans Blue Harvest->Stain Analyze Analyze Infarct Size Stain->Analyze

Myocardial Ischemia-Reperfusion Protocol

Measurement of Blood Pressure in Rats using Tail-Cuff Plethysmography

This non-invasive method is commonly used to monitor blood pressure in conscious rats during long-term studies.

  • Acclimatization: Rats are acclimated to the restraining device and the procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.[14][15]

  • Procedure: The conscious rat is placed in a restrainer. A cuff with a pneumatic pulse sensor is placed around the base of the tail.[12]

  • Measurement: The cuff is inflated to a pressure above the expected systolic blood pressure, occluding blood flow. The cuff is then slowly deflated, and the pressure at which the pulse reappears is recorded as the systolic blood pressure.[12]

  • Data Collection: Multiple readings are taken for each animal at each time point and averaged to ensure accuracy.[14]

Conclusion

AVE 0991 and ACE inhibitors represent two distinct therapeutic strategies for modulating the Renin-Angiotensin System. While ACE inhibitors are a well-established class of drugs with proven clinical efficacy, their use can be limited by side effects such as cough. AVE 0991, by activating the protective arm of the RAS through the Mas receptor, offers a novel mechanism of action with the potential for similar or enhanced cardiovascular benefits and possibly a more favorable side effect profile.

The preclinical data, particularly in the context of myocardial ischemia-reperfusion injury, are promising for AVE 0991. However, further direct comparative studies, especially well-designed clinical trials, are essential to fully elucidate the comparative efficacy and safety of AVE 0991 relative to ACE inhibitors in the management of cardiovascular diseases. The distinct signaling pathways of these two approaches offer exciting avenues for future research and the development of novel therapeutic interventions.

References

A Comparative Analysis of AVE 0991 and Losartan in Preclinical Cardiovascular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of AVE 0991 and losartan (B1675146) in various preclinical cardiovascular models. The information presented is collated from peer-reviewed experimental studies to assist researchers and drug development professionals in evaluating these two compounds.

At a Glance: Key Differences and Mechanisms of Action

FeatureAVE 0991Losartan
Primary Target Mas Receptor (MasR)Angiotensin II Type 1 Receptor (AT1R)
Mechanism of Action AgonistAntagonist
Signaling Pathway Activates the "protective" arm of the Renin-Angiotensin System (RAS)Blocks the "pressor" arm of the Renin-Angiotensin System (RAS)
Primary Cardiovascular Effects Vasodilation, anti-hypertrophic, anti-fibrotic, anti-inflammatoryVasodilation, anti-hypertrophic, anti-fibrotic

Signaling Pathways

The distinct mechanisms of AVE 0991 and losartan are rooted in their opposing roles within the Renin-Angiotensin System (RAS). Losartan blocks the deleterious effects of Angiotensin II (Ang II) by inhibiting its binding to the AT1 receptor.[1][2][3][4][5] In contrast, AVE 0991 mimics the action of Angiotensin-(1-7) [Ang-(1-7)], a beneficial peptide of the RAS, by activating the Mas receptor, thereby promoting cardioprotective pathways.[6][7][8]

cluster_0 Renin-Angiotensin System cluster_1 Losartan Pathway cluster_2 AVE 0991 Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII ACE2 ACE2 AngII->ACE2 AT1R AT1 Receptor AngII->AT1R Ang17 Angiotensin-(1-7) ACE2->Ang17 MasR Mas Receptor Ang17->MasR Losartan Losartan Losartan->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Hypertrophy Hypertrophy AT1R->Hypertrophy Fibrosis Fibrosis AT1R->Fibrosis AVE0991 AVE 0991 AVE0991->MasR Vasodilation Vasodilation MasR->Vasodilation AntiHypertrophy Anti-Hypertrophy MasR->AntiHypertrophy AntiFibrosis Anti-Fibrosis MasR->AntiFibrosis

Figure 1: Signaling pathways of Losartan and AVE 0991 within the RAS.

Comparative Performance in Cardiovascular Models

Myocardial Ischemia-Reperfusion Injury

In a rat model of myocardial ischemia-reperfusion (I/R) injury, both AVE 0991 and losartan demonstrated protective effects by reducing the infarct size.[9][10]

Treatment GroupMyocardial Infarct Size to Area at Risk Ratio (%IS/AR)Reference
Control (I/R)48.9 ± 8.8%[9][10]
AVE 099129.9 ± 4.8%[9][10]
Losartan + AVE 099130.8 ± 5.8%[9][10]
Cardiac Hypertrophy

Studies in various rat models have shown that both AVE 0991 and losartan can attenuate cardiac hypertrophy.

ModelTreatmentKey FindingsReference
Renovascular Hypertensive RatsAVE 0991Reduced increased cardiac weight.[5][10]
Isoproterenol-Induced Cardiac DysfunctionAVE 0991Prevented muscle hypertrophy.[5][10]
Myocardial InfarctionAVE 0991Attenuated hypertrophy and increase in cardiac weight.[5][10]
Spontaneously Hypertensive RatsLosartanSignificantly reduced the degree of cardiac hypertrophy (HW/BW ratio).[3]
Nonobstructive Hypertrophic Cardiomyopathy (Human)LosartanTrend towards a significant difference in the percent change in LV mass (-5% with losartan vs. +5% with placebo).[11]
Cardiac Fibrosis

Both compounds have also been shown to reduce cardiac fibrosis in different experimental settings.

ModelTreatmentKey FindingsReference
Renovascular Hypertensive RatsAVE 0991Reduced collagen deposition.[5][10]
Isoproterenol-Induced Cardiac DysfunctionAVE 0991Prevented collagen fiber deposition.[5][10]
Myocardial InfarctionAVE 0991Reduced the synthesis and deposition of collagen type I and type III.[5]
Long-Term Intensive Exercise (Rats)LosartanPrevented heart fibrosis by reducing increases in mRNA expression and protein levels of major fibrotic markers.[1][2]
Nonobstructive Hypertrophic Cardiomyopathy (Human)LosartanSignificant difference in the percent change in the extent of late gadolinium enhancement (-23% with losartan vs. +31% with placebo).[11]

Experimental Protocols

Myocardial Ischemia-Reperfusion (I/R) Model in Rats

This protocol is based on a study comparing the effects of AVE 0991 and losartan on myocardial I/R injury.[9][10]

AnimalPrep Animal Preparation (Male Wistar Rats) Anesthesia Anesthesia AnimalPrep->Anesthesia Ventilation Mechanical Ventilation Anesthesia->Ventilation Thoracotomy Left Thoracotomy Ventilation->Thoracotomy LAD_Ligation Ligation of Left Anterior Descending (LAD) Coronary Artery Thoracotomy->LAD_Ligation Ischemia 30 min Ischemia LAD_Ligation->Ischemia Reperfusion 2 hr Reperfusion Ischemia->Reperfusion DataCollection Infarct Size and Risk Area Calculation Reperfusion->DataCollection DrugAdmin Drug Administration (IV infusion 10 min before ischemia) DrugAdmin->Ischemia

Figure 2: Workflow for the myocardial ischemia-reperfusion model.

Detailed Methodology:

  • Animal Model: Male Wistar rats are used.

  • Anesthesia and Ventilation: Animals are anesthetized, and mechanical ventilation is established.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated for 30 minutes to induce ischemia.

  • Reperfusion: The ligature is released to allow for 2 hours of reperfusion.

  • Drug Administration:

    • AVE 0991: 576 μg/kg administered as an intravenous infusion 10 minutes before and throughout the ischemia period.[9][10]

    • Losartan: 2 mg/kg administered as an intravenous infusion 10 minutes before and throughout the ischemia period.[9][10]

  • Outcome Measurement: At the end of reperfusion, the heart is excised to calculate the infarct size and the area at risk.

Angiotensin II-Induced Hypertension Model in Rats

This protocol is based on a study evaluating the effects of AVE 0991 in a hypertension model.[12]

AnimalPrep Animal Preparation (Sprague Dawley Rats) AngII_Infusion 4-week subcutaneous infusion of Angiotensin II (80 ng/kg/min) AnimalPrep->AngII_Infusion Treatment Drug Treatment (during last 2 weeks) AngII_Infusion->Treatment SBP_Measurement Systolic Blood Pressure (SBP) and Heart Rate (HR) Measurement (tail-cuff plethysmography) Treatment->SBP_Measurement Euthanasia Euthanasia and Tissue Collection SBP_Measurement->Euthanasia Analysis Analysis of Heart and Thoracic Aorta Euthanasia->Analysis

Figure 3: Workflow for the Angiotensin II-induced hypertension model.

Detailed Methodology:

  • Animal Model: Sprague Dawley rats are used.

  • Induction of Hypertension: A 4-week subcutaneous infusion of Angiotensin II (80 ng/kg/min) is administered.

  • Drug Administration: During the last two weeks of Ang II infusion, animals are treated with:

    • AVE 0991: 576 μg/kg.[12]

  • Outcome Measurement: Systolic blood pressure (SBP) and heart rate (HR) are recorded at specified intervals using tail-cuff plethysmography. Following euthanasia, the heart and thoracic aorta are collected for further analysis.

Logical Relationship of Downstream Effects

The distinct signaling pathways of AVE 0991 and losartan lead to a convergence of beneficial cardiovascular outcomes, albeit through different primary mechanisms.

cluster_0 Initiating Event cluster_1 Primary Mechanism cluster_2 Downstream Cellular Effects cluster_3 Cardiovascular Outcomes AVE0991 AVE 0991 MasR_Activation Mas Receptor Activation AVE0991->MasR_Activation Losartan Losartan AT1R_Blockade AT1 Receptor Blockade Losartan->AT1R_Blockade NO_Release ↑ Nitric Oxide Release MasR_Activation->NO_Release Anti_Inflammatory Anti-inflammatory Effects MasR_Activation->Anti_Inflammatory AT1R_Blockade->Anti_Inflammatory Anti_Proliferative Anti-proliferative Effects AT1R_Blockade->Anti_Proliferative Vasodilation Vasodilation NO_Release->Vasodilation Reduced_Hypertrophy Reduced Cardiac Hypertrophy Anti_Inflammatory->Reduced_Hypertrophy Reduced_Fibrosis Reduced Cardiac Fibrosis Anti_Inflammatory->Reduced_Fibrosis Anti_Proliferative->Reduced_Hypertrophy Anti_Proliferative->Reduced_Fibrosis Reduced_Infarct_Size Reduced Infarct Size Vasodilation->Reduced_Infarct_Size Reduced_Hypertrophy->Reduced_Infarct_Size Reduced_Fibrosis->Reduced_Infarct_Size

Figure 4: Logical relationship of the downstream effects of AVE 0991 and Losartan.

References

A Comparative Guide to AVE 0991 and Valsartan: Two Modulators of the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of AVE 0991 and valsartan (B143634), two key pharmacological agents that interact with the Renin-Angiotensin System (RAS), a critical regulator of cardiovascular and renal function. While both compounds influence this pathway, they do so through distinct mechanisms, leading to different physiological and potential therapeutic outcomes. This document summarizes their performance based on available experimental data, outlines relevant experimental protocols, and visualizes their signaling pathways.

Core Mechanisms of Action

AVE 0991 and valsartan represent two different strategies for modulating the RAS. AVE 0991 is a selective agonist for the Mas receptor, a key component of the "protective" arm of the RAS.[1] In contrast, valsartan is a potent and specific antagonist of the Angiotensin II Type 1 (AT1) receptor, a central mediator of the "classical" pressor arm of the RAS.[2][3][4]

Activation of the Mas receptor by its endogenous ligand, Angiotensin-(1-7), or by agonists like AVE 0991, generally counteracts the effects of Angiotensin II (Ang II) at the AT1 receptor.[5][6] These counter-regulatory effects include vasodilation, anti-inflammatory actions, and anti-proliferative properties.[6][7] Valsartan, by blocking the AT1 receptor, directly prevents the vasoconstrictive, pro-inflammatory, and pro-fibrotic actions of Ang II.[8][9]

Quantitative Performance Data

The following tables summarize key quantitative data for AVE 0991 and valsartan based on published experimental findings. It is important to note that these values are derived from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Receptor Binding Affinity

CompoundTarget ReceptorLigandAssay SystemAffinity MetricValueReference(s)
AVE 0991 Mas[125I]-Ang-(1-7)Mas-transfected COS cellsIC5047.5 nM[10]
AVE 0991 Mas[125I]-Ang-(1-7)Bovine aortic endothelial cell membranesIC5021 ± 35 nM
Valsartan AT1[125I]-(Sar1,Ile8) Ang IIRat aortic smooth muscle cellsKi2.38 nM[11][12]
Valsartan AT1-Radioligand binding studiespKi7.65 ± 0.12[13]

Note: IC50 (half-maximal inhibitory concentration) is not directly equivalent to Ki (inhibition constant). The Cheng-Prusoff equation can be used to estimate Ki from IC50, but this requires knowledge of the radioligand concentration and its affinity for the receptor in the specific assay.

Table 2: Pharmacokinetic Properties

CompoundParameterSpeciesValueReference(s)
Valsartan Time to Peak Plasma ConcentrationHuman2-4 hours[8]
Valsartan Elimination Half-lifeHuman~6-9 hours[3][14][15]

Pharmacokinetic data for AVE 0991 is less extensively published in readily comparable formats.

Table 3: Effects on Blood Pressure and Cardiac Remodeling (from separate studies)

CompoundExperimental ModelEffect on Blood PressureEffect on Cardiac RemodelingReference(s)
AVE 0991 Renovascular hypertensive ratsReduced blood pressureAttenuated cardiac remodeling and fibrosis[4][8]
Valsartan Hypertensive, hyperglycemic patientsSignificant reduction in blood pressureAssociated with a greater benefit in left ventricular reverse remodeling indices compared to other RAS inhibitors

Signaling Pathways

The distinct mechanisms of AVE 0991 and valsartan result in the activation of different downstream signaling cascades.

AVE0991_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Akt Akt MasR->Akt Activates Anti_inflammatory Anti-inflammatory Effects MasR->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects MasR->Anti_fibrotic eNOS eNOS Akt->eNOS Phosphorylates (Ser1177) NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

AVE 0991 Signaling Pathway

Valsartan_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_PLC Gq/PLC Pathway AT1R->Gq_PLC Activates Valsartan Valsartan Valsartan->AT1R Blocks IP3_DAG IP3 / DAG Gq_PLC->IP3_DAG PKC PKC IP3_DAG->PKC Vasoconstriction Vasoconstriction PKC->Vasoconstriction Inflammation Inflammation PKC->Inflammation Fibrosis Fibrosis PKC->Fibrosis

Valsartan Signaling Pathway

Experimental Protocols

This section outlines generalized protocols for key experiments used to characterize compounds like AVE 0991 and valsartan.

Radioligand Binding Assay for Mas Receptor Agonism (Competitive Binding)

Objective: To determine the binding affinity (IC50) of a test compound (e.g., AVE 0991) for the Mas receptor.

Materials:

  • Cell membranes from Mas receptor-expressing cells (e.g., transfected CHO or COS cells).

  • Radioligand: [125I]-Angiotensin-(1-7).

  • Test compound (AVE 0991) at various concentrations.

  • Non-specific binding control: High concentration of unlabeled Angiotensin-(1-7).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers B Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Dilutions A->B C Incubate to Equilibrium B->C D Rapid Filtration C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis: Calculate Specific Binding Determine IC50 F->G

Radioligand Binding Assay Workflow
In Vivo Blood Pressure Measurement in Conscious Rats using Radiotelemetry

Objective: To continuously monitor the effect of a test compound on arterial blood pressure and heart rate in conscious, freely moving rats.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or other suitable rat model.

  • Implantable telemetry transmitter (e.g., DSI PA-C40).

  • Surgical instruments for sterile implantation.

  • Receivers and data acquisition system (e.g., DSI Ponemah).

  • Test compound (AVE 0991 or valsartan) and vehicle.

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Under sterile conditions, make a midline abdominal incision to expose the abdominal aorta.

    • Isolate a section of the aorta and temporarily occlude blood flow.

    • Insert the catheter of the telemetry transmitter into the aorta and secure it in place.

    • Place the body of the transmitter in the peritoneal cavity.

    • Close the incision in layers.

    • Allow the animal to recover for at least one week post-surgery.

  • Data Acquisition:

    • House the rat in its home cage placed on a receiver.

    • Record baseline blood pressure and heart rate for a defined period (e.g., 24-48 hours).

    • Administer the test compound or vehicle via the desired route (e.g., oral gavage, osmotic minipump).

    • Continuously record blood pressure and heart rate for the duration of the study.

  • Data Analysis:

    • Analyze the telemetered data to determine changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, over time.

    • Compare the effects of the test compound to the vehicle control.

Summary of Key Differences

FeatureAVE 0991Valsartan
Primary Target Mas ReceptorAT1 Receptor
Mechanism of Action AgonistAntagonist
Effect on RAS Activates the "protective" ACE2/Ang-(1-7)/Mas axisBlocks the "classical" ACE/Ang II/AT1 axis
Primary Downstream Effect Increased Nitric Oxide production, vasodilationInhibition of Ang II-mediated vasoconstriction and signaling
Therapeutic Rationale Counteracting the detrimental effects of Ang II by activating a parallel beneficial pathway.Directly blocking the detrimental effects of Ang II.

Conclusion

AVE 0991 and valsartan represent distinct yet complementary approaches to modulating the Renin-Angiotensin System. While valsartan is a well-established therapeutic that directly antagonizes the pressor and pathological effects of Angiotensin II, AVE 0991 offers a novel strategy by activating the counter-regulatory, protective arm of the RAS. The choice between these or similar agents in a research or drug development context will depend on the specific pathological mechanisms being targeted. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential for synergistic effects in various cardiovascular and renal diseases.

References

Validating AVE 0991 as a Specific Mas Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of AVE 0991 with other alternatives, focusing on its validation as a specific Mas receptor (MasR) agonist. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the protective arm of the renin-angiotensin system. This document summarizes key experimental data, details relevant methodologies, and visualizes critical signaling pathways to facilitate an objective evaluation of AVE 0991.

Executive Summary

AVE 0991 is a non-peptide, orally active agonist of the Mas receptor, a key component of the angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1-7)/Mas axis which generally counteracts the effects of the classical renin-angiotensin system. Experimental evidence strongly supports AVE 0991 as a specific MasR agonist. In vitro studies demonstrate its ability to bind to the Mas receptor with high affinity and displace the endogenous ligand, angiotensin-(1-7) (Ang-(1-7)).[1] Functional assays confirm its agonistic activity through the induction of downstream signaling pathways, such as nitric oxide (NO) production via Akt and endothelial nitric oxide synthase (eNOS) phosphorylation.[2] Crucially, the effects of AVE 0991 are often attenuated or abolished by the specific MasR antagonist A-779 and are absent in Mas receptor knockout mice, providing robust validation of its mechanism of action.[3][4] In comparison to the natural peptide ligand Ang-(1-7), AVE 0991 offers the significant advantages of being resistant to proteolytic degradation and being orally bioavailable.[5] Another synthetic agonist, CGEN-856S, also demonstrates high specificity for the Mas receptor and elicits similar downstream effects, providing a valuable tool for comparative studies.

Comparative Analysis of Mas Receptor Agonists

To objectively assess the performance of AVE 0991, this section presents a comparative summary of its binding affinity, selectivity, and functional activity alongside the endogenous ligand Ang-(1-7) and another synthetic agonist, CGEN-856S.

Table 1: Receptor Binding Affinity and Selectivity
CompoundReceptorCell Line/TissueAssay TypeIC50 / KiSelectivityReference
AVE 0991 MasMas-transfected COS cellsCompetitive Binding ([¹²⁵I]Ang-(1-7))IC50 = 47.5 nMHighly selective vs. AT1/AT2[1]
MasBovine aortic endothelial cell membranesCompetitive Binding ([¹²⁵I]Ang-(1-7))IC50 = 21 ± 35 nM~12% inhibition of Ang II binding to AT1/AT2 at 10 µM[3]
Angiotensin-(1-7) MasBovine aortic endothelial cell membranesCompetitive Binding ([¹²⁵I]Ang-(1-7))IC50 = 220 ± 280 nMBinds to Mas receptor[6]
CGEN-856S MasCHO Mas-transfected cellsCompetitive Binding (fluorescent Ang-(1-7))Displaced Ang-(1-7) to a similar extent>1000-fold lower affinity for AT2 than Ang II; no significant binding to AT1[3][7]
Table 2: Functional Activity
CompoundAssayCell Line/TissueKey FindingsEC50 / Max EffectReference
AVE 0991 Nitric Oxide ReleaseMas-transfected CHO cellsIncreased NO production, blocked by A-779-[1]
VasodilationMouse isolated aortic ringInduced vasodilation, abolished in MasR-deficient mice-[5]
CGEN-856S VasodilationRat thoracic aorta ringsEndothelium- and NO-dependent vasodilationMax relaxant effect: 39.99 ± 5.034%[3][7]
Akt/eNOS PhosphorylationCHO-Mas cells, CardiomyocytesIncreased phosphorylation of Akt and eNOS-[2][8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Mas Receptor Signaling Pathway

This diagram illustrates the downstream signaling cascade initiated by the activation of the Mas receptor by agonists like AVE 0991, leading to the production of nitric oxide.

Mas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MasR Mas Receptor PI3K PI3K MasR->PI3K Activates p38 p38 MAPK MasR->p38 Activates Akt Akt PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt Phosphorylates eNOS eNOS p_Akt->eNOS Activates p_eNOS p-eNOS eNOS->p_eNOS Phosphorylates NO Nitric Oxide p_eNOS->NO Produces p_p38 p-p38 MAPK p38->p_p38 Phosphorylates Agonist AVE 0991 / CGEN-856S Agonist->MasR Binds to

Caption: Mas Receptor signaling cascade.

Experimental Workflow: Validating Mas Receptor Agonism

This diagram outlines the key experimental steps to validate a compound as a specific Mas receptor agonist.

Experimental_Workflow start Start: Putative MasR Agonist binding_assay Radioligand Binding Assay (Competitive) start->binding_assay selectivity_assay Selectivity Screening (vs. AT1R, AT2R) binding_assay->selectivity_assay functional_assay Functional Assay (e.g., NO Production) selectivity_assay->functional_assay signaling_assay Signaling Pathway Analysis (Western Blot for p-Akt, p-p38) functional_assay->signaling_assay in_vivo_assay In Vivo Validation (MasR KO mice) signaling_assay->in_vivo_assay conclusion Conclusion: Validated MasR Agonist in_vivo_assay->conclusion

Caption: Workflow for MasR agonist validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of a test compound for the Mas receptor.

Materials:

  • Mas receptor-expressing cell membranes (e.g., from transfected COS or CHO cells)

  • Radioligand: [¹²⁵I]-Angiotensin-(1-7)

  • Test compound (e.g., AVE 0991)

  • Non-specific binding control: High concentration of unlabeled Ang-(1-7)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the production of nitric oxide in cell culture supernatants following treatment with a Mas receptor agonist.

Materials:

  • Cells expressing the Mas receptor (e.g., endothelial cells, transfected CHO cells)

  • Test compound (e.g., AVE 0991)

  • Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • Phenol (B47542) red-free cell culture medium

  • 96-well microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh, phenol red-free medium.

  • Treat the cells with various concentrations of the test compound or vehicle control.

  • Incubate for a specified time (e.g., 30 minutes to 24 hours).

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard in the same medium.

  • Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Add the Griess reagents to each well according to the manufacturer's instructions.

  • Incubate at room temperature for a specified time to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Western Blot for Phosphorylated Akt and p38 MAPK

Objective: To detect the phosphorylation of Akt and p38 MAPK in response to Mas receptor activation.

Materials:

  • Cells expressing the Mas receptor

  • Test compound (e.g., AVE 0991)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, and an antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound for various times.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

References

Comparative Analysis of AVE 0991 Cross-Reactivity with Angiotensin and Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and cross-reactivity of AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the evaluation of its selectivity and potential off-target effects.

Introduction to AVE 0991

AVE 0991 is a synthetic, non-peptidic compound that mimics the actions of the endogenous peptide Ang-(1-7).[1] Ang-(1-7) is a key component of the protective arm of the renin-angiotensin system (RAS), often referred to as the ACE2/Ang-(1-7)/Mas axis, which generally counteracts the effects of the classical ACE/Angiotensin II/AT1 receptor axis.[2] AVE 0991 is recognized as a selective agonist for the Mas receptor and has been utilized in various studies to investigate the therapeutic potential of activating this protective pathway.[1][3]

Binding Affinity and Selectivity

The primary target of AVE 0991 is the Mas receptor. Competitive radioligand binding assays have been employed to determine its affinity for this receptor. In studies using bovine aortic endothelial cell membranes, AVE 0991 demonstrated a higher affinity for the Ang-(1-7) binding site than the endogenous ligand itself.[4][5]

Table 1: Competitive Binding Affinities for the Mas Receptor

CompoundPreparationRadioligandIC50 (nM)Reference
AVE 0991 Bovine Aortic Endothelial Cell Membranes[¹²⁵I]-Ang-(1-7)21 ± 35[4][5]
Ang-(1-7)Bovine Aortic Endothelial Cell Membranes[¹²⁵I]-Ang-(1-7)220 ± 280[4][5]
AVE 0991 Mas-transfected COS cells[¹²⁵I]-Ang-(1-7)47.5[6][7]

IC50: The half-maximal inhibitory concentration, representing the concentration of a ligand that displaces 50% of the specific binding of the radioligand.

Cross-Reactivity with Other Receptors

The cross-reactivity of AVE 0991 with other receptors, particularly the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, has been a subject of investigation with some conflicting findings.

Direct Binding Studies:

A study utilizing HEK-293 cells stably transfected with either human AT1 or AT2 receptors found that AVE 0991 had negligible affinity for both of these receptors in competitive binding assays with ¹²⁵I-[Sar¹,Ile⁸]AngII.[3] This suggests that AVE 0991 does not directly bind to the AT1 or AT2 receptors with high affinity.

Functional Assays and Antagonist Studies:

In contrast, functional studies measuring nitric oxide (NO) and superoxide (B77818) (O₂⁻) release from bovine aortic endothelial cells have shown that the effects of AVE 0991 can be inhibited by antagonists of AT1 and AT2 receptors.[5][8]

  • The AT1 receptor antagonist EXP 3174 inhibited AVE 0991-induced NO and O₂⁻ production by approximately 50%.[5][8]

  • The AT2 receptor antagonist PD 123,177 inhibited AVE 0991-stimulated NO production by approximately 90%, though it had no effect on O₂⁻ production.[5][8]

These findings suggest a functional interaction or cross-talk between the Mas receptor and the AT1/AT2 receptors, or that some of the downstream effects of Mas receptor activation by AVE 0991 are mediated through pathways involving AT1 and AT2 receptors.[6][7] It has been proposed that these interactions could involve mechanisms like receptor oligomerization.[6]

Table 2: Summary of Cross-Reactivity Findings for AVE 0991

ReceptorExperimental SystemFindingImplicationReference
AT1 Receptor HEK-293 cells (binding assay)Negligible affinityNo direct high-affinity binding[3]
Bovine Aortic Endothelial Cells (functional assay)Effects inhibited by AT1 antagonistFunctional interaction or downstream involvement[5][8]
AT2 Receptor HEK-293 cells (binding assay)Negligible affinityNo direct high-affinity binding[3]
Bovine Aortic Endothelial Cells (functional assay)Effects inhibited by AT2 antagonistFunctional interaction or downstream involvement[5][8]

Experimental Protocols

Radioligand Displacement Binding Assay

This protocol describes a common method for determining the binding affinity of a test compound (e.g., AVE 0991) by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest (e.g., bovine aortic endothelial cells for Mas receptor) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove large debris.

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

2. Binding Reaction:

  • The membrane preparation is incubated in a multi-well plate with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Ang-(1-7) for the Mas receptor).

  • Increasing concentrations of the unlabeled test compound (competitor) are added to the wells.

  • A set of wells containing the radioligand and a high concentration of the unlabeled endogenous ligand is used to determine non-specific binding.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 45-60 minutes).

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Analysis:

  • The radioactivity retained on the dried filters is measured using a gamma counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

  • The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

Endothelial Cell Functional Assay (Nitric Oxide Release)

This protocol outlines a method to assess the functional activity of AVE 0991 by measuring its ability to stimulate nitric oxide (NO) production in endothelial cells.

1. Cell Culture:

  • Primary cultures of endothelial cells (e.g., bovine aortic endothelial cells) are grown to confluence in multi-well plates.

2. Stimulation:

  • The cell culture medium is replaced with a buffered salt solution.

  • For antagonist studies, cells are pre-incubated with the antagonist (e.g., EXP 3174 or PD 123,177) for a specified time (e.g., 20 minutes).

  • Increasing concentrations of the agonist (AVE 0991) are added to the wells.

3. NO Measurement:

  • NO release from the cell surface is measured directly and in real-time using selective electrochemical nanosensors.

  • Peak concentrations of NO are recorded.

4. Data Analysis:

  • The concentration-response curve for AVE 0991-induced NO release is plotted.

  • The effects of antagonists are evaluated by comparing the concentration-response curves in the presence and absence of the antagonist.

Visualizations

Signaling Pathway of the Mas Receptor

Mas_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Endothelial Cell cluster_AT_receptors Functional Interaction Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R MasR Mas Receptor Ang17->MasR Renin Renin ACE ACE ACE2 ACE2 PI3K PI3K MasR->PI3K Activates MasR->AT1R Counteracts MasR->AT2R Cross-talk? AVE0991 AVE 0991 AVE0991->MasR Agonist Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation & Anti-inflammatory Effects NO->Vasodilation Leads to Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Membrane_Prep 1. Prepare Cell Membranes with Target Receptor Incubate 4. Incubate Membranes, Radioligand, and Competitor to Reach Equilibrium Membrane_Prep->Incubate Radioligand 2. Prepare Radiolabeled Ligand (e.g., [¹²⁵I]-Ang-(1-7)) Radioligand->Incubate Competitor 3. Prepare Serial Dilutions of Test Compound (AVE 0991) Competitor->Incubate Filter 5. Rapid Vacuum Filtration to Separate Bound from Free Ligand Incubate->Filter Wash 6. Wash Filters to Remove Non-specific Binding Filter->Wash Count 7. Quantify Radioactivity on Filters Wash->Count Calculate 8. Calculate Specific Binding Count->Calculate Plot 9. Plot Data and Determine IC50 Calculate->Plot

References

Comparative Analysis of AVE 0991 and Other RAS Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of AVE 0991, a non-peptide agonist of the Mas receptor, with other modulators of the Renin-Angiotensin System (RAS), including Angiotensin II (Ang II), Angiotensin-(1-7) (Ang-(1-7)), and conventional antagonists like Losartan and Captopril. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Introduction to AVE 0991 and the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. The classical RAS pathway involves the conversion of angiotensinogen (B3276523) to Angiotensin I, which is then cleaved by the Angiotensin-Converting Enzyme (ACE) to form Angiotensin II (Ang II). Ang II, acting primarily through the AT1 receptor, is known for its vasoconstrictive, proliferative, and pro-inflammatory effects.

A counter-regulatory axis of the RAS has been identified, centered around Angiotensin-(1-7), which is formed from Ang II by ACE2. Ang-(1-7) exerts its effects through the Mas receptor, often opposing the actions of Ang II by promoting vasodilation, and having anti-proliferative and anti-inflammatory properties.[1][2][3] AVE 0991 is a synthetic, non-peptide mimic of Ang-(1-7) that acts as a selective agonist for the Mas receptor.[3][4] Its non-peptide nature offers advantages over the native peptide, such as oral activity and resistance to degradation by proteolytic enzymes.[3][5]

Comparative Efficacy: Quantitative Data

The following tables summarize the comparative effects of AVE 0991 and other RAS modulators in various experimental models.

Table 1: Effects on Myocardial Infarct Size in a Rat Model of Ischemia-Reperfusion

Treatment GroupDosageMyocardial Infarct Size to Area at Risk Ratio (%IS/AR)Reference
Control (MI/R)-48.9 ± 8.8%[6][7]
AVE 0991576 μg/kg29.9 ± 4.8%[6][7]
Losartan + AVE 09912 mg/kg + 576 μg/kg30.8 ± 5.8%[6][7]
Captopril + AVE 09913 mg/kg + 576 μg/kg31.7 ± 7.7%[6][7]
C21 (AT2 Agonist)0.03 mg/kg31.1 ± 7.8%[6][7]
C21 + AVE 09910.03 mg/kg + 576 μg/kg28.2 ± 3.3%[6][7]

MI/R: Myocardial Ischemia/Reperfusion

Table 2: Cardiovascular Effects in a Rat Model of Ang II-Induced Hypertension

Treatment GroupDosageEffect on Systolic Blood Pressure (SBP)Other Cardiovascular EffectsReference
Ang II80 ng/kg/minSignificantly increasedIncreased cardiac and aortic cyclophilin-A and MCP-1; decreased vascular relaxation[8]
Ang II + AVE 099180 ng/kg/min + 576 μg/kgAntihypertensive effectAlleviated vascular responses; decreased cardiac MCP-1 and CYP-A levels[8]
Ang II + Alamandine (B1532146) (MrgD agonist)80 ng/kg/min + 50 μg/kgAntihypertensive effectAlleviated vascular responses[8]
Ang II + ALA + AVE 099180 ng/kg/min + 50 μg/kg + 576 μg/kgAntihypertensive effectDecreased cardiac MCP-1 and CYP-A levels[8]

Table 3: Effects on Cardiac Function in a Rat Model of Myocardial Infarction

Treatment GroupEffect on Systolic TensionEffect on Infarcted AreaReference
Infarction7.18 ± 0.66 g6.98 ± 1.01 mm²[9]
Infarction + AVE 09919.23 ± 1.05 g3.94 ± 1.04 mm²[9]
Sham Operated13.00 ± 1.02 g-[9]

Table 4: Comparative Effects on Nitric Oxide (NO) and Superoxide (O₂⁻) Release in Bovine Aortic Endothelial Cells (BAECs)

| Compound (10 μmol/L) | Peak NO Release | Peak O₂⁻ Release | Amount of Bioactive NO Released | Reference | | --- | --- | --- | --- | | AVE 0991 | 295 ± 20 nmol/L | 18 ± 2 nmol/L | ≈5 times higher than Ang-(1-7) |[10] | | Ang-(1-7) | 270 ± 25 nmol/L | 20 ± 4 nmol/L | - |[10] |

Experimental Protocols

1. Myocardial Ischemia-Reperfusion (MI/R) Injury Model in Rats

  • Animal Model: Male Wistar rats are commonly used.

  • Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of ketamine and xylazine.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated for a period of 30 minutes to induce ischemia. Following this, the ligature is removed to allow for reperfusion for 2 hours.[6][7]

  • Drug Administration: The compounds to be tested (e.g., AVE 0991, Losartan, Captopril) are administered intravenously, typically 10 minutes before the onset of ischemia and throughout the ischemic period.[6][7]

  • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The LAD is re-occluded, and a dye such as Evans blue is perfused through the aorta to delineate the area at risk (the non-blue area). The heart is then sliced, and the slices are incubated in a solution of triphenyltetrazolium (B181601) chloride (TTC). TTC stains viable tissue red, while the infarcted tissue remains pale. The areas of infarction and the area at risk are then quantified using planimetry, and the infarct size is expressed as a percentage of the area at risk (%IS/AR).[6][7]

2. Angiotensin II-Induced Hypertension Model in Rats

  • Animal Model: Sprague Dawley rats are often utilized for this model.

  • Induction of Hypertension: Hypertension is induced by a continuous subcutaneous infusion of Angiotensin II (e.g., at a rate of 80 ng/kg/min) for a period of 4 weeks using osmotic minipumps.[8]

  • Treatment: In the final weeks of Ang II infusion (e.g., the last 2 weeks), the rats are treated with the test compounds, such as AVE 0991 (e.g., 576 μg/kg) or other modulators.[8]

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are monitored at regular intervals (e.g., days 1, 15, and 29) using non-invasive tail-cuff plethysmography.[8]

  • Tissue Analysis: After the treatment period, the animals are euthanized, and tissues such as the heart and thoracic aorta are collected for further analysis. This can include histological examination for cardiomyocyte degeneration and biochemical assays to measure markers of inflammation and oxidative stress (e.g., MCP-1, cyclophilin-A).[8]

  • Vascular Reactivity Studies: The thoracic aorta can be isolated and mounted in an organ bath to assess vascular responses to various agonists and antagonists, providing insights into endothelial function and vascular smooth muscle contractility.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the Renin-Angiotensin System and the experimental workflow for comparing RAS modulators.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Angiotensin_1_7 Angiotensin_1_7 Angiotensin_II->Angiotensin_1_7 ACE2 AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Mas_Receptor Mas Receptor Angiotensin_1_7->Mas_Receptor Renin Renin ACE ACE ACE2 ACE2 Vasoconstriction Vasoconstriction, Inflammation, Proliferation AT1_Receptor->Vasoconstriction Vasodilation Vasodilation, Anti-inflammatory, Anti-proliferative Mas_Receptor->Vasodilation

Caption: The Renin-Angiotensin System (RAS) highlighting the classical (ACE/Ang II/AT1) and counter-regulatory (ACE2/Ang-(1-7)/Mas) axes.

AVE0991_Signaling cluster_cell Cell Membrane cluster_inhibition Inhibition of Pro-inflammatory Pathways AVE0991 AVE 0991 Mas_Receptor Mas Receptor AVE0991->Mas_Receptor G_Protein G Protein Mas_Receptor->G_Protein PLC PLC G_Protein->PLC eNOS eNOS PLC->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation p38_MAPK p38 MAPK Phosphorylation Inflammation Inflammation p38_MAPK->Inflammation Akt Akt Activity Akt->Inflammation AVE0991_int AVE 0991 AVE0991_int->p38_MAPK inhibits AVE0991_int->Akt inhibits Experimental_Workflow start Start: Animal Model (e.g., Myocardial Ischemia-Reperfusion) groups Divide into Treatment Groups: - Control (Vehicle) - AVE 0991 - Other RAS Modulator (e.g., Losartan) - Combination Therapy start->groups treatment Administer Treatment groups->treatment induction Induce Pathology (e.g., Coronary Artery Ligation) treatment->induction data_collection Data Collection: - Hemodynamic Parameters - Infarct Size Measurement - Biomarker Analysis induction->data_collection analysis Statistical Analysis and Comparison data_collection->analysis end Conclusion analysis->end

References

The Non-Peptide Advantage: AVE 0991 Outperforms Peptide Agonists in Key Therapeutic Areas

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis reveals the significant advantages of the non-peptide Mas receptor agonist, AVE 0991, over its natural peptide counterpart, Angiotensin-(1-7), offering researchers and drug developers a more stable, orally active, and potent alternative for targeting the protective arm of the renin-angiotensin system.

AVE 0991, a synthetic non-peptide compound, has emerged as a superior agonist of the Mas receptor, a key component of the counter-regulatory axis of the renin-angiotensin system (RAS) that opposes the detrimental effects of Angiotensin II. This guide provides an in-depth comparison of AVE 0991 and the endogenous peptide agonist Angiotensin-(1-7), supported by experimental data, detailed protocols, and pathway visualizations to inform future research and therapeutic development.

Key Advantages of AVE 0991

The primary advantages of AVE 0991 lie in its improved pharmacological and pharmacokinetic properties compared to peptide agonists like Ang-(1-7). As a non-peptide molecule, AVE 0991 is not susceptible to degradation by proteases, which rapidly break down peptide-based compounds in the body.[1] This resistance to enzymatic degradation translates into a longer biological half-life and, most notably, enables oral administration, a significant hurdle for peptide-based therapeutics.[2]

Experimental evidence consistently demonstrates that AVE 0991 mimics and often enhances the beneficial effects of Ang-(1-7), including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative actions.[3][4] These effects are primarily mediated through the activation of the Mas receptor, leading to the production of nitric oxide (NO) and modulation of downstream signaling pathways.[5]

Comparative Performance Data

The following table summarizes the key quantitative differences between AVE 0991 and the peptide agonist Angiotensin-(1-7) based on available experimental data.

ParameterAVE 0991Angiotensin-(1-7) (Peptide Agonist)Key Advantage of AVE 0991
Chemical Nature Non-peptide, imidazole (B134444) derivativeHeptapeptideResistance to proteolytic degradation, enabling oral bioavailability and longer half-life.[1][2]
Oral Bioavailability Orally activeLow to negligibleAllows for non-invasive, systemic administration, improving patient compliance.[2]
Biological Half-life Longer half-lifeVery shortProvides a more sustained therapeutic effect.[6]
Receptor Binding Affinity (IC50) ~21 nM (for Mas receptor)[7]~220 nM (for Mas receptor)[7]Higher affinity for the Mas receptor, suggesting greater potency.[8]
Nitric Oxide (NO) Production Induces a 5-fold higher amount of bioactive NO compared to Ang-(1-7) at the same peak concentration.[8]Induces NO productionMore potent stimulation of NO-mediated vasodilation and endothelial protection.[8]

Signaling Pathways: AVE 0991 vs. Angiotensin-(1-7)

Both AVE 0991 and Angiotensin-(1-7) exert their effects by binding to the G protein-coupled Mas receptor. This binding event triggers a cascade of intracellular signaling events that counteract the pro-inflammatory and pro-fibrotic actions of the Angiotensin II/AT1 receptor axis. The primary downstream effector is the production of nitric oxide (NO) via the activation of endothelial nitric oxide synthase (eNOS). Additionally, signaling through the Mas receptor modulates the activity of key intracellular kinases, including the inhibition of p38 MAPK and the activation of the PI3K/Akt pathway, which are involved in cell proliferation, inflammation, and survival.

Comparative Signaling Pathways of Mas Receptor Agonists cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling AVE0991 AVE 0991 (Non-peptide) MasR Mas Receptor AVE0991->MasR Higher Affinity Ang17 Angiotensin-(1-7) (Peptide) Ang17->MasR eNOS eNOS Activation MasR->eNOS p38MAPK p38 MAPK Inhibition MasR->p38MAPK PI3KAkt PI3K/Akt Activation MasR->PI3KAkt NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation AntiInflammation Anti-inflammation p38MAPK->AntiInflammation AntiProliferation Anti-proliferation PI3KAkt->AntiProliferation

Fig. 1: Comparative signaling of AVE 0991 and Ang-(1-7).

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Mas Receptor Affinity

This protocol is used to determine the binding affinity (IC50) of AVE 0991 and Angiotensin-(1-7) to the Mas receptor.

1. Membrane Preparation:

  • Culture cells expressing the Mas receptor (e.g., CHO-K1 cells transfected with the human Mas receptor gene) to confluence.

  • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration using a standard protein assay.

2. Competitive Binding Assay:

  • In a 96-well plate, add 50 µL of membrane suspension (containing 10-20 µg of protein).

  • Add 25 µL of a fixed concentration of radiolabeled Angiotensin-(1-7) (e.g., [125I]-Ang-(1-7)).

  • Add 25 µL of increasing concentrations of either unlabeled AVE 0991 or unlabeled Angiotensin-(1-7) (competitor ligands).

  • For non-specific binding control wells, add a high concentration of unlabeled Angiotensin-(1-7).

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Workflow for Radioligand Binding Assay start Start mem_prep Membrane Preparation (Mas Receptor Expressing Cells) start->mem_prep binding_assay Competitive Binding Assay (Radioligand + Competitor) mem_prep->binding_assay filtration Filtration and Washing (Separate Bound from Free) binding_assay->filtration detection Radioactivity Measurement (Gamma Counter) filtration->detection analysis Data Analysis (Calculate IC50) detection->analysis end End analysis->end

Fig. 2: Radioligand binding assay workflow.
Measurement of Nitric Oxide Production in Endothelial Cells

This protocol outlines the measurement of NO production in response to AVE 0991 and Angiotensin-(1-7) in cultured endothelial cells.

1. Cell Culture:

  • Culture human aortic endothelial cells (HAECs) in endothelial cell growth medium until they reach 80-90% confluency.

  • Seed the cells into 24-well plates and allow them to adhere overnight.

2. Stimulation:

  • Wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution).

  • Treat the cells with either AVE 0991 or Angiotensin-(1-7) at various concentrations for a specified time (e.g., 30 minutes).

  • Include a vehicle control group.

3. NO Detection (using Griess Reagent System):

  • Collect the cell culture supernatant.

  • Add Griess Reagent I (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

  • Add Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite (B80452).

  • Quantify the amount of nitrite (a stable metabolite of NO) in the samples by comparing their absorbance to the standard curve.

  • Express the results as the amount of NO produced per well or normalized to the protein content of the cells.

Vascular Smooth Muscle Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of AVE 0991 and Angiotensin-(1-7) on vascular smooth muscle cells (VSMCs).

1. Cell Culture and Synchronization:

  • Culture rat aortic smooth muscle cells in DMEM supplemented with 10% fetal bovine serum (FBS).

  • Seed the cells in 96-well plates.

  • Once the cells reach 60-70% confluency, synchronize them in a quiescent state by incubating in serum-free medium for 24 hours.

2. Treatment and Proliferation Induction:

  • Pre-treat the synchronized cells with various concentrations of AVE 0991 or Angiotensin-(1-7) for 1 hour.

  • Induce proliferation by adding a mitogen, such as platelet-derived growth factor (PDGF) or Angiotensin II.

  • Include control groups (vehicle, mitogen alone).

  • Incubate the cells for 24-48 hours.

3. Proliferation Measurement (using BrdU incorporation assay):

  • Add BrdU (5-bromo-2'-deoxyuridine) to the cell culture medium for the final 2-4 hours of incubation.

  • Fix the cells and denature the DNA according to the manufacturer's protocol.

  • Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Add the enzyme substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.

4. Data Analysis:

  • Express the results as a percentage of the proliferation observed in the mitogen-alone group.

  • Determine the concentration of AVE 0991 or Angiotensin-(1-7) that inhibits proliferation by 50% (IC50).

Conclusion

References

AVE 0991 and Captopril: A Head-to-Head Comparison in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular drug development, both AVE 0991 and captopril (B1668294) represent significant therapeutic strategies targeting the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. While both compounds ultimately exert beneficial cardiovascular effects, they do so through distinct mechanisms of action. This guide provides a detailed head-to-head comparison of AVE 0991 and captopril, presenting supporting experimental data, detailed methodologies, and visual representations of their signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Mechanism of Action: Two Sides of the Renin-Angiotensin System

Captopril, a well-established angiotensin-converting enzyme (ACE) inhibitor, functions by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] This inhibition leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in sodium and water retention, collectively contributing to its antihypertensive effects.[2] Beyond its classical enzymatic inhibition, captopril has also been shown to trigger intracellular signaling pathways, including the phosphorylation of JNK and ERK1/2, which may contribute to its therapeutic benefits.

In contrast, AVE 0991 is a nonpeptide agonist of the Mas receptor, a key component of the protective arm of the RAS.[3] It mimics the effects of the endogenous peptide angiotensin-(1-7), which generally counteracts the actions of angiotensin II.[4] Activation of the Mas receptor by AVE 0991 leads to the production of nitric oxide (NO) and prostacyclin, promoting vasodilation and exerting anti-proliferative and anti-thrombotic effects.[4]

Comparative Experimental Data

To provide a clear and objective comparison, the following tables summarize quantitative data from a key preclinical study that directly compared the effects of AVE 0991 and captopril in a rat model of myocardial ischemia-reperfusion injury.[3][5]

ParameterControl (MI/R)Captopril (3 mg/kg)AVE 0991 (576 μg/kg)
Myocardial Infarct Size to Area at Risk Ratio (%IS/AR)48.9 ± 8.8%31.7 ± 7.7%29.9 ± 4.8%
Data from a study in a rat model of myocardial ischemia-reperfusion.[3][5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. The following protocol is derived from the key comparative study cited.

Myocardial Ischemia-Reperfusion Injury Model in Rats [3][5]

  • Animal Model: Male Wistar rats.

  • Ischemia Induction: The descending branch of the left main coronary artery was occluded for 30 minutes.

  • Reperfusion: The occlusion was released, and the heart was reperfused for 2 hours.

  • Drug Administration:

    • Captopril (3 mg/kg) or AVE 0991 (576 μg/kg) was administered as an intravenous infusion.

    • The infusion started 10 minutes before the onset of ischemia and continued throughout the ischemic period.

  • Outcome Measurement:

    • At the end of the reperfusion period, the hearts were excised.

    • The infarct size and the area at risk were determined to calculate the %IS/AR.

Signaling Pathways

The distinct mechanisms of action of AVE 0991 and captopril are best understood by examining their respective signaling pathways.

Captopril Signaling Pathway Captopril Captopril ACE Angiotensin-Converting Enzyme (ACE) Captopril->ACE Inhibits JNK_ERK JNK/ERK Phosphorylation Captopril->JNK_ERK Triggers AngII Angiotensin II ACE->AngII Converts AngI Angiotensin I AngI->ACE AT1R AT1 Receptor AngII->AT1R Activates Vasoconstriction Vasoconstriction, Aldosterone Release, etc. AT1R->Vasoconstriction

Captopril's mechanism of action.

AVE 0991 Signaling Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Activates eNOS_iNOS eNOS/iNOS Activation MasR->eNOS_iNOS ROCK Rho-kinase (ROCK) Pathway MasR->ROCK Inhibits NO_Production Nitric Oxide (NO) Production eNOS_iNOS->NO_Production Vasodilation Vasodilation, Anti-proliferation, etc. NO_Production->Vasodilation

AVE 0991's mechanism of action.

Conclusion

Both AVE 0991 and captopril demonstrate significant cardioprotective effects, albeit through different pathways within the renin-angiotensin system. Captopril, by inhibiting ACE, directly reduces the levels of the vasoconstrictor angiotensin II. In contrast, AVE 0991 activates the protective arm of the RAS through the Mas receptor, promoting vasodilation and other beneficial cardiovascular effects. The experimental data from the myocardial ischemia-reperfusion model suggests that both compounds are effective in reducing infarct size, with AVE 0991 showing a numerically, though not statistically significant, greater reduction in this particular study.[3][5]

The choice between targeting the classical, detrimental arm of the RAS with an ACE inhibitor like captopril, or stimulating the protective arm with a Mas receptor agonist like AVE 0991, presents an important consideration for the development of future cardiovascular therapies. Further head-to-head comparative studies in various preclinical models of cardiovascular disease are warranted to fully elucidate the relative merits of these two distinct therapeutic approaches.

References

AVE 0991 vs. Angiotensin-(1-7): A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the non-peptide Mas receptor agonist, AVE 0991, as a potential therapeutic alternative to the endogenous peptide, Angiotensin-(1-7).

In the landscape of drug discovery, particularly within the renin-angiotensin system (RAS), the pursuit of stable and orally active compounds that can mimic or enhance the beneficial effects of endogenous peptides is a significant endeavor. This guide provides a detailed comparison of AVE 0991, a synthetic non-peptide agonist, and Angiotensin-(1-7) [Ang-(1-7)], a naturally occurring heptapeptide (B1575542), both of which exert their primary effects through the Mas receptor, a key component of the protective arm of the RAS.

Executive Summary

AVE 0991 emerges as a compelling alternative to Ang-(1-7) for research and potential therapeutic applications. Its non-peptide nature confers significant advantages in terms of oral bioavailability and a longer half-life, overcoming the primary limitations of the native peptide.[1][2] Experimental data consistently demonstrates that AVE 0991 not only mimics but, in some aspects, surpasses the biological activity of Ang-(1-7), particularly in stimulating nitric oxide release. While both molecules activate the Mas receptor, their broader receptor interaction profiles and pharmacokinetic properties present distinct advantages and disadvantages that are critical for researchers to consider when designing experimental protocols.

Molecular Profile and Mechanism of Action

Angiotensin-(1-7) is an endogenous heptapeptide hormone that plays a crucial role in the counter-regulatory axis of the renin-angiotensin system.[3][4] It is primarily generated from Angiotensin II by the action of angiotensin-converting enzyme 2 (ACE2).[3][5] Ang-(1-7) exerts its effects by binding to the G protein-coupled receptor Mas, leading to a cascade of downstream signaling events that are often antagonistic to the actions of Angiotensin II.[3][6]

AVE 0991 is a synthetic, non-peptide small molecule designed to act as a specific agonist for the Mas receptor.[7][8] Its development was driven by the need to overcome the poor pharmacokinetic profile of Ang-(1-7), which, as a peptide, is susceptible to rapid degradation by peptidases and has limited oral bioavailability.[1][9]

Comparative Performance Data

The following tables summarize key quantitative data from various studies, offering a direct comparison of AVE 0991 and Ang-(1-7) across several critical parameters.

Table 1: Receptor Binding Affinity
CompoundReceptorCell Type/TissueIC50 (nM)Reference
AVE 0991 MasBovine Aortic Endothelial Cells21 ± 35[10][11]
Ang-(1-7) MasBovine Aortic Endothelial Cells220 ± 280[10][11]
AVE 0991 MasMas-transfected COS cells47.5[7]
Ang-(1-7) AT1Rat Glomeruli8.0 ± 3.2 (Ki)[12]
Ang-(1-7) AT1Rat Brain Nuclei2400 (Ki)[13]
Ang-(1-7) AT2Rat Brain Nuclei104000 (Ki)[13]

Note: A lower IC50 value indicates a higher binding affinity.

Table 2: In Vitro Efficacy - Nitric Oxide (NO) and Superoxide (O₂⁻) Release
Compound (10 µM)Peak NO Release (nM)Peak O₂⁻ Release (nM)Total Bioactive NO ReleaseReference
AVE 0991 295 ± 2018 ± 2≈ 5 times higher than Ang-(1-7)[10][11]
Ang-(1-7) 270 ± 2520 ± 4-[10][11]
Table 3: Pharmacokinetic Properties
CompoundKey Pharmacokinetic CharacteristicsReference
AVE 0991 Orally active, longer half-life than Ang-(1-7).[1][2][1][2]
Ang-(1-7) Short half-life due to rapid enzymatic degradation, poor oral bioavailability.[9][9]

Signaling Pathways

Both AVE 0991 and Ang-(1-7) initiate their signaling cascade primarily through the Mas receptor. Activation of the Mas receptor leads to the stimulation of several protective pathways, most notably the production of nitric oxide (NO) via the PI3K/Akt-eNOS pathway. This action often counteracts the vasoconstrictive and pro-inflammatory effects of Angiotensin II, which signals through the AT1 receptor.

cluster_AVE AVE 0991 cluster_Ang Ang-(1-7) AVE AVE 0991 Mas Mas Receptor AVE->Mas Ang Ang-(1-7) Ang->Mas PI3K_Akt PI3K/Akt Pathway Mas->PI3K_Akt Activation eNOS eNOS Activation PI3K_Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation Anti-inflammatory Effects NO->Vasodilation

Caption: Signaling pathway of AVE 0991 and Ang-(1-7) via the Mas receptor.

Ang-(1-7) has also been shown to interact with other receptors, including the AT1 and AT2 receptors, which can lead to more complex and sometimes context-dependent signaling outcomes. This "biased agonism" at the AT1 receptor, for instance, can lead to the recruitment of β-arrestin2, a pathway with therapeutic potential, without activating the classical G-protein signaling associated with Angiotensin II.[14]

Ang17 Ang-(1-7) AT1R AT1 Receptor Ang17->AT1R Binds MasR Mas Receptor Ang17->MasR Binds G_protein G-protein Signaling (e.g., Gαq/i) AT1R->G_protein Does not activate beta_arrestin β-arrestin2 Recruitment AT1R->beta_arrestin Activates Vasorelaxation Vasorelaxation MasR->Vasorelaxation Therapeutic_effects Therapeutic Effects beta_arrestin->Therapeutic_effects

Caption: Biased agonism of Ang-(1-7) at the AT1 receptor.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of AVE 0991 and Ang-(1-7) to their receptors.

  • Protocol:

    • Membrane Preparation: Membranes are prepared from cultured cells (e.g., bovine aortic endothelial cells, Mas-transfected CHO or COS cells) or tissues (e.g., rat renal cortex).

    • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-Ang-(1-7) or [¹²⁵I]-Ang II) in the presence of increasing concentrations of the unlabeled competitor (AVE 0991 or Ang-(1-7)).

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The radioactivity of the filters is measured using a gamma counter.

    • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. Ki values can be derived from IC50 values using the Cheng-Prusoff equation.[10][11][12]

start Start prep Prepare Cell/Tissue Membranes start->prep incubate Incubate with Radioligand and Competitor prep->incubate filter Separate Bound and Free Ligand incubate->filter measure Measure Radioactivity filter->measure analyze Calculate IC50/Ki measure->analyze end End analyze->end

Caption: Workflow for radioligand binding assays.

Measurement of Nitric Oxide and Superoxide Release
  • Objective: To quantify the production of NO and O₂⁻ from endothelial cells upon stimulation with AVE 0991 or Ang-(1-7).

  • Protocol:

    • Cell Culture: Bovine aortic endothelial cells are cultured to confluence.

    • Nanosensor Placement: Selective electrochemical nanosensors for NO and O₂⁻ are positioned on the surface of the cells.

    • Stimulation: The cells are stimulated with a known concentration of AVE 0991 or Ang-(1-7) (e.g., 10 µM).

    • Real-time Measurement: The release of NO and O₂⁻ is measured directly and simultaneously in real-time.

    • Data Analysis: Peak concentrations and total released amounts are calculated from the sensor readings.[10][11][15]

Conclusion: Is AVE 0991 a Better Alternative?

For many research applications, AVE 0991 presents a superior profile to Ang-(1-7). Its non-peptide structure translates to improved stability and oral bioavailability, making it a more practical tool for in vivo studies, especially those requiring chronic administration.[1][2] Furthermore, data suggests that AVE 0991 can be a more potent stimulator of NO release, a key therapeutic effect of Mas receptor activation.[10][11]

However, the choice between AVE 0991 and Ang-(1-7) is not absolute and should be guided by the specific research question. Ang-(1-7) remains the endogenous standard and its complex interactions with multiple receptors, including the potential for biased agonism at the AT1 receptor, may be a critical aspect of its physiological and pathophysiological roles.[14] Therefore, studies aimed at elucidating the fundamental biology of the RAS may still necessitate the use of Ang-(1-7).

References

Evaluating the Specificity of AVE 0991: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

AVE 0991, a synthetic non-peptide agonist of the Mas receptor, presents a promising therapeutic avenue for various cardiovascular and inflammatory diseases. However, a thorough understanding of its receptor specificity is paramount for accurate interpretation of experimental results and successful drug development. This guide provides a comparative analysis of AVE 0991's specificity, drawing upon key studies that have employed antagonists to probe its mechanism of action.

AVE 0991 is designed to mimic the effects of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)], which primarily signals through the Mas receptor, a G protein-coupled receptor. The activation of the Mas receptor often counteracts the detrimental effects of Angiotensin II, which acts through the AT1 receptor. While generally considered a specific Mas receptor agonist, experimental evidence reveals a more complex pharmacological profile for AVE 0991, with potential interactions with other angiotensin receptor subtypes.

Unraveling Specificity with Antagonists: A Data-Driven Comparison

To dissect the receptor-binding profile of AVE 0991, researchers have utilized selective antagonists for the Mas receptor, as well as for the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. The following table summarizes key findings from these studies, highlighting the inhibitory effects of various antagonists on AVE 0991-induced responses.

AgonistAntagonist UsedAntagonist TargetExperimental ModelMeasured EffectInhibition by AntagonistReference
AVE 0991A-779Mas ReceptorWater-loaded C57BL/6 miceAntidiuresisCompletely blocked[1][2][3]
AVE 0991PD123319 / PD123177AT2 ReceptorWater-loaded C57BL/6 miceAntidiuresisTotally blocked[1][3]
AVE 0991Losartan / EXP 3174AT1 ReceptorWater-loaded C57BL/6 miceAntidiuresisPartially blocked (~60%)[1][3]
AVE 0991A-779Mas ReceptorMas-transfected CHO cellsNitric Oxide (NO) releaseBlocked[1][2][4]
AVE 0991AT1/AT2 AntagonistsAT1/AT2 ReceptorsMas-transfected CHO cellsNitric Oxide (NO) releaseNo effect[1][2][4]
AVE 0991PD 123,177AT2 ReceptorBovine aortic endothelial cellsNitric Oxide (NO) production~90% inhibition[5]
AVE 0991[D-Ala(7)]-Ang-(1-7) (A-779)Mas ReceptorBovine aortic endothelial cellsNitric Oxide (NO) and Superoxide (O2-) production~50% inhibition[5]
AVE 0991EXP 3174AT1 ReceptorBovine aortic endothelial cellsNitric Oxide (NO) and Superoxide (O2-) production~50% inhibition[5]
AVE 0991A-779Mas ReceptorOvalbumin-induced asthma model in miceIncrease in Interleukin-10 (IL-10)Completely blocked[6]
AVE 0991A-779Mas ReceptorOvalbumin-induced asthma model in miceDecrease in Interleukin-5 (IL-5)No effect[6]

These data underscore that while AVE 0991 consistently demonstrates Mas receptor-mediated effects, its activity can be influenced by AT1 and AT2 receptor antagonists in a context-dependent manner. This suggests potential receptor crosstalk or off-target effects that warrant careful consideration in experimental design.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions at play, the following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for assessing the specificity of AVE 0991.

Figure 1: Proposed signaling pathways of AVE 0991, highlighting its primary interaction with the Mas receptor and potential crosstalk with AT1 and AT2 receptors.

start Start: Select Experimental Model (e.g., cell line, animal model) prepare Prepare experimental groups: 1. Vehicle Control 2. AVE 0991 alone 3. AVE 0991 + Mas Antagonist (A-779) 4. AVE 0991 + AT1 Antagonist 5. AVE 0991 + AT2 Antagonist start->prepare treat Administer treatments prepare->treat measure Measure physiological or biochemical endpoint (e.g., blood pressure, NO levels, cytokine expression) treat->measure analyze Analyze data and compare the effect of AVE 0991 in the presence and absence of antagonists measure->analyze conclusion Conclusion: Determine the contribution of each receptor to the observed effects of AVE 0991 analyze->conclusion

Figure 2: A generalized experimental workflow for evaluating the receptor specificity of AVE 0991 using selective antagonists.

Experimental Protocols

A fundamental aspect of reproducible research is the detailed reporting of experimental methods. Below are representative protocols for key experiments cited in the evaluation of AVE 0991 specificity.

In Vivo Antidiuresis Study in Mice

  • Animal Model: Male C57BL/6 mice are used.

  • Acclimatization: Animals are acclimatized to metabolic cages for at least three days before the experiment.

  • Water Loading: Mice receive a water load (e.g., 0.1 mL/g body weight) by gavage.

  • Treatment Administration: Immediately after water loading, mice are treated with one of the following, typically via subcutaneous injection:

    • Vehicle (control)

    • AVE 0991 (e.g., 0.58 nmol/g body weight)

    • Antagonist (e.g., A-779, PD123319, or an AT1 antagonist) alone

    • AVE 0991 in combination with an antagonist.

  • Urine Collection: Urine is collected for a defined period (e.g., 60 minutes).

  • Measurement: The total urinary volume is measured.

  • Analysis: The antidiuretic effect of AVE 0991 is quantified by the reduction in urine volume compared to the vehicle control. The reversal of this effect by antagonists is used to determine receptor involvement.

In Vitro Nitric Oxide (NO) Release Assay in Endothelial Cells

  • Cell Culture: Bovine aortic endothelial cells or Mas-transfected cells (e.g., CHO cells) are cultured to confluence in appropriate media.

  • Pre-incubation: Cells are pre-incubated with or without a specific antagonist (e.g., A-779, PD 123,177, EXP 3174) for a designated time (e.g., 30 minutes).

  • Stimulation: AVE 0991 is added to the cell culture medium at a specific concentration.

  • NO Measurement: The concentration of NO in the supernatant is measured using a fluorescent indicator (e.g., DAF-FM diacetate) or a chemiluminescence-based NO analyzer.

  • Data Analysis: The amount of NO released in response to AVE 0991 in the presence and absence of antagonists is compared to determine the inhibitory effect of each antagonist.

Conclusion and Future Directions

The available evidence strongly supports the classification of AVE 0991 as a potent Mas receptor agonist. However, the modulation of its effects by AT1 and AT2 receptor antagonists in certain experimental systems highlights the intricate nature of the renin-angiotensin system and the potential for receptor interactions. For researchers and drug developers, this underscores the importance of:

  • Thoroughly characterizing the specificity of AVE 0991 in the specific experimental model being used.

  • Employing a panel of antagonists to dissect the contribution of different receptor subtypes to the observed effects.

  • Considering the possibility of receptor heterodimerization or functional crosstalk in the interpretation of results.

Future research should focus on elucidating the precise molecular mechanisms underlying the observed interactions between the Mas receptor and other angiotensin receptors in response to AVE 0991. This will not only refine our understanding of this promising compound but also pave the way for the development of even more specific and effective therapies targeting the protective arm of the renin-angiotensin system.

References

A Comparative Analysis of the Half-Life of AVE 0991 and Angiotensin-(1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles, specifically the half-life, of the non-peptide Mas receptor agonist, AVE 0991, and the endogenous peptide, Angiotensin-(1-7) [Ang-(1-7)]. The significant difference in their stability has profound implications for their therapeutic potential and research applications. This document summarizes key experimental data, outlines detailed methodologies for half-life determination, and visualizes the associated signaling pathways.

Data Presentation: Half-Life Comparison

The stability of a compound in biological systems is a critical determinant of its therapeutic efficacy and dosing regimen. Ang-(1-7), a beneficial component of the renin-angiotensin system (RAS), is limited by its rapid degradation. In contrast, AVE 0991 was designed as a stable mimetic to overcome this limitation.

CompoundChemical NatureHalf-Life (t½) in RatsHalf-Life (t½) in HumansKey Characteristics
Angiotensin-(1-7) Heptapeptide~9-10 seconds[1]~0.5 hours[2]Rapidly degraded by peptidases, limiting its systemic exposure and therapeutic window.[3][4]
AVE 0991 Non-peptide imidazopyridine derivativeSignificantly longer than Ang-(1-7)Data not available in humansResistant to proteolytic degradation, leading to a more sustained biological effect and suitability for oral administration.[5][6][7]

Experimental Protocols

Understanding the methodologies used to determine these half-lives is crucial for interpreting the data and designing future studies.

Protocol for Determining the Half-Life of Angiotensin-(1-7)

This protocol is based on in vivo studies in rats and involves continuous infusion and subsequent measurement of plasma concentrations.

1. Animal Model: Anesthetized male Sprague-Dawley rats (or other relevant strain).

2. Catheterization: Insertion of catheters into the femoral artery for blood sampling and the femoral vein for infusion.

3. Infusion: A continuous intravenous infusion of Ang-(1-7) at a constant rate (e.g., 50 pmol·kg⁻¹·min⁻¹) is administered to achieve steady-state plasma concentrations.

4. Blood Sampling: Arterial blood samples (approximately 0.5 mL) are collected into chilled tubes containing a cocktail of peptidase inhibitors (e.g., EDTA, o-phenanthroline, and p-chloromercuribenzoic acid) at multiple time points before, during, and after the cessation of the infusion.

5. Sample Processing: Plasma is immediately separated by centrifugation at 4°C and stored at -80°C until analysis.

6. Quantification of Ang-(1-7): Plasma concentrations of Ang-(1-7) are determined using a validated radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).

7. Pharmacokinetic Analysis: The elimination half-life (t½) is calculated from the terminal phase of the plasma concentration-time curve after stopping the infusion, using non-compartmental or compartmental analysis software. The half-life is calculated using the formula: t½ = 0.693 / kₑ, where kₑ is the elimination rate constant.

Hypothetical Protocol for Determining the Half-Life of AVE 0991

1. Animal Model: Male Wistar or Sprague-Dawley rats.

2. Administration: AVE 0991 is administered either intravenously (for absolute bioavailability and elimination half-life) or orally (for oral bioavailability and apparent half-life) at a defined dose.

3. Blood Sampling: Serial blood samples are collected from the tail vein or a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

4. Sample Processing: Plasma is harvested by centrifugation and stored at -80°C.

5. Quantification of AVE 0991: Plasma concentrations of AVE 0991 are quantified using a validated LC-MS/MS method. This involves protein precipitation, liquid-liquid extraction, or solid-phase extraction followed by chromatographic separation and mass spectrometric detection.

6. Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters, including the elimination half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Mandatory Visualization

Experimental Workflow for Half-Life Determination

The following diagram illustrates the general workflow for determining the in vivo half-life of a test compound.

G cluster_0 Animal Preparation cluster_1 Compound Administration & Sampling cluster_2 Sample Analysis cluster_3 Data Analysis Animal_Model Select Animal Model (e.g., Rat) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Catheterization Surgical Catheterization (Artery/Vein) Anesthesia->Catheterization Administration Administer Compound (IV Infusion or Bolus/Oral) Catheterization->Administration Blood_Sampling Collect Serial Blood Samples Administration->Blood_Sampling Centrifugation Separate Plasma Blood_Sampling->Centrifugation Storage Store Plasma at -80°C Centrifugation->Storage Quantification Quantify Compound Concentration (RIA or LC-MS/MS) Storage->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Half_Life Calculate Half-Life (t½) PK_Analysis->Half_Life

Caption: Workflow for in vivo half-life determination.

Signaling Pathways of AVE 0991 and Ang-(1-7)

Both AVE 0991 and Ang-(1-7) exert their biological effects primarily through the Mas receptor, a G-protein coupled receptor. Their activation of this receptor leads to a cascade of downstream signaling events that are generally considered to be cardioprotective and counter-regulatory to the classical angiotensin II type 1 receptor (AT1R) pathway.

G cluster_0 Mas Receptor Signaling cluster_1 Downstream Effectors cluster_2 Cellular Effects Ligand AVE 0991 or Ang-(1-7) MasR Mas Receptor Ligand->MasR PI3K PI3K MasR->PI3K Activates NADPH_Oxidase NADPH Oxidase MasR->NADPH_Oxidase Inhibits NFkB NF-κB MasR->NFkB Inhibits Anti_proliferative Anti-proliferative Effects MasR->Anti_proliferative Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS ROS->NFkB Anti_inflammatory Anti-inflammatory Effects

Caption: Signaling pathway of AVE 0991 and Ang-(1-7) via the Mas receptor.

References

A Comparative Guide to Non-Peptide Mas Receptor Agonists: AVE 0991 and CGEN-856S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), has emerged as a promising therapeutic target for cardiovascular and inflammatory diseases. Activation of the Mas receptor by its endogenous ligand, Angiotensin-(1-7), elicits beneficial effects, including vasodilation, anti-inflammatory actions, and cardioprotection. However, the peptide nature of Ang-(1-7) limits its therapeutic potential due to poor oral bioavailability and rapid degradation. This has spurred the development of non-peptide Mas receptor agonists. This guide provides a comparative overview of two such agonists, AVE 0991 and CGEN-856S, summarizing their performance based on available experimental data.

Performance Comparison: AVE 0991 vs. CGEN-856S

While both AVE 0991 and CGEN-856S have demonstrated efficacy as Mas receptor agonists, direct comparative studies are limited. The following tables summarize the available quantitative and qualitative data for each compound.

Table 1: In Vitro Characterization

ParameterAVE 0991CGEN-856SReference
Binding Affinity IC50: 21 nM (competes with [125I]-Ang-(1-7) for binding to bovine aortic endothelial cell membranes)Displaces fluorescently labeled Ang-(1-7) from Mas-transfected CHO cells to a similar extent as Ang-(1-7) itself. Specific Ki or Kd not reported.[1]
Receptor Specificity Displaces [125I]-Ang-(1-7) binding in Mas-transfected COS cells (IC50 = 47.5 nM). No effect on [125I]-angiotensin II or [125I]-angiotensin IV binding.High specificity for the Mas receptor. Does not activate AT1 or AT2 receptors.[2][3]
Downstream Signaling Induces nitric oxide (NO) release in Mas-transfected CHO cells.Induces NO-dependent vasorelaxation.[2][4] Increases phosphorylation of AKT and eNOS in Mas-transfected CHO cells.[5][3]

Table 2: In Vivo Efficacy

ApplicationAVE 0991CGEN-856SReference
Cardioprotection Prevents isoproterenol-induced hypertrophy and collagen deposition.Attenuates isoproterenol-induced cardiac remodeling and myocardial infarction injury in rats. Reduces cardiomyocyte diameter and collagen deposition.[5][6]
Vasodilation Orally active and produces vasodilation.Produces a concentration-dependent vasodilator effect in rat thoracic aorta rings (maximal relaxation: 39.99 ± 5.034%).[2][4][7]
Antihypertensive Effect Orally active and demonstrates antihypertensive effects.Acute infusion produces a dose-dependent decrease in mean arterial pressure in spontaneously hypertensive rats.[2][8]
Anti-inflammatory Alleviates colitis severity in mice.Data not available.[6][9]
Neuroprotection Attenuates delayed neurocognitive recovery after laparotomy in aged rats.Data not available.[9]

Table 3: Pharmacokinetic Profile

ParameterAVE 0991CGEN-856SReference
Oral Bioavailability Orally active.More stable than Ang-(1-7), but specific oral bioavailability data is not available.[7][8]
Half-life Longer half-life than Ang-(1-7).More stable than Ang-(1-7), suggesting a longer half-life, but specific values are not reported.[9][10]

Signaling Pathways and Experimental Workflows

The activation of the Mas receptor by non-peptide agonists like AVE 0991 and CGEN-856S triggers downstream signaling cascades that mediate their physiological effects. A key pathway involves the activation of the PI3K/Akt axis, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in nitric oxide (NO) production and subsequent vasodilation.

Mas_Receptor_Signaling cluster_0 Cell Membrane Mas_Agonist Non-peptide MasR Agonist (AVE 0991 or CGEN-856S) MasR Mas Receptor (MasR) Mas_Agonist->MasR Binds and Activates PI3K PI3K MasR->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates p_eNOS p-eNOS (Active) eNOS->p_eNOS NO Nitric Oxide (NO) p_eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Induces

Caption: Mas Receptor Signaling Pathway

The following diagram illustrates a general workflow for evaluating the efficacy of a novel non-peptide Mas receptor agonist.

Experimental_Workflow cluster_workflow Evaluation of a Novel Non-Peptide Mas Receptor Agonist Start Identify Potential Agonist Binding_Assay In Vitro Binding Assay (e.g., Radioligand Competition) Start->Binding_Assay Signaling_Assay In Vitro Signaling Assay (e.g., p-eNOS Western Blot) Binding_Assay->Signaling_Assay Confirmed Binding Functional_Assay In Vitro Functional Assay (e.g., Vasorelaxation) Signaling_Assay->Functional_Assay Active Signaling In_Vivo_Model In Vivo Disease Model (e.g., Hypertension, Cardiac Injury) Functional_Assay->In_Vivo_Model Demonstrated Function Efficacy_Evaluation Evaluate Efficacy and Safety In_Vivo_Model->Efficacy_Evaluation Pharmacokinetics Pharmacokinetic Studies Pharmacokinetics->Efficacy_Evaluation Lead_Optimization Lead Optimization Efficacy_Evaluation->Lead_Optimization Promising Candidate

Caption: Experimental Workflow for Agonist Evaluation

Detailed Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of non-peptide Mas receptor agonists.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a test compound (e.g., AVE 0991) by measuring its ability to compete with a radiolabeled ligand for binding to the Mas receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the Mas receptor.

  • Radiolabeled ligand (e.g., [125I]-Ang-(1-7)).

  • Unlabeled test compound (e.g., AVE 0991).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound or buffer (for total binding).

  • To determine non-specific binding, add a high concentration of an unlabeled ligand.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value, which can then be converted to a Ki value.

Western Blot for eNOS Phosphorylation

This technique is used to detect the phosphorylation of eNOS at specific sites (e.g., Ser1177), which is indicative of its activation, in response to a Mas receptor agonist.

Materials:

  • Cell lysates from cells treated with the Mas receptor agonist (e.g., CGEN-856S).

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (anti-phospho-eNOS Ser1177, anti-total eNOS, and a loading control like anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Sample Preparation: Treat cells with the Mas receptor agonist for various times. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates (e.g., 20-30 µg per lane) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-eNOS (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-eNOS signal to the total eNOS signal to determine the extent of phosphorylation. Repeat the process for the loading control to ensure equal protein loading.

Conclusion

Both AVE 0991 and CGEN-856S represent promising non-peptide Mas receptor agonists with demonstrated efficacy in preclinical models of cardiovascular disease. AVE 0991 has the advantage of being orally active and has a well-defined IC50 value for Mas receptor binding. CGEN-856S also shows potent cardioprotective and vasodilatory effects, although more quantitative data on its binding affinity and pharmacokinetic profile are needed for a direct comparison. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these and other emerging non-peptide Mas receptor agonists.

References

AVE 0991 vs. Alamandine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two key modulators of the alternative Renin-Angiotensin System, AVE 0991 and alamandine (B1532146), for researchers and drug development professionals.

In the landscape of cardiovascular and metabolic research, the protective arm of the Renin-Angiotensin System (RAS) has garnered significant attention. Two key players in this pathway, the non-peptide Mas receptor agonist AVE 0991 and the endogenous peptide alamandine, have emerged as promising therapeutic targets. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureAVE 0991Alamandine
Chemical Nature Non-peptide small moleculeEndogenous heptapeptide
Primary Receptor Mas receptor (MasR)Mas-related G protein-coupled receptor member D (MrgD)
Mode of Action Synthetic agonistEndogenous ligand
Oral Bioavailability Orally active[1]Requires formulation for oral administration

Quantitative Performance Data

The following tables summarize key quantitative data from various studies, offering a direct comparison of the biochemical and physiological effects of AVE 0991 and alamandine.

Table 1: Receptor Binding and Functional Potency
CompoundReceptorAssay TypeCell TypeValueReference
AVE 0991 MasCompetitive Binding (IC50)Bovine aortic endothelial cell membranes21 ± 35 nM[2]
AVE 0991 MasCompetitive Binding (IC50)Mas-transfected COS cells47.5 nM[3][4]
Alamandine MrgDFunctional Assay (NO release)MrgD-transfected CHO cells-[5]
Angiotensin-(1-7) MasCompetitive Binding (IC50)Bovine aortic endothelial cell membranes220 ± 280 nM[2]

Note: Direct binding affinity data (Ki or IC50) for alamandine on the MrgD receptor is not consistently reported in the literature. Its activity is often characterized through functional assays.

Table 2: Comparative Efficacy in a Model of Angiotensin II-Induced Hypertension
ParameterTreatment GroupResultReference
Systolic Blood Pressure Ang II + AVE 0991 (576 μg/kg)Significant reduction compared to Ang II alone[6][7][8]
Systolic Blood Pressure Ang II + Alamandine (50 μg/kg)Significant reduction compared to Ang II alone[6][7][8]
Systolic Blood Pressure Ang II + AVE 0991 + AlamandineAdditive antihypertensive effect[6][7][8]
Cardiac MCP-1 Levels Ang II + AVE 0991 + AlamandineSignificant decrease in this inflammatory marker[6][7][8]
Cardiac Cyp-A Levels Ang II + AVE 0991 + AlamandineSignificant decrease in this oxidative stress marker[6][7][8]

Signaling Pathways

AVE 0991 and alamandine, despite both being part of the protective RAS axis, exert their effects through distinct primary receptors, leading to the activation of downstream signaling cascades that share some common nodes but also exhibit unique features.

AVE 0991 Signaling Pathway

AVE 0991 primarily acts as an agonist for the Mas receptor. Its binding initiates a signaling cascade that is largely associated with the production of nitric oxide (NO) and subsequent vasodilation and anti-inflammatory effects.

AVE0991_Signaling AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR G_protein G Protein MasR->G_protein PKA PKA MasR->PKA activates eNOS eNOS G_protein->eNOS activates NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory CREB CREB PKA->CREB phosphorylates UCP2 UCP-2 CREB->UCP2 upregulates Apoptosis Neuronal Apoptosis UCP2->Apoptosis inhibits

Caption: AVE 0991 signaling cascade via the Mas receptor.

Alamandine Signaling Pathway

Alamandine interacts with the Mas-related G protein-coupled receptor member D (MrgD). This interaction also leads to NO production, often through the activation of AMP-activated protein kinase (AMPK).

Alamandine_Signaling Alamandine Alamandine MrgD MrgD Receptor Alamandine->MrgD G_protein G Protein MrgD->G_protein MAPK MAPK Pathway MrgD->MAPK inhibits AMPK AMPK G_protein->AMPK activates eNOS eNOS AMPK->eNOS activates NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Anti_hypertrophic Anti-hypertrophic Effects NO->Anti_hypertrophic Inflammation Inflammation MAPK->Inflammation promotes

Caption: Alamandine signaling cascade via the MrgD receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate experimental design and replication.

Angiotensin II-Induced Hypertension in Rats

This model is commonly used to investigate the antihypertensive effects of compounds targeting the RAS.

Objective: To induce hypertension and evaluate the therapeutic effects of AVE 0991 and/or alamandine.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Hypertension: Angiotensin II (Ang II) is subcutaneously infused using osmotic minipumps at a dose of approximately 80 ng/kg/min for 4 weeks.[8]

  • Treatment: In the final two weeks of Ang II infusion, animals are treated with:

    • Vehicle control (e.g., saline).

    • AVE 0991 (e.g., 576 μg/kg/day).[8]

    • Alamandine (e.g., 50 μg/kg/day).[8]

    • A combination of AVE 0991 and alamandine.

  • Blood Pressure Measurement: Systolic blood pressure is monitored at regular intervals (e.g., weekly) using the tail-cuff method.

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and tissues (heart, aorta) are collected for analysis of markers for inflammation (e.g., MCP-1) and oxidative stress (e.g., Cyp-A) via methods such as ELISA or Western blotting.

Hypertension_Workflow start Start acclimatization Acclimatization of Sprague-Dawley Rats start->acclimatization implant_pumps Implant Osmotic Minipumps (Ang II or Saline) acclimatization->implant_pumps treatment_start Initiate Treatment (Week 2) (Vehicle, AVE 0991, Alamandine) implant_pumps->treatment_start bp_monitoring Weekly Blood Pressure Monitoring (Tail-cuff) treatment_start->bp_monitoring euthanasia Euthanasia (End of Week 4) bp_monitoring->euthanasia tissue_collection Tissue Collection (Heart, Aorta) euthanasia->tissue_collection analysis Biochemical Analysis (MCP-1, Cyp-A) tissue_collection->analysis end End analysis->end

Caption: Workflow for Angiotensin II-induced hypertension model.

In Vitro Cardiomyocyte Hypertrophy Assay

This assay is used to assess the anti-hypertrophic potential of compounds on cultured heart cells.

Objective: To induce cardiomyocyte hypertrophy and evaluate the protective effects of alamandine.

Methodology:

  • Cell Culture: Primary neonatal rat cardiomyocytes or H9c2 cells are cultured under standard conditions.

  • Induction of Hypertrophy: Cells are treated with a hypertrophic agonist, such as Angiotensin II (e.g., 1 µM) or phenylephrine (B352888) (e.g., 50 µM), for 24-48 hours.[9]

  • Treatment: Cells are co-incubated with the hypertrophic agonist and various concentrations of alamandine or a vehicle control.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Cells are fixed and stained (e.g., with α-actinin), and the cell surface area is measured using microscopy and image analysis software.

    • Gene Expression Analysis: The expression of hypertrophic markers, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), is quantified using qPCR.

  • Signaling Pathway Analysis: To investigate the mechanism of action, cells can be pre-treated with inhibitors of specific signaling pathways (e.g., AMPK or NOS inhibitors) before the addition of alamandine and the hypertrophic agonist.[9]

Concluding Remarks

Both AVE 0991 and alamandine are valuable tools for investigating the protective arm of the Renin-Angiotensin System. AVE 0991, as an orally active non-peptide, offers advantages for in vivo studies requiring long-term administration. Alamandine, as the endogenous ligand for MrgD, provides a more physiological tool to probe this specific signaling axis. The choice between these two compounds will ultimately depend on the specific research question, the experimental model, and the desired receptor selectivity. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.

References

Synergistic Effects of AVE 0991: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of AVE 0991 with other therapeutic agents. The information is supported by experimental data to inform future research and development in cardiovascular and inflammatory diseases.

AVE 0991 is a nonpeptide agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1] Its mechanism of action, which often counteracts the detrimental effects of the classical RAS pathway, makes it a promising candidate for combination therapies.[1] This guide summarizes the existing preclinical evidence of AVE 0991's synergistic and additive effects with other drugs in various disease models.

Comparative Analysis of Synergistic Effects

The following tables summarize the key quantitative data from preclinical studies investigating the combination of AVE 0991 with other drugs.

Table 1: Synergistic Effect of AVE 0991 with Azathioprine (B366305) in a Murine Model of Colitis
Treatment GroupChange in Body Weight (%)Colon Length (cm)Colon Thickness (mm)Histological Score (0-12)
DSS + Vehicle-15.2 ± 2.15.8 ± 0.31.2 ± 0.19.5 ± 0.8
DSS + AVE 0991 (30 mg/kg)-8.5 ± 1.57.2 ± 0.40.8 ± 0.16.2 ± 0.7
DSS + Azathioprine (1 mg/kg)-9.1 ± 1.87.0 ± 0.50.9 ± 0.16.8 ± 0.9
DSS + AVE 0991 + Azathioprine-4.3 ± 1.2 8.5 ± 0.3 0.6 ± 0.1 3.1 ± 0.5

Data adapted from a study on DSS-induced colitis in mice. The combination therapy showed a significantly greater improvement in all parameters compared to monotherapy.[2][3][4]

Table 2: Synergistic Effect of AVE 0991 with Alamandine (B1532146) in a Rat Model of Hypertension
Treatment GroupSystolic Blood Pressure (mmHg) at Day 29
Control125 ± 5
Angiotensin II185 ± 8
Angiotensin II + AVE 0991 (576 µg/kg)155 ± 7
Angiotensin II + Alamandine (50 µg/kg)160 ± 6
Angiotensin II + AVE 0991 + Alamandine135 ± 6

Data adapted from a study on Angiotensin II-induced hypertension in rats. The combination of AVE 0991 and Alamandine resulted in a more pronounced reduction in systolic blood pressure.[5][6]

Table 3: Synergistic Effect of AVE 0991 with Losartan (B1675146) and Captopril (B1668294) in a Rat Model of Myocardial Ischemia-Reperfusion (I/R) Injury
Treatment GroupMyocardial Infarct Size (% of Area at Risk)
Control (I/R)48.9 ± 8.8
I/R + AVE 0991 (576 µg/kg)29.9 ± 4.8
I/R + Losartan (2 mg/kg)30.8 ± 5.8
I/R + Captopril (3 mg/kg)31.7 ± 7.7
I/R + AVE 0991 + Losartan28.2 ± 3.3
I/R + AVE 0991 + Captopril30.8 ± 5.8

Data adapted from a study on myocardial I/R injury in rats. The combination of AVE 0991 with Losartan showed a trend towards a greater reduction in infarct size compared to either drug alone.[7][8]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of AVE 0991 in combination with other drugs are underpinned by their interactions with key signaling pathways.

AVE 0991 and Azathioprine in Colitis

In the context of inflammatory bowel disease, the combination of AVE 0991 and azathioprine demonstrates an additive anti-inflammatory effect. This is mediated, in part, by the downregulation of the p38 MAPK and Akt signaling pathways, which are crucial in driving inflammatory responses.[2][3]

cluster_0 Inflammatory Stimuli (e.g., DSS) cluster_1 Pro-inflammatory Signaling cluster_2 Inflammatory Response Inflammatory Stimuli Inflammatory Stimuli p38_MAPK p38 MAPK Inflammatory Stimuli->p38_MAPK Akt Akt Inflammatory Stimuli->Akt NF_kB NF-κB p38_MAPK->NF_kB Akt->NF_kB Cytokines Cytokines NF_kB->Cytokines Inflammation Inflammation Cytokines->Inflammation AVE0991 AVE 0991 AVE0991->p38_MAPK AVE0991->Akt Azathioprine Azathioprine Azathioprine->p38_MAPK Azathioprine->Akt

AVE 0991 and Azathioprine Synergy
AVE 0991 and Alamandine in Hypertension

The combination of AVE 0991 and alamandine, another component of the protective RAS, leads to enhanced antihypertensive effects. This is associated with a reduction in inflammatory and oxidative stress markers, such as monocyte chemoattractant protein-1 (MCP-1) and cyclophilin-A (CYP-A).[5][6]

cluster_0 Angiotensin II cluster_1 Pro-hypertensive Signaling cluster_2 Pathophysiological Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R MCP1 MCP-1 AT1R->MCP1 CYPA CYP-A AT1R->CYPA Inflammation Inflammation MCP1->Inflammation Oxidative_Stress Oxidative Stress CYPA->Oxidative_Stress Vasoconstriction Vasoconstriction Inflammation->Vasoconstriction Oxidative_Stress->Vasoconstriction AVE0991 AVE 0991 AVE0991->AT1R Alamandine Alamandine Alamandine->AT1R

AVE 0991 and Alamandine Synergy

Potential Synergies with Other Drug Classes

While direct experimental evidence is limited, the mechanism of action of AVE 0991 suggests potential for synergistic effects with other classes of cardiovascular drugs.

  • Neprilysin Inhibitors: Neprilysin is an enzyme that degrades natriuretic peptides, which have vasodilatory and anti-proliferative effects.[9] Combining a Mas receptor agonist like AVE 0991 with a neprilysin inhibitor, such as sacubitril (B1662468) (found in Entresto), could theoretically offer a powerful dual-pronged approach to enhancing the protective arm of the RAS and promoting vasodilation and natriuresis.[10][11]

  • ACE Inhibitors and ARBs: As shown in the myocardial I/R model, AVE 0991 can work additively with ACE inhibitors and ARBs. By blocking the pro-inflammatory and vasoconstrictive effects of Angiotensin II while simultaneously activating the protective Angiotensin-(1-7)/Mas receptor axis, this combination could provide more comprehensive RAS modulation.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used.

  • Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[12][13]

  • Treatment: AVE 0991 (e.g., 30 mg/kg), azathioprine (e.g., 1 mg/kg), or the combination is administered daily via intraperitoneal injection, starting from the first day of DSS administration. A vehicle control group receives DSS and the vehicle solution.

  • Assessment of Colitis Severity:

    • Daily Monitoring: Body weight, stool consistency, and the presence of blood in the feces are recorded daily.

    • Macroscopic Assessment: At the end of the experiment, mice are euthanized, and the colon is excised. The length and weight of the colon are measured.

    • Histological Analysis: Colon tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A histological score is determined based on the severity of inflammation, crypt damage, and ulceration.[14]

  • Biochemical Analysis: Colon tissue can be homogenized for the analysis of inflammatory markers and signaling proteins (e.g., p38 MAPK, Akt) by methods such as Western blotting or ELISA.

Start Start DSS Administer DSS in drinking water (5-7 days) Start->DSS Treatment Daily treatment with AVE 0991, Azathioprine, or combination DSS->Treatment Monitor Daily monitoring of body weight, stool, and rectal bleeding Treatment->Monitor Euthanize Euthanize and excise colon Monitor->Euthanize At end of study Assess Macroscopic and histological assessment Euthanize->Assess Analyze Biochemical analysis of colon tissue Assess->Analyze End End Analyze->End

DSS-Induced Colitis Workflow
Angiotensin II-Induced Hypertension in Rats

  • Animal Model: Male Sprague-Dawley rats, 10-12 weeks old, are used.

  • Induction of Hypertension: Hypertension is induced by continuous subcutaneous infusion of Angiotensin II (e.g., 60-80 ng/min) for 2-4 weeks using an osmotic minipump.[5]

  • Treatment: AVE 0991 (e.g., 576 µg/kg), alamandine (e.g., 50 µg/kg), or the combination is administered during the last two weeks of Angiotensin II infusion, typically via a separate osmotic minipump or daily injections.

  • Blood Pressure Measurement: Systolic blood pressure is measured at regular intervals (e.g., weekly) throughout the study using the tail-cuff method.

  • Terminal Procedures: At the end of the study, rats are euthanized. Blood and tissues (e.g., heart, aorta) are collected for analysis of inflammatory markers (e.g., MCP-1, CYP-A) and other relevant parameters.

Start Start AngII Implant osmotic minipump with Angiotensin II Start->AngII Treatment Administer AVE 0991, Alamandine, or combination AngII->Treatment After 2 weeks BP_Measure Measure blood pressure at regular intervals Treatment->BP_Measure Euthanize Euthanize and collect tissues BP_Measure->Euthanize At end of study Analyze Analyze tissues for inflammatory markers Euthanize->Analyze End End Analyze->End

Angiotensin II Hypertension Workflow
Myocardial Ischemia-Reperfusion (I/R) Injury in Rats

  • Animal Model: Male Wistar rats, 10-12 weeks old, are used.

  • Surgical Procedure:

    • Rats are anesthetized, and a thoracotomy is performed to expose the heart.

    • A suture is passed around the left anterior descending (LAD) coronary artery.

    • Ischemia is induced by tightening the suture to occlude the LAD for a specific period (e.g., 30 minutes).[7]

    • Reperfusion is initiated by releasing the suture, and the heart is allowed to reperfuse for a set duration (e.g., 2 hours).

  • Treatment: AVE 0991 (e.g., 576 µg/kg), losartan (e.g., 2 mg/kg), captopril (e.g., 3 mg/kg), or a combination is administered intravenously before the induction of ischemia.

  • Infarct Size Measurement:

    • At the end of the reperfusion period, the heart is excised.

    • The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the area at risk (AAR).

    • The heart is then sliced and incubated in a solution of triphenyltetrazolium (B181601) chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.

    • The infarct size is expressed as a percentage of the AAR.[15][16]

Start Start Anesthesia Anesthetize rat and perform thoracotomy Start->Anesthesia Treatment Administer treatment intravenously Anesthesia->Treatment Ischemia Induce ischemia by occluding LAD (30 min) Treatment->Ischemia Reperfusion Initiate reperfusion (2 hours) Ischemia->Reperfusion Excise Excise heart Reperfusion->Excise Stain Stain with Evans blue and TTC Excise->Stain Measure Measure infarct size Stain->Measure End End Measure->End

Myocardial I/R Injury Workflow

References

Safety Operating Guide

Proper Disposal of AVE 0991 Sodium Salt: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of AVE 0991 sodium salt, a nonpeptide AT(1-7) receptor agonist. Following these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Hazard Identification and Summary

Before handling this compound, it is crucial to be aware of its potential hazards as identified in its Safety Data Sheet (SDS). This information is critical for taking appropriate safety precautions during handling and disposal.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation (Category 2)Causes skin irritation.P264, P280, P302+P352, P321, P332+P313, P362
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, must be conducted in a manner that ensures the safety of personnel and protection of the environment. The guiding principle is to manage it as a hazardous waste and to adhere strictly to local, state, and federal regulations.

Experimental Protocol for Waste Handling and Disposal:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

    • Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., unused solutions).

  • Container Selection:

    • Use a dedicated, properly labeled, and chemically compatible container for collecting this compound waste.

    • The container must have a secure, tight-fitting lid to prevent spills and evaporation.

    • Ensure the container is in good condition, with no cracks or leaks.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").

    • Record the accumulation start date (the date the first waste is added to the container).

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal of Empty Containers:

    • An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., water or ethanol).

    • Collect the rinsate as hazardous liquid waste.

    • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the cleaning materials as hazardous waste.[1]

    • Ensure the area is well-ventilated.

  • Final Disposal:

    • Crucially, do not dispose of this compound down the drain or in the regular trash. [1] This substance should be kept away from drains and water courses.[1]

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for waste pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Identify AVE 0991 Sodium Salt Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions) waste_type->liquid_waste Liquid container Select & Label Hazardous Waste Container solid_waste->container liquid_waste->container storage Store in Designated SAA (Secondary Containment) container->storage pickup Arrange for EHS/ Contractor Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most accurate and detailed guidance.

References

Personal protective equipment for handling AVE 0991 sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of AVE 0991 sodium salt, a nonpeptide and orally active Ang-(1-7) receptor Mas agonist. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment is mandatory to mitigate these risks.

Recommended Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Respiratory Protection NIOSH-approved respiratorTo prevent inhalation of the powdered compound, which can cause respiratory irritation.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles that can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact, which can cause irritation.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the stability of this compound and to ensure the safety of laboratory personnel.

Operational Plan: Step-by-Step Handling

  • Preparation : Ensure all required PPE is worn correctly before handling the compound. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1]

  • Weighing : When weighing the powdered compound, use a balance inside a fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces.

Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocols and Data

AVE 0991 is an agonist of the Mas receptor, a key component of the renin-angiotensin system (RAS).[2]

Quantitative Data

Parameter Value Reference
IC50 (Bovine Aortic Endothelial Cells) 21 nM[1]
IC50 (COS Cells) 47.5 nM[2]

Experimental Workflow: Receptor Binding Assay

A common experiment to characterize the binding of AVE 0991 to the Mas receptor involves a competitive binding assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing Mas receptor incubate Incubate membranes, radiolabeled ligand, and AVE 0991 together prep_membranes->incubate prep_ligand Prepare radiolabeled Ang-(1-7) (e.g., [125I]-Ang-(1-7)) prep_ligand->incubate prep_ave Prepare various concentrations of AVE 0991 prep_ave->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate detect Quantify bound radioactivity separate->detect analyze Calculate IC50 value detect->analyze

Caption: Workflow for a competitive receptor binding assay.

Signaling Pathway

AVE 0991 acts as an agonist for the Mas receptor, which is part of the protective arm of the Renin-Angiotensin System (RAS). Activation of the Mas receptor by its endogenous ligand, Angiotensin-(1-7), or by agonists like AVE 0991, leads to downstream signaling cascades that are generally associated with vasodilation, anti-inflammatory, and anti-proliferative effects.

G cluster_ras Renin-Angiotensin System cluster_protective Protective Arm Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleavage AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE conversion AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R activates ACE2 ACE2 AngII->ACE2 conversion Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Ang17 Angiotensin-(1-7) ACE2->Ang17 MasR Mas Receptor Ang17->MasR activates Signaling Downstream Signaling (e.g., NO production) MasR->Signaling AVE0991 AVE 0991 AVE0991->MasR activates Effects Vasodilation, Anti-inflammatory, Anti-proliferative Signaling->Effects

Caption: Simplified signaling pathway of the Renin-Angiotensin System.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.